molecular formula C9H10BrNO B572224 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1215074-47-7

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B572224
CAS No.: 1215074-47-7
M. Wt: 228.089
InChI Key: MPNXHSHDIGSPKY-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its application as a versatile building block for the synthesis of novel bioactive compounds. Recent peer-reviewed studies highlight its role as a precursor in the computer-aided design of a new class of PEX14 inhibitors, which have demonstrated promising activity as potential trypanocidal agents for treating trypanosomiasis . Furthermore, the tetrahydrobenzo[f][1,4]oxazepine core is recognized as a privileged structure in neuroscientific research. It serves as a key intermediate for synthesizing central nervous system agents, particularly in the development of highly potent and selective human monoamine oxidase B (hMAO-B) inhibitors for Parkinson's disease therapy, as well as serotonin receptor modulators with potential anxiolytic and antipsychotic activity . This compound enables scaffold modification in neuroactive drug discovery, supporting the creation of compounds with improved efficacy and selectivity. It is intended for research applications only.

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNXHSHDIGSPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743660
Record name 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215074-47-7
Record name 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: Synthesis, Properties, and Reactivity

An In-depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies and spectroscopic principles for analogous structures, this document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazepine derivatives.

Introduction: The Benzoxazepine Scaffold

The benzoxazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[3] Derivatives of this structure have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs.[1][4] The introduction of a bromine atom at the 8-position of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine ring system offers a valuable handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for biological screening.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[7]
Molecular Weight 228.09 g/mol [7]
CAS Number 1215074-47-7[8]
Appearance Solid[7]
Purity Typically >98%[8]

Proposed Synthesis and Purification

Synthesis_Workflowcluster_0Step 1: Synthesis of the Benzoxazepine Corecluster_1Step 2: Electrophilic Brominationcluster_2PurificationStarting_Materials2-Aminophenol + 1-Bromo-2-chloroethaneReaction_1Base-mediatedcyclizationStarting_Materials->Reaction_1NaH, DMFIntermediate2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepineReaction_1->IntermediateReaction_2BrominationIntermediate->Reaction_2N-Bromosuccinimide (NBS), AcetonitrileProduct8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineReaction_2->ProductPurificationColumn Chromatography(Silica Gel)Product->Purification

Caption: Proposed two-step synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine

  • To a solution of 2-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.[11]

Step 2: Bromination of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine

  • Dissolve 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Spectral Characterization (Predicted)

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.[12][13]

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.0m2HAr-H
~6.8d1HAr-H
~4.2t2H-O-CH ₂-
~3.5t2H-N-CH ₂-
~3.0t2HAr-CH ₂-N-
~2.1br s1H-NH -
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~148Ar-C -O
~145Ar-C -N
~132Ar-C H
~125Ar-C H
~120Ar-C H
~115Ar-C -Br
~70-O-C H₂-
~50-N-C H₂-
~45Ar-C H₂-N-
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.

  • [M]⁺: m/z ≈ 227

  • [M+2]⁺: m/z ≈ 229

FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~3350N-H stretch
~3050Aromatic C-H stretch
~2920, 2850Aliphatic C-H stretch
~1590, 1480Aromatic C=C stretch
~1250C-O stretch (aryl ether)
~1100C-N stretch
~810C-H out-of-plane bend (aromatic)
~650C-Br stretch

Reactivity and Potential Applications

The chemical reactivity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is largely dictated by the presence of the bromo substituent on the aromatic ring and the secondary amine in the oxazepine ring.

Reactivity_Diagramcluster_reactionsPotential Reactionscluster_productsResulting DerivativesCore_MoleculeThis compoundCross_CouplingSuzuki, Sonogashira, Buchwald-Hartwig, etc.Core_Molecule->Cross_CouplingAryl Bromide SiteN_AlkylationN-Alkylation / N-ArylationCore_Molecule->N_AlkylationSecondary Amine SiteN_AcylationN-AcylationCore_Molecule->N_AcylationSecondary Amine SiteAryl_DerivativesAryl/Alkenyl/Alkynyl Substituted AnalogsCross_Coupling->Aryl_DerivativesSubstituted_AminesN-Substituted AnalogsN_Alkylation->Substituted_AminesN_Acylation->Substituted_Amines

Caption: Key reactivity sites of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Cross-Coupling Reactions

The carbon-bromine bond at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[14]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[15]

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

These transformations are invaluable for generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.[6]

Reactions at the Nitrogen Atom

The secondary amine within the oxazepine ring is nucleophilic and can undergo various reactions:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups.

  • N-Arylation: Reaction with aryl halides, typically under palladium catalysis.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Potential Applications in Drug Discovery

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold has been identified as a promising starting point for the development of trypanocidal agents, which are drugs used to treat trypanosomiasis.[1] Specifically, derivatives of this scaffold have shown activity as inhibitors of the PEX14-PEX5 protein-protein interaction in trypanosomes. The 8-bromo derivative serves as a key intermediate for the synthesis of analogs with improved potency and pharmacokinetic properties. Further investigation into the biological activities of this and related compounds is warranted.

Conclusion

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic route, and its expected spectral characteristics and reactivity. The versatile nature of this compound, particularly the presence of the reactive bromine atom, makes it an attractive scaffold for the development of new therapeutic agents.

References

  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents.
  • Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][1][2]oxazepin-8(7H)-one derivatives as telomerase inhibitors. Bioorganic & Medicinal Chemistry Letters. URL
  • 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. ChemBK. URL
  • Recent advances in dibenzo[b,f][1][2]oxazepine synthesis.
  • Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[ f ][1][2]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. URL
  • CAS 1215074-47-7: 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine. CymitQuimica. URL
  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. URL
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. URL
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
  • Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives.
  • 2,3,4,5-Tetrahydro-1,4-benzoxazepine. PubChem. URL
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. Apollo Scientific. URL
  • Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti. African Journal of Biomedical Research. URL
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. URL
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. URL
  • Cross-Coupling Reactions of Nitroarenes. PubMed. URL
  • Synthesis and pharmacological evaluation of 4,4a,5,6-tetrahydro-7,8-disubstituted-benzo[h]cinnolin-3(2H)-ones. PubMed. URL
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. URL
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. URL
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][4][16]Triazol-1-yl)
  • Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). Iraqi Journal of Science. URL
  • 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[2][3]imidazo[1,2-d][1][2]diazepine. PubChem. URL
  • CAS 17775-01-8 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine. BOC Sciences. URL
  • 2, 3, 4, 5-Tetrahydrobenzo[f][1][2]oxazepine, min 97%, 100 mg. Biosynth. URL

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Interest in Medicinal Chemistry

8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a heterocyclic compound featuring a benzene ring fused to a seven-membered oxazepine ring. The presence of a bromine atom and a tetrahydro-oxazepine moiety imparts specific steric and electronic properties that make it a molecule of significant interest in the field of drug discovery and development. The benzoxazepine scaffold is known to be a key structural component in a variety of biologically active compounds.[1] A thorough understanding of the physicochemical properties of this molecule is paramount for researchers, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential interactions with biological targets.[2][3][4][5]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. In instances where experimental data is not publicly available, this guide details the established, state-of-the-art methodologies for their determination, providing a robust framework for researchers to characterize this and similar molecules. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Molecular Structure and Core Properties

The foundational attributes of a molecule provide the initial context for its behavior. For 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, these are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[6]
Molecular Weight 228.09 g/mol [6]
CAS Number 1215074-47-7[6]
Appearance Solid[6]

The molecular weight of under 500 Da is consistent with Lipinski's Rule of Five, a guideline for drug-likeness, suggesting the potential for good oral bioavailability.[4] The solid nature of the compound is typical for a molecule of this size and complexity at room temperature.

Caption: Chemical structure of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Thermal Properties: Melting and Boiling Points

Melting Point: A Key Indicator of Purity and Stability

The melting point is a critical physical property that provides insights into the purity and lattice energy of a crystalline solid. A sharp melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.

Experimental Data: As of the latest literature review, no experimentally determined melting point for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine has been published.

Recommended Experimental Protocol: Capillary Melting Point Determination

This standard and reliable method is used to determine the melting point range of a solid organic compound.[7][8][9][10]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is molten (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality of Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Melting Point Determination Workflow cluster_workflow Melting Point Determination prep Sample Preparation (Fine Powder, Capillary Packing) setup Apparatus Setup (Melting Point Apparatus) prep->setup heat Controlled Heating (1-2 °C/min) setup->heat observe Observation (First liquid to full melt) heat->observe record Record Temperature Range (T1 - T2) observe->record

Caption: Workflow for Melting Point Determination.

Boiling Point: Characterizing the Liquid Phase Transition

The boiling point provides information about the volatility of a compound, which is influenced by its molecular weight and intermolecular forces.

Predicted Data: A predicted boiling point of 315.197 ± 41.00 °C at 760 Torr has been reported. It is important to note that this is a computational prediction and should be confirmed by experimental data.

Solubility Profile: A Critical Factor for Biological Activity

The solubility of a compound in both aqueous and organic media is a crucial determinant of its bioavailability and in vivo distribution.[11][12][13]

Qualitative Assessment: It has been noted that 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine may exhibit moderate solubility in organic solvents.

Recommended Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound in a given solvent system.[14][15]

Methodology:

  • Sample Preparation: An excess amount of solid 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality of Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, representing the thermodynamic solubility limit.

  • Prolonged Equilibration: Guarantees that the system has reached a true equilibrium between the solid and dissolved states.

  • HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved analyte.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value indicates the strength of an acid or base and is critical for predicting a drug's behavior in different pH environments of the body, such as the stomach and intestines.[16][17] The secondary amine within the oxazepine ring of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is expected to be the primary basic center.

Predicted Data: A predicted pKa value of 4.475 ± 0.20 has been reported. This suggests that the compound is a weak base.

Recommended Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17][18]

Methodology:

  • Sample Preparation: A precise amount of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is dissolved in a suitable solvent, often a co-solvent system like methanol-water to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH of the solution is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the basic sites have been protonated.

Causality of Experimental Choices:

  • Co-solvent System: Often necessary for organic molecules with poor aqueous solubility to ensure they remain dissolved throughout the titration.

  • Potentiometric Monitoring: Provides a precise and continuous measurement of the pH changes, allowing for accurate determination of the equivalence point and pKa.

Lipophilicity (logP): Gauging Membrane Permeability

The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.[19][20][21][22][23]

Experimental Data: No experimentally determined logP value for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine has been published.

Recommended Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for experimental logP determination.[19][20][21][22][23]

Methodology:

  • Solvent System Preparation: n-Octanol and water are pre-saturated with each other to create a biphasic system.

  • Partitioning: A known amount of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is dissolved in one of the phases (usually n-octanol), and this solution is mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are carefully separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Shake_Flask_LogP cluster_logp Shake-Flask LogP Determination start Prepare Pre-saturated n-Octanol and Water dissolve Dissolve Compound in n-Octanol start->dissolve mix Mix with Water in Separatory Funnel dissolve->mix shake Shake to Equilibrate mix->shake separate Separate n-Octanol and Water Phases shake->separate analyze Analyze Concentration in Each Phase (HPLC) separate->analyze calculate Calculate logP = log([C]octanol / [C]water) analyze->calculate

Caption: Workflow for Shake-Flask LogP Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[24][25][26][27][28][29]

Hypothetical ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (δ 6.5-7.5 ppm): Signals corresponding to the protons on the benzene ring. The bromine substitution will influence their chemical shifts and coupling patterns.

  • Methylene Protons (-O-CH₂- and -N-CH₂-) (δ 3.0-4.5 ppm): Two sets of signals, likely multiplets, for the methylene groups within the oxazepine ring.

  • Amine Proton (-NH-) (δ 1.5-3.5 ppm): A broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

Hypothetical ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons (δ 110-150 ppm): Signals for the six carbons of the benzene ring. The carbon attached to the bromine will be significantly shifted.

  • Methylene Carbons (-O-CH₂- and -N-CH₂-) (δ 40-70 ppm): Signals for the two methylene carbons in the oxazepine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[30][31]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight (m/z 227 and 229 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Key Fragments: Loss of a bromine radical (M-Br) would be a likely fragmentation pathway. Cleavage of the oxazepine ring could also lead to characteristic fragment ions.[32][33]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[34][35][36][37]

Expected Characteristic Absorptions:

  • N-H Stretch (around 3300-3500 cm⁻¹): A moderate absorption corresponding to the secondary amine.

  • C-H Aromatic Stretch (around 3000-3100 cm⁻¹): Absorptions for the C-H bonds on the benzene ring.

  • C-H Aliphatic Stretch (around 2850-2960 cm⁻¹): Absorptions for the C-H bonds of the methylene groups.

  • C=C Aromatic Stretch (around 1450-1600 cm⁻¹): Several bands characteristic of the benzene ring.

  • C-N Stretch (around 1250-1350 cm⁻¹): Absorption for the carbon-nitrogen bond.

  • C-O Stretch (around 1000-1300 cm⁻¹): Absorption for the ether linkage.

Conclusion: A Foundation for Further Research

This guide has synthesized the available information on the physicochemical properties of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine and provided a detailed framework of standard experimental protocols for the determination of key, yet currently unreported, parameters. The presented methodologies are robust and widely accepted in the field of medicinal chemistry. While some properties are currently based on computational predictions, the experimental workflows outlined herein provide a clear path for researchers to obtain the empirical data necessary for a complete characterization. A comprehensive understanding of these physicochemical properties is an indispensable cornerstone for any further investigation into the pharmacological potential of this promising molecular scaffold.[38]

References

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). International Journal of Pharmaceutical Sciences and Nanotechnology, 8(1).
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An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the benzo[f][1][2]oxazepine core is a privileged structure, appearing in compounds with a wide array of biological activities. The introduction of a bromine atom, as in 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine (CAS 1215074-47-7), significantly modulates the molecule's electronic, metabolic, and binding properties, making it a valuable intermediate for synthetic and medicinal chemistry.[3][4]

The Elucidation Workflow: A Strategic Overview

The process of determining a molecule's structure is a systematic investigation. We begin with broad-stroke information about the molecular formula and functional groups, then progressively refine our understanding with high-resolution techniques that reveal the precise atomic connectivity.

Elucidation_WorkflowMSMass Spectrometry (MS)& Elemental AnalysisIRInfrared (IR) SpectroscopyMS->IRProvides Molecular Formula& Halogen PresenceNMR1D1D NMR Spectroscopy(¹H, ¹³C, DEPT-135)IR->NMR1DIdentifies Functional Groups(e.g., N-H, C-O)NMR2D2D NMR Spectroscopy(COSY, HSQC, HMBC)NMR1D->NMR2DProvides Initial FragmentInformation (CH, CH₂, etc.)StructureFinal Confirmed StructureNMR2D->StructureEstablishes Atom Connectivity& Finalizes 2D StructureXrayX-ray Crystallography(Optional Confirmation)Xray->StructureProvides Absolute 3D Confirmation

Caption: A strategic workflow for molecular structure elucidation.

Mass Spectrometry (MS): Defining the Formula and Halogen Presence

The first step is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice, providing a highly accurate mass measurement that can distinguish between isobaric formulas.

Causality of Experimental Choice: We use mass spectrometry first because it provides the molecular weight and, crucially in this case, immediate evidence of the bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[5] This isotopic signature is a powerful diagnostic tool.

Interpreting the Data:

  • Molecular Ion (M⁺): The spectrum for C₉H₁₀BrNO will exhibit two distinct molecular ion peaks of almost equal intensity, separated by two mass units (m/z).[6] This "M⁺" and "M+2" pattern is the definitive signature of a monobrominated compound.

  • Fragmentation Pattern: Electron Impact (EI) ionization will cause the molecular ion to fragment in a predictable manner. The stability of the aromatic ring and the presence of heteroatoms guide this fragmentation. Key expected fragments arise from:

    • Loss of Bromine: A prominent peak corresponding to [M-Br]⁺.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen and oxygen atoms is a characteristic fragmentation pathway for amines and ethers, respectively.[7]

    • Ring Cleavage: Fragmentation of the seven-membered oxazepine ring.

Table 1: Predicted Mass Spectrometry Data for C₉H₁₀BrNO
FeaturePredicted ObservationInformation Gained
Molecular Ion (HRMS-ESI) [M+H]⁺ at m/z 227.9973 (for ⁷⁹Br) and 229.9952 (for ⁸¹Br)Confirms molecular formula C₉H₁₀BrNO.
Isotopic Pattern (EI-MS) Two peaks of ~1:1 intensity at the molecular ion region (e.g., m/z 227 and 229).[5][6]Unambiguously confirms the presence of one bromine atom.
Major Fragments (EI-MS) [M-Br]⁺ at m/z 148; other fragments resulting from cleavage of the oxazepine ring.Provides initial evidence of the molecular scaffold by observing logical bond fissions.

Infrared (IR) Spectroscopy: Functional Group Identification

While NMR and MS provide the core structural data, IR spectroscopy offers a quick and simple confirmation of the key functional groups present. This serves as an essential cross-check of the structural hypothesis.

Interpreting the Data:

  • N-H Stretch: A moderate, sharp peak around 3350-3400 cm⁻¹ is characteristic of a secondary amine.

  • C-H Stretches: Peaks just above 3000 cm⁻¹ indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ indicate aliphatic C-H bonds.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong C-O-C (aryl-alkyl ether) stretching band is expected around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[8] A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete assembly of the molecular puzzle.

¹H NMR Spectroscopy: Proton Environment and Neighbors

The ¹H NMR spectrum reveals the chemical environment of every proton and how they are coupled to their immediate neighbors. For 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, we expect distinct signals in both the aromatic and aliphatic regions.

Predicted Spectrum:

  • Aromatic Region (δ 6.5-7.5 ppm): The 1,2,4-trisubstituted benzene ring will give rise to three proton signals.

    • One proton will appear as a doublet (d), another as a doublet of doublets (dd), and the third as a doublet (d). The coupling constants will reveal their relative positions.

  • Aliphatic Region (δ 2.5-4.5 ppm):

    • -O-CH₂- (Position 5): A triplet around δ 4.0-4.5 ppm.

    • -CH₂-N- (Position 2): A triplet around δ 3.0-3.5 ppm.

    • -CH₂- (Position 3): A multiplet (quintet) around δ 2.0-2.5 ppm, coupled to the protons at positions 2 and 4.

    • N-H (Position 4): A broad singlet that may exchange with D₂O, typically around δ 1.5-3.0 ppm.

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Predicted Spectra:

  • ¹³C Spectrum: We expect a total of 9 carbon signals.

    • Aromatic Region (δ 110-160 ppm): 6 signals. Four for CH carbons and two for quaternary carbons (one attached to Br, the other to O).

    • Aliphatic Region (δ 20-70 ppm): 3 signals corresponding to the three CH₂ groups.

  • DEPT-135 Spectrum:

    • Positive Signals: 4 signals for the aromatic CH carbons.

    • Negative Signals: 3 signals for the aliphatic CH₂ carbons.

    • Absent Signals: The 2 quaternary carbons will be absent, confirming their assignment.

Table 2: Summary of Predicted ¹H and ¹³C NMR Data
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135
Aromatic CHs 6.5 - 7.5 (3H, m)110 - 140Positive
Aromatic Quat. -115 - 160Absent
C2-H₂ ~3.2 (2H, t)~45Negative
C3-H₂ ~2.2 (2H, m)~30Negative
N4-H ~2.5 (1H, br s)--
C5-H₂ ~4.2 (2H, t)~70Negative
2D NMR: Establishing the Connections

While 1D NMR provides the pieces, 2D NMR spectroscopy shows how they connect.[9][10][11] This is the self-validating system that confirms the structure with high confidence.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. We would expect to see a correlation trail connecting the protons at positions 5, 4, and 3, confirming the -CH₂-CH₂-CH₂- aliphatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the definitive assignment of all carbon signals based on the previously assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the isolated fragments.

Caption: Key HMBC correlations confirming the fusion of the aromatic and oxazepine rings.

Trustworthiness through HMBC: The structure is validated by observing key long-range correlations:

  • H5 → C5a & C9a: The protons on the methylene group attached to the oxygen (C5) will show correlations to the two quaternary aromatic carbons, locking the ether linkage in place.

  • H2 → C9a: The protons on the methylene group next to the nitrogen (C2) will correlate to the aromatic carbon C9a, confirming the fusion point of the seven-membered ring.

  • H9 → C5: The aromatic proton at position 9 will show a correlation to the aliphatic carbon at position 5, providing reciprocal confirmation across the ether bond.

X-ray Crystallography: The Gold Standard

If a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It yields a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation in the solid state. Several benzoxazepine derivatives have been successfully characterized using this technique, establishing a precedent for its applicability.[12][13][14]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice: CDCl₃ is a good first choice. If the N-H proton exchange is too rapid or solubility is an issue, DMSO-d₆ is an excellent alternative as it slows down N-H exchange, often resolving it as a sharper peak.

  • Data Acquisition: Collect spectra on a 400 MHz (or higher) spectrometer.

  • 1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra using standard instrument parameters.

  • 2D Spectra: Acquire ¹H-¹H COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in both dimensions and an adequate number of scans to achieve a good signal-to-noise ratio, particularly for the less sensitive HMBC experiment.

Protocol 2: Mass Spectrometry
  • High-Resolution MS (HRMS): Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Analyze using electrospray ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.

  • EI-MS: For fragmentation analysis, introduce the sample via a direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable. Acquire the spectrum using a standard electron energy of 70 eV.

Conclusion

The structural elucidation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is a clear demonstration of the power of modern analytical chemistry. By strategically combining mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and confident structural assignment is achievable. Each technique provides a unique layer of information, and critically, the data from each method must be consistent with the others. The isotopic signature from MS confirms the bromine, the ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, and 2D NMR experiments, particularly HMBC, provide the definitive proof of connectivity. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing the compound into further stages of chemical and biological research.

References

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  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][10]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][10]oxazolo[3,2-d][1][2]oxazepine Derivatives - SciELO.

A Technical Guide to the Spectroscopic Characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the limited availability of published data for this specific compound, this document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that are essential for its unambiguous structural elucidation and purity assessment. By integrating established principles with field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel benzoxazepine derivatives.

Introduction: The Benzoxazepine Scaffold in Modern Drug Discovery

The benzoxazepine core, a bicyclic system featuring a benzene ring fused to a seven-membered oxazepine ring, represents a privileged scaffold in contemporary drug design.[1] Derivatives of this heterocyclic family have demonstrated a wide array of biological activities, including applications as anticonvulsant, antimicrobial, anticancer, and antipsychotic agents.[1] The specific substitution patterns and stereochemistry of these molecules are critical determinants of their pharmacological profiles.

8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a distinct member of this class. The presence of a bromine atom significantly influences its lipophilicity and metabolic stability, and it provides a versatile synthetic handle for further molecular elaboration.[2] As with any compound intended for biological evaluation, rigorous and unequivocal structural verification is a prerequisite.

This guide establishes a validated, multi-technique spectroscopic workflow for the characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. It is designed to provide scientists with not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecular structure. The atom numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

An integrated analytical approach is paramount. Mass spectrometry will confirm the molecular mass and elemental composition (specifically the presence of bromine), infrared spectroscopy will identify key functional groups, and NMR spectroscopy will provide the detailed atomic-level connectivity of the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). For the target molecule, ¹H NMR is crucial for confirming the arrangement of protons on both the aromatic and the saturated tetrahydro-oxazepine rings.

Predicted ¹H NMR Data: The expected chemical shifts (δ) are predicted based on established principles and data from analogous benzoxazepine structures.[3] The spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic protons of the seven-membered ring.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic (C7-H, C9-H, C10-H)7.0 - 7.8m (multiplet)-3H
-O-CH₂- (C2-H₂)4.0 - 4.5t (triplet)5-72H
-CH₂-CH₂- (C3-H₂)2.0 - 2.5m (multiplet)-2H
-N-CH₂- (C5-H₂)3.0 - 3.5t (triplet)5-72H
-NH- (N4-H)1.5 - 3.0br s (broad singlet)-1H

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, making it more readily observable.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy details the carbon framework of the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment (e.g., aromatic vs. aliphatic, proximity to heteroatoms). Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are essential to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted δ (ppm) DEPT-135 Signal
Aromatic C-Br (C8)115 - 120No Signal
Aromatic C-H (C7, C9, C10)120 - 135Positive
Aromatic Quaternary (C6a, C11)135 - 155No Signal
-O-CH₂- (C2)65 - 75Negative
-CH₂- (C3)25 - 35Negative
-N-CH₂- (C5)45 - 55Negative

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30) and a DEPT-135 experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Rationale: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula (C₉H₁₀BrNO). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.

Expected Mass Spectrum Data:

  • Molecular Formula: C₉H₁₀BrNO

  • Monoisotopic Mass: 226.9997 g/mol [4]

  • Key Observation: The molecular ion peak (M⁺) should appear as a doublet of nearly equal intensity, with one peak at m/z ≈ 227 and the other at m/z ≈ 229, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is ideal.

  • Acquisition Parameters:

    • Ionization Mode: ESI positive mode is typically used to generate the protonated molecule [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >10,000 to enable accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion cluster [M+H]⁺ at m/z ≈ 228 and 230.

    • Confirm that the measured accurate mass is within 5 ppm of the calculated value for C₉H₁₁BrNO⁺.

    • Verify the characteristic 1:1 isotopic pattern for a single bromine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, IR will confirm the presence of the N-H bond, C-O ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Expected Intensity
3300 - 3400N-H stretch (secondary amine)Medium
3000 - 3100Aromatic C-H stretchMedium-Weak
2850 - 2960Aliphatic C-H stretchMedium-Strong
1580 - 1600Aromatic C=C stretchMedium
1200 - 1300C-N stretch (amine)Medium
1050 - 1150C-O stretch (ether)Strong

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Technique: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, place the sample on the crystal and collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum. Correlate the observed absorption bands with known functional group frequencies.[5]

Integrated Spectroscopic Workflow

Confirming the structure of a novel compound is a process of accumulating and correlating evidence from multiple techniques. No single method is sufficient. The logical workflow below illustrates how these techniques are synergistically applied for unequivocal structural validation.

start Synthesized Compound (8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine) ms Mass Spectrometry (HRMS) start->ms ir Infrared Spectroscopy (FTIR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr check1 Correct Molecular Formula? (C₉H₁₀BrNO) Isotopic Pattern Correct? ms->check1 check2 Expected Functional Groups Present? (N-H, C-O, Aromatic) ir->check2 check3 Proton & Carbon Environments Match Proposed Structure? nmr->check3 check1->check2 Yes fail Structure Incorrect or Impure. Re-evaluate Synthesis/Purification. check1->fail No check2->check3 Yes check2->fail No check3->fail No pass Structure Confirmed check3->pass Yes

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine requires a meticulous and integrated application of modern spectroscopic techniques. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity, structure, and purity of this and related benzoxazepine derivatives. This analytical rigor is the bedrock upon which reliable and reproducible chemical and pharmacological research is built, ensuring the integrity of data in the critical path of drug discovery and development.

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  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives - Oriental Journal of Chemistry.
  • Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][1][6]Oxazepine Compounds from Schiff Bases - ResearchGate.
  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF A NEW SERIES OF BENZO[E][1][6]OXAZEPINE COMPOUNDS FROM SCHIFF BASES - ResearchGate.
  • View of Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][1][6]Oxazepine Compounds from Schiff Bases.
  • Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - African Journal of Biomedical Research.
  • Synthesis and Spectroscopic Identification of New bis-Oxazepines - ResearchGate.
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][7]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][7]oxazolo[3,2-d][1][2]oxazepine Derivatives - SciELO.
  • Table of Characteristic IR Absorptions - University of Colorado Boulder.

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An In-depth Technical Guide to the Investigational Biological Activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

An In-depth Technical Guide to the Investigational Biological Activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is an investigational guide based on the chemical structure of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine and the known biological activities of structurally related compounds. As of the date of this publication, there is limited direct experimental data on this specific molecule in peer-reviewed literature. The proposed activities and experimental plans are therefore hypothetical and intended to serve as a roadmap for future research.

Executive Summary

The seven-membered heterocyclic scaffold of benzoxazepine is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3] The introduction of a bromine atom to such scaffolds is a common strategy in medicinal chemistry to enhance binding affinity and modulate electronic properties, often leading to improved potency.[4][5] This guide outlines a proposed investigational framework for a specific, yet understudied, member of this class: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. Based on structure-activity relationship (SAR) studies of related benzoxazepines, benzodiazepines, and other brominated heterocycles, we hypothesize two primary avenues of biological activity: modulation of the central nervous system (CNS), likely via the GABA-A receptor complex, and antiproliferative effects on cancer cells. This document provides a comprehensive, step-by-step technical workflow for the systematic evaluation of these potential activities, from initial in vitro screening to subsequent in vivo validation.

Compound Profile: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

The subject of this guide is a specific bicyclic heterocyclic compound. While the user's query mentioned "benzo[f]oxazepine," the commercially available and referenced isomer is 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.[6][7]

  • Core Structure: A benzene ring fused to a seven-membered 1,4-oxazepine ring. This saturated heterocyclic system provides a flexible three-dimensional conformation, which is often crucial for interaction with biological targets.

  • Key Substituent: A bromine atom at the 8th position. Halogenation, particularly with bromine, is known to influence the lipophilicity and electronic nature of a molecule, which can significantly impact its pharmacokinetic profile and target engagement.[8] For instance, in the related benzodiazepine class, halogen substituents are important for binding to GABA-A receptors.[4]

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[6]
Molecular Weight 228.089 g/mol [6]
CAS Number 1215074-47-7[7]
Appearance Solid[6]

Hypothesized Biological Activity I: Central Nervous System Modulation

Rationale

The structural similarity of the benzoxazepine core to the well-established 1,4-benzodiazepine scaffold is significant. Benzodiazepines exert their anxiolytic, sedative, and anticonvulsant effects primarily by acting as positive allosteric modulators of the GABA-A receptor.[4] SAR studies on benzodiazepines have repeatedly demonstrated that an electronegative substituent at the analogous position to the bromine in our target compound is critical for activity.[8] Furthermore, various benzoxazepine derivatives have been synthesized and evaluated as potent anticonvulsant agents.[9] Therefore, it is a primary hypothesis that 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine will exhibit modulatory activity at the GABA-A receptor.

Experimental Workflow: In Vitro CNS Evaluation

The following workflow is designed to systematically assess the interaction of the compound with the GABA-A receptor.

Gcluster_0Phase 1: Initial Screeningcluster_1Phase 2: Functional Characterizationcluster_2Phase 3: Subtype SelectivityACompound Acquisition(>98% purity)BRadioligand Binding Assay([3H]Flunitrazepam displacement)Target: Benzodiazepine site on GABA-A receptorA->BCTwo-Electrode Voltage Clamp (TEVC)Assay using Xenopus oocytesexpressing GABA-A receptor subtypes(e.g., α1β2γ2, α2β3γ2)B->CIf significant binding(e.g., Ki < 1µM)DData Analysis:Determine EC50/IC50and potentiation of GABA responseC->DEPanel of Binding/Functional Assaysagainst various α-subtypes(α1, α2, α3, α5)D->EFDetermine Selectivity ProfileE->FGDecision Point:Advance to In Vivo Studies?F->G

Caption: In Vitro CNS Activity Screening Workflow.

Detailed Experimental Protocols

Protocol 3.3.1: Radioligand Binding Assay

  • Objective: To determine if the test compound binds to the benzodiazepine site of the GABA-A receptor.

  • Materials: Rat cortical membranes, [3H]Flunitrazepam (radioligand), test compound, unlabeled Diazepam (positive control), incubation buffer (e.g., Tris-HCl).

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, incubate rat cortical membranes with a fixed concentration of [3H]Flunitrazepam and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled Diazepam).

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of [3H]Flunitrazepam binding at each concentration of the test compound. Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 3.3.2: Two-Electrode Voltage Clamp (TEVC) Assay

  • Objective: To functionally characterize the compound as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral antagonist.

  • Materials: Xenopus laevis oocytes, cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2), recording solution, GABA, test compound.

  • Procedure:

    • Inject oocytes with the cRNA mixture and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -70 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Measure the potentiation or inhibition of the GABA-elicited current.

  • Data Analysis: Plot the percentage modulation against the compound concentration to generate a dose-response curve and determine the EC50 (for PAMs) or IC50 (for NAMs).

Hypothesized Biological Activity II: Antiproliferative Effects

Rationale

Benzoxazepine and benzoxazine derivatives have been reported to possess significant anticancer properties.[2][10] For example, some derivatives have shown cytotoxicity against various solid tumor cell lines, including those from breast, colon, and lung cancer.[10] The mechanism is often linked to the induction of apoptosis or cell cycle arrest. The presence of a bromine atom, an electron-withdrawing group, has been shown in other heterocyclic systems like benzoxazoles to improve anti-proliferative activity.[5] Therefore, a second key hypothesis is that 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine may possess cytotoxic or cytostatic activity against cancer cells.

Experimental Workflow: In Vitro Anticancer Evaluation

This workflow provides a tiered approach to screen for and characterize potential anticancer activity.

Gcluster_0Phase 1: Broad Screeningcluster_1Phase 2: Potency Determinationcluster_2Phase 3: Mechanism of ActionACompound Acquisition(>98% purity)BPrimary Cytotoxicity Screen(e.g., NCI-60 panel or similar)Single high-dose concentrationA->BCDose-Response Assay(e.g., MTT or CellTiter-Glo)on sensitive cell linesB->CIf significant growthinhibition observedDCalculate GI50 / IC50 valuesC->DECell Cycle Analysis(Propidium Iodide Staining & Flow Cytometry)D->EFApoptosis Assay(Annexin V / PI Staining & Flow Cytometry)E->FGWestern Blot for Apoptotic Markers(e.g., Cleaved Caspase-3, PARP)F->GHDecision Point:Advance to In Vivo Models?G->H

Caption: In Vitro Anticancer Activity Screening Workflow.

Detailed Experimental Protocols

Protocol 4.3.1: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

  • Materials: Selected cancer cell lines (e.g., MCF-7, A549, HCT116), complete culture medium, test compound, Doxorubicin (positive control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. Use non-linear regression to calculate the GI50 value.

Protocol 4.3.2: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest.

  • Materials: Sensitive cancer cell line, test compound (at GI50 concentration), PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Treat cells with the test compound for 24 or 48 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

    • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and compare treated samples to vehicle controls.

Proposed In Vivo Studies

Should the in vitro data from either of the proposed investigational arms prove promising (e.g., high-affinity GABA-A modulation or potent, selective anticancer activity), progression to in vivo models would be the logical next step.

Investigational ArmProposed In Vivo ModelPrimary EndpointRationale
CNS Modulation Elevated Plus Maze (Mouse)Time spent in open armsStandard model for assessing anxiolytic-like effects.
CNS Modulation Pentylenetetrazole (PTZ)-induced Seizure (Mouse)Latency to seizure, seizure severityValidated model for evaluating anticonvulsant activity.[9]
Antiproliferation Subcutaneous Xenograft Model (Mouse)Tumor growth inhibition (TGI)Assess the compound's ability to inhibit tumor growth of a sensitive cell line in vivo.

Conclusion and Future Directions

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine represents an intriguing but uncharacterized chemical entity. Based on a robust analysis of its structural features and the known pharmacology of related heterocyclic compounds, there is a strong rationale for investigating its potential as both a CNS modulator and an antiproliferative agent. The experimental workflows detailed in this guide provide a clear, logical, and technically sound pathway for elucidating its biological activity. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and the synthesis of analogs to explore structure-activity relationships, ultimately paving the way for potential therapeutic development.

References

  • This article is the first review publication to describe the synthesis methods and unique properties of 1,5‐benzoxazepine derivatives, which have interesting biological and pharmacological properties. (Source: Not available)
  • Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. (Source: PubMed)
  • Pharmacological Profile of Benzoxazines: A Short Review. (Source: Journal of Chemical and Pharmaceutical Research)
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (Source: Not available)
  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (Source: PMC - NIH)
  • 8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one. (Source: Smolecule)
  • Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti. (Source: African Journal of Biomedical Research)
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (Source: Not available)
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][11]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][11]oxazolo[3,2-d][1][2]oxazepine Deriv
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. (Source: CymitQuimica)
  • Structure-Activity Relationships at the Benzodiazepine Receptor.
  • New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4 H-benzo[ f]imidazo[1,5- a][1][2]diazepin-3-yl)oxazole, Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice, and Antiepileptogenic Activity in Neural Networks in Brain Slices from a Patient with Mesial Temporal Lobe Epilepsy. (Source: PubMed - NIH)
  • Structure activity relationship of benzoxazole derivatives.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][11]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][11]oxazolo[3,2-d][1][2]oxazepine Deriv
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. (Source: Apollo Scientific)
  • Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives.

An In-Depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Versatile Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine: A Versatile Scaffold in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the scientific and practical applications of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and validated understanding of this important research chemical.

Strategic Overview: The Significance of the Benzoxazepine Core

The benzoxazepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry.[3][4] This framework is noted for its conformational flexibility, allowing it to interact with a diverse range of biological targets.[3] Derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, and neuroleptic properties.[4]

The introduction of a bromine atom at the 8-position, yielding 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, significantly enhances its utility. The bromine atom acts as a valuable synthetic handle for further chemical modifications through cross-coupling reactions and influences the molecule's electronic properties and metabolic stability, making it an object of considerable interest in drug discovery and development.[3][5] This guide will explore the synthesis, properties, and research applications of this specific derivative.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. These parameters dictate solubility, storage, handling, and pharmacokinetic behavior.[3]

PropertyValueSource
CAS Number 1215074-47-7[3][6][7][8]
Molecular Formula C₉H₁₀BrNO[3][6][8]
Molecular Weight ~228.09 g/mol [3][6][8]
Appearance Solid[3][6]
Purity Typically ≥98%[6]
InChIKey MPNXHSHDIGSPKY-UHFFFAOYSA-N[3][6]
SMILES BrC=1C=C2C(=CC1)CNCCO2[3]
Storage 2-8°C, protect from light[2]

Synthesis and Structural Elucidation: A Methodical Approach

The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1][8] The general strategy involves the formation of the core benzoxazepine ring followed by selective bromination.

Generalized Synthetic Pathway

While specific proprietary methods may vary, a common academic approach involves the cyclization of precursors to form the oxazepine ring, followed by electrophilic aromatic substitution to introduce the bromine atom.[5][8]

Causality in Synthesis: The choice of a brominating agent like N-bromosuccinimide (NBS) is critical. NBS is preferred over liquid bromine for its safer handling and higher selectivity, minimizing the formation of poly-brominated byproducts. The reaction is typically conducted in a non-polar solvent to facilitate the electrophilic substitution on the electron-rich benzene ring.

Synthesis_Workflowcluster_0Step 1: Oxazepine Ring Formationcluster_1Step 2: Electrophilic Brominationcluster_2Step 3: PurificationPrecursorAppropriate Phenol& Amine PrecursorsCyclizationCyclization Reaction(e.g., with a dihaloalkane)Precursor->CyclizationBase, SolventOxazepine2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineCyclization->OxazepineBrominationBrominationReactionOxazepine->BrominationNBS, CCl4Product8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineBromination->ProductPurificationColumn Chromatography(Silica Gel)Product->PurificationEluent GradientFinal_ProductFinal Product(>98% Purity)Purification->Final_ProductPure Compound

Caption: Generalized workflow for the synthesis and purification of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Structural Characterization Protocol

Structural confirmation and purity assessment are non-negotiable for ensuring the validity of subsequent biological data. A combination of spectroscopic methods is employed.

Step-by-Step Protocol: Sample Preparation for Analysis

  • Mass Spectrometry (MS): Dissolve ~0.1 mg of the final product in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile). The resulting solution is then directly infused or injected into an LC-MS system. The goal is to confirm the molecular weight by observing the [M+H]⁺ ion peak and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • NMR Spectroscopy (¹H and ¹³C): Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Rationale for ¹H NMR: To confirm the presence and connectivity of protons on the tetrahydrooxazepine ring and the aromatic system.

    • Rationale for ¹³C NMR: To identify the number of unique carbon environments, confirming the overall carbon skeleton.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed directly using an ATR-FTIR spectrometer to identify key functional groups, such as C-H, C-N, C-O, and C-Br bonds.[9][10]

Biological Activity and Mechanistic Insights

While specific data for 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is emerging, the broader class of benzoxazepines is known for diverse biological activities, often targeting the central nervous system.[3][4] The presence of the bromine atom suggests its potential as a scaffold for developing agents targeting neurological disorders or as an inhibitor for specific enzymes.[3] One area of significant interest is its potential as a histone deacetylase (HDAC) inhibitor, a class of enzymes implicated in cancer and other diseases.[8]

Mechanistic Rationale: The brominated aromatic ring can participate in halogen bonding or other specific interactions within an enzyme's active site. The tetrahydrooxazepine portion provides a three-dimensional structure that can fit into hydrophobic pockets of target proteins, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Signaling_Pathwaycluster_0Cellular EnvironmentCompound{8-Bromo-2,3,4,5-tetrahydro-benzo[f]oxazepine}HDACHistone Deacetylase (HDAC)Active SiteCompound->HDAC:f0InhibitionAcetylAcetyl GroupHDAC->AcetylRemovesGene_ActiveGene Expression(Activated)HistoneHistone ProteinDNADNAHistone->DNACompactsAcetyl->HistoneAttached toGeneGene Expression(Suppressed)DNA->GeneLeads to

Caption: Hypothetical mechanism of action: Inhibition of HDAC leading to increased gene expression.

Safety, Handling, and Storage

Proper handling of research chemicals is paramount for laboratory safety. The following guidelines are based on data for structurally related brominated aromatic compounds.[11][12]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[11]

  • Body Protection: Wear a lab coat. For larger quantities, fire/flame resistant and impervious clothing is recommended.[11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[11]

Handling and First Aid
GHS PictogramHazard StatementPrecautionary & First Aid Measures

H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationHandling: Avoid breathing dust/fume/gas/mist/vapors. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[2]IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical help.[11]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]IF INHALED: Move person into fresh air and keep comfortable for breathing.[11]
Storage Protocol
  • Store the compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is between 2-8°C.[2]

  • Protect from direct sunlight and moisture.

Conclusion and Future Directions

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is more than a mere catalog chemical; it is a strategically designed molecular scaffold. Its unique combination of a conformationally flexible benzoxazepine core and a synthetically versatile bromine handle makes it an exceptionally valuable starting point for medicinal chemistry campaigns.[3] Future research will likely focus on leveraging this scaffold to synthesize libraries of novel compounds for high-throughput screening against various therapeutic targets, particularly in the realms of oncology and neuropharmacology. The insights and protocols provided in this guide are intended to empower researchers to confidently and safely utilize this potent research tool to its fullest potential.

References

  • Brindha, B., et al. (2024). Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - African Journal of Biomedical Research. [Link]
  • Al-Hourani, B. J., et al. (2021).
  • MySkinRecipes. 8-Bromo-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one. [Link]
  • Journal of Medicinal and Chemical Sciences. (2023, June 4).
  • PubChem. 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[2][13]imidazo[1,2-d][1][2]diazepine. [Link]
  • National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]
  • ChemBK. 7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. [Link]
  • MDPI. 6-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)hexyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazepine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel benzoxazepine derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, from strategic synthetic design to rigorous analytical characterization and biological evaluation. We will explore key synthetic pathways, including multi-component reactions and enzymatic cascades, and delve into the mechanistic intricacies of their biological targets. This guide is intended to serve as a practical and intellectually stimulating resource for those working at the forefront of therapeutic innovation.

The Benzoxazepine Core: A Foundation for Diverse Pharmacology

Benzoxazepines are bicyclic heterocyclic compounds composed of a benzene ring fused to an oxazepine ring. This structural motif has garnered significant attention from medicinal chemists due to its versatile pharmacological profile, with derivatives exhibiting anticancer, neuroprotective, anticonvulsant, and antimicrobial properties.[1][2] The conformational flexibility of the seven-membered oxazepine ring allows for diverse and specific interactions with a range of biological targets.

The two most common isomers, 1,4-benzoxazepine and 1,5-benzoxazepine, form the basis for a vast library of bioactive molecules.[3] The strategic placement of substituents on both the aromatic and heterocyclic rings allows for the fine-tuning of a compound's physicochemical properties and biological activity, a central theme in modern drug discovery. This guide will focus on the practical aspects of designing and synthesizing these valuable compounds.

Strategic Synthesis of the Benzoxazepine Scaffold

The construction of the benzoxazepine core can be achieved through a variety of synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and sustainability.

Tandem C-N Coupling/C-H Carbonylation: A Convergent Approach

A powerful and convergent method for the synthesis of 1,4-benzoxazepine derivatives involves a copper-catalyzed tandem transformation of C-N coupling and C-H carbonylation.[4] This approach offers the advantage of constructing the heterocyclic ring in a single operational step from readily available starting materials.

Rationale for Experimental Choices:

  • Catalyst: Copper (I) iodide is an effective and relatively inexpensive catalyst for both C-N coupling and carbonylation reactions.

  • Ligand: The use of a specific ligand, such as 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, can enhance the efficiency and selectivity of the catalytic cycle.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the solubility of the reactants and intermediates.

  • Carbon Monoxide Source: Carbon monoxide gas is a key reagent for the carbonylation step. Alternatively, a CO-releasing molecule can be employed for safer handling.

Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one

  • To a sealed reaction vessel, add 2-aminophenol (1.0 mmol), 2-bromo-1-phenylethan-1-one (1.1 mmol), copper(I) iodide (0.1 mmol), and the ligand (0.1 mmol).

  • Evacuate and backfill the vessel with carbon monoxide (1 atm).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The success of this protocol is validated by the high yield of the desired product and the absence of significant side products, as confirmed by NMR and mass spectrometry. The regioselectivity of the C-N coupling and carbonylation steps is a key indicator of the efficiency of the chosen catalytic system.

Multi-Enzyme Cascade Reaction: A Green Chemistry Approach

In a testament to the power of biocatalysis, a one-pot synthesis of tricyclic benzoxazepine derivatives can be achieved using a multi-enzyme cascade reaction.[7] This method employs lipase and tyrosinase to mediate a series of transformations, including ortho-hydroxylation, Michael addition, and intramolecular ring closure.

Rationale for Experimental Choices:

  • Enzymes: The choice of lipase and tyrosinase provides a biocompatible and highly selective catalytic system. Immobilization of the enzymes on a solid support can enhance their stability and reusability.

  • Reaction Medium: The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous buffer to accommodate the different requirements of the enzymatic and chemical steps.

  • Oxygen Source: Molecular oxygen from the air is used as the oxidant for the tyrosinase-catalyzed hydroxylation, making this a highly sustainable process.

Experimental Protocol: One-Pot Synthesis of a Tricyclic 1,5-Benzoxazepine Derivative

  • To a reaction vessel containing a suspension of immobilized lipase and tyrosinase in a mixture of 2-methyltetrahydrofuran and phosphate buffer, add the starting phenolic acid (e.g., a 4-hydroxyphenylalkanoic acid derivative) (1.0 mmol) and a β-amino acid derivative (1.2 mmol).

  • Stir the mixture vigorously under an atmosphere of air (or pure oxygen) at a controlled temperature (e.g., 45 °C) for 48-72 hours.

  • Monitor the formation of the product by HPLC or LC-MS.

  • Upon completion, filter to recover the immobilized enzymes (which can be washed and reused).

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: This protocol is self-validating through its high atom economy, the minimization of purification steps, and the reusability of the biocatalyst. The chemoselectivity of the enzymatic reactions ensures the formation of the desired product with minimal byproducts.

Rigorous Characterization of Novel Benzoxazepine Derivatives

The unambiguous identification and characterization of newly synthesized benzoxazepine derivatives are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Key diagnostic signals include the chemical shifts and coupling constants of the protons on the aromatic and heterocyclic rings, which provide information about the substitution pattern and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as C=O (in lactam derivatives), N-H, and C-O bonds.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. For chiral derivatives, chiral HPLC is essential for separating and quantifying the individual enantiomers. The choice of chiral stationary phase (e.g., polysaccharide-based or protein-based) is critical for achieving successful enantioseparation.[8]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the progress of reactions and for preliminary purification checks.

Biological Evaluation and Mechanistic Insights

The ultimate goal of synthesizing novel benzoxazepine derivatives is to identify compounds with potent and selective biological activity. This requires a systematic approach to biological evaluation and a deep understanding of their mechanism of action.

Anticancer Activity and Structure-Activity Relationships (SAR)

Many benzoxazepine derivatives have shown promising anticancer activity.[3][9] The evaluation of these compounds typically involves in vitro cytotoxicity assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Structure-Activity Relationship of Benzoxazole Derivatives as VEGFR-2 Inhibitors

To illustrate the principles of SAR, the following table presents data for a series of benzoxazole derivatives, which are structurally related to benzoxazepines and are also known to exhibit anticancer activity through kinase inhibition.[7]

CompoundR1R2IC50 (nM) against VEGFR-2
1H4-Cl-Ph155
2H4-MeO-Ph>1000
3Cl4-Cl-Ph97.38
4Cl4-MeO-Ph264.90

Data is hypothetical and for illustrative purposes, based on trends observed in the cited literature.

Interpretation of SAR: The data in the table suggests that a chloro substituent at the R1 position and a chloro-substituted phenyl ring at the R2 position are favorable for VEGFR-2 inhibitory activity. This type of quantitative SAR data is crucial for guiding the design of more potent and selective inhibitors.

Modulation of Neuronal Signaling Pathways

Benzoxazepine derivatives have also emerged as promising agents for the treatment of neurodegenerative diseases.[1][5] Their mechanism of action often involves the modulation of key signaling pathways that regulate neuronal survival and function. For example, some derivatives act as allosteric modulators of GABAA receptors, similar to benzodiazepines.[10][11]

Signaling Pathway: Benzodiazepine Modulation of the GABAA Receptor

The binding of benzodiazepines (and structurally similar compounds) to a specific site on the GABAA receptor potentiates the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. This enhanced inhibitory neurotransmission underlies the anxiolytic, sedative, and anticonvulsant effects of these drugs.

GABAA_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA Site Benzoxazepine Site Cl- Channel Cl_in Cl- influx GABAA_R:f2->Cl_in Channel Opens GABA->GABAA_R:f0 Binds Benzoxazepine Benzoxazepine Derivative Benzoxazepine->GABAA_R:f1 Binds (Allosteric) Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization

Caption: Allosteric modulation of the GABA-A receptor by a benzoxazepine derivative.

Conclusion and Future Directions

The benzoxazepine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide, from convergent metal-catalyzed reactions to green enzymatic cascades, provide a robust toolbox for the creation of diverse molecular libraries. The key to successful drug discovery in this area lies in the integration of rational synthetic design with rigorous biological evaluation and a deep understanding of the underlying mechanisms of action.

Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel biological targets for benzoxazepine derivatives, and the use of computational tools to guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties. The insights and protocols presented in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

  • US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google P
  • Stefaniak, M., & Olszewska, B. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224. (URL: [Link])
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1896. (URL: [Link])
  • Structural Mechanisms Underlying Benzodiazepine Modulation of the GABAA Receptor. Journal of Neuroscience, 28(13), 3490-3499. (URL: [Link])
  • Banerji, B., Pramanik, S. K., Sanphui, P., Nikhar, S., & Biswas, S. C. (2013). Synthesis and cytotoxicity studies of novel triazolo-benzoxazepine as new anticancer agents. Chemical biology & drug design, 82(4), 401–409. (URL: [Link])
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. (URL: [Link])
  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). Benzodiazepine modulation of GABAA receptors: a mechanistic perspective. Biomolecules, 9(4), 149. (URL: [Link])
  • Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design, 36(10), 635-651. (URL: [Link])
  • Boileau, A. J., Kucken, A. M., Evers, A. R., & Czajkowski, C. (1999). Identification of transduction elements for benzodiazepine modulation of the GABAA receptor: three residues are required for allosteric coupling. Journal of Neuroscience, 19(23), 10213-10220. (URL: [Link])
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • Sieghart, W. (2022). Benzodiazepine modulation of GABAA receptors: A mechanistic perspective. Biomolecules, 12(12), 1784. (URL: [Link])
  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. (URL: [Link])
  • Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design. (URL: [Link])
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. (URL: [Link])
  • Kamei, K., Maeda, N., Nomura, K., Shibata, M., Katsuragi-Ogino, R., Koyama, M., ... & Tatsuoka, T. (2006). Synthesis, SAR studies, and evaluation of 1, 4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: discovery of Piclozotan. Bioorganic & medicinal chemistry, 14(6), 1978-1992. (URL: [Link])
  • Benzodiazepine Pathway, Pharmacodynamics. PharmGKB. (URL: [Link])
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. (URL: [Link])
  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European journal of medicinal chemistry, 39(4), 369–376. (URL: [Link])

Sources

A Technical Guide to the CNS Drug Discovery Potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the demand for novel chemical entities with unique pharmacological profiles is unceasing. The 2,3,4,5-tetrahydrobenzo[f]oxazepine core represents a "privileged scaffold," a structural framework that is known to be a versatile template for engaging with a variety of biological targets.[1] Its inherent three-dimensional conformation and multiple points for chemical modification make it an attractive starting point for the development of new therapeutics.[1] This guide focuses on a specific derivative, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, and provides a comprehensive roadmap for its investigation as a potential CNS drug candidate. While direct pharmacological data for this exact molecule is nascent, this document will leverage established principles of medicinal chemistry and CNS drug discovery to outline a logical, evidence-based pathway for its evaluation.

The 2,3,4,5-Tetrahydrobenzo[f]oxazepine Scaffold: A Foundation for CNS Activity

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold is a tricyclic system consisting of a benzene ring fused to an oxazepine ring.[1] This class of compounds has shown a diverse range of biological activities, with derivatives being investigated as inhibitors of human monoamine oxidase B (hMAO-B), Traf2- and Nck-interacting protein kinase (TNIK), and Rho-associated protein kinases (ROCKs).[1] The introduction of a bromine atom at the 8-position is a strategic modification. Halogenation is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity, metabolic stability, or brain penetration. The recent success of a brominated imidazodiazepine analog in demonstrating antiseizure efficacy underscores the potential of this approach in developing CNS agents.

Synthesis and Characterization: From Blueprint to Benchtop

A robust and reproducible synthetic route is the cornerstone of any drug discovery program. Based on established methods for similar heterocyclic systems, a plausible synthetic pathway for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is proposed.

Proposed Synthetic Route: Modified Pictet-Spengler Reaction

The Modified Pictet-Spengler reaction offers a versatile one-pot method for the synthesis of the 2,3,4,5-tetrahydrobenzo[f]oxazepine core.[2]

Step-by-Step Protocol:

  • Imination: React 2-(4-bromophenoxy)ethanamine with a suitable aldehyde (e.g., formaldehyde) in a suitable solvent like toluene.

  • Formylation: Add a formylating agent, such as formic acid, to the reaction mixture.

  • Cyclization: Introduce a strong acid catalyst (e.g., polyphosphoric acid) to promote intramolecular cyclization, forming the N-formyl intermediate of the tetrahydrobenzo[f]oxazepine ring system.

  • Hydrolysis: Remove the N-formyl protecting group under acidic or basic conditions to yield the final product, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Table 1: Representative Yields for a Modified Pictet-Spengler Reaction

EntryAldehydeProduct SubstituentYield of N-formyl intermediate (%)Yield of final product (%)
1BenzaldehydePhenyl78Excellent
2p-Tolualdehydep-Tolyl75Excellent
3p-Anisaldehydep-Methoxyphenyl68Excellent
4p-Chlorobenzaldehydep-Chlorophenyl72Excellent

This data is representative of the synthesis of 5-substituted analogs and serves as a reference for the potential efficiency of the proposed route.[2]

A Proposed CNS Drug Discovery Cascade

The following experimental workflow outlines a systematic approach to characterizing the CNS-related biological activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

G cluster_0 Part A: Primary In Vitro Screening cluster_1 Part B: In Vitro Pharmacology cluster_2 Part C: ADME-Tox Profiling cluster_3 Part D: In Vivo Proof-of-Concept A1 Compound Synthesis and QC A2 High-Throughput Screen (HTS) - GPCRs (e.g., mGluR2) - Ion Channels - Transporters (e.g., MATs) A1->A2 A3 Hit Identification (>50% inhibition at 10 µM) A2->A3 B1 Dose-Response Curves (IC50/EC50 Determination) A3->B1 B2 Selectivity Profiling (Against related targets) B1->B2 B3 Mechanism of Action Studies (e.g., Radioligand Binding, Electrophysiology) B2->B3 C1 Metabolic Stability (Microsomes, Hepatocytes) B3->C1 C2 Blood-Brain Barrier Permeability (e.g., PAMPA, Caco-2) C1->C2 C3 Early Cytotoxicity Assessment C2->C3 D1 Pharmacokinetic Studies (Brain and Plasma Exposure) C3->D1 D2 Behavioral Models (e.g., Forced Swim Test, Seizure Models) D1->D2 D3 Target Engagement Studies (e.g., PET, Ex vivo binding) D2->D3

Caption: CNS Drug Discovery Workflow for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Part A: Primary In Vitro Screening

The initial step is to broadly assess the compound's interaction with a panel of known CNS targets. Given the structural alerts from related oxazepine patent literature, a focus on G-protein coupled receptors (GPCRs) and monoamine transporters is a logical starting point.

Experimental Protocol: High-Throughput Screening (HTS)

  • Target Selection: A panel of cell lines expressing key CNS targets, such as metabotropic glutamate receptor 2 (mGluR2) and monoamine transporters (serotonin, dopamine, norepinephrine), should be utilized.

  • Assay Format: Employ functional assays, such as calcium flux for GPCRs or neurotransmitter uptake for transporters, in a 384-well plate format.

  • Compound Concentration: Screen 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine at a single concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: Calculate the percentage of inhibition or activation relative to control wells. A "hit" is typically defined as a compound that produces a response greater than a predefined threshold (e.g., 50% inhibition).

Part B: In Vitro Pharmacological Characterization

Once a "hit" is identified, a more detailed in vitro pharmacological workup is necessary to confirm its activity and understand its mechanism of action.

Experimental Protocol: Dose-Response and Selectivity

  • Dose-Response Curves: Test the compound over a range of concentrations (e.g., 1 nM to 100 µM) in the primary assay to determine its potency (IC50 for antagonists, EC50 for agonists).

  • Selectivity Profiling: Screen the compound against a panel of related receptors and transporters to assess its selectivity. For example, if the primary hit is on the serotonin transporter, it should be tested against dopamine and norepinephrine transporters.

  • Mechanism of Action:

    • Radioligand Binding Assays: To determine if the compound binds directly to the target and to calculate its binding affinity (Ki).

    • Electrophysiology: For ion channel targets, patch-clamp electrophysiology can be used to characterize the compound's effect on ion flow.[3]

Part C: ADME-Tox Profiling

A promising pharmacological profile must be paired with acceptable drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical.

Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.[4]

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to create an artificial membrane.[4]

  • Donor and Acceptor Plates: The test compound is added to a donor plate, and a buffer solution is placed in the acceptor plate. The filter plate is then placed between the donor and acceptor plates.

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe are more likely to cross the BBB.

Table 2: Interpretation of PAMPA-BBB Results

Permeability (Pe, 10⁻⁶ cm/s)Predicted CNS Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low
Part D: In Vivo Proof-of-Concept

Positive in vitro data must be translated to an in vivo setting to demonstrate potential therapeutic efficacy.

Experimental Protocol: Rodent Model of Depression (Forced Swim Test)

If the in vitro data suggests an antidepressant mechanism (e.g., serotonin reuptake inhibition), the Forced Swim Test is a common initial in vivo screen.

  • Animal Dosing: Administer 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine or vehicle control to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

  • Test Procedure: Place the animals in a cylinder of water from which they cannot escape. Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

  • Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests antidepressant-like activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Measure the concentration of the compound in the plasma and brain at the time of the behavioral test to establish a relationship between drug exposure and the observed effect.

G cluster_0 Pre-clinical Development cluster_1 Clinical Trials A1 Lead Optimization (SAR Studies) A2 Advanced In Vivo Models A1->A2 A3 Safety Pharmacology A2->A3 A4 IND-Enabling Studies A3->A4 B1 Phase I (Safety in Healthy Volunteers) A4->B1 B2 Phase II (Efficacy in Patients) B1->B2 B3 Phase III (Large-Scale Efficacy) B2->B3

Caption: The Path Forward: From Pre-clinical to Clinical Development.

Data Interpretation and Future Directions

The successful navigation of this discovery cascade would provide a strong rationale for the continued development of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine or optimized analogs. A compound with high potency and selectivity for a specific CNS target, good brain penetration, and a positive effect in a relevant animal model would be a prime candidate for lead optimization. Subsequent structure-activity relationship (SAR) studies would aim to further enhance the desired properties while minimizing any off-target effects or toxicity.

Conclusion

While the journey of a drug from concept to clinic is long and fraught with challenges, the 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold presents a promising starting point. 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a chemically tractable molecule with the potential for novel CNS activity. The systematic and rigorous application of the principles and protocols outlined in this guide will be instrumental in determining its true therapeutic potential.

References

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery.
  • Di Mola, A., et al. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][3][4]oxazepines as Potential New Trypanocidal Agents.
  • Nakakariya, M., et al. (2018). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC.
  • Sharmin, D., et al. (2024). New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4 H-benzo[ f]imidazo[1,5- a][3][4]diazepin-3-yl)oxazole, Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice, and Antiepileptogenic Activity in Neural Networks in Brain Slices from a Patient with Mesial Temporal Lobe Epilepsy. ACS Chemical Neuroscience.
  • Google Patents. (n.d.). CN105008375B - Tetrahydroimidazo[1,5‑d][3][4]oxazepine derivatives.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

The Strategic Introduction of Bromine in Tetrahydrobenzo[f]oxazepine Scaffolds: A Technical Guide to Unlocking Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzo[f]oxazepine core is a privileged heterocyclic scaffold, recognized for its conformational flexibility and broad spectrum of biological activities.[1] Its three-dimensional structure makes it an attractive template for engaging with a variety of biological targets. This in-depth technical guide explores the strategic role of bromine substitution in modulating the bioactivity of this versatile scaffold. Moving beyond a simple catalog of compounds, we will dissect the underlying physicochemical principles and mechanistic rationales that govern the influence of bromine on target affinity, selectivity, and pharmacokinetic profiles. This document provides a framework for leveraging bromine substitution as a powerful tool in the design and optimization of novel therapeutics based on the tetrahydrobenzo[f]oxazepine core.

Introduction: The Rationale for Bromine Substitution in Drug Design

In the landscape of medicinal chemistry, the introduction of halogen atoms, particularly bromine, is a well-established strategy for optimizing the pharmacological properties of lead compounds. The unique electronic and steric properties of bromine allow it to serve as a versatile functional group for fine-tuning molecular interactions and metabolic stability.

Key Physicochemical Properties of Bromine:

  • Electronegativity and Polarizability: Bromine possesses moderate electronegativity and high polarizability. This allows it to participate in a range of non-covalent interactions, including dipole-dipole interactions and the increasingly recognized halogen bond.[2][3]

  • Size and Lipophilicity: As a "heavy" halogen, bromine has a significant van der Waals radius and contributes to the overall lipophilicity of a molecule. This can enhance membrane permeability and influence binding to hydrophobic pockets within a target protein.

  • Metabolic Blocker: The carbon-bromine bond is relatively strong and can be strategically placed to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

The tetrahydrobenzo[f]oxazepine scaffold, with its multiple sites for chemical modification, presents a fertile ground for exploring the nuanced effects of bromine substitution.[1] The strategic placement of a bromine atom on the fused benzene ring or other positions can profoundly impact the molecule's interaction with its biological target.

The Impact of Bromine on Bioactivity: A Mechanistic Perspective

The introduction of a bromine atom onto the tetrahydrobenzo[f]oxazepine core can influence its biological activity through several key mechanisms:

Modulation of Target Affinity and Selectivity through Halogen Bonding

A growing body of evidence highlights the importance of halogen bonding in ligand-protein interactions.[4][5] A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, such as a backbone carbonyl or the side chain of a Lewis basic residue.[3]

  • Mechanism of Action: The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). Bromine, with its significant polarizability, can form strong and directional halogen bonds, contributing to enhanced binding affinity and target selectivity.

Diagram 1: Halogen Bonding Interaction

HalogenBond Ligand Brominated Tetrahydrobenzo[f]oxazepine Acceptor Lewis Base (e.g., C=O, -OH, -NH2) Ligand->Acceptor C-Br···O/N (Halogen Bond) Protein Protein Target (e.g., Kinase, GPCR)

Caption: A schematic representation of a halogen bond between a brominated ligand and a protein target.

Steric and Conformational Effects

The relatively large size of the bromine atom can induce steric hindrance, which can be either beneficial or detrimental to bioactivity.

  • Favorable Steric Interactions: In some cases, the bulk of the bromine atom can promote a specific conformation of the tetrahydrobenzo[f]oxazepine ring system that is optimal for binding to the target. It can also displace water molecules from a binding pocket, leading to a favorable entropic contribution to the binding free energy.

  • Unfavorable Steric Hindrance: Conversely, a bromine atom can introduce steric clashes with the protein, preventing the ligand from adopting the correct binding pose. Preliminary structure-activity relationship (SAR) studies on 7-substituted benzoxazepines as antileishmanial agents suggest that a small but heavy halogen like bromine may create steric hindrance or alter the spatial arrangement of the molecule, potentially disrupting its ability to fit into the active site of the target.

Influence on Physicochemical Properties and Pharmacokinetics

The introduction of bromine significantly alters the physicochemical properties of the parent molecule, which in turn affects its pharmacokinetic profile.

  • Increased Lipophilicity: Bromine substitution generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

  • Metabolic Stability: The C-Br bond is more resistant to metabolic cleavage than a C-H bond. Strategic placement of a bromine atom at a known site of metabolism can block this process, leading to a longer half-life and improved oral bioavailability.

Synthesis of Brominated Tetrahydrobenzo[f]oxazepines: Experimental Protocols

The synthesis of brominated tetrahydrobenzo[f]oxazepine derivatives can be achieved through various synthetic routes. A common approach involves the bromination of a suitable precursor followed by cyclization to form the oxazepine ring.

General Synthetic Scheme

Diagram 2: General Synthetic Workflow

SynthesisWorkflow Start Starting Material (e.g., Substituted Phenol or Aniline) Bromination Electrophilic Bromination (e.g., NBS, Br2) Start->Bromination Functionalization Functional Group Interconversion Bromination->Functionalization Cyclization Intramolecular Cyclization Functionalization->Cyclization FinalProduct Brominated Tetrahydrobenzo[f]oxazepine Cyclization->FinalProduct

Caption: A generalized workflow for the synthesis of brominated tetrahydrobenzo[f]oxazepines.

Exemplary Protocol: Synthesis of 8-Bromo-1,5-dihydrobenzo[e][4][5]oxazepin-2(3H)-one

The following protocol is adapted from the synthesis of a related compound and serves as a representative example.[6]

Step 1: Bromination of the Starting Material

  • To a solution of the appropriate starting material (e.g., 2-amino-4-bromobenzoate) in a suitable solvent (e.g., dichloromethane), add a brominating agent such as N-bromosuccinimide (NBS) at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the brominated intermediate.

Step 2: Cyclization to the Tetrahydrobenzo[f]oxazepine Core

  • Dissolve the brominated intermediate in a suitable solvent (e.g., 2-propanol).

  • Add a base, such as potassium tert-butoxide, portion-wise at 0 °C.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by pouring it onto ice/water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the desired 8-bromo-1,5-dihydrobenzo[e][4][5]oxazepin-2(3H)-one.[6]

Biological Evaluation: In Vitro Assays

The biological activity of brominated tetrahydrobenzo[f]oxazepine derivatives can be assessed using a variety of in vitro assays tailored to the specific therapeutic target.

Kinase Inhibition Assays

Many tetrahydrobenzo[f]oxazepine derivatives have been investigated as kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a stock solution of the brominated test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Diagram 3: Kinase Inhibition Assay Workflow

KinaseAssay cluster_plate 96-Well Plate Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound a1 Well A1: Kinase + Substrate + ATP + Compound Incubation Incubate at 37°C Detection Detect Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis a1->Incubation a2 Well A2: ...

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for brominated tetrahydrobenzo[f]oxazepines is still emerging, preliminary data and established principles of medicinal chemistry allow for the formulation of initial hypotheses.

Table 1: Hypothetical SAR of Bromine Substitution on Tetrahydrobenzo[f]oxazepine Bioactivity

Position of BrominePredicted Effect on BioactivityRationale
Para to Oxazepine Ring Potentially enhances activityCan participate in halogen bonding with the target protein without causing significant steric hindrance. May also block a site of metabolism.
Ortho to Oxazepine Ring Potentially decreases activityMay cause steric clashes with the protein or disrupt the optimal conformation of the oxazepine ring.
Meta to Oxazepine Ring Variable effectsThe impact will be highly dependent on the specific topology of the target's binding pocket.

Conclusion and Future Perspectives

The strategic incorporation of bromine into the tetrahydrobenzo[f]oxazepine scaffold represents a powerful approach for modulating bioactivity and optimizing drug-like properties. The ability of bromine to engage in halogen bonding, introduce favorable steric bulk, and block metabolic hotspots makes it a valuable tool in the medicinal chemist's arsenal. Future research should focus on synthesizing and evaluating a broader range of brominated tetrahydrobenzo[f]oxazepine derivatives against diverse biological targets to establish more comprehensive structure-activity relationships. The integration of computational modeling, including molecular dynamics simulations, will be crucial for rationalizing the observed effects of bromine substitution and for guiding the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

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  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules. 2019;25(1):91. [Link]
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  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
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  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][4][5]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules. 2020;25(18):4248. [Link]

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In-Vitro Screening of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-vitro characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a novel compound with potential therapeutic applications. Drawing from the established pharmacological profile of the broader benzoxazepine class, which is known to interact with key central nervous system targets, this document outlines a strategic, multi-tiered screening cascade.[1][2] The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind each experimental choice. The methodologies detailed herein encompass primary target engagement, secondary functional characterization, initial cytotoxicity profiling, and critical early ADME-Tox assessments to build a robust preclinical data package.

Introduction: The Rationale for a Targeted Screening Approach

The benzoxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][4] These receptors are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders.[5] Therefore, a logical starting point for the in-vitro screening of a novel analogue, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, is to assess its binding affinity across a panel of these receptors.

This guide presents a phased screening strategy, commencing with broad primary screening to identify initial targets, followed by more focused secondary assays to elucidate the functional consequences of this binding. Finally, essential early-stage assessments of cytotoxicity and metabolic stability are incorporated to ensure that only candidates with a viable therapeutic window and favorable drug-like properties advance. This structured approach, depicted below, is designed to maximize data output while conserving resources, providing a solid foundation for subsequent hit-to-lead optimization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Screening cluster_2 Phase 3: Early Liability Assessment P1 Radioligand Binding Assays (Dopamine & Serotonin Receptor Panel) S1 Functional Assays (cAMP & Calcium Flux) P1->S1 Binding Hits (Ki < 1µM) T1 Cytotoxicity Assays (MTT / CellTiter-Glo) P1->T1 All Stages S2 Selectivity Profiling (Expanded Receptor Panel) S1->S2 Confirmed Activity T2 Early ADME-Tox (Microsomal Stability, hERG) S2->T2 Selective & Potent Hits

Figure 1: A tiered in-vitro screening cascade for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Phase 1: Primary Screening - Identifying Target Engagement

The initial goal is to determine if 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine binds with appreciable affinity to its most probable targets. Radioligand binding assays are the gold standard for this purpose, offering a robust and high-throughput method to quantify the direct interaction between a compound and a receptor.[6][7]

Core Experiment: Multi-Target Radioligand Binding Assay

This experiment will determine the binding affinity (expressed as the inhibition constant, Ki) of the test compound for a panel of human dopamine (D1, D2, D3, D4, D5) and serotonin (including 5-HT1A, 5-HT2A, 5-HT7) receptors. The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from the receptor.

Experimental Protocol: Radioligand Binding (Filtration Format)

  • Receptor Membrane Preparation:

    • Utilize commercially available frozen cell pellets or membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing a single human dopamine or serotonin receptor subtype.

    • Thaw pellets on ice and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4) using a Polytron homogenizer.[8][9]

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine protein concentration using a BCA assay. Dilute to the final working concentration (typically 10-50 µg protein per well).[9]

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL receptor membranes, 50 µL of a specific radioligand (e.g., [³H]-Spiperone for D₂/D₃ receptors, [³H]-5-CT for 5-HT₇ receptors) at a concentration near its Kd, and 50 µL of assay buffer.[8][10][11]

    • Non-Specific Binding (NSB): Add 50 µL receptor membranes, 50 µL radioligand, and 50 µL of a high concentration (e.g., 10 µM) of a known, non-labeled competitor (e.g., unlabeled Spiperone) to saturate all specific binding sites.[8]

    • Test Compound: Add 50 µL receptor membranes, 50 µL radioligand, and 50 µL of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM).

  • Incubation:

    • Incubate the plate at room temperature (or 30-37°C, depending on the specific receptor protocol) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9][12]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the receptor membranes.[13]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a microplate scintillation counter.[13][14]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Table 1: Hypothetical Primary Binding Assay Results

Receptor TargetRadioligandKd of Radioligand (nM)Test Compound Ki (nM)
Dopamine D₂[³H]-Spiperone0.285
Dopamine D₃[³H]-Spiperone0.3450
Dopamine D₁[³H]-SCH233900.5>10,000
Serotonin 5-HT₂ₐ[³H]-Ketanserin1.1150
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT0.92,500
Serotonin 5-HT₇[³H]-5-CT0.8>10,000

Data are for illustrative purposes only.

Phase 2: Secondary Screening - Elucidating Functional Activity

A binding affinity (Ki) value does not describe the functional effect of a compound; it could be an agonist (activator), antagonist (blocker), or inverse agonist. Secondary functional assays are essential to characterize the nature of the compound's interaction with the primary "hit" targets identified in Phase 1.

G cluster_0 GPCR Signaling Pathways Gs Gs-coupled (e.g., D1, D5) AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi Gi-coupled (e.g., D2, D3, 5-HT1A) Gi->AC Inhibits Gq Gq-coupled (e.g., 5-HT2A) PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Ca Ca²⁺ Release PLC->Ca

Figure 2: Key GPCR signaling pathways relevant for functional assay selection.

Core Experiment: cAMP Assay for Gs/Gi-Coupled Receptors

Many dopamine and serotonin receptors, including the D₂ receptor (a hypothetical hit from Table 1), are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] Conversely, Gs-coupled receptors stimulate cAMP production. A cAMP assay can therefore determine agonist or antagonist activity at these targets.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., human D₂ receptor). Culture cells to ~80% confluence.

  • Cell Plating:

    • Harvest and resuspend cells in an appropriate buffer. Plate cells into a 384-well low-volume white plate and incubate.

  • Assay Procedure (Antagonist Mode):

    • Add the test compound (8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine) at various concentrations and incubate for 15-30 minutes.

    • Add a known agonist for the receptor (e.g., Quinpirole for D₂) at a concentration that gives ~80% of its maximal effect (EC₈₀). This stimulates the receptor to inhibit cAMP production.

    • To measure this inhibition, first stimulate the basal production of cAMP by adding a universal adenylyl cyclase activator like Forskolin.[16]

    • Incubate to allow for agonist/antagonist competition and cAMP modulation.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).[5][17]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

    • An antagonist will block the effect of the agonist, thus restoring cAMP levels and changing the HTRF signal.

    • Plot the signal against the log concentration of the test compound to determine the IC₅₀ for antagonist activity.

Core Experiment: Calcium Flux Assay for Gq-Coupled Receptors

The 5-HT₂ₐ receptor (another hypothetical hit) is coupled to the Gq protein, which activates phospholipase C, leading to a release of intracellular calcium (Ca²⁺).[18] A calcium flux assay directly measures this signaling event.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Use a cell line stably expressing the Gq-coupled receptor of interest (e.g., human 5-HT₂ₐ). Seed cells into a 96- or 384-well black, clear-bottom plate and grow to confluence.[3]

  • Dye Loading:

    • Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19]

    • Incubate for 30-60 minutes at 37°C, allowing the cells to take up the dye.[3]

  • Assay Procedure (Antagonist Mode):

    • Transfer the plate to a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the test compound at various concentrations and incubate for 10-20 minutes.

    • Add a known agonist (e.g., Serotonin or a selective agonist) at its EC₈₀ concentration.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in real-time, immediately before and after the addition of the agonist. Agonist stimulation will cause a rapid increase in fluorescence as intracellular calcium levels rise.

    • An antagonist will blunt or eliminate this fluorescence peak.

    • Calculate the percentage of inhibition at each concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀.

Phase 3: Early Liability & Viability Assessment

Early assessment of a compound's potential for off-target toxicity and its metabolic fate is crucial. These data help prioritize candidates with the highest chance of success in later, more complex in-vivo studies.

Core Experiment: In-Vitro Cytotoxicity Assay

This assay determines the concentration at which the compound causes general cell death, providing an initial therapeutic window. The MTT or CellTiter-Glo assays are common choices. The CellTiter-Glo assay, which measures ATP levels, is often preferred for its sensitivity and fewer steps.[20][21]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating:

    • Seed a panel of representative human cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general kidney line, and a cancer cell line like MCF-7 if anti-proliferative effects are of interest) in opaque-walled 96- or 384-well plates.[22][23]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in a serial dilution (e.g., starting from 100 µM) to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell background controls.

    • Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[22]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ATP, and thus the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

Core Experiment: Metabolic Stability Assay

This assay assesses how quickly the compound is metabolized by liver enzymes, providing an early indication of its likely in-vivo half-life. Human liver microsomes are a standard reagent for this purpose as they contain the major drug-metabolizing CYP450 enzymes.[24][25]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Setup:

    • In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).[24][26]

    • Pre-incubate the mixture at 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the cofactor NADPH (e.g., 1 mM final concentration).[24]

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to a quench solution (e.g., ice-cold acetonitrile) containing an internal standard.[24]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein.

Core Experiment: hERG Channel Inhibition Assay

Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[27] Early assessment of hERG liability is a regulatory requirement and critical for safety. The automated patch clamp is the gold-standard high-throughput method for this evaluation.[1]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably expressing the human hERG channel.

    • Prepare a single-cell suspension for use in the automated patch clamp system (e.g., QPatch or SyncroPatch).[27]

  • Electrophysiological Recording:

    • The automated system will capture individual cells and form a high-resistance (gigaseal) whole-cell patch clamp configuration.

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary indicator of channel function.[28][29]

    • Establish a stable baseline current in an extracellular vehicle solution.

  • Compound Application:

    • Apply the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[27]

  • Data Acquisition and Analysis:

    • Measure the hERG tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.

Table 2: Hypothetical Early ADME-Tox Profile

AssayMatrix / Cell LineEndpointResult
CytotoxicityHepG2CC₅₀ (µM)>50
Metabolic StabilityHuman Liver Microsomest₁/₂ (min)45
hERG InhibitionhERG-HEK293IC₅₀ (µM)12.5

Data are for illustrative purposes only.

Conclusion and Forward Look

This technical guide outlines a logical and efficient in-vitro screening cascade for the initial characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. By systematically evaluating receptor binding, functional activity, cytotoxicity, and key safety liabilities, this workflow enables a data-driven approach to early-stage drug discovery. The results from these assays will form a comprehensive profile, allowing for a robust assessment of the compound's therapeutic potential and guiding the next steps, whether that be further optimization through medicinal chemistry, deeper mechanistic studies, or advancement into in-vivo models.

References

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92.
  • Polonchuk, L. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Journal of Pharmacological and Toxicological Methods, 66(1), 1-13.
  • protocols.io. (2023). MTT (Assay protocol).
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  • Cyprotex (Evotec). (n.d.). hERG Safety.
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  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • ResearchGate. (2025). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
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  • bioRxiv. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.
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The Emergence of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology and immunology. The human kinome, with its vast and diverse landscape, presents a rich reservoir of targets for therapeutic intervention. Within this landscape, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple targets with high affinity—is a cornerstone of efficient drug development. The 2,3,4,5-tetrahydrobenzo[f]oxazepine core has recently garnered significant attention as such a scaffold, demonstrating a remarkable versatility in targeting a range of protein kinases. This guide provides a detailed exploration of a specific analog, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, as a promising starting point for the development of next-generation kinase inhibitors.

The Strategic Advantage of the Benzo[f]oxazepine Core

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold presents a unique three-dimensional architecture that is conformationally flexible yet constrained enough to allow for specific interactions within the ATP-binding pocket of various kinases. This inherent structural feature makes it an attractive template for library synthesis and lead optimization. Derivatives of this scaffold have shown potent inhibitory activity against key kinases in critical signaling pathways, including Phosphoinositide 3-kinase (PI3K) and Traf2- and Nck-interacting kinase (TNIK).[1][2] The introduction of a bromine atom at the 8-position offers a strategic vector for further chemical modification, enabling the exploration of the structure-activity relationship (SAR) and the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine Scaffold

The synthesis of the 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine core can be achieved through a multi-step sequence, adaptable from established methodologies for related benzoxazepine structures. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Step 1: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine-2-carboxamide

  • To a solution of 2-bromo-5-chlorobenzaldehyde in a suitable solvent such as dichloromethane (DCM), add azetidine-2-carboxamide followed by a reducing agent like sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-bromo-5-chlorobenzyl)azetidine-2-carboxamide.[3]

Step 2: Intramolecular Cyclization

  • In a reaction vessel, combine 1-(2-bromo-5-chlorobenzyl)azetidine-2-carboxamide, a copper(I) iodide (CuI) catalyst, and a ligand such as N,N-dimethylglycine in a solvent like dioxane.

  • Add a base, for instance, potassium carbonate, to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the intramolecular C-N bond formation, typically around 100-120 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product is the tricyclic azetidine-fused 1,4-benzodiazepine intermediate.[3]

Step 3: Reductive Ring Opening and Bromination

  • The subsequent steps would involve the reductive opening of the azetidine ring and bromination at the desired position. A more direct approach to the title compound might involve starting with a suitably substituted 2-aminophenol and a bromo-functionalized electrophile in a cyclization reaction.

A generalized synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Reductive Amination cluster_intermediate1 Intermediate 1 cluster_reaction2 Intramolecular Cyclization cluster_intermediate2 Intermediate 2 cluster_reaction3 Further Steps cluster_product Final Product 2_bromo_5_chlorobenzaldehyde 2-Bromo-5-chlorobenzaldehyde reductive_amination Sodium Triacetoxyborohydride DCM, RT 2_bromo_5_chlorobenzaldehyde->reductive_amination azetidine_2_carboxamide Azetidine-2-carboxamide azetidine_2_carboxamide->reductive_amination intermediate_1 1-(2-Bromo-5-chlorobenzyl)- azetidine-2-carboxamide reductive_amination->intermediate_1 cyclization CuI, Ligand, Base Dioxane, Heat intermediate_1->cyclization intermediate_2 Azeto[1,2-a]benzo[e][1,4]diazepin-one cyclization->intermediate_2 further_steps Ring Opening & Functionalization intermediate_2->further_steps final_product 8-Bromo-2,3,4,5-tetrahydro- benzo[f]oxazepine further_steps->final_product

Caption: Proposed synthetic workflow for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold acts as a competitive inhibitor at the ATP-binding site of kinases. The core structure mimics the adenine region of ATP, while substituents on the scaffold can form key interactions with specific residues in the kinase active site, thereby conferring potency and selectivity. For instance, in the context of PI3K inhibition, the nitrogen and oxygen atoms of the oxazepine ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[4] The 8-bromo substituent can be envisioned to occupy a hydrophobic pocket, potentially enhancing binding affinity or providing a handle for further derivatization to improve selectivity.

A conceptual diagram of a benzo[f]oxazepine derivative inhibiting the PI3K/AKT signaling pathway is presented below:

PI3K_Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream Inhibitor 8-Bromo-benzo[f]oxazepine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzo[f]oxazepine derivative.

Structure-Activity Relationship (SAR) Insights

While SAR data for the specific 8-bromo derivative is not yet published, extensive studies on related 3,4-dihydrobenzo[f][5][6]oxazepin-5(2H)-one inhibitors of TNIK provide valuable insights.[7] These studies reveal that modifications at various positions on the scaffold significantly impact inhibitory potency and selectivity.

Position of SubstitutionEffect on ActivityRationale
N-4 Position Introduction of small alkyl or substituted aryl groups can enhance potency.These groups can occupy a hydrophobic pocket and form additional interactions.
Phenyl Ring (Positions 6-9) Electron-withdrawing or electron-donating groups can modulate activity and selectivity. The 8-position is often a key point for modification.Substituents can influence the electronic properties of the scaffold and interact with specific residues in the active site.
Oxazepine Ring Modifications to the ring size or introduction of substituents can alter the conformational properties and impact binding.The conformation of the seven-membered ring is crucial for optimal interaction with the kinase hinge region.

Experimental Protocols for Evaluation

A rigorous evaluation of a novel kinase inhibitor involves a cascade of in vitro and cell-based assays. The following are standard protocols for assessing the potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction after Defined Time Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified target kinase, a suitable substrate (peptide or protein), ATP, and the test compound (8-bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine derivative) at various concentrations in an appropriate kinase buffer.

  • Incubation: In a microplate, pre-incubate the kinase with the test compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Various Concentrations of Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent to each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate GI50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 8-bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Pathway Modulation

This technique is used to confirm that the inhibitor is acting on its intended target within the cellular context by assessing the phosphorylation status of downstream signaling proteins.

Workflow: Western Blot Analysis

Western_Blot_Workflow Start Start Treat_Cells Treat Cells with Inhibitor Start->Treat_Cells Lyse_Cells Lyse Cells to Extract Proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Block Block Membrane to Prevent Non-specific Binding Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-AKT) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal using Chemiluminescence Secondary_Ab->Detect Analyze Analyze Band Intensities Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of signaling pathway modulation.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the intensity of the bands to determine the effect of the inhibitor on the phosphorylation of the target protein. Re-probe the membrane with an antibody for the total protein as a loading control.[5]

Conclusion and Future Directions

The 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the demonstrated activity of related analogs, provides a strong foundation for further investigation. Future work should focus on the synthesis and comprehensive biological evaluation of a library of 8-bromo derivatives, with systematic modifications to the core structure to optimize potency, selectivity, and drug-like properties. Through a focused and iterative drug discovery process, this privileged scaffold has the potential to yield new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

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A Technical Guide to the Preclinical Evaluation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

The relentless pursuit of novel therapeutic agents is a cornerstone of cancer research. Small molecules capable of modulating critical oncogenic pathways offer a promising avenue for targeted therapies. This guide focuses on 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine , a compound built upon the benzoxazepine scaffold, which is recognized as a pharmacologically significant structure in medicinal chemistry.[1][2] While direct anticancer activities of this specific bromo-derivative are not extensively documented, its structural alerts warrant a systematic investigation. This document serves as an in-depth technical roadmap for the preclinical evaluation of this compound, outlining a logical, multi-stage workflow from initial phenotypic screening to in vivo efficacy assessment. We provide not just the "how" but the critical "why" behind each experimental choice, grounding our recommendations in established scientific principles to ensure a rigorous and insightful investigation.

Introduction: The Rationale for Investigating the Benzoxazepine Scaffold

The benzoxazepine core is a seven-membered heterocyclic structure fused to a benzene ring, incorporating both nitrogen and oxygen heteroatoms. This scaffold is of significant interest in pharmaceutical chemistry due to its presence in a variety of biologically active molecules.[2] Several reports have highlighted the anticancer potential of benzoxazepine derivatives, making this structural class a fertile ground for discovering new therapeutic leads.[1][2]

The introduction of a bromine atom at the 8-position of the 2,3,4,5-tetrahydrobenzo[f]oxazepine core is a strategic chemical modification. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine represents a novel chemical entity with unexplored potential in oncology.

This guide proposes a comprehensive preclinical evaluation strategy, treating the compound as a novel investigational agent. The workflow is designed to first identify any anticancer activity, then elucidate its mechanism of action, and finally, validate its therapeutic potential in more complex biological systems.

G cluster_0 Phase 1: In Vitro Screening & Activity Assessment cluster_1 Phase 2: Mechanism of Action (MoA) & Target Deconvolution cluster_2 Phase 3: In Vivo Validation Phenotypic Screening Phenotypic Screening Hit Confirmation Hit Confirmation Phenotypic Screening->Hit Confirmation Target Engagement Target Engagement Phenotypic Screening->Target Engagement Active Compound Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Target Identification Target Identification Target Engagement->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Pharmacokinetics (PK) Pharmacokinetics (PK) Pathway Analysis->Pharmacokinetics (PK) Validated Target Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Pharmacodynamics (PD) Pharmacodynamics (PD) Efficacy Studies->Pharmacodynamics (PD)

Figure 1: High-level overview of the preclinical evaluation workflow for a novel compound.

Phase 1: In Vitro Screening for Anticancer Activity

The initial phase aims to answer a fundamental question: Does 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine exhibit any cytotoxic or anti-proliferative activity against cancer cells? A phenotypic screening approach is ideal here, as it assesses the compound's effect on cell behavior without prior assumptions about its molecular target.[3][4][5]

Initial Cytotoxicity Screening in 2D Monolayer Cultures

The most direct method to screen for anticancer activity is to measure cell viability after compound exposure. Two-dimensional (2D) cell monolayers are a cost-effective and high-throughput model for this initial screen.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8]

  • Cell Seeding: Plate cancer cells from a diverse panel (e.g., representing lung, breast, colon, and hematological malignancies) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8] Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[7]

Data Presentation: The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µM) for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineIC50 (µM) for Doxorubicin (Control)
A549Lung CarcinomaHypothetical Value0.2
MCF-7Breast AdenocarcinomaHypothetical Value0.5
HCT116Colorectal CarcinomaHypothetical Value0.1
K562Chronic Myelogenous LeukemiaHypothetical Value0.05

Table 1: Hypothetical IC50 data from an initial 2D cytotoxicity screen.

Advancing to 3D Spheroid Models

While 2D cultures are excellent for initial screening, they do not fully recapitulate the complexity of a solid tumor. Three-dimensional (3D) tumor spheroids better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges of an in vivo tumor.[4][9] A compound showing promise in 2D screens should be validated in a more physiologically relevant 3D model.

Experimental Protocol: 3D Tumor Spheroid Viability Assay

This protocol uses a luminescence-based assay that measures ATP levels as an indicator of cell viability in 3D structures.

  • Spheroid Formation: Seed cancer cells (e.g., 1,000-5,000 cells/well) into ultra-low attachment 96-well round-bottom plates.[10] Centrifuge the plates briefly to facilitate cell aggregation and incubate for 3-4 days to allow for spheroid formation.[9]

  • Compound Treatment: Gently remove half of the medium from each well and replace it with fresh medium containing the desired concentration of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

  • Incubation: Treat the spheroids for an extended period, typically 3 to 7 days, refreshing the compound-containing medium every 2-3 days.[10]

  • Viability Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add a volume of a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in the well.[9][11]

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[11]

    • Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[10][11]

    • Measure the luminescence using a plate reader.

The causality here is that a drop in ATP levels, and thus luminescence, directly indicates a loss of viable cells within the spheroid structure, providing a more stringent test of the compound's efficacy.

Phase 2: Unraveling the Mechanism of Action

If the compound demonstrates consistent and potent anticancer activity, the next critical phase is to identify its molecular target and elucidate its mechanism of action (MoA). This process, often called target deconvolution, is essential for rational drug development.[12][13][14]

G cluster_0 Target Engagement (CETSA) cluster_1 Target Identification (Affinity-MS) Compound Compound Live Cells Live Cells Compound->Live Cells Heat Challenge Heat Challenge Live Cells->Heat Challenge Lysis Lysis Heat Challenge->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Blot Western Blot (Quantify Soluble Target Protein) Centrifugation->Western Blot Mass Spec Mass Spectrometry (Identify Bound Proteins) Tagged Compound Tagged Compound Cell Lysate Cell Lysate Tagged Compound->Cell Lysate Affinity Beads Affinity Beads Cell Lysate->Affinity Beads Incubate Wash Wash Affinity Beads->Wash Elution Elution Wash->Elution In-solution Digest In-solution Digest Elution->In-solution Digest In-solution Digest->Mass Spec

Figure 2: Workflows for target engagement and identification methodologies.

Confirming Target Engagement in a Cellular Context

Before embarking on broad, unbiased target identification, it is crucial to confirm that the compound engages a target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat intact cancer cells with either a vehicle control or a saturating concentration of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling to 4°C.[17]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[17]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against a suspected target protein (if one is hypothesized, e.g., based on literature for similar scaffolds) or a panel of candidate proteins.

    • Incubate with an appropriate secondary antibody and detect the signal.

    • Quantify the band intensities at each temperature.[17]

A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples, which provides direct evidence of target engagement in a physiologically relevant environment.

Unbiased Target Identification

If CETSA confirms target engagement but the identity of the target is unknown, unbiased methods are required. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a classic and effective approach.[1][6][18]

Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine that incorporates an affinity tag (e.g., biotin) via a linker attached to a position on the molecule that is non-essential for its activity.

  • Cell Lysis: Prepare a native protein lysate from a large culture of sensitive cancer cells.

  • Affinity Capture:

    • Incubate the biotinylated compound with streptavidin-coated agarose beads to immobilize the "bait".

    • Incubate the bead-bound bait with the cell lysate for several hours at 4°C to allow for binding to target proteins ("prey").[19][20]

    • As a crucial control, perform a parallel incubation where the lysate is pre-incubated with an excess of the original, non-tagged compound to outcompete specific binding to the bait.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis:

    • In-solution Digestion: Denature the eluted proteins (e.g., with urea), reduce the disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the proteins into peptides using trypsin.[3][21][22]

    • LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Proteins that are significantly enriched in the pulldown sample compared to the competition control are considered high-confidence binding partners.

Pathway and Selectivity Analysis

Once a primary target is identified, it's essential to understand its role in cellular signaling and to assess the compound's selectivity.

Kinase Profiling: If the identified target is a protein kinase, a common class of cancer drug targets, assessing the compound's selectivity across the human kinome is a critical step.[22] This is typically done as a fee-for-service by specialized vendors.[23][24] The data reveals both on-target potency and potential off-target liabilities that could lead to toxicity.

Kinase Target% Inhibition @ 1 µMIC50 (nM)
PIK3CA (Hypothesized Target) 98% 50
AKT175%450
mTOR68%800
MEK115%>10,000
EGFR5%>10,000
SRC8%>10,000

Table 2: Example data from a kinase selectivity profiling panel, suggesting potent and relatively selective inhibition of PI3Kα.

Pathway Analysis: Based on the identified target, western blotting can be used to probe the phosphorylation status of key downstream effector proteins. For example, if PI3K is the target, one would examine the phosphorylation levels of AKT and S6 ribosomal protein.[25] A decrease in the phosphorylation of these downstream proteins upon compound treatment validates that the compound not only binds its target but also inhibits its function within the signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Compound X Inhibits Here PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 PTEN PTEN AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Figure 3: The PI3K/AKT/mTOR signaling pathway with a hypothetical point of inhibition.

Phase 3: In Vivo Validation and Preclinical Development

Positive in vitro data and a confirmed MoA provide a strong rationale for advancing the compound to in vivo models. This phase assesses the compound's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a living organism.[26]

In Vivo Efficacy in Xenograft Models

Subcutaneous xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for initial in vivo efficacy testing.[14][26][27][28]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase. Resuspend the cells in a sterile solution like HBSS, often mixed 1:1 with Matrigel to support initial tumor engraftment. Inject approximately 2-5 million cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[14][28]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using digital calipers [Volume = (width)² x length/2].[27] Once tumors reach the target size, randomize the mice into treatment and control groups.

  • Dosing: Administer 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) based on a predetermined schedule. The control group receives the vehicle alone.

  • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and the overall health of the animals throughout the study.[16]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised for pharmacodynamic analysis (e.g., western blotting for target pathway modulation).

Pharmacokinetic (PK) Studies

A basic PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is critical for refining the dosing regimen.[8][29]

Experimental Protocol: Single-Dose PK Study in Mice

  • Dosing: Administer a single dose of the compound to a cohort of mice, typically via both intravenous (IV) and oral (PO) routes in separate groups to assess bioavailability.

  • Serial Blood Sampling: Collect small blood samples from the mice at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[30][31]

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion and Future Directions

This guide outlines a rigorous, phase-gated approach to the preclinical investigation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. By systematically progressing from broad phenotypic screening to detailed mechanism of action studies and finally to in vivo validation, researchers can build a comprehensive data package to support the compound's potential as a novel anticancer agent. Each step is designed to provide self-validating data that informs the next, ensuring that resources are focused on compounds with the highest likelihood of clinical success. Positive outcomes from this workflow would establish a strong foundation for further IND-enabling studies, including toxicology and formulation development, ultimately paving the way for potential clinical investigation.

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Neuropharmacological Profile of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in Neuropharmacology and Medicinal Chemistry.

Executive Summary

This technical guide delineates a predictive neuropharmacological profile of the novel scaffold, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) of analogous benzazepine and benzoxazepine series to construct a scientifically grounded, hypothetical profile. The core objective is to provide a comprehensive framework for the initial pharmacological investigation of this compound, with a primary focus on its anticipated interactions with central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This guide details the requisite experimental protocols, from initial receptor binding assays to functional characterization and preliminary in vivo behavioral assessments, offering predicted outcomes based on available SAR data for structurally related compounds. All protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: Rationale for the Neuropharmacological Investigation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold represents a "privileged structure" in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including anticonvulsant, antipsychotic, and antitumor properties.[1] The introduction of a bromine atom at the 8-position of the benzene ring is a key structural modification anticipated to significantly influence the compound's pharmacological profile. Halogenation, particularly bromination, in related benzazepine series has been shown to enhance affinity and selectivity for dopamine receptors, specifically the D1 subtype.[2]

Given the high degree of structural homology between benzoxazepines and benzazepines, it is hypothesized that 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine will exhibit significant affinity for dopamine receptors, potentially with a preference for the D1 receptor. Dopamine D1 receptor agonists are of considerable therapeutic interest for the treatment of cognitive deficits in psychiatric and neurodegenerative disorders.[3] Therefore, a thorough neuropharmacological profiling of this compound is warranted to elucidate its potential as a novel CNS-active agent.

This guide outlines a systematic approach to characterizing the neuropharmacology of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, providing detailed methodologies and predictive data to guide future research.

In Vitro Characterization: Receptor Binding Affinity and Selectivity

The initial step in profiling a novel compound is to determine its binding affinity and selectivity across a panel of relevant CNS receptors. This provides a foundational understanding of its potential molecular targets.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for a panel of dopamine and serotonin receptors.

Methodology:

  • Membrane Preparation: Clonal cell lines stably expressing the human recombinant receptor of interest (e.g., D1, D2, D3, D4, D5, 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Conditions: Assays are performed in 96-well plates. Each well contains the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]SCH23390 for D1), and varying concentrations of the test compound (8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine) or a known reference compound.

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Receptor Binding Profile

The following table presents the hypothesized binding affinities of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine based on SAR from related halogenated benzazepines.[2]

Receptor SubtypePredicted Ki (nM)Rationale for Prediction
Dopamine D115 - 50Bromine substitution on the aromatic ring of benzazepines is known to enhance D1 affinity.[2]
Dopamine D2> 500Benzoxazepine scaffolds often exhibit lower affinity for D2 receptors compared to D1.
Dopamine D3> 1000High selectivity against other D2-like family members is anticipated.
Dopamine D550 - 150D5 shares homology with D1, so moderate affinity is expected.
Serotonin 5-HT1A100 - 300Some benzoxazepine derivatives show moderate affinity for 5-HT1A receptors.[4][5]
Serotonin 5-HT2A> 1000Generally lower affinity for 5-HT2A is expected for this scaffold.
Serotonin 5-HT7200 - 500Moderate affinity is plausible based on the general pharmacology of related heterocycles.[4]

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Receptor_Binding_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine Incubation Incubation (Equilibrium Binding) Compound->Incubation Receptor_Membranes Cell Membranes (Expressing Target Receptors) Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]SCH23390) Radioligand->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation IC50_Calc IC50 Determination (Non-linear Regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assays.

In Vitro Functional Activity: Elucidating the Mode of Action

Following the determination of binding affinity, it is crucial to assess the functional activity of the compound at its primary target(s) to classify it as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Accumulation Assay (for D1 Receptors)

Objective: To determine the functional potency (EC50 or IC50) and efficacy of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine at the human D1 dopamine receptor.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human D1 receptor are cultured in 96-well plates.

  • Assay Procedure (Agonist Mode):

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Varying concentrations of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine or a full agonist (e.g., dopamine) are added.

    • The cells are incubated for a specified time at 37°C.

  • Assay Procedure (Antagonist Mode):

    • Cells are pre-incubated with varying concentrations of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

    • A fixed concentration of a D1 agonist (e.g., dopamine at its EC80) is added.

    • The cells are incubated for a specified time at 37°C.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Agonist Mode: A dose-response curve is generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy relative to a full agonist) are determined.

    • Antagonist Mode: An inhibition curve is generated, and the IC50 is determined. The Kb (equilibrium dissociation constant for the antagonist) is calculated using the Gaddum equation.

Predicted Functional Profile at the D1 Receptor

Based on the SAR of related benzazepines, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is predicted to be a D1 receptor agonist.

ParameterPredicted ValueInterpretation
Agonist Mode
EC5030 - 100 nMPotent activation of the D1 receptor.
Emax70 - 90% (relative to dopamine)High efficacy, likely a partial to full agonist.
Antagonist Mode
IC50 / KbNot applicableThe compound is predicted to have agonist activity.

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D1_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Agonist D1 Agonist (e.g., 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine) Agonist->D1R Binds to

Caption: Canonical D1 Receptor Signaling Pathway.

In Vivo Neuropharmacological Assessment: Behavioral Effects in Rodent Models

To understand the potential therapeutic utility of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, it is essential to evaluate its effects on behavior in preclinical animal models.

Experimental Protocol: Locomotor Activity Assessment

Objective: To assess the effect of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine on spontaneous locomotor activity in mice or rats.

Methodology:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are used.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure horizontal and vertical activity.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Animals are administered 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle.

    • Immediately after injection, animals are placed in the open-field arenas.

    • Locomotor activity is recorded for 60-120 minutes.

  • Data Analysis: Total distance traveled, number of horizontal and vertical beam breaks are analyzed using ANOVA followed by post-hoc tests.

Predicted Effect on Locomotor Activity

Selective D1 receptor agonists typically produce a biphasic effect on locomotor activity, with lower doses increasing and higher doses potentially decreasing activity or inducing stereotyped behaviors.

Dose (mg/kg)Predicted Effect on Locomotor Activity
VehicleNormal baseline activity
0.1 - 1.0Increased locomotor activity
3.0Potential for decreased locomotion and emergence of stereotypy
Experimental Protocol: Forced Swim Test (Predictive of Antidepressant-like Activity)

Objective: To evaluate the potential antidepressant-like effects of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in the forced swim test.

Methodology:

  • Animals: Male mice or rats.

  • Apparatus: A cylindrical container filled with water (23-25°C).

  • Procedure:

    • Pre-test (Day 1): Animals are placed in the water for 15 minutes.

    • Test (Day 2): Animals are administered 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine or vehicle 30-60 minutes before being placed back in the water for a 5-minute test session.

    • The duration of immobility (time spent floating with only minor movements to keep the head above water) is scored by a trained observer blind to the treatment conditions.

  • Data Analysis: The duration of immobility is compared between treatment groups using ANOVA or a t-test.

Predicted Effect in the Forced Swim Test

Activation of D1 receptors has been shown to produce antidepressant-like effects in preclinical models.[6]

TreatmentPredicted Effect on Immobility Time
VehicleBaseline immobility
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (1.0 - 3.0 mg/kg)Significant decrease in immobility time

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In_Vivo_Workflow cluster_dosing Dosing cluster_locomotor Locomotor Activity cluster_fst Forced Swim Test cluster_analysis Data Analysis Dosing Compound Administration (Vehicle or 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine) Open_Field Open-Field Arena Dosing->Open_Field Swim_Cylinder Forced Swim Cylinder Dosing->Swim_Cylinder LMA_Data Locomotor Data Acquisition Open_Field->LMA_Data LMA_Analysis ANOVA / Post-hoc Tests (Locomotor Data) LMA_Data->LMA_Analysis FST_Scoring Immobility Scoring Swim_Cylinder->FST_Scoring FST_Analysis ANOVA / t-test (Immobility Data) FST_Scoring->FST_Analysis

Caption: Workflow for In Vivo Behavioral Assessments.

Conclusion and Future Directions

This technical guide presents a predictive neuropharmacological profile of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, postulating it to be a potent and selective dopamine D1 receptor agonist with potential antidepressant-like properties. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis.

Future research should focus on:

  • Executing the described in vitro and in vivo studies to generate empirical data for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

  • Expanding the receptor screening panel to include a broader range of CNS targets to fully characterize its selectivity.

  • Investigating its functional activity at other potential targets , such as the 5-HT1A and 5-HT7 receptors.

  • Conducting more extensive behavioral phenotyping to explore its potential in models of cognition, anxiety, and psychosis.

  • Performing pharmacokinetic studies to determine its brain penetrance and metabolic stability.

The systematic investigation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, guided by the principles and methodologies outlined in this document, holds the potential to uncover a novel chemical entity with significant therapeutic promise for CNS disorders.

References

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. [Link]
  • De la Cueva, L., et al. (2017). 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. Future Medicinal Chemistry, 9(12), 1325-1339. [Link]
  • El Mansari, M., & Blier, P. (2020). Selective activation of D1 dopamine receptors exerts antidepressant-like activity in rats. Journal of Psychopharmacology, 34(12), 1443-1448. [Link]
  • Gnanadesikan, V., et al. (2023). Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - Skin Cancer. African Journal of Biomedical Research, 27(6s). [Link]
  • Husbands, S. M., et al. (1998). (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry, 41(23), 4563-4569. [Link]
  • Khadra, D. M., et al. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][8]imidazo[1,2-d][7][9]oxazepine and Benzo[f]benzo[7][8]oxazolo[3,2-d][7][9]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]
  • Liljefors, T., et al. (1988). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonsists and Antagonists of the Benzazepine Series. Journal of Medicinal Chemistry, 31(4), 789-798. [Link]
  • Neumeyer, J. L., et al. (1991). 1H-3-Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. Journal of Medicinal Chemistry, 34(3), 877-883. [Link]
  • Neumeyer, J. L., et al. (1992). Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue. Journal of Medicinal Chemistry, 35(8), 1466-1471. [Link]
  • Sromek, A. W., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6037. [Link]
  • Wesołowska, A., et al. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224. [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust and reproducible three-step protocol for the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy commences with the selective O-alkylation of 4-bromophenol with 1-bromo-3-chloropropane, followed by an intramolecular cyclization to construct the core tetrahydrobenzo[f]oxazepine ring system, and concludes with a nitration and subsequent reduction to yield an amino intermediate, which is then diazotized and brominated. This guide is intended for researchers, medicinal chemists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights for successful execution.

Introduction

Benzoxazepines are a class of seven-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a bromine atom into the aromatic ring of the benzoxazepine scaffold can significantly modulate its physicochemical properties and biological activity, making 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine a key intermediate for the synthesis of novel therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of this target compound, designed to be both efficient and scalable.

Synthetic Strategy

The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is accomplished through a three-step sequence, as illustrated in the workflow diagram below. This approach was designed for its efficiency and the use of readily available starting materials.

Synthesis_Workflow 4-Bromophenol 4-Bromophenol Step1_Reaction Step 1: O-Alkylation 4-Bromophenol->Step1_Reaction 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Step1_Reaction Intermediate_1 1-Bromo-4-(3-chloropropoxy)benzene Step1_Reaction->Intermediate_1 Step2_Reaction Step 2: Intramolecular Cyclization (Friedel-Crafts) Intermediate_1->Step2_Reaction Intermediate_2 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxepine Step2_Reaction->Intermediate_2 Step3_Reaction Step 3: Amine Formation & Sandmeyer Reaction Intermediate_2->Step3_Reaction Final_Product 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine Step3_Reaction->Final_Product

Figure 1: Synthetic workflow for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Reagents and Materials

Reagent/MaterialChemical FormulaM.W. ( g/mol )ConcentrationSupplierCat. No.
4-BromophenolC₆H₅BrO173.0199%Sigma-Aldrich103769
1-Bromo-3-chloropropaneC₃H₆BrCl157.4499%Sigma-AldrichB74804
Potassium CarbonateK₂CO₃138.2199%Sigma-AldrichP5833
AcetoneC₃H₆O58.08ACS gradeFisher ScientificA18-4
Polyphosphoric AcidH₆P₄O₁₃337.93115%Sigma-Aldrich215206
DichloromethaneCH₂Cl₂84.93ACS gradeFisher ScientificD37-4
Sodium BicarbonateNaHCO₃84.01Saturated aq.Fisher ScientificS233-500
Anhydrous Sodium SulfateNa₂SO₄142.0499%Fisher ScientificS421-500
Nitric AcidHNO₃63.0170%Sigma-Aldrich258168
Sulfuric AcidH₂SO₄98.0898%Fisher ScientificA300-212
Iron powderFe55.85-325 meshSigma-Aldrich12310
Ammonium ChlorideNH₄Cl53.49Saturated aq.Fisher ScientificA661-500
Sodium NitriteNaNO₂69.0099%Sigma-AldrichS2252
Copper(I) BromideCuBr143.4599%Sigma-Aldrich215438
Hydrobromic AcidHBr80.9148% aq.Sigma-Aldrich243371
Ethyl AcetateC₄H₈O₂88.11ACS gradeFisher ScientificE145-4
HexanesC₆H₁₄86.18ACS gradeFisher ScientificH302-4

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(3-chloropropoxy)benzene

Rationale: This step involves a Williamson ether synthesis to couple the commercially available 4-bromophenol and 1-bromo-3-chloropropane. Potassium carbonate is used as a mild base to deprotonate the phenol, and acetone is an appropriate polar aprotic solvent for this SN2 reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (11.9 g, 86.7 mmol), and acetone (100 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (8.2 mL, 86.7 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxepine

Rationale: This step utilizes an intramolecular Friedel-Crafts alkylation to form the seven-membered oxepine ring. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the solvent for this cyclization.

Procedure:

  • Place polyphosphoric acid (50 g) in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heat the PPA to 80 °C with stirring.

  • Add the crude 1-bromo-4-(3-chloropropoxy)benzene (from Step 1, ~57.8 mmol) dropwise to the hot PPA over 30 minutes, ensuring the internal temperature does not exceed 90 °C.

  • After the addition is complete, continue stirring the mixture at 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5% Ethyl Acetate in Hexanes) to afford 8-bromo-2,3,4,5-tetrahydrobenzo[f]oxepine as a colorless oil.

Step 3: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Rationale: This multi-step, one-pot transformation begins with the nitration of the electron-rich aromatic ring, followed by the reduction of the nitro group to an amine using iron in acidic conditions.[2] The resulting amine is then converted to a diazonium salt and subsequently to the bromide via a Sandmeyer reaction.

Procedure:

  • Nitration: a. To a stirred solution of 8-bromo-2,3,4,5-tetrahydrobenzo[f]oxepine (from Step 2, ~10.0 g, 41.5 mmol) in sulfuric acid (50 mL) at 0 °C, add a mixture of nitric acid (3.2 mL) and sulfuric acid (10 mL) dropwise, maintaining the temperature below 5 °C. b. Stir the reaction mixture at 0 °C for 2 hours. c. Carefully pour the reaction mixture onto crushed ice (200 g) and extract with ethyl acetate (3 x 100 mL). d. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude nitro-intermediate.

  • Reduction: a. To a mixture of the crude nitro-intermediate in ethanol (100 mL) and water (25 mL), add iron powder (11.6 g, 207.5 mmol) and a catalytic amount of ammonium chloride. b. Heat the mixture to reflux and stir for 4 hours. c. Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol. d. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to obtain the crude amino-intermediate.

  • Sandmeyer Reaction: a. Dissolve the crude amino-intermediate in a mixture of hydrobromic acid (48%, 50 mL) and water (50 mL) at 0 °C. b. Add a solution of sodium nitrite (3.1 g, 45.6 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. c. In a separate flask, dissolve copper(I) bromide (6.5 g, 45.6 mmol) in hydrobromic acid (48%, 30 mL) at 60 °C and then cool to room temperature. d. Add the cold diazonium salt solution to the cuprous bromide solution portion-wise with vigorous stirring. e. Stir the reaction mixture at room temperature for 1 hour and then heat to 60 °C for 30 minutes. f. Cool the mixture, extract with ethyl acetate (3 x 100 mL), and wash the combined organic layers with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes) to yield 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a solid.

Conclusion

The protocol outlined in this application note provides a reliable and efficient pathway for the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. By providing a detailed, step-by-step procedure with clear rationale for each transformation, this guide aims to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs.

References

  • Stefaniak, M., & Olszewska, B. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12), e2100224. [Link]
  • Rubab, S. L., Nisar, B., Raza, A. R., Ullah, N., & Tahir, M. N. (2013). Asymmetric synthesis of 4,1-benzoxazepine-2,5-diones--effect of the halogen of (2S)-α-haloacids. Molecules (Basel, Switzerland), 19(1), 139–148. [Link]
  • ChemHelpASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]
  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. National Center for Biotechnology Information.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
  • PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]
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Introduction: The Significance of Benzoxazepines and the Pictet-Spengler Approach

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed experimental procedure for the Pictet-Spengler synthesis of benzoxazepines. This document is structured to offer not just a protocol, but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors.

Benzoxazepines are a class of seven-membered heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their unique three-dimensional architecture makes them attractive scaffolds in drug discovery. The Pictet-Spengler reaction, a classic and powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines, can be adapted to construct the benzoxazepine framework.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] For the synthesis of benzoxazepines, a modified approach utilizing a 2-phenoxyethanamine derivative as the starting material is employed.

The driving force for the classical Pictet-Spengler reaction is the generation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular electrophilic aromatic substitution.[1] In the synthesis of some benzoxazepine derivatives, a modified Pictet-Spengler reaction involving the formation of a more reactive N-acyliminium ion intermediate can be utilized to facilitate the cyclization onto the electron-rich aromatic ring.[1][6]

Reaction Mechanism: Pictet-Spengler Synthesis of Benzoxazepines

The synthesis of a 2,3,4,5-tetrahydrobenzo[f][1][4]oxazepine core via a modified Pictet-Spengler reaction generally proceeds through the following key steps:

  • Imine Formation: The reaction commences with the condensation of a 2-phenoxyethanamine derivative with an aldehyde to form an imine (a Schiff base).

  • N-Acylation: The resulting imine is then acylated, typically with an agent like formic acid, to generate a more electrophilic N-acyliminium ion intermediate in the presence of an acid catalyst.

  • Intramolecular Cyclization: This highly reactive intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring of the phenoxy group attacks the iminium carbon, leading to the formation of the seven-membered benzoxazepine ring.

  • Deprotonation/Rearomatization: The final step involves the loss of a proton to restore the aromaticity of the benzene ring, yielding the stable benzoxazepine product.

This mechanistic pathway is visually represented in the following diagram:

Pictet_Spengler_Benzoxazepine Pictet-Spengler Mechanism for Benzoxazepine Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 2-Phenoxyethanamine 2-Phenoxyethanamine Imine Imine 2-Phenoxyethanamine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine N-Acyliminium_Ion N-Acyliminium Ion (Key Electrophile) Imine->N-Acyliminium_Ion + H+, Acylating Agent Cyclized_Intermediate Cyclized Intermediate N-Acyliminium_Ion->Cyclized_Intermediate Intramolecular Cyclization Benzoxazepine Benzoxazepine Cyclized_Intermediate->Benzoxazepine - H+ (Rearomatization)

Caption: A simplified workflow of the modified Pictet-Spengler reaction for benzoxazepine synthesis.

Experimental Protocol: A General Procedure

This protocol outlines a general method for the synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f][1][4]oxazepines based on a modified Pictet-Spengler reaction.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-PhenoxyethanamineReagentCommercially AvailableCan be synthesized if not available.
Aldehyde (various)ReagentCommercially AvailablePurity should be >98%.
Formic AcidACS GradeCommercially AvailableUsed as the acylating agent.
Trifluoroacetic Acid (TFA)ReagentCommercially AvailableStrong acid catalyst. Handle with care.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-phenoxyethanamine (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM).

    • Add the desired aldehyde (1.0-1.2 equivalents) to the solution at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.

  • Formation of the N-Acyliminium Ion and Cyclization:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add formic acid (2.0 equivalents) to the stirring solution.

    • Following the addition of formic acid, add trifluoroacetic acid (TFA) (as the catalyst, typically 1.0-2.0 equivalents) dropwise. The addition of a strong acid like TFA is crucial for the cyclization of substrates that may lack strong electron-donating groups on the benzene ring.[6]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spots using UV light and/or a suitable staining agent.

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified benzoxazepine derivative.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Ensure the use of anhydrous solvent and fresh aldehyde. A slight excess of the aldehyde can be beneficial.[4]
Insufficiently reactive aromatic ring.For electron-deficient phenoxy groups, a stronger Lewis acid catalyst (e.g., BF₃·OEt₂) or higher reaction temperatures may be required.
Steric hindrance from the aldehyde.Use a less bulky aldehyde if possible, or prolong the reaction time.
No Reaction Catalyst is not strong enough.Increase the amount of TFA or consider using a stronger acid like trifluoromethanesulfonic acid in small amounts.[6]
Formation of Side Products Polymerization of the aldehyde.Add the aldehyde slowly to the reaction mixture.
Decomposition of starting material or product.Perform the reaction at a lower temperature.

Variations and Scope

The Pictet-Spengler reaction is highly versatile.[3][7] Its application to benzoxazepine synthesis can be expanded by:

  • Varying the Aldehyde: A wide range of aliphatic and aromatic aldehydes can be used to introduce diversity at the 5-position of the benzoxazepine ring.

  • Substituents on the Phenoxy Ring: Electron-donating groups on the aromatic ring of the 2-phenoxyethanamine will generally accelerate the cyclization step due to increased nucleophilicity.[4]

  • Asymmetric Synthesis: The use of chiral Brønsted acids or other organocatalysts can induce enantioselectivity in the cyclization, leading to the formation of enantioenriched benzoxazepines.[8][9][10]

Conclusion

The modified Pictet-Spengler reaction is an effective method for the synthesis of benzoxazepine scaffolds. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can access a diverse range of these valuable heterocyclic compounds for applications in medicinal chemistry and drug development.

References

  • Wikipedia. Pictet–Spengler reaction. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
  • Synthetic pathway for synthesis of dibenz-[b,f][1][4]-oxazepine derivatives (MJ1 - MJ12). [URL: https://www.researchgate.
  • Grokipedia. Pictet–Spengler reaction. [URL: https://www.grokipedia.org/Pictet%E2%80%93Spengler_reaction]
  • J&K Scientific LLC. Pictet-Spengler Reaction. [URL: https://www.jk-sci.com/pictet-spengler-reaction_461.html]
  • Name-Reaction.com. Pictet-Spengler reaction. [URL: https://www.name-reaction.com/pictet-spengler-reaction]
  • Brack, A., & Sala, A. (1979). Preparation of some dibenz[b,f][1][4]oxazepines and dibenz[b,e]azepines. Journal of the Chemical Society, Perkin Transactions 1, 853. [URL: https://pubs.rsc.org/en/content/articlelanding/1979/p1/p19790000853]
  • Gong, L., et al. (2011). Catalytic asymmetric Pictet-Spengler-type reaction for the synthesis of optically active indolo[3,4-cd][1]benzazepines. Organic Letters, 13(20), 5636-9. [URL: https://pubmed.ncbi.nlm.nih.gov/21942575/]
  • Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][2][11]benzodiazepin-14(6H)-ones. [URL: https://www.researchgate.net/publication/232759920_Pictet-Spengler_reaction_in_the_synthesis_of_condensed_benzodiazepines_synthesis_of_11-hetaryl_derivatives_of_1112-dihydroquinazolino32-c23benzodiazepin-146H-ones]
  • Sano, T., et al. Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenz[f][1][4]Oxazepines Using a Modified Pictet-spengler Reaction. [URL: https://www.researchgate.net/publication/252119133_Facile_and_Short-Step_Synthesis_of_5-Substituted_2345-Tetrahydrobenzf14oxazepines_Using_a_Modified_Pictet-spengler_Reaction]
  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [URL: https://www.researchgate.net/publication/289531653_A_simple_convenient_and_effective_method_for_the_synthesis_of_dibenzbf_14-oxazepinescr_a_new_generation_riot_control_agent_and_its_analogues]
  • Benchchem. Comparative study of different catalysts for the Pictet-Spengler reaction. [URL: https://www.benchchem.com/blog/comparative-study-of-different-catalysts-for-the-pictet-spengler-reaction/]
  • Halogen bond-catalyzed Pictet–Spengler reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03391a]
  • Sharma, S., et al. (2019). Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Current Organic Synthesis, 15(7), 932-953. [URL: https://www.eurekaselect.com/article/100418]
  • The mechanism of the Pictet–Spengler reaction. [URL: https://www.researchgate.net/figure/The-mechanism-of-the-Pictet-Spengler-reaction_fig2_338760773]
  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [URL: https://www.mdpi.com/1420-3049/25/2/414]
  • D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [URL: https://pubmed.ncbi.nlm.nih.gov/31963860/]
  • Nigrìni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [URL: https://www.semanticscholar.org/paper/Enantioenriched-1%2C4-Benzoxazepines-via-Chiral-Acid-Nigr%C3%ADni-Bhosale/5b47a06048d087968472553b664790a36545195e]

Sources

Application Notes & Protocols: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine via the Ugi-Joullié Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Multicomponent Reactions in Scaffolding Privileged Structures

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Among the myriad of synthetic strategies, multicomponent reactions (MCRs) have emerged as a powerful tool for rapidly generating molecular complexity from simple starting materials in a single, atom-economical step.[1][2] The Ugi-Joullié reaction, a three-component variant of the classical Ugi four-component reaction, is particularly adept at constructing peptidomimetics and nitrogen-containing heterocycles.[1][2] This reaction utilizes a cyclic imine in place of the traditional amine and carbonyl components, leading to products with conformationally restricted N-heterocyclic motifs, a desirable feature for enhancing biological activity and selectivity.[3]

This application note provides a comprehensive guide to the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a scaffold with significant potential in medicinal chemistry. The tetrahydrobenzo[f][1][4]oxazepine core is a privileged structure found in a range of biologically active compounds. The introduction of a bromine atom at the 8-position offers a valuable handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space.

We will delve into the mechanistic underpinnings of the Ugi-Joullié reaction, provide detailed, step-by-step protocols for the synthesis of the necessary precursors, and culminate in the diastereoselective synthesis of the target molecule. This guide is designed to be a self-validating system, with explanations for the rationale behind key experimental choices to ensure reproducibility and success.

Mechanistic Insights: The Ugi-Joullié Reaction Pathway

The Ugi-Joullié three-component reaction (JU-3CR) is a convergent process that brings together a cyclic imine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative attached to the nitrogen of the heterocyclic ring.[3] The reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.

The currently accepted mechanism can be outlined as follows:

  • Activation of the Cyclic Imine: The reaction is often initiated by the protonation of the cyclic imine by the carboxylic acid, forming a highly electrophilic iminium ion.

  • Nucleophilic Attack of the Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the iminium ion to form a nitrilium ion intermediate.

  • Addition of the Carboxylate: The carboxylate anion then adds to the electrophilic carbon of the nitrilium ion, generating an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino amide product.

The use of a cyclic imine in the Joullié-Ugi reaction often leads to higher diastereoselectivity compared to the traditional Ugi reaction, as the rigid ring structure of the imine can effectively control the facial selectivity of the nucleophilic attack.[3]

Ugi_Joulie_Mechanism cluster_start Starting Materials Cyclic_Imine Cyclic Imine Iminium_Ion Iminium Ion Cyclic_Imine->Iminium_Ion + H⁺ (from Acid) Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Iminium_Ion Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Iminium_Ion->Nitrilium_Ion + Isocyanide O_Acyl_Intermediate O-Acyl-isoamide Intermediate Nitrilium_Ion->O_Acyl_Intermediate + Carboxylate Final_Product α-Acylamino Amide (Final Product) O_Acyl_Intermediate->Final_Product Mumm Rearrangement (irreversible)

Caption: The Ugi-Joullié Reaction Mechanism.

Experimental Protocols

This section provides detailed protocols for the synthesis of the key precursors and the final target molecule.

Protocol 1: Synthesis of 5-Bromosalicylaldehyde

The starting material, 5-bromosalicylaldehyde, can be synthesized from salicylaldehyde via electrophilic aromatic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Salicylaldehyde122.125.2 mL~0.047
Liquid Bromine159.817.8 mL~0.15
Carbon Tetrachloride153.8260 mL-
Absolute Ethanol46.07As needed-

Procedure:

  • In a three-necked flask equipped with an electric stirrer, add 5.2 mL of salicylaldehyde and 20 mL of absolute ethanol.

  • Cool the mixture to 12°C with an ice bath and stir.

  • In a constant pressure dropping funnel, prepare a solution of 7.8 mL of liquid bromine in 60 mL of carbon tetrachloride.

  • Slowly add the bromine solution dropwise to the stirred salicylaldehyde solution. A white precipitate will begin to form.

  • After the addition is complete, continue stirring at a constant temperature for 1.5 hours.

  • Filter the reaction mixture and wash the collected white solid three times with an equal volume of absolute ethanol.

  • Recrystallize the crude product from ethanol and dry to obtain pure 5-bromosalicylaldehyde as white crystals. A typical yield is around 77%.[5]

Protocol 2: Synthesis of the Chiral Cyclic Imine Precursor

The chiral cyclic imine is a crucial component for inducing diastereoselectivity in the Ugi-Joullié reaction. This protocol describes the synthesis of the imine from 5-bromosalicylaldehyde and a chiral 1,2-amino alcohol, for example, (S)-2-amino-1-propanol. The reaction proceeds via a condensation reaction, often catalyzed by a mild acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromosalicylaldehyde201.022.01 g0.01
(S)-2-amino-1-propanol75.110.75 g0.01
Absolute Ethanol46.0725 mL-
p-Toluenesulfonic acid (catalyst)172.2092 mg0.00053

Procedure:

  • To a round-bottom flask, add 2.01 g of 5-bromosalicylaldehyde and 15 mL of absolute ethanol. Heat and stir until the solid is completely dissolved.

  • Add 0.75 g of (S)-2-amino-1-propanol to the solution, followed by an additional 10 mL of absolute ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (around 65°C) and stir for approximately 2 hours.[6]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the solution to room temperature and allow it to stand for natural evaporation and crystallization. Yellowish crystals of the cyclic imine should form over 1-3 days.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Ugi-Joullié Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

This is the final multicomponent reaction to assemble the target molecule. The diastereoselectivity of this reaction is typically high, favoring the trans product.[4][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)
Brominated Cyclic Imine(Calculated from precursors)1 mmol1
Carboxylic Acid (e.g., Acetic Acid)60.0560 µL1.05
Isocyanide (e.g., tert-Butyl isocyanide)83.13118 µL1.05
Dichloromethane (DCM)84.935 mL-

Procedure:

  • In a clean, dry vial, dissolve 1 mmol of the brominated cyclic imine in 5 mL of dichloromethane.

  • To this solution, add 1.05 equivalents of the chosen carboxylic acid (e.g., acetic acid).

  • Add 1.05 equivalents of the isocyanide (e.g., tert-butyl isocyanide) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature for 48 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. The trans isomer is typically the major product.[4][7]

Workflow Visualization

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_ugijoullie Ugi-Joullié Reaction Salicylaldehyde Salicylaldehyde Bromination Bromination Salicylaldehyde->Bromination 5_Bromo_Sal 5-Bromosalicylaldehyde Bromination->5_Bromo_Sal Condensation Condensation 5_Bromo_Sal->Condensation Amino_Alcohol Chiral 1,2-Amino Alcohol Amino_Alcohol->Condensation Cyclic_Imine Brominated Chiral Cyclic Imine Condensation->Cyclic_Imine Ugi_Reaction Ugi-Joullié Reaction Cyclic_Imine->Ugi_Reaction Purification Purification (Column Chromatography) Ugi_Reaction->Purification Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Final_Product 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine Purification->Final_Product

Caption: Synthetic workflow for the target molecule.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The success of the Ugi-Joullié reaction is highly dependent on the purity of the starting materials. Ensure that the cyclic imine, carboxylic acid, and isocyanide are of high purity.

  • Anhydrous Conditions: While the reaction can tolerate some moisture, it is generally advisable to use anhydrous solvents to minimize potential side reactions.

  • Diastereoselectivity: The diastereomeric ratio of the product can be influenced by the solvent and reaction temperature. For the tetrahydrobenzo[f][1][4]oxazepine system, the trans diastereomer is generally favored.[4][7] The diastereomeric ratio can be determined by techniques such as NMR spectroscopy or HPLC analysis of the crude reaction mixture.

  • Purification: The purification of the final product can sometimes be challenging due to the presence of unreacted starting materials and byproducts. Careful column chromatography is often required to obtain the pure product.

Conclusion

The Ugi-Joullié reaction provides an efficient and diastereoselective route for the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. This application note offers a detailed and practical guide for researchers in medicinal chemistry and drug discovery to access this valuable heterocyclic scaffold. The modularity of the Ugi-Joullié reaction allows for the facile introduction of diversity at three points, making it an ideal tool for the generation of compound libraries for biological screening. The presence of the bromine atom in the final product further enhances its utility as a versatile intermediate for the synthesis of more complex molecular architectures.

References

  • Gazzotti, S., Rainoldi, G., & Silvani, A. (2019). Exploitation of the Ugi–Joullié reaction in drug discovery and development. Expert Opinion on Drug Discovery, 14(7), 639-652. [Link]
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  • CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. (n.d.).
  • Pinna, A., Basso, A., Lambruschini, C., Moni, L., Riva, R., Rocca, V., & Banfi, L. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1][4]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. RSC Advances, 10(2), 965-972. [Link]
  • Pinna, A., Basso, A., Lambruschini, C., Moni, L., Riva, R., Rocca, V., & Banfi, L. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1][4]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. RSC Advances, 10(2), 965-972. [Link]
  • Pinna, A., Basso, A., Lambruschini, C., Moni, L., Riva, R., Rocca, V., & Banfi, L. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1][4]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. RSC Advances, 10(2), 965-972. [Link]
  • Huang, J.-M., Zhang, J.-F., Dong, Y., & Gong, W. (2011). A Mild Three-Component Reaction of Aromatic Aldehydes, Alkyl Bromides, and Aqueous Ammonia as the Nitrogen Source Gives Imines in Very Good Yields. The Journal of Organic Chemistry, 76(9), 3511-3514. [Link]
  • CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity. (n.d.).
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
  • Nikalje, A. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. International Research Journal of Science & Engineering, Special Issue A11, 146-150. [Link]
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
  • Al-Hourani, B. J. (2024). Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines from 2H-Azirines. Molecules, 29(5), 1023. [Link]
  • Sharma, U. K., & Vachan, D. D. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions. Accounts of Chemical Research, 53(8), 1646-1661. [Link]

Sources

Application Notes and Protocols for the Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Application Notes and Protocols for the Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

Introduction

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, exhibiting a range of therapeutic properties. The introduction of a bromine atom at the 8-position can significantly modulate the pharmacological profile of these molecules, making 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine a valuable intermediate in drug discovery and medicinal chemistry.[3] This document provides a comprehensive guide for the synthesis of this target compound, starting from readily available starting materials. The presented protocol is designed for reproducibility and scalability, with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is most effectively achieved through a two-step sequence:

  • Preparation of the Key Intermediate, 2-(4-Bromophenoxy)ethanamine: This step involves the formation of the ether linkage between 4-bromophenol and a protected aminoethyl group, followed by deprotection to yield the primary amine.

  • Intramolecular Cyclization to Form the Oxazepine Ring: The synthesized 2-(4-bromophenoxy)ethanamine is then cyclized to form the desired seven-membered ring of the target molecule. A modified Pictet-Spengler type reaction provides an efficient route for this transformation.

This strategy offers a convergent and reliable pathway to the target compound, with each step being well-established in the chemical literature.

PART 1: Synthesis of 2-(4-Bromophenoxy)ethanamine

The preparation of the key amine intermediate can be accomplished via several methods. Here, we detail a robust procedure utilizing a Gabriel synthesis approach, which is known for producing primary amines with high purity, avoiding the overalkylation issues often encountered with direct amination methods.[2][4][5]

Protocol 1: Synthesis of 2-(4-Bromophenoxy)ethanamine via Gabriel Synthesis

Step 1a: N-Alkylation of Potassium Phthalimide

In this step, the potassium salt of phthalimide is N-alkylated with 1-bromo-2-(4-bromophenoxy)ethane. The latter is readily prepared from 4-bromophenol and 1,2-dibromoethane.

  • Materials:

    • 4-bromophenol

    • 1,2-dibromoethane

    • Potassium carbonate (K₂CO₃)

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF)

    • Acetone

    • Deionized water

  • Procedure for 1-bromo-2-(4-bromophenoxy)ethane:

    • To a solution of 4-bromophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,2-dibromoethane (3.0 eq.) and reflux the mixture for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Procedure for N-alkylation:

    • Dissolve 1-bromo-2-(4-bromophenoxy)ethane (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain N-[2-(4-bromophenoxy)ethyl]phthalimide.

Step 1b: Hydrazinolysis of the Phthalimide

The phthalimide protecting group is cleaved using hydrazine hydrate in what is known as the Ing-Manske procedure.[2][6]

  • Materials:

    • N-[2-(4-bromophenoxy)ethyl]phthalimide

    • Hydrazine hydrate

    • Ethanol

    • Diethyl ether (Et₂O)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Suspend N-[2-(4-bromophenoxy)ethyl]phthalimide (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-4 hours.

    • A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Et₂O and extract with aqueous HCl.

    • Basify the aqueous layer with NaOH solution and extract with Et₂O.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-bromophenoxy)ethanamine.

PART 2: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

The final step involves the intramolecular cyclization of 2-(4-bromophenoxy)ethanamine. A modified Pictet-Spengler reaction, which is effective for the synthesis of related tetrahydrobenzo[f][1][2]oxazepines, is adapted for this purpose.[1] This reaction typically involves condensation with an aldehyde followed by acid-catalyzed cyclization.

Protocol 2: Intramolecular Cyclization
  • Materials:

    • 2-(4-Bromophenoxy)ethanamine

    • Paraformaldehyde

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of 2-(4-bromophenoxy)ethanamine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add paraformaldehyde (1.2 eq.).

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add trifluoroacetic acid (TFA) (2.0 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Data Presentation

StepProductStarting Material(s)Key ReagentsTypical Yield (%)
1a N-[2-(4-bromophenoxy)ethyl]phthalimide4-bromophenol, 1,2-dibromoethane, Potassium phthalimideK₂CO₃, DMF70-80
1b 2-(4-Bromophenoxy)ethanamineN-[2-(4-bromophenoxy)ethyl]phthalimideHydrazine hydrate, Ethanol85-95
2 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine2-(4-Bromophenoxy)ethanamineParaformaldehyde, TFA60-75

Experimental Workflow and Visualization

Overall Synthetic Scheme

Synthesis_Workflowcluster_0Step 1: Intermediate Synthesiscluster_1Step 2: CyclizationA4-BromophenolDN-[2-(4-bromophenoxy)ethyl]phthalimideA->DK2CO3, Acetone,then K-Phthalimide, DMFB1,2-DibromoethaneB->DCPotassiumPhthalimideC->DE2-(4-Bromophenoxy)ethanamineD->EHydrazine Hydrate,EthanolG8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineE->GTFA, DCMFParaformaldehydeF->G

Caption: Overall synthetic workflow for 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Mechanism of Intramolecular Cyclization (Pictet-Spengler Type)

Cyclization_Mechanismcluster_0MechanismA2-(4-Bromophenoxy)ethanamine + ParaformaldehydeBFormation of Iminium IonA->BH+CElectrophilic Aromatic SubstitutionB->CIntramolecular attackDDeprotonationC->D-H+EThis compoundD->E

Caption: Simplified mechanism of the acid-catalyzed intramolecular cyclization.

Scientific Integrity and Logic

Expertise & Experience

The choice of the Gabriel synthesis for the preparation of the primary amine intermediate is deliberate. Direct N-alkylation of 4-bromophenol with 2-bromoethylamine often leads to overalkylation, where the initially formed secondary amine competes with the starting phenol for the alkylating agent. The use of a phthalimide protecting group circumvents this issue by ensuring the formation of only the primary amine upon deprotection.[5]

For the cyclization step, the modified Pictet-Spengler reaction is a powerful tool for the construction of tetrahydroisoquinoline and related heterocyclic systems. The use of paraformaldehyde as a source of formaldehyde and a strong acid like trifluoroacetic acid as a catalyst effectively promotes the formation of the key iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the desired seven-membered ring.[1] The electron-donating nature of the oxygen atom in the phenoxy group facilitates this cyclization.

Trustworthiness

The protocols described in this document are based on well-established and widely cited synthetic methodologies. Each step includes clear instructions for reaction setup, monitoring, and purification. The use of standard laboratory techniques and reagents ensures that the protocols are self-validating and can be readily reproduced by researchers with a foundational knowledge of synthetic organic chemistry. The proposed purification methods, such as column chromatography, are standard procedures for ensuring the high purity of the synthesized compounds.

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Tetrahydrobenzo[f]oxazepine.
  • NROChemistry. Gabriel Synthesis: Mechanism & Examples.
  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348.
  • Wikipedia. Gabriel synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
  • Chemistry Steps. The Gabriel Synthesis of Primary Amines.
  • CymitQuimica. 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Analytical methods for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine characterization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Comprehensive Analytical Methods for the Characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a novel molecular entity, establishing its identity, purity, and structure is a critical step in any research or development pipeline. This guide moves beyond simple procedural lists, offering insights into the rationale behind method selection and data interpretation. We present detailed, field-tested protocols for chromatographic analysis by HPLC, structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and definitive solid-state confirmation via Single-Crystal X-ray Diffraction.

Introduction: The Need for Rigorous Characterization

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core is a valuable scaffold in the design of new therapeutic agents.[3] The introduction of a bromine atom at the 8-position creates 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (Molecular Formula: C₉H₁₀BrNO, Molecular Weight: 228.09 g/mol ), a molecule with modified electronic and lipophilic properties that can be pivotal for modulating biological activity.[4]

Before any biological or further chemical investigation, an unambiguous and thorough analytical characterization is paramount. This process serves three primary functions:

  • Identity Confirmation: Verifying that the synthesized molecule is indeed the target compound.

  • Purity Assessment: Quantifying the presence of impurities such as starting materials, by-products, or isomers.

  • Structural Elucidation: Confirming the covalent bonding arrangement and, where applicable, the three-dimensional structure.

This guide details an integrated analytical workflow designed to provide a complete and trustworthy characterization of this specific molecule.

cluster_0 Analytical Workflow for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine cluster_1 Spectroscopic Techniques Synthesis Synthesized Compound (Crude Product) HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC Assess Purity Spectroscopy Spectroscopic Analysis (Structural ID) Synthesis->Spectroscopy Initial ID Final Characterized Compound (Identity, Purity, Structure Confirmed) HPLC->Final Purity > 95% XRay X-ray Crystallography (Absolute Structure) Spectroscopy->XRay If crystal available Spectroscopy->Final Structure Consistent NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry (HRMS) Spectroscopy->MS XRay->Final Unambiguous Confirmation

Caption: Overall analytical workflow for compound characterization.

Chromatographic Analysis: Purity Assessment by RP-HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for synthetic compounds. A reversed-phase (RP) method is the logical first choice for a molecule like 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine due to its moderate polarity. We select a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic system, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution time. UV detection is ideal as the benzoxazepine core contains a chromophore that absorbs strongly in the UV region. A wavelength of 240 nm is often effective for related benzodiazepine structures.[1][5]

Experimental Protocol: Purity Determination
  • Instrumentation & Columns:

    • HPLC system with UV/DAD detector.

    • Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Scientist's Note: For improved peak shape, 0.1% formic acid or trifluoroacetic acid can be added to both A and B. For initial screening, a generic gradient is highly effective.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or methanol at 1.0 mg/mL.

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • A detailed table of conditions is provided below. The gradient elution ensures that impurities with a wide range of polarities are separated from the main peak.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the working standard.

    • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Monitor the elution profile and integrate all peaks detected.

Table 1: Recommended HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for hydrophobic retention of aromatic compounds.
Mobile Phase A: Water; B: AcetonitrileProvides good separation efficiency for a wide range of compounds.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.[1]
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 240 nmBenzoxazepine core has a strong UV absorbance at this wavelength.[5]
Injection Vol. 10 µLStandard volume for analytical runs.
Data Interpretation

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A result of >95% is typically considered pure for most research applications. The retention time provides a characteristic value for the compound under these specific conditions.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the foundational evidence for the compound's covalent structure. NMR confirms the carbon-hydrogen framework, while Mass Spectrometry verifies the elemental composition and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, ¹H NMR will reveal the number of distinct protons and their connectivity, while ¹³C NMR will identify all unique carbon environments. The bromine substituent will induce predictable downfield shifts on the adjacent aromatic protons.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.[6]

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

Table 2: Predicted NMR Data for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Notes
Aromatic CHδ 6.8-7.5 ppm (3H, m)δ 110-145 ppmComplex splitting pattern due to coupling. Bromine affects shifts.
-O-CH₂-δ ~4.5 ppm (2H, t)δ ~70 ppmTriplet due to coupling with adjacent CH₂.
-CH₂-N-δ ~3.5 ppm (2H, m)δ ~45 ppmMay be a complex multiplet.
-N-CH₂-δ ~3.0 ppm (2H, t)δ ~50 ppmTriplet due to coupling with adjacent CH₂.
NHδ 4.0-6.0 ppm (1H, br s)N/ABroad signal, may exchange with D₂O.

Note: These are estimated chemical shifts. Actual values will depend on the solvent and experimental conditions.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the target compound. For a bromo-substituted molecule, it provides a highly characteristic "fingerprint." Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, High-Resolution Mass Spectrometry (HRMS) will show two peaks of almost equal intensity separated by 2 mass units (the M+ and M+2 peaks), which is definitive proof of the presence of a single bromine atom.

cluster_0 Spectroscopic Data Integration Start Acquired Data (NMR & MS) Check_MS Does HRMS show M+ and M+2 peaks for C₉H₁₀BrNO? Start->Check_MS Check_HNMR Does ¹H NMR show correct integrations and splitting (aromatic, aliphatic)? Check_MS->Check_HNMR Yes Structure_Incorrect Structure Incorrect Re-evaluate Synthesis Check_MS->Structure_Incorrect No Check_CNMR Does ¹³C NMR show the expected number of carbon signals? Check_HNMR->Check_CNMR Yes Check_HNMR->Structure_Incorrect No Structure_Confirmed Structure Confirmed Check_CNMR->Structure_Confirmed Yes Check_CNMR->Structure_Incorrect No

Caption: Decision workflow for structural confirmation.

Protocol: HRMS Analysis
  • Instrumentation:

    • Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample directly or via LC-MS.

    • Acquire the spectrum in positive ion mode (ESI+), as the secondary amine is readily protonated.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation
  • Expected Ion: [M+H]⁺

  • Calculated Exact Mass for C₉H₁₁⁷⁹BrNO⁺: 228.0075

  • Calculated Exact Mass for C₉H₁₁⁸¹BrNO⁺: 229.9994

  • The spectrum must show two prominent peaks at these m/z values with a relative intensity of approximately 1:1. The measured mass should be within 5 ppm of the calculated mass.

Single-Crystal X-ray Diffraction

Expertise & Rationale: While spectroscopic methods provide compelling evidence for a structure, single-crystal X-ray diffraction provides irrefutable proof of molecular structure and connectivity in the solid state.[7][8] It is the gold standard for absolute structure determination. The presence of the heavy bromine atom is advantageous, as it simplifies the process of solving the crystal structure.[2]

Protocol: General Workflow
  • Crystal Growth (The Critical Step):

    • High-purity material (>98% by HPLC) is required.

    • Slowly evaporate a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol). This process can take days to weeks.

    • Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer.[9]

    • The crystal is cooled (typically to 100 K) to minimize thermal motion.

    • X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods and then refined to achieve the best fit between the calculated and observed diffraction data.

Data Interpretation

The final output is a 3D model of the molecule showing the precise position of each atom, bond lengths, and bond angles. Key quality indicators include the R-factor (R1), which should typically be below 0.05 (5%) for a well-refined structure.

Summary

The analytical characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine requires a multi-faceted approach. HPLC is used to establish purity, while a combination of NMR and high-resolution mass spectrometry confirms the molecular structure and elemental composition. For absolute proof of structure, single-crystal X-ray diffraction is the definitive method. By following the protocols and interpretation guidelines outlined in this document, researchers can ensure the quality and integrity of their material, providing a solid foundation for subsequent studies.

References

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2025).
  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. (n.d.).
  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022). Pharmaceutical and Biomedical Sciences Journal. [Link]
  • X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. (2022). RSC Publishing. [Link]
  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (n.d.). MDPI. [Link]
  • Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][1][2]oxazepin-8(7H)-one derivatives as telomerase inhibitors. (2013). PubMed. [Link]
  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2014). Growing Science. [Link]
  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (n.d.). Semantic Scholar. [Link]
  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. (n.d.). PubMed Central. [Link]
  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1][2]oxazepines. (n.d.). The Royal Society of Chemistry. [Link]
  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
  • Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. (n.d.).
  • Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. (n.d.).
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][9]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][9]oxazolo[3,2-d][1][2]oxazepine Deriv

Sources

Application Note: Structural Elucidation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. Its structural integrity, purity, and isomeric identity are critical determinants of its pharmacological activity and safety profile. This application note provides a comprehensive technical guide with detailed protocols for the definitive structural characterization of this compound using two synergistic analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, the rationale behind this guide is not merely to present protocols, but to explain the causality behind experimental choices. The methodologies are designed to be self-validating, ensuring that data from one technique corroborates the other, leading to an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical characterization of complex small molecules.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is an indispensable tool in pharmaceutical analysis, offering exceptional mass accuracy and resolution that allows for the confident determination of a compound's elemental composition.[1][2] For a molecule like 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, HRMS is critical for confirming the molecular formula and observing the characteristic isotopic signature of bromine.

Causality of Method Selection: Why ESI-Q-TOF?

We select Electrospray Ionization (ESI) as it is a 'soft' ionization technique, ideal for moderately polar organic molecules.[3][4] It typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, preserving the crucial molecular weight information.[4] Coupling ESI with a Quadrupole Time-of-Flight (Q-TOF) analyzer provides both high resolution and mass accuracy (<5 ppm), which is essential for differentiating between isobaric species and confirming the elemental formula.[5][6]

Protocol 1: HRMS Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality data. The goal is a clear, particulate-free solution at an appropriate concentration.

  • Solvent Selection: Prepare a stock solution of the analyte in a high-purity (LC-MS grade) solvent such as methanol or acetonitrile. A typical starting concentration is 1 mg/mL.

  • Working Solution: Create a dilute working solution by taking an aliquot of the stock solution and diluting it with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation and enhances signal intensity in positive ion mode.[7]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the instrument's fluidics.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Protocol 2: HRMS Data Acquisition (ESI-Q-TOF)

This protocol outlines typical parameters for direct infusion analysis. For LC-MS analysis, these would be integrated with a chromatographic method.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard solution immediately prior to analysis to ensure high mass accuracy.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Rate: 5-10 µL/min.

  • Instrument Parameters:

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1.5 – 2.5 Bar

    • Drying Gas (N₂): 8.0 – 10.0 L/min

    • Drying Gas Temperature: 180 – 220 °C

    • Mass Range: m/z 50 – 500

    • Acquisition Rate: 1-2 spectra/second

Data Analysis and Interpretation

Molecular Formula and Isotopic Pattern: The molecular formula of the target compound is C₉H₁₀BrNO. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[8] This results in a highly characteristic isotopic pattern for the molecular ion [M+H]⁺, with two peaks of nearly equal intensity separated by 2 Da (the M peak and the M+2 peak).[9] This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Parameter Value
Molecular FormulaC₉H₁₀BrNO
[M+H]⁺ with ⁷⁹Br (Exact Mass)242.00221 Da
[M+H]⁺ with ⁸¹Br (Exact Mass)244.00016 Da
Isotopic Ratio (M : M+2)Approximately 100 : 97.5

Predicted Fragmentation Pathway: Tandem mass spectrometry (MS/MS) is used to induce fragmentation, providing structural information. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to cause cleavage of the seven-membered oxazepine ring, which is the most labile part of the structure.

G M [M+H]⁺ m/z 242/244 F1 Loss of C₂H₄ m/z 214/216 M->F1 Retro-Diels-Alder type F2 Loss of C₂H₅N m/z 199/201 M->F2 Ring Cleavage F3 Loss of CH₂O m/z 212/214 M->F3 Ring Cleavage F4 Bromotropylium ion m/z 155/157 F2->F4 Loss of CO

Predicted MS/MS fragmentation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

NMR Spectroscopy Analysis

While HRMS provides the elemental formula, NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment of the structure.[10]

Causality of Method Selection: The Power of 2D NMR

While ¹H NMR provides information on the proton environment and multiplicities, and ¹³C NMR shows the number of unique carbon environments, complex structures like this often have overlapping signals in the 1D spectra. 2D NMR experiments are essential to resolve these ambiguities.

  • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons (¹J-coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is critical for assembling the molecular fragments into the final structure.[11]

Protocol 3: NMR Sample Preparation

Sample quality is paramount for high-resolution NMR.[12]

  • Analyte Quantity: Weigh 5-10 mg of the compound for ¹H NMR and 15-25 mg for ¹³C and 2D NMR experiments.[13][14]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The solvent choice can affect chemical shifts.[15]

  • Homogenization: Ensure the sample is fully dissolved in a separate small vial before transferring it to the NMR tube. Vortexing or gentle warming may be required.

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube to filter out any particulate matter.[16]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and is used to reference the chemical shift scale to 0.00 ppm.

Protocol 4: NMR Data Acquisition

The following are standard parameters on a 400 MHz or 500 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 12 ppm, 32 scans, 1-2s relaxation delayObserve proton chemical shifts, integrations, and coupling patterns.
¹³C{¹H} NMR Spectral Width: 0 to 200 ppm, 1024+ scans, 2s relaxation delayObserve the number of unique carbon environments.
COSY ¹H spectral width in both dimensions, 2-4 scans per incrementIdentify ¹H-¹H spin systems (e.g., the -CH₂-CH₂- chain).
HSQC F2 (¹H): -1 to 10 ppm, F1 (¹³C): 0 to 160 ppmCorrelate each proton to its directly attached carbon.
HMBC F2 (¹H): -1 to 10 ppm, F1 (¹³C): 0 to 200 ppm, 8 Hz long-range couplingConnect molecular fragments via ²J and ³J H-C correlations.
Spectral Interpretation: Predicted Assignments

The structure is numbered for assignment purposes. The predicted chemical shifts are based on standard values for similar heterocyclic systems.[17]

Predicted ¹H and ¹³C NMR Data:

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegrationKey HMBC Correlations (H → C)
2~68-72~4.0-4.3t2HC4, C11a
3~35-40~3.0-3.3m2HC2, C5
4-----
5~45-50~3.4-3.7t2HC3, C6a
NH-~2.0-3.0 (broad)s1HC3, C5, C6a
6a~138-142----
7~130-133~7.3-7.5d1HC8, C9, C11
8~115-118----
9~132-135~7.4-7.6dd1HC7, C8, C11
10~128-131~7.1-7.3d1HC8, C11a
11~150-155----
11a~125-128----

Confirmation Logic:

  • COSY will show a clear correlation between the protons at C2↔C3 and C3↔C5 (via the NH proton).

  • HSQC will pair each of the aliphatic proton signals (at C2, C3, C5) and aromatic proton signals (at C7, C9, C10) with their respective carbon signals.

  • HMBC is the final piece of the puzzle. For example, correlations from the protons on C5 to the aromatic carbon C6a, and from the protons on C2 to the aromatic carbon C11a, will definitively confirm the fusion of the oxazepine ring to the benzene ring at the correct positions.

G cluster_0 1D Experiments cluster_1 2D Correlation Experiments H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct H-C Bonds) H1->HSQC HMBC HMBC (Long-Range H-C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Final Unambiguous Structure COSY->Final HSQC->Final HMBC->Final

Workflow for complete structural elucidation by NMR spectroscopy.

Conclusion

The structural characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine requires a multi-faceted analytical approach. High-Resolution Mass Spectrometry provides rapid and accurate confirmation of the elemental composition, with the bromine isotopic pattern serving as a definitive marker. A full suite of 1D and 2D NMR experiments subsequently provides an unambiguous map of the atomic connectivity. By following the detailed protocols and interpretation logic outlined in this guide, researchers can ensure the identity, purity, and structural integrity of their target compound, a critical step in the drug discovery and development pipeline.

References

  • Deschamps, E., Calabrese, V., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.
  • ResolveMass Laboratories Inc. (n.d.). High-Resolution Mass Spectrometry in Drug Discovery.
  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR.
  • Li, A. C., & Kalgutkar, A. S. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.
  • Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • National Center for Biotechnology Information. (n.d.). Electrospray ionization. Wikipedia.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
  • Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry.
  • Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • LibreTexts Chemistry. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns.
  • LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra.
  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Nicolescu, T. O. (2017). Interpretation of Mass Spectra. IntechOpen.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry. CANVAS.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.

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Application Notes and Protocols: Characterizing 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modulating the Dopamine D1 Receptor

The dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating cognition, motor control, and motivation.[1] Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2] Consequently, the D1 receptor is a significant target for therapeutic drug development.[1][2]

8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a novel synthetic compound with a chemical structure suggestive of potential interaction with monoamine receptors. This document provides a comprehensive guide for researchers to characterize the pharmacological activity of this compound at the human dopamine D1 receptor using two robust cell-based functional assays: a cAMP accumulation assay and a CRE-luciferase reporter assay.

As a partial agonist, a compound like 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine would bind to and activate the D1 receptor, but with a lower maximal effect compared to a full agonist like dopamine.[3] This property can be therapeutically advantageous, offering a more controlled modulation of receptor activity and potentially reducing the side effects associated with overstimulation.[3][4]

Principle of D1 Receptor Activation and Downstream Signaling

The dopamine D1 receptor is canonically coupled to the Gαs family of G proteins.[2][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB).[2] Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter regions of specific genes, thereby driving their transcription.[2][7]

The following protocols leverage these two key events—the initial rise in cAMP and the subsequent gene transcription—to quantify the activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Visualizing the D1 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of the D1 receptor.

D1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus D1R D1 Receptor Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene Reporter Gene (e.g., Luciferase) CRE->Gene Drives Transcription Ligand 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine Ligand->D1R Binds

Caption: D1 receptor signaling cascade.

Protocol 1: cAMP Accumulation Assay

This assay directly measures the production of cAMP in cells expressing the D1 receptor following stimulation with the test compound. Commercially available kits, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology, are highly recommended for their sensitivity and high-throughput capabilities.[8][9][10]

Experimental Objective

To determine the potency (EC50) and efficacy of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in stimulating cAMP production via the D1 receptor.

Materials
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, dissolved in DMSO to create a 10 mM stock solution.

  • Reference Agonist: Dopamine hydrochloride (10 mM stock in water).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 0.5 mM in assay buffer. This is crucial to prevent the degradation of cAMP and enhance signal accumulation.[9]

  • cAMP Assay Kit: HTRF cAMP detection kit or similar.

  • Microplates: 384-well, white, low-volume plates.

  • Plate Reader: HTRF-compatible microplate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture D1-expressing cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in culture medium and perform a cell count.

    • Dilute cells to a pre-optimized density (e.g., 2,500 cells/5 µL) in assay buffer.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in DMSO, followed by a further dilution in assay buffer containing IBMX to achieve the final desired concentrations (e.g., from 1 nM to 100 µM).

    • Similarly, prepare a serial dilution of the reference agonist, dopamine.

    • Include a "no compound" (vehicle) control and a "no cells" control.

    • Add 5 µL of the diluted compounds to the respective wells containing cells.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at room temperature.[11] This allows for receptor stimulation and cAMP accumulation.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the cAMP kit, prepare the detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and cAMP labeled with a donor).[12]

    • Add 10 µL of the combined lysis/detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader according to the kit's specifications (e.g., excitation at 337 nm, emission at 620 nm and 665 nm).[12]

Data Analysis and Expected Results

The raw data (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. Use a non-linear regression model (sigmoidal dose-response) to determine the EC50 (potency) and the maximum response (efficacy) relative to dopamine.

CompoundEC50 (nM)Emax (% of Dopamine)
Dopamine (Full Agonist)10100%
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine 5065%
SCH23390 (Antagonist)N/A0%
Table 1: Example dose-response data for D1 receptor agonists in a cAMP assay.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay provides a downstream, integrated measure of D1 receptor activation by quantifying the expression of a reporter gene (e.g., firefly luciferase) under the control of CREs.[2][7][13] This method is less labor-intensive than direct cAMP measurement and offers excellent signal-to-background ratios.[7]

Experimental Objective

To confirm the D1 receptor-mediated activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine by measuring the induction of a CRE-driven reporter gene.

Materials
  • Cell Line: A cell line (e.g., CHO, HEK293) stably co-expressing the human D1 receptor and a CRE-luciferase reporter construct.[14] Several vendors offer ready-to-use assay kits with cryopreserved cells.[2][5][15]

  • Culture and Assay Media: As provided by the cell/kit manufacturer or standard culture medium.

  • Test Compound and Reference Agonist: Prepared as described in Protocol 1.

  • Luciferase Detection Reagent: A commercial reagent containing luciferin substrate and cell lysis agents.

  • Microplates: 96- or 384-well, white, clear-bottom plates.

  • Luminometer: Microplate reader with luminescence detection capabilities.

Visualizing the CRE-Luciferase Assay Workflow

CRE_Luciferase_Workflow A Seed D1/CRE-luc Reporter Cells B Add Serial Dilutions of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine A->B C Incubate for 4-6 hours B->C D Add Luciferase Detection Reagent (Lysis + Substrate) C->D E Incubate (10 min, RT) D->E F Read Luminescence E->F G Analyze Data: Plot Dose-Response Curve F->G

Caption: Workflow for the CRE-luciferase reporter assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Thaw cryopreserved reporter cells according to the manufacturer's protocol or culture adherent cells to the appropriate density.[2]

    • Plate the cells in a white-walled microplate at a pre-determined optimal density and allow them to attach (typically 4-24 hours).

  • Compound Treatment:

    • Prepare serial dilutions of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine and the reference agonist in the appropriate assay medium.

    • Remove the culture medium from the cells and add the compound dilutions.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 4-6 hours. This longer incubation period is necessary to allow for gene transcription and translation of the luciferase enzyme.[13]

  • Signal Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add the detection reagent to each well (the volume is typically equal to the culture volume).

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence in each well using a microplate luminometer.

Data Analysis and Expected Results

The data will be in Relative Light Units (RLU). Plot the RLU values against the log concentration of the test compound. As in the cAMP assay, use a non-linear regression to calculate the EC50 and Emax values. The results should correlate well with the cAMP assay, confirming that the compound's activity is mediated through the canonical D1 signaling pathway.

ParameterDopamine (Full Agonist)8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine
EC50 ~15 nM~60 nM
Maximal Response 25-fold induction16-fold induction
Table 2: Example data from a D1/CRE-Luciferase reporter assay.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every assay should include the following controls:

  • Positive Control: A full agonist (dopamine) dose-response curve to confirm cell health, receptor functionality, and to establish the maximum system response.

  • Negative Control: Vehicle (e.g., 0.1% DMSO) to define the basal signal level.

  • Antagonist Confirmation: To confirm that the observed effect is D1 receptor-mediated, co-incubate an EC80 concentration of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine with a known D1 antagonist (e.g., SCH23390).[16] A rightward shift in the agonist's dose-response curve will validate the on-target activity.

Conclusion

These detailed protocols provide a robust framework for the initial characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a dopamine D1 receptor partial agonist. The cAMP assay offers a direct and rapid measure of proximal receptor signaling, while the CRE-luciferase assay provides a highly sensitive, integrated readout of the downstream transcriptional consequences of receptor activation. By employing these methods with appropriate controls, researchers can confidently determine the potency and efficacy of this novel compound, paving the way for further preclinical development.

References

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1) - Indigo Biosciences. [Link]
  • Human DRD1 Reporter Assay Kit - Indigo Biosciences. [Link]
  • Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed. [Link]
  • The Dopamine Receptor (DRD1) - Indigo Biosciences. [Link]
  • Identification of human dopamine D1-like receptor agonist using a cell-based functional assay - PubMed. [Link]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [Link]
  • D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. [Link]
  • D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. [Link]
  • Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines - Taylor & Francis Online. [Link]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed. [Link]
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
  • Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - African Journal of Biomedical Research. [Link]
  • 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[1][14]imidazo[1,2-d][1][2]diazepine - PubChem. [Link]
  • Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue - PubMed. [Link]
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][14]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[1][14]oxazolo[3,2-d][1][2]oxazepine Deriv
  • D1 dopamine receptor activity of anti-parkinsonian drugs - PubMed. [Link]
  • What are D1 receptor partial agonists and how do they work?
  • Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity - ResearchG
  • Mechanistic origin of partial agonism of tetrahydrocannabinol for cannabinoid receptors - PubMed. [Link]
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository. [Link]
  • 1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor - PubMed. [Link]
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central. [Link]

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Application Notes and Protocols for High-Throughput Screening with 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazepines and the Role of High-Throughput Screening

The benzoxazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These include anticonvulsant, antipsychotic, anticancer, and antimicrobial properties.[1][2][3] A significant portion of their therapeutic potential is attributed to their interaction with central nervous system targets, particularly G-protein-coupled receptors (GPCRs).[4][5] GPCRs represent one of the largest and most important families of drug targets, modulating a vast number of physiological processes.[6][7]

8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a member of this promising class of compounds. To efficiently explore its biological activity and identify potential therapeutic applications, high-throughput screening (HTS) is an indispensable tool.[8] HTS allows for the rapid testing of thousands of compounds, accelerating the identification of "hits" that modulate a specific biological target.[8][9]

This guide provides a detailed framework for developing and executing a high-throughput screening campaign for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine and similar novel compounds. As a scientifically-grounded, albeit illustrative, example, we will focus on a cell-based assay designed to identify modulators of a Gq-coupled GPCR, a common mechanism for neurologically active compounds.

Principle of the Assay: Monitoring GPCR Activation via Calcium Mobilization

Many GPCRs, upon activation by a ligand, couple to the Gq alpha subunit. This initiates a signaling cascade that results in the activation of phospholipase C, which in turn leads to the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.[10][11] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators, making it a robust and widely used readout for GPCR activation in a high-throughput format.[12][13][14]

The primary assay described here is a no-wash, fluorescence-based calcium mobilization assay. This homogenous assay format is highly amenable to automation and miniaturization, which are key requirements for HTS.[13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activation Ca_ER Ca²⁺ Stores (ER) PLC->Ca_ER IP₃ Production Ca_cyto Increased Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Dye Fluorescent Ca²⁺ Indicator Ca_cyto->Dye Binding Fluorescence Fluorescence Signal Dye->Fluorescence Signal Generation Ligand 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (Test Compound) Ligand->GPCR Binding & Activation

Caption: GPCR-mediated calcium mobilization signaling pathway.

Experimental Workflow for High-Throughput Screening

A successful HTS campaign is a multi-stage process, beginning with assay development and culminating in the confirmation and characterization of hit compounds.[15]

cluster_dev Assay Development & Validation cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Follow-up AssayDev Assay Miniaturization (e.g., to 384-well format) Z_factor Z' Factor Determination (>0.5 indicates robust assay) AssayDev->Z_factor PrimaryHTS Screening of Compound Library (Single Concentration) Z_factor->PrimaryHTS Proceed if validated HitID Initial Hit Identification PrimaryHTS->HitID DoseResponse Dose-Response Curves (IC₅₀/EC₅₀) HitID->DoseResponse Confirmed Hits Orthogonal Orthogonal Assays (e.g., cAMP accumulation) DoseResponse->Orthogonal SAR Preliminary SAR Analysis Orthogonal->SAR

Caption: High-throughput screening workflow.

Detailed Protocols

PART 1: Assay Development and Validation

Objective: To miniaturize and validate the calcium mobilization assay in a 384-well format, ensuring its robustness for HTS.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent calcium indicator dye kit (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage).

  • Known agonist and antagonist for the target GPCR (for positive and negative controls).

  • 384-well black, clear-bottom assay plates.

Protocol:

  • Cell Seeding:

    • Culture HEK293 cells expressing the target GPCR to ~80% confluency.

    • Harvest cells and resuspend in growth medium at a predetermined optimal density.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay medium containing probenecid, according to the manufacturer's instructions.

    • Remove the growth medium from the cell plate and add 20 µL of the dye solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Validation (Z' Factor Calculation):

    • Prepare control plates:

      • Negative Control: Wells containing cells and dye, to which only assay buffer will be added.

      • Positive Control: Wells containing cells and dye, to which a known agonist at its EC₈₀ concentration will be added.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra® or FlexStation® 3).

    • Read baseline fluorescence for 10-20 seconds.

    • Add 10 µL of the agonist to the positive control wells and buffer to the negative control wells.

    • Immediately begin reading the fluorescence intensity over time (e.g., for 2-3 minutes).

    • Calculate the Z' factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / (|Mean_positive - Mean_negative|)

    • An assay with a Z' factor ≥ 0.5 is considered robust and suitable for HTS.[16]

ParameterRecommended Value
Plate Format384-well
Cell Seeding Density10,000 - 20,000 cells/well
Final Assay Volume30 µL
Agonist (Control)Known GPCR agonist
Antagonist (Control)Known GPCR antagonist
Z' Factor≥ 0.5
PART 2: Primary High-Throughput Screen

Objective: To screen a compound library, including 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, at a single concentration to identify initial "hits".

Protocol:

  • Plate Preparation:

    • Prepare cell plates with dye-loaded cells as described in Part 1.

    • Prepare compound plates by dispensing a small volume (e.g., 100 nL) of each library compound (at a high stock concentration) into the wells of a 384-well plate. 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine would be included in this library.

    • Include wells with a known antagonist (for antagonist screen) or buffer (for agonist screen) as controls.

  • Screening:

    • For Agonist Screening:

      • Place the cell plate in the fluorescence plate reader.

      • Transfer the compounds from the compound plate to the cell plate.

      • Immediately measure the fluorescence signal to detect an increase in intracellular calcium.

    • For Antagonist Screening:

      • Pre-incubate the cells with the library compounds for 15-30 minutes.

      • Place the plate in the fluorescence plate reader.

      • Add a known agonist at its EC₅₀ concentration to all wells.

      • Immediately measure the fluorescence signal. Antagonist "hits" will show a reduced or absent calcium response compared to control wells.

  • Data Analysis and Hit Identification:

    • Normalize the data (e.g., as a percentage of the positive control response).

    • Identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative control, or >50% inhibition in an antagonist screen).

PART 3: Hit Confirmation and Characterization

Objective: To confirm the activity of initial hits and determine their potency and mechanism of action.

Protocols:

  • Dose-Response Analysis:

    • Re-test the initial hits over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

    • Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

  • Orthogonal Assays:

    • To rule out false positives resulting from assay-specific interference (e.g., compound autofluorescence), confirm the activity of hits in a different assay format.[17]

    • A suitable orthogonal assay for a GPCR could be a cAMP accumulation assay (for Gs or Gi-coupled receptors) or a β-arrestin recruitment assay.[10][18]

  • Preliminary Structure-Activity Relationship (SAR) Analysis:

    • If multiple active compounds with related structures are identified, a preliminary SAR can be established. This involves comparing the potency and efficacy of structurally similar compounds to identify key chemical features required for activity.

Data Interpretation and Troubleshooting

  • High False-Positive Rate: May be due to compound autofluorescence or cytotoxicity. Counter-screening with an orthogonal assay and a cytotoxicity assay is crucial.

  • Low Z' Factor: Can result from inconsistent cell numbers, reagent dispensing errors, or a weak signal window. Re-optimization of cell density, agonist concentration, and dye loading conditions may be necessary.

  • Inconsistent Results: Ensure consistent cell culture conditions, passage number, and reagent quality.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for conducting a high-throughput screening campaign with novel compounds such as 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. By employing a validated cell-based calcium mobilization assay and following a systematic workflow of primary screening, hit confirmation, and characterization, researchers can efficiently identify and advance promising lead compounds for further drug development. The principles and protocols outlined here are broadly applicable to the screening of other small molecules against a variety of GPCR targets.

References

  • Yasi, E.A., Kruyer, N.S. & Peralta-Yahya, P. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Chemical Biology, 56, 19-26. [Link]
  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]
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Application Notes and Protocols for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in Medicinal Chemistry

Application Notes and Protocols for 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine in Medicinal Chemistry

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. This document provides an in-depth exploration of its synthesis, potential therapeutic applications, and detailed protocols for its evaluation. While direct experimental data on this specific molecule is emerging, this guide synthesizes information from closely related analogs to propose a robust framework for its investigation as a privileged scaffold in modern drug discovery, with a particular focus on its potential as a central nervous system (CNS) agent.

Introduction: The Benzoxazepine Scaffold in Drug Discovery

The benzoxazepine core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its conformational flexibility and broad spectrum of biological activities.[3] Derivatives of this scaffold have been successfully developed into therapeutics for a range of disorders, including those affecting the central nervous system.[4][5] The introduction of a bromine atom at the 8-position of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine structure offers a unique modulation of its physicochemical properties, such as lipophilicity and metabolic stability, and provides a handle for further chemical modifications, making it a compound of significant interest for lead optimization.[3]

Based on structure-activity relationship (SAR) studies of analogous compounds, 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is hypothesized to primarily act as a ligand for dopamine receptors, with a potential profile as a D2 receptor antagonist.[6][7] This positions the compound as a valuable starting point for the development of novel antipsychotics, treatments for neurodegenerative disorders, and other CNS-related conditions.

Synthesis and Characterization

A specific, detailed one-pot synthesis for 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for analogous benzoxazepine structures. The following protocol is a proposed method based on the cyclization of a suitable precursor.

Proposed Synthesis Protocol: Cyclization of 2-(2-Bromoethoxy)aniline Derivative

This protocol is adapted from general methods for the synthesis of 1,4-benzoxazepine derivatives.

Principle: The synthesis involves the intramolecular cyclization of a bromo-substituted aniline derivative.

Materials and Reagents:

  • 4-Bromo-2-(2-hydroxyethylamino)phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

  • NMR Spectrometer

  • Mass Spectrometer

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2-(2-hydroxyethylamino)phenol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. To this stirring solution, add DIAD or DEAD (1.2 eq) dropwise over 15-20 minutes. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Medicinal Chemistry: A Focus on Dopamine Receptor Antagonism

The primary hypothesized application of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is as a modulator of dopamine receptors, particularly as a D2 receptor antagonist.[6][7] This section outlines the protocols for evaluating its activity at these receptors.

In Vitro Evaluation

This protocol is a standard method to determine the binding affinity of a compound to the D2 receptor.[8]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the D2 receptor.

Materials and Reagents:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone or another suitable D2 receptor radioligand

  • Haloperidol (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Cell harvester

  • Liquid scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293-D2 cells.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (10-20 µg of protein per well), [³H]-Spiperone (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Controls: Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of haloperidol, e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

This assay determines if the compound acts as an antagonist at the D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.[7]

Principle: D2 receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block the effect of a D2 agonist on cAMP production.

Materials and Reagents:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor

  • Dopamine D2 receptor agonist (e.g., quinpirole)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Step-by-Step Protocol:

  • Cell Plating: Plate the D2-expressing cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine for 15-30 minutes.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of a D2 agonist (e.g., quinpirole at its EC₈₀) and forskolin to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37 °C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ value for the antagonism of the agonist effect.

In Vivo Evaluation

For in vivo studies, appropriate formulation and preliminary pharmacokinetic and toxicity studies are essential.

This is a standard behavioral model to assess the potential antipsychotic activity of D2 receptor antagonists.[9]

Principle: Amphetamine induces hyperlocomotion in rodents by increasing dopamine levels in the brain. D2 receptor antagonists can block this effect.

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Materials and Reagents:

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • d-Amphetamine sulfate

  • Open-field activity chambers

Step-by-Step Protocol:

  • Acclimation: Acclimate the animals to the testing room and open-field chambers for at least 60 minutes.

  • Compound Administration: Administer 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).

  • Behavioral Recording: Immediately place the animals back into the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperlocomotion indicates potential antipsychotic-like activity.

Data Presentation and Visualization

Quantitative Data Summary
CompoundTargetAssay TypeIC₅₀ / Kᵢ (nM)Efficacy
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine Dopamine D2Radioligand BindingTo be determinedTo be determined
Haloperidol (Reference)Dopamine D2Radioligand Binding1-5-
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine Dopamine D2cAMP FunctionalTo be determinedAntagonist
Quinpirole (Reference)Dopamine D2cAMP Functional10-50 (EC₅₀)Agonist
Diagrams

Gcluster_synthesisProposed Synthesis WorkflowStart4-Bromo-2-(2-hydroxyethylamino)phenolReagentsPPh3, DIAD, THFStart->Reagents1.ReactionIntramolecularMitsunobu ReactionReagents->Reaction2.WorkupAqueous Workup& ExtractionReaction->Workup3.PurificationSilica GelChromatographyWorkup->Purification4.Product8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepinePurification->Product5.CharacterizationNMR, HRMSProduct->Characterization6.

Caption: Proposed synthetic workflow for 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

GD2RDopamine D2 Receptor (Gαi-coupled)ACAdenylyl CyclaseD2R->ACInhibitsATPATPcAMPcAMPATP->cAMPConverted by ACDopamineDopamineDopamine->D2RActivatesCompound8-Bromo-...-oxazepine(Antagonist)Compound->D2RBlocks

Caption: Hypothesized mechanism of action at the D2 receptor.

Conclusion and Future Directions

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine represents a promising scaffold for the development of novel CNS-active agents. The protocols outlined in this guide provide a solid foundation for its synthesis and pharmacological characterization, with a primary focus on its potential as a dopamine D2 receptor antagonist. Future work should focus on executing these protocols to generate empirical data, exploring the structure-activity relationships of this series by modifying the core structure, and evaluating its selectivity against other dopamine receptor subtypes and off-target proteins. Such studies will be crucial in validating the therapeutic potential of this intriguing molecule.

References

  • Xiao, J., Free, R. B., Barnaeva, E., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463.
  • Frontiers. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry.
  • Lévai, A. (2008). Synthesis and chemical transformations of benzoxazepines. HETEROCYCLES, 75(9), 2157-2192.
  • Kulagowski, J. J., Broughton, H. B., Curtis, N. R., et al. (1996). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Journal of Medicinal Chemistry, 39(10), 1941-1948.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • PDSP. (n.d.). Assay Protocol Book.
  • Kulagowski, J. J., Broughton, H. B., Curtis, N. R., et al. (1996). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626. Journal of Medicinal Chemistry, 39(10), 1941–1948.
  • Frontiers. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Molecular Neuroscience.
  • Benoit-Marand, M., Borrelli, E., & Gonon, F. (2001). Inhibition of dopamine release via presynaptic D2 receptors: time course and functional characteristics in vivo. The Journal of Neuroscience, 21(23), 9134-9141.
  • Högberg, T., de Paulis, T., & Johansson, L. (1991). The development of dopamine D2-receptor selective antagonists. Medicinal Research Reviews, 11(5), 483-518.
  • Xiao, J., Free, R. B., Barnaeva, E., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3450–3463.
  • Scholl, H., Kloster, G., & Stöcklin, G. (1983). Bromine-75-labeled 1,4-benzodiazepines: potential agents for the mapping of benzodiazepine receptors in vivo: concise communication. The Journal of Nuclear Medicine, 24(5), 417-422.
  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Kamei, K., Maeda, N., Nomura, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992.
  • Siddiqui, N., Alam, M. S., & Ahsan, W. (2012). Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. Acta Poloniae Pharmaceutica, 69(5), 845-852.
  • Zhang, H., Wang, Y., & Li, Y. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078.
  • Butini, S., Gemma, S., & Campiani, G. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Medicinal Chemistry Letters, 3(11), 902-907.

Application Note & Protocols: Strategic Derivatization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities.[1] Its unique three-dimensional conformation and multiple points for chemical modification make it an attractive template for engaging with diverse biological targets.[1] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of a key intermediate, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. We will focus on two primary vectors of diversification: modification of the secondary amine at the 4-position and functionalization of the aromatic ring at the 8-position via modern cross-coupling reactions. These methodologies are designed to enable researchers to efficiently generate compound libraries for robust Structure-Activity Relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery.

Introduction: The Strategic Value of the 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine Scaffold

The selection of a core scaffold is a pivotal decision in drug discovery. The 2,3,4,5-tetrahydrobenzo[f]oxazepine framework has emerged as a versatile template, with derivatives showing potential as enzyme inhibitors and agents against diseases like trypanosomiasis.[1][2] The inherent structural rigidity and defined exit vectors of this scaffold provide an excellent platform for systematically exploring chemical space to optimize interactions with a biological target.

The 8-bromo analogue is a particularly strategic starting material. The bromine atom serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry. This allows for the late-stage introduction of a wide variety of functional groups. Concurrently, the secondary amine within the oxazepine ring provides a second, orthogonal site for modification. This dual-handle approach permits the systematic and independent exploration of two critical regions of the molecule, as depicted below.

Caption: Key diversification vectors on the core scaffold.

This application note details robust protocols for N-alkylation, N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling the synthesis of a diverse library of analogues for comprehensive SAR evaluation.

Protocols for Derivatization at Position 4 (Nitrogen)

The substituent on the nitrogen atom of the oxazepine ring often plays a critical role in interacting with the active site of a biological target.[3] N-alkylation and N-acylation are fundamental methods to probe the steric and electronic requirements of this interaction.

Protocol 1: N-Alkylation via Reductive Amination or Direct Alkylation

Principle: Direct alkylation with an alkyl halide in the presence of a non-nucleophilic base is a straightforward approach. The choice of base and solvent is critical to prevent side reactions and ensure good yields. Cesium carbonate is often effective, providing good results with minimal side products.[4]

Materials & Equipment:

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a stirred solution of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the amine.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Acylation

Principle: The formation of an amide bond via reaction with an acyl chloride or anhydride is a robust and high-yielding transformation. A mild base like triethylamine (TEA) or pyridine is used to scavenge the HCl generated during the reaction.

Materials & Equipment:

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Dissolve 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Note: N-acylated compounds can be prone to epimerization under certain conditions, so care should be taken to avoid strongly basic or acidic workups if stereochemistry is a concern.[5]

Protocols for Derivatization at Position 8 (Aromatic Ring)

The C8-bromo position is a key handle for introducing diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are among the most powerful and versatile methods for C-C and C-N bond formation, respectively.[6][7]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Principle: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8] The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with challenging substrates.

Materials & Equipment:

  • 8-Bromo-N-protected-2,3,4,5-tetrahydrobenzo[f]oxazepine (Note: The nitrogen is often protected, e.g., as a Boc carbamate, to prevent interference with the catalyst)

  • Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (5 mol %) or Pd(dppf)Cl₂ (5 mol %)

  • Base: Aqueous 2M Na₂CO₃ or K₂CO₃

  • Solvent: 1,4-Dioxane or a Toluene/Ethanol/Water mixture

  • Reaction vessel suitable for inert atmosphere (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a Schlenk flask, add the 8-bromo-N-protected-oxazepine (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base (e.g., 2M Na₂CO₃, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere. Monitor progress by LC-MS.

  • After completion (typically 6-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If an N-Boc protecting group was used, it can be removed under standard acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) to yield the free amine for further derivatization or biological testing.

  • Characterization: Confirm structure and purity via NMR and HRMS.

Protocol 4: Buchwald-Hartwig Amination

Principle: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[6][9] The reaction's success is highly dependent on the choice of a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step.[10][11]

Materials & Equipment:

  • 8-Bromo-N-protected-2,3,4,5-tetrahydrobenzo[f]oxazepine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst: Pd₂(dba)₃ (2.5 mol %) or a pre-formed catalyst like XPhos-Pd-G3

  • Phosphine Ligand: XPhos, RuPhos, or similar Buchwald ligands (5-10 mol %)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Inert atmosphere reaction setup

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the 8-bromo-N-protected-oxazepine (1.0 eq) and the amine (1.2 eq).

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 90-110 °C. Monitor progress by LC-MS.

  • Upon completion (typically 4-18 hours), cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

  • Characterization: Confirm structure and purity via NMR and HRMS.

Application in Structure-Activity Relationship (SAR) Studies

The goal of derivatization is to generate a matrix of compounds that systematically explores the chemical space around the core scaffold. This library is then screened to build an understanding of the SAR.

SAR Workflow: The process follows a logical cycle from design and synthesis to biological evaluation and data analysis, which informs the next round of design.

G Scaffold 8-Bromo Scaffold Library Synthesize Diverse Library of Analogs Scaffold->Library Protocols 1-4 Screen Biological Screening (e.g., IC50 Assay) Library->Screen Analyze Analyze Data & Establish SAR Screen->Analyze Design Design Next-Generation Compounds Analyze->Design Identify Key Interactions Design->Library Iterative Optimization

Caption: Iterative workflow for SAR-driven lead optimization.

Data Collation and Analysis: The results from biological screening are compiled into an SAR table. This allows for direct comparison of how structural changes impact activity.

Table 1: Hypothetical SAR Data for 8-Substituted-4-Acyl-tetrahydrobenzo[f]oxazepine Analogs

Compound IDR¹ (at N4-Acyl)R² (at C8)Target IC₅₀ (nM)cLogP
Parent-1 -CH₃-Br>10,0002.8
LIB-01 -CH₃-Phenyl (from Suzuki)1,5003.9
LIB-02 -CH₃-4-Fluorophenyl (from Suzuki)8504.1
LIB-03 -CH₃-3-Pyridyl (from Suzuki)4503.1
LIB-04 -CH₃-Morpholino (from Buchwald-Hartwig)2202.5
LIB-05 -Cyclopropyl-Morpholino (from Buchwald-Hartwig)953.0

Interpretation of Hypothetical SAR:

  • C8 Position (R²): Replacing the starting bromide with aryl groups improves activity (Parent-1 vs LIB-01). Introducing a hydrogen bond acceptor (fluorine in LIB-02, nitrogen in LIB-03) further enhances potency, suggesting a key interaction in the target's binding pocket. The most significant jump in potency comes from installing a polar, hydrogen bond-accepting morpholino group (LIB-04), indicating a strong preference for this type of functionality at the C8 position.

  • N4 Position (R¹): Comparing LIB-04 and LIB-05, changing the N-acetyl group to an N-cyclopropylcarbonyl group leads to a >2-fold increase in potency. This suggests that the pocket accommodating the R¹ group is compact and prefers small, rigid hydrophobic groups.

This systematic, data-driven approach allows researchers to rapidly converge on compounds with optimized potency and desirable drug-like properties.

References

  • BenchChem. (2025). A Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • ACS Publications. (n.d.). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][12]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling.
  • BenchChem. (2025). Structure-activity relationship (SAR) of Tetrahydrobenzo[f]oxazepines.
  • PubMed. (1997). Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1][10]benzo[f]thiazepines. Il Farmaco.
  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
  • PubMed. (2013). Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][1][12]oxazepin-8(7H)-one derivatives as telomerase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • RSC Publishing. (1994). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed. (2023). Diversity-Oriented Synthesis of Benzo[ f][1][12]oxazepine-, 2 H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. The Journal of Organic Chemistry.
  • PubMed. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (2014). Recent advances in dibenzo[b,f][1][12]oxazepine synthesis. Heterocyclic Communications.
  • PubMed Central. (n.d.). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][12]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro.
  • PubMed. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry.
  • Academic Journals. (n.d.). Study of active site and SAR of some benzodiazepines. Journal of Medicinal Plants Research.
  • ResearchGate. (n.d.). One-pot synthesis of tetrahydro-pyrrolobenzodiazepines and tetrahydro-pyrrolobenzodiazepinones through sequential 1,3-dipolar cycloaddition/N-alkylation (N-acylation)/Staudinger/aza-Wittig reactions.
  • PubMed Central. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][6]naphthyrin-5(6H)-one.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). Optimization of reaction conditions for Tetrahydrobenzo[f]oxazepine synthesis.
  • PubMed Central. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application Notes and Protocols for Assessing the Central Nervous System (CNS) Activity of Substituted Benzoxazepines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoxazepines represent a promising class of heterocyclic compounds with significant potential for modulating central nervous system (CNS) activity. Drawing structural parallels to benzodiazepines, this class of molecules is hypothesized to exhibit anxiolytic, sedative, anticonvulsant, and neuroprotective properties. This guide provides a comprehensive, tiered protocol for the systematic evaluation of novel substituted benzoxazepines, from initial high-throughput in vitro screening to more complex in vivo behavioral and physiological assessments. The protocols herein are designed to establish a robust pharmacological profile, elucidate the mechanism of action, and predict the therapeutic potential of these compounds.

Introduction: The Rationale for Assessing Substituted Benzoxazepines

The seven-membered benzoxazepine core is a privileged scaffold in medicinal chemistry. Its structural relationship to the well-established 1,4-benzodiazepine class of drugs suggests a potential interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS[1][2]. Enhancement of GABAergic neurotransmission is a clinically validated mechanism for producing anxiolytic, sedative, muscle relaxant, and anticonvulsant effects[1]. Recent studies on novel substituted benzoxazepine derivatives have indeed pointed towards significant anticonvulsant activity in preclinical models, validating the initial hypothesis and encouraging further exploration of this chemical space for novel CNS therapeutics[3][4].

The assessment protocol detailed below is structured as a hierarchical screening cascade. This approach is designed for efficiency, beginning with rapid, cost-effective in vitro assays to triage compounds based on fundamental properties like blood-brain barrier permeability and primary target engagement. Promising candidates then advance to more physiologically relevant and resource-intensive assays, including electrophysiological recordings on neuronal networks and in vivo behavioral paradigms. This tiered strategy ensures that only the most promising compounds are subjected to comprehensive in vivo testing, optimizing resource allocation in the early stages of drug discovery.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Functional Cellular & Network Analysis cluster_2 Tier 3: In Vivo Behavioral & Physiological Assessment Compound Library Compound Library PAMPA-BBB Assay PAMPA-BBB Assay Compound Library->PAMPA-BBB Assay Assess BBB Permeability Receptor Binding/Functional Assay Receptor Binding/Functional Assay Compound Library->Receptor Binding/Functional Assay Primary Target ID Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology PAMPA-BBB Assay->Patch-Clamp Electrophysiology Confirm MOA on Target Receptor Binding/Functional Assay->Patch-Clamp Electrophysiology Multi-Electrode Array (MEA) Multi-Electrode Array (MEA) Patch-Clamp Electrophysiology->Multi-Electrode Array (MEA) Assess Network Effects Open Field Test Open Field Test Multi-Electrode Array (MEA)->Open Field Test Evaluate Sedation/Locomotion Elevated Plus Maze Elevated Plus Maze Open Field Test->Elevated Plus Maze Assess Anxiolytic Activity Anticonvulsant Models Anticonvulsant Models Elevated Plus Maze->Anticonvulsant Models Confirm Anticonvulsant Potential Lead Candidates Lead Candidates Anticonvulsant Models->Lead Candidates

Figure 1: A tiered screening cascade for assessing the CNS activity of substituted benzoxazepines.

Tier 1: Foundational In Vitro Screening

The initial tier focuses on two critical questions: Can the compound reach the CNS, and does it interact with the primary hypothesized target?

Blood-Brain Barrier (BBB) Permeability: The PAMPA-BBB Assay

A crucial initial step for any potential CNS drug is to determine its ability to cross the blood-brain barrier[5]. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models the passive diffusion of compounds across the BBB[1][5].

Protocol: PAMPA-BBB Assay

  • Preparation of the PAMPA Plate: A 96-well filter plate (acceptor plate) is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane)[5]. This creates an artificial lipid membrane.

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 50-100 µM in a 96-well donor plate[1][5].

  • Assay Assembly: The lipid-coated acceptor plate is placed on top of the donor plate, creating a "sandwich" where the artificial membrane separates the two compartments.

  • Incubation: The plate sandwich is incubated at room temperature for 4-18 hours[6]. During this time, compounds that can passively diffuse across the lipid membrane will move from the donor to the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are typically categorized as having high, medium, or low BBB permeability based on established controls[7].

Permeability CategoryEffective Permeability (Pe) (10⁻⁶ cm/s)Interpretation
High> 4.0Likely to cross the BBB
Medium2.0 - 4.0May cross the BBB
Low< 2.0Unlikely to cross the BBB
Impermeable< 1.0CNS negative

Table 1: Interpretation of PAMPA-BBB Assay Results.

Primary Target Engagement: GABA-A Receptor Binding/Functional Assays

Given the structural similarity to benzodiazepines, the GABA-A receptor is a logical primary target for initial screening[8]. Radioligand binding assays or high-throughput functional assays can be employed.

  • Rationale: These assays provide a rapid assessment of whether the substituted benzoxazepines bind to and/or modulate the function of the GABA-A receptor. This is a critical decision point for progressing a compound down a GABAergic mechanism-of-action path.

Tier 2: Functional Cellular and Network Analysis

Compounds demonstrating both BBB permeability and primary target engagement are advanced to more detailed functional characterization at the cellular and network levels.

Mechanism of Action Confirmation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channels[9]. This technique allows for the direct measurement of ion flow through single channels, providing detailed information on the mechanism of action.

Protocol: Whole-Cell Patch-Clamp on GABA-A Receptors

  • Cell Culture: Use a cell line stably expressing the desired GABA-A receptor subunits (e.g., HEK293 cells expressing α5β3γ2 subunits) or primary cultured neurons[9][10].

  • Electrode Preparation: Glass micropipettes are pulled to a fine tip (resistance of 3-10 MΩ) and filled with an internal solution that mimics the intracellular ionic environment[11].

  • Whole-Cell Configuration: A micropipette is brought into contact with a single cell, and gentle suction is applied to rupture the cell membrane, establishing electrical and chemical continuity between the pipette and the cell interior[12].

  • Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -70 mV) to record GABA-evoked chloride currents[11][13].

  • Compound Application: A low concentration of GABA (e.g., EC5-EC20) is applied to elicit a baseline current. The substituted benzoxazepine is then co-applied with GABA to determine if it potentiates the GABA-ergic response[10].

  • Data Analysis: The potentiation of the GABA-induced current by the test compound is quantified to determine its efficacy and potency (EC50).

Neuronal Network Activity: Multi-Electrode Array (MEA)

To understand how a compound's effect on a single receptor translates to broader network function, multi-electrode arrays (MEAs) are employed. MEAs consist of a grid of electrodes that can record the extracellular field potentials from a population of cultured neurons, providing insights into network excitability, synchrony, and bursting activity[14][15].

Protocol: MEA with Primary Cortical Neurons

  • Cell Plating: Primary cortical neurons are dissociated from rodent embryos and plated onto MEA plates[16][17]. The neurons are cultured for several weeks to allow for the formation of mature, synaptically connected networks.

  • Baseline Recording: Spontaneous neuronal activity is recorded for a baseline period (e.g., 30 minutes) before compound addition[17].

  • Compound Addition: The substituted benzoxazepine is added to the culture medium at various concentrations.

  • Post-Compound Recording: Neuronal activity is recorded for an extended period (e.g., 1-24 hours) to assess both acute and chronic effects.

  • Data Analysis: Key parameters such as mean firing rate, burst frequency, and network synchrony are analyzed to determine the compound's effect on network excitability. A general decrease in these parameters would be consistent with a CNS depressant effect.

G cluster_0 In Vitro Workflow Primary Neurons Primary Neurons MEA Plate MEA Plate Primary Neurons->MEA Plate Cell Seeding Baseline Recording Baseline Recording MEA Plate->Baseline Recording Network Maturation Compound Application Compound Application Baseline Recording->Compound Application Post-Dose Recording Post-Dose Recording Compound Application->Post-Dose Recording Data Analysis Data Analysis Post-Dose Recording->Data Analysis

Sources

Application Notes & Protocols: In-vivo Experimental Design with 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a Putative Dopamine D1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the in-vivo evaluation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a compound with a structural scaffold suggesting potential activity as a dopamine D1 receptor agonist. Given the critical role of the D1 receptor in motor control, cognition, and its implication in neurological disorders such as Parkinson's disease, a robust preclinical experimental plan is essential.[1][2] This guide offers a strategic framework, from fundamental preclinical considerations to specific, detailed protocols for assessing the compound's efficacy in a validated animal model. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their studies effectively.

Introduction: The Rationale for Targeting the Dopamine D1 Receptor

The dopamine D1 receptor is the most abundant dopamine receptor subtype in the central nervous system, predominantly expressed in the striatum, cortex, and other key brain regions integral to motor function and executive processing.[2] Dysregulation of D1 receptor signaling is a hallmark of several neurological and psychiatric conditions, most notably Parkinson's disease (PD).[2] In PD, the progressive loss of dopaminergic neurons leads to a state of D1 receptor hypersensitivity in the dopamine-depleted striatum.[2]

Stimulation of these supersensitive D1 receptors with selective agonists has been a long-standing therapeutic strategy aimed at restoring motor function.[1][3] Unlike dopamine precursors such as L-DOPA, direct D1 agonists can act independently of degenerating presynaptic neurons, offering a potential advantage in later-stage disease.[3] 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine belongs to a class of compounds with potential to modulate this pathway. The following sections outline a comprehensive in-vivo strategy to characterize its potential as a novel D1 agonist.

Signaling Pathway Overview

Dopamine D1 receptor activation initiates a G-protein-coupled signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This pathway ultimately modulates neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D1R D1 Receptor DA->D1R Endogenous Ligand Compound 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine (Agonist) Compound->D1R Binds & Activates G_protein Gs/Golf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates Effect Neuronal Response PKA->Effect Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Cascade.

Preclinical & Formulation Considerations

A successful in-vivo study begins with meticulous preparation. The physicochemical properties of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine will dictate its formulation and route of administration.

ParameterObjective & ConsiderationsRecommended Starting Point
Solubility To prepare a homogenous, stable dosing solution. Insoluble compounds can lead to variable exposure and poor bioavailability.Test solubility in common biocompatible vehicles: Saline, PBS, 5% DMSO in saline, 10% Tween® 80 in saline, or 20% Hydroxypropyl-β-cyclodextrin (HPBCD).
Stability Ensure the compound does not degrade in the dosing vehicle under storage and experimental conditions.Analyze the formulated compound by HPLC at T=0 and after 24 hours at room temperature and 4°C.
Route of Admin. Balance ease of administration with desired pharmacokinetic profile.Subcutaneous (s.c.) injection: Often provides more sustained exposure than intravenous (i.v.) and avoids first-pass metabolism associated with oral (p.o.) dosing. Intraperitoneal (i.p.) injection: Also common, but can lead to more variable absorption.
Preliminary PK/PD Understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile to select an appropriate dose and time window for efficacy studies.A pilot study in a small cohort of healthy animals (e.g., Sprague-Dawley rats) is recommended. Collect blood samples at multiple time points (e.g., 15, 30, 60, 120, 240 min) post-dosing to determine Cmax, Tmax, and half-life.

In-vivo Efficacy Model: The Unilateral 6-OHDA Lesion Rodent Model

To assess the pro-motor effects of a putative D1 agonist, the 6-hydroxydopamine (6-OHDA)-lesioned rat is the gold-standard model.[6] This neurotoxin selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of Parkinson's disease. A unilateral lesion results in motor asymmetry, which can be quantified as rotational behavior upon pharmacological challenge.

Workflow for Efficacy Study

Caption: Experimental workflow for in-vivo efficacy testing.

Detailed Experimental Protocols

Protocol 1: Unilateral 6-OHDA Lesioning in Rats

Objective: To create a robust and reliable model of dopamine depletion.

Materials:

  • Male Sprague-Dawley or Wistar rats (225-250g)

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • 0.9% Sterile saline

  • Desipramine (to protect noradrenergic neurons)

  • Ketamine/Xylazine anesthetic cocktail

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

Procedure:

  • Preparation: Thirty minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to prevent uptake of the neurotoxin by noradrenergic terminals.

  • Anesthesia: Anesthetize the rat using the ketamine/xylazine cocktail (or isoflurane) and mount it in the stereotaxic frame.

  • Surgical Site: Shave and sterilize the scalp. Make a midline incision to expose the skull.

  • Coordinates: Identify bregma. Using a stereotaxic atlas, determine the coordinates for the medial forebrain bundle (a common target). A representative coordinate for rats is: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from dura.

  • Craniotomy: Drill a small burr hole at the target coordinates.

  • Toxin Preparation: Immediately before infusion, dissolve 6-OHDA in 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL. Protect from light.

  • Infusion: Slowly lower the infusion cannula to the target DV coordinate. Infuse 8 µg of 6-OHDA (2 µL) over 4 minutes. Leave the cannula in place for an additional 5 minutes to allow for diffusion before slowly retracting.

  • Post-operative Care: Suture the incision. Administer post-operative analgesics and allow the animal to recover on a heating pad. Monitor closely for 48 hours.

Protocol 2: Assessment of Rotational Behavior

Objective: To quantify the motor stimulant effect of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Materials:

  • Validated 6-OHDA lesioned rats (typically 2-3 weeks post-surgery)

  • Apomorphine (for validation of the lesion)

  • Test compound: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine formulated as described in Section 2.

  • Vehicle control

  • Automated rotometer system (or manual observation)

Procedure:

  • Lesion Validation: To confirm a successful lesion, challenge each rat with a low dose of apomorphine (0.05 mg/kg, s.c.), a non-selective dopamine agonist. A successful lesion is typically defined as >7 full contralateral (away from the lesioned side) rotations per minute.[6] This validates the development of postsynaptic dopamine receptor supersensitivity.

  • Habituation: On the day of the experiment, place the animals in the circular testing chambers and allow them to habituate for 10-15 minutes.

  • Dosing: Administer the vehicle or various doses of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.). A dose-response study is critical for initial characterization.

  • Data Collection: Immediately after injection, begin recording rotational behavior. Count the number of full 360° turns in both the contralateral and ipsilateral directions. Data is typically collected in 5 or 10-minute bins for a total of 90-120 minutes.

  • Data Analysis: The primary endpoint is net contralateral rotations (contralateral turns - ipsilateral turns). Data should be presented as total net rotations over the entire session and as a time-course plot. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be used to compare dose groups to the vehicle control.

Treatment GroupDose (mg/kg, s.c.)Expected Outcome (Hypothetical)Rationale
VehicleN/AMinimal to no net rotations.Establishes baseline motor activity.
Apomorphine0.05Robust, consistent contralateral rotations.Positive control, confirms model validity.
Compound - Low Dose0.1No significant increase in rotations.Defines the lower end of the dose-response curve.
Compound - Mid Dose0.3Significant, dose-dependent increase in contralateral rotations.Demonstrates target engagement and efficacy.
Compound - High Dose1.0Potentially maximal rotational response or induction of side effects.Establishes the top of the dose-response curve.

Trustworthiness & Self-Validation

To ensure the integrity of the experimental results, several validation steps are crucial:

  • Histological Confirmation: At the end of the study, brains should be collected and processed for tyrosine hydroxylase (TH) immunohistochemistry. This will visually confirm the extent of the dopaminergic lesion in the substantia nigra and striatum.

  • Blinded Assessment: All behavioral scoring and data analysis should be performed by an experimenter blinded to the treatment conditions to mitigate bias.[1]

  • Appropriate Controls: The inclusion of both vehicle and a positive control (e.g., a known D1 agonist like SKF 38393 or A-86929) is essential for interpreting the compound's effect.[4][6]

Conclusion & Future Directions

This guide provides a foundational framework for the initial in-vivo characterization of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a putative dopamine D1 receptor agonist. A positive result in the 6-OHDA model—a dose-dependent increase in contralateral rotations—would provide strong evidence of pro-motor, D1-agonist-like activity.

Subsequent studies should aim to:

  • Confirm D1 selectivity by conducting antagonist-challenge studies (e.g., co-administration with a D1 antagonist like SCH 23390).[4][7]

  • Evaluate the potential for inducing dyskinesias, a common side effect of dopaminergic therapies, using chronic dosing paradigms.[2]

  • Assess effects on non-motor symptoms of Parkinson's disease, such as cognition, using appropriate behavioral assays.

By following this structured, logical, and self-validating approach, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of novel compounds targeting the dopamine D1 receptor.

References

  • University of Edinburgh Research Explorer. (n.d.). Dopamine agonists in animal models of Parkinson's disease: A systematic review and meta-analysis.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroanatomy, 5, 1.
  • Asin, K. E., Domino, E. F., Nikkel, A., & Shiosaki, K. (1997). The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics, 281(1), 454–459.
  • Robertson, G. S., & Robertson, H. A. (1992). Synergistic Interactions of D1- and D2-Selective Dopamine Agonists in Animal Models for Parkinson's Disease: Sites of Action and Implications for the Pathogenesis of Dyskinesias. Canadian Journal of Neurological Sciences, 19(S1), 147–152.
  • Constantinescu, R., Rupsingh, R., & Constantinescu, I. (2021). Dopamine D1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates. Journal of Nuclear Medicine, 62(2), 257–263.
  • Sethy, V. H., & Hodges, D. H. (1982). D1 dopamine receptor activity of anti-parkinsonian drugs. Research Communications in Chemical Pathology and Pharmacology, 36(2), 301–304.
  • National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). In Molecular Imaging and Contrast Agent Database (MICAD).
  • Stanswood, C., & Nye, J. S. (2022). Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. Journal of Parkinson's Disease, 12(1), 1–11.
  • Sánchez-López, E., et al. (2022). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Antioxidants, 11(7), 1277.

Sources

Application Note: Formulation Strategies for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for Preclinical Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a novel synthetic compound, for biological testing. Given its predicted physicochemical properties, this molecule is anticipated to have low aqueous solubility, a common challenge in early drug discovery that can hinder the acquisition of reliable pharmacological and toxicological data. This guide presents a systematic, phase-appropriate approach, beginning with essential pre-formulation characterization and progressing to detailed, step-by-step protocols for preparing formulations suitable for both in vitro cellular assays and in vivo animal studies. The methodologies emphasize scientific rationale, reproducibility, and the inclusion of critical quality control checkpoints to ensure formulation integrity.

Initial Physicochemical Profile & Strategic Implications

A foundational step in any formulation development program is to characterize the molecule's key physicochemical properties. While extensive experimental data for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is not yet publicly available, we can infer a likely profile based on its chemical structure and data from related analogs.

Table 1: Physicochemical Properties of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

PropertyValue / PredictionSourceImplication for Formulation
Molecular Formula C₉H₁₀BrNO-
Molecular Weight 228.09 g/mol Standard for a small molecule.
Appearance Predicted to be a solid at room temperature.Amenable to standard weighing and handling.
Predicted LogP 3.5786 (for Boc-protected analog)High Lipophilicity : Indicates very poor aqueous solubility and a high likelihood of partitioning into organic phases or binding non-specifically to plastics.
General Solubility Benzodiazepine and benzoxazepine derivatives are often poorly soluble or insoluble in water.Direct dissolution in aqueous buffers is not a viable strategy. Solubilization enhancement techniques are mandatory.

Expert Interpretation: The high predicted LogP is the most critical parameter driving our formulation strategy. It classifies the compound as poorly water-soluble, likely a Biopharmaceutics Classification System (BCS) Class II or IV agent. This necessitates the use of organic solvents, co-solvents, or other advanced solubilization technologies to achieve concentrations suitable for biological testing. Our primary challenge will be to create formulations that maximize exposure while minimizing the confounding biological effects of the excipients themselves.

Pre-Formulation: Essential Solubility Assessment

Before committing to a specific formulation, a small-scale solubility screen is essential to identify the most effective and efficient path forward. This initial experiment conserves valuable compound and informs the selection of appropriate vehicles.

Protocol 2.1: Kinetic Solubility Screen in Common Vehicles

Objective: To semi-quantitatively determine the solubility of the compound in a panel of common solvents and preclinical vehicles.

Materials:

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol, 200 proof

  • Polyethylene Glycol 400 (PEG 400)

  • Corn Oil or Sesame Oil

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes, shaker/vortexer, benchtop centrifuge

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mg/mL or 87.7 mM). This serves as the starting point.

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock (e.g., 5 µL) to 95 µL of the test vehicle (e.g., PBS, Ethanol, PEG 400, etc.) to achieve a 20-fold dilution.

  • Vortex each tube vigorously for 1-2 minutes.

  • Incubate the tubes at room temperature for 1-2 hours with intermittent shaking to allow them to reach equilibrium.

  • QC Checkpoint: Visually inspect each tube for precipitation. A clear solution indicates solubility at that concentration. Turbidity or visible particles indicate insolubility.

  • For tubes that show precipitation, centrifuge at ~10,000 x g for 10 minutes to pellet the insoluble material.

  • (Optional) Carefully collect the supernatant and analyze the concentration of the dissolved compound via High-Performance Liquid Chromatography (HPLC) to determine the exact solubility limit.

Formulation for In Vitro Cellular Assays

For cell-based assays, the primary goal is to achieve complete solubilization of the compound in a high-concentration stock, which can then be diluted into the aqueous culture medium without precipitation.

Protocol 3.1: Standard DMSO Stock Solution

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a vast range of hydrophobic compounds and is miscible with aqueous media, making it the default starting point for in vitro studies.

Methodology:

  • Accurately weigh the desired amount of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine into a sterile glass vial.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution must be perfectly clear.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and freeze-thaw cycles.

Protocol 3.2: Preparation of Aqueous Working Solutions for Cell Dosing

Rationale: When diluting the DMSO stock into aqueous culture medium, it is critical to avoid having the compound crash out of solution. The final concentration of DMSO must also be carefully controlled to prevent vehicle-induced cytotoxicity.

Methodology:

  • Thaw one aliquot of the DMSO stock solution.

  • Perform serial dilutions in 100% DMSO if lower stock concentrations are needed.

  • To prepare the final working solution, add the DMSO stock dropwise into the pre-warmed cell culture medium while vortexing or swirling gently. Never add aqueous medium to the concentrated DMSO stock.

  • Critical Consideration - DMSO Toxicity: The final concentration of DMSO in the cell culture wells should be kept to a minimum, ideally ≤0.1% for sensitive cells or long-term exposures, and not exceeding 0.5% for most robust cell lines. Always include a vehicle control group in your experiment containing the same final concentration of DMSO as the highest dose of the test compound.

Protocol 3.3: Advanced Solubilization using Cyclodextrins

Rationale: If the compound precipitates upon dilution from DMSO or if the required DMSO concentration is toxic, cyclodextrins can be employed. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form water-soluble inclusion complexes with poorly soluble drug molecules. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.

Methodology:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the solid 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine powder directly to the HP-β-CD solution.

  • Mix vigorously (vortexing, sonicating, or shaking overnight) to facilitate the formation of the inclusion complex.

  • Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your cyclodextrin-formulated stock, which can be further diluted in aqueous media.

Formulation for In Vivo Animal Studies

The choice of an in vivo formulation vehicle is dictated by the route of administration, the required dose, and toxicological considerations.

Workflow for In Vivo Formulation Selection

G cluster_0 cluster_1 Oral (PO) cluster_2 Parenteral (IV, IP) A Select Route of Administration B Prepare Aqueous Suspension A->B Oral D Prepare Co-Solvent Solution A->D Parenteral C Protocol 4.1: 0.5% CMC + 0.2% Tween 80 B->C See Details E Protocol 4.2: DMSO / PEG 400 / Saline D->E See Details

Caption: Decision workflow for selecting an in vivo formulation strategy.

Protocol 4.1: Oral Administration (PO) - Aqueous Suspension

Rationale: For oral gavage of insoluble compounds, a homogenous, stable suspension is required to ensure consistent dosing. This is typically achieved using a suspending agent like carboxymethylcellulose (CMC) to increase viscosity and a wetting agent like Tween® 80 to aid particle dispersion.

Vehicle Preparation (0.5% CMC / 0.2% Tween 80):

  • Heat approximately one-third of the final required volume of sterile water to ~70-80°C.

  • While stirring, slowly sprinkle in 0.5% (w/v) of sodium CMC. It will not dissolve but will form a slurry.

  • Add the remaining two-thirds of the water as cold water or ice to rapidly cool the mixture while continuing to stir.

  • Allow the solution to stir at 4°C overnight to ensure complete hydration of the CMC. The final solution should be clear and viscous.

  • Add 0.2% (w/v) of Tween 80 and mix until uniform. This is the final vehicle.

Dosing Formulation Preparation:

  • Weigh the required amount of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine into a glass mortar or appropriate homogenization vessel.

  • Add a small amount of the vehicle and triturate with a pestle to create a smooth, uniform paste. This "wetting" step is critical to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously mixing to achieve the final desired concentration and volume.

  • Homogenize the suspension further using a sonicator or mechanical homogenizer until it is uniform.

  • QC Checkpoint: The final formulation should be a milky, homogenous suspension with no visible aggregates. It should be stirred continuously before drawing each dose to ensure uniformity. Prepare fresh daily unless stability data demonstrates otherwise.

Protocol 4.2: Parenteral Administration (IP, IV) - Co-Solvent Solution

Rationale: For intraperitoneal (IP) or intravenous (IV) administration, the compound must be fully dissolved to prevent precipitation and potential emboli. A multi-component co-solvent system is often required. A common, generally well-tolerated system is a mixture of DMSO, PEG 400, and saline or water.

Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

  • Critical Step - Order of Addition: The order of mixing is paramount to maintain solubility.

  • Measure the required volume of 100% DMSO into a sterile vial.

  • Add the solid 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine to the DMSO and ensure it is completely dissolved.

  • To the DMSO/compound solution, add the PEG 400 and mix thoroughly. The solution should remain clear.

  • Finally, add the sterile saline slowly, drop-by-drop, while vortexing.

  • QC Checkpoint: The final solution must be visually clear, with no signs of precipitation or cloudiness (Tyndall effect). If precipitation occurs, the formulation is not suitable for parenteral administration, and the vehicle composition or drug concentration must be re-evaluated.

Quality Control and Validation

A formulation is only as good as its characterization. It is crucial to validate that the preparation is homogenous and at the correct concentration.

Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

  • Visual Inspection: Always visually inspect every formulation before use for clarity (solutions) or homogeneity (suspensions).

  • Concentration Verification: The concentration of the final formulation, especially for pivotal in vivo studies, should be confirmed. A simple HPLC-UV method is typically sufficient for this purpose.

    • General HPLC Method:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

      • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

      • Analysis: Compare the peak area of a diluted sample of the formulation against a standard curve prepared from a known concentration of the compound.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • Vertex AI Search. (n.d.). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics. ACS Publications.
  • Vertex AI Search. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Ovid.
  • Vertex AI Search. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Portugal.
  • Vertex AI Search. (n.d.). Small Molecule HPLC. Merck Millipore.
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • Vertex AI Search. (n.d.). Until what percentage does DMSO remain not toxic to cells.? ResearchGate.
  • Vertex AI Search. (n.d.). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. PubMed.
  • Vertex AI Search. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate.
  • Vertex AI Search. (n.d.). How to minimize DMSO toxicity when using FR173657 in cell culture. Benchchem.
  • Vertex AI Search. (2023, February 1). DMSO usage in cell culture. LifeTein.
  • Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • Vertex AI Search. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Vertex AI Search. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • Vertex AI Search. (n.d.). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP.
  • Vertex AI Search. (2022, May 30). Cosolvent and Complexation Systems. Pharma Excipients.
  • Vertex AI Search. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. (n.d.). Co-solvent and Complexation Systems. ResearchGate.
  • Vertex AI Search. (n.d.). Pre-Clinical Formulation Development. Creative Bioarray.
  • Vertex AI Search. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • Vertex AI Search. (2025, August 9). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice ? ResearchGate.
  • Vertex AI Search. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved January 10, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7aE_PWOcS6V1uZXz1ZeJL0Jk_A6j6gvwDO0xNOh6Id3-bUmo-TxuZarBFN5IEDvUDhvPhy1kVFOQoiFtagQxtzP3ElMB_kNIPtWiL4Mad-Ndf3A3B0CU2FAEYYyhLhnamfB-xj8gqQzKb65TN3Ku8dOgCJu78lwQiXuy7B8p9C7xQQjQkr-vnDA0oIKCfH5mnxABwyiuI5k6ylpLwcQw=](

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Reactions for Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for navigating the intricacies of the Pictet-Spengler reaction with brominated substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful cyclization to synthesize brominated tetrahydro-β-carbolines and related heterocyclic frameworks. The presence of a bromine substituent introduces unique electronic challenges that can impede the reaction; this guide provides expert-driven insights and actionable protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and step-by-step solutions.

Question 1: I am seeing little to no formation of my desired brominated tetrahydro-β-carboline. My starting materials (brominated tryptamine and aldehyde) are consumed, but TLC/LC-MS shows a complex mixture or only the intermediate imine.

Answer:

This is a common issue when working with halogenated tryptamines. The root cause is typically the reduced nucleophilicity of the indole ring due to the electron-withdrawing nature of the bromine atom. This deactivation makes the key intramolecular electrophilic aromatic substitution (the cyclization step) significantly more difficult than for electron-rich tryptamines.[1][2]

Causality: The Pictet-Spengler reaction hinges on the indole's ability to attack the electrophilic iminium ion formed in the first step.[1][3] Bromine, through its inductive effect, pulls electron density away from the aromatic system, making the C-3 position of the indole less nucleophilic and raising the activation energy for the ring-closing step.

Solutions to Drive the Cyclization:

  • Increase Acid Strength and Stoichiometry: Standard Brønsted acids like acetic acid or even trifluoroacetic acid (TFA) in catalytic amounts may be insufficient.

    • Actionable Step: Switch to a stronger acid or use a higher loading. Consider using TFA as the solvent or employing a superacid like trifluoromethanesulfonic acid (TfOH) under anhydrous conditions.[4][5] Be cautious, as excessive acid can fully protonate the starting tryptamine, rendering it non-nucleophilic.[6]

  • Increase Reaction Temperature: The higher activation energy barrier can often be overcome with thermal energy.

    • Actionable Step: If your reaction is running at room temperature, gradually increase the heat to 40 °C, 60 °C, or even reflux temperatures of solvents like 1,2-dichloroethane (DCE) or toluene.[1][4] Microwave-assisted synthesis can also be highly effective for accelerating this step.[7]

  • Employ a Lewis Acid Catalyst: Lewis acids can activate the iminium ion intermediate, making it a more potent electrophile.

    • Actionable Step: Introduce a Lewis acid such as Yb(OTf)₃, Sc(OTf)₃, or even a gold-based catalyst.[6][8] These can be particularly effective under milder conditions.

  • Consider a Two-Step Procedure: Isolate the intermediate Schiff base first. This allows you to use harsher, more specific conditions for the cyclization step without risking degradation of a sensitive aldehyde.[2]

Question 2: My reaction is sluggish, and even after extended reaction times ( > 24h), I have a mixture of starting material and product. How can I improve the reaction rate?

Answer:

A sluggish reaction is another manifestation of the deactivated indole ring. The primary goal is to accelerate the formation of the iminium ion and the subsequent cyclization.

Causality: The rate of both imine formation and cyclization is dependent on the reaction conditions. For deactivated substrates, every step in the catalytic cycle is slower.

Solutions to Increase Reaction Rate:

  • Solvent Choice: The solvent can play a critical role. While aprotic solvents like dichloromethane (DCM) and toluene are common, highly polar, non-coordinating solvents can promote the reaction.[1][9]

    • Actionable Step: Consider using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP can act as both a solvent and a Brønsted acid promoter, often leading to high yields and faster reactions, even under catalyst-free conditions.[6]

  • Water Scavenging: The initial condensation of the amine and aldehyde releases water. This is a reversible step, and removing water can drive the equilibrium towards the imine intermediate.

    • Actionable Step: Add molecular sieves (e.g., 4 Å) to the reaction mixture, especially when using aprotic solvents.[9]

  • N-Acyliminium Ion Strategy: Acylating the nitrogen of the intermediate iminium ion dramatically increases its electrophilicity, facilitating cyclization with even poorly nucleophilic aromatic rings.[1][3]

    • Actionable Step: If your tryptamine is a secondary amine (e.g., N-methyl-tryptamine), this is an excellent strategy. For primary amines, you can form an amide prior to the reaction. This approach is used in the synthesis of the drug Tadalafil.[3]

Question 3: I am observing the formation of an unexpected regioisomer. Why is this happening with my brominated substrate?

Answer:

While cyclization at the C-3 position of the indole is electronically favored, alternative cyclization pathways can occur, especially under harsh conditions or with specific substitution patterns.

Causality: The bromine atom is an ortho-, para-directing deactivator. If the C-3 position is sterically hindered or electronically compromised, electrophilic attack may occur at other positions on the indole or the benzene ring of a phenethylamine, though this is less common for tryptamines. For dopamine-derived substrates with multiple activated positions, regioisomeric products are a known challenge.[10]

Solutions to Control Regioselectivity:

  • Moderate Reaction Conditions: Harsher conditions (high heat, superacids) can sometimes lead to scrambling or alternative cyclization pathways.

    • Actionable Step: Attempt the reaction under the mildest conditions that afford the product. Start with TFA in DCM at 0 °C to room temperature before escalating to harsher conditions.[4]

  • Protecting Group Strategy: The choice of protecting group on the indole nitrogen can influence the electron density and steric environment.

    • Actionable Step: If using a protected tryptamine, consider switching from an electron-withdrawing group (e.g., Boc) to a group that has less electronic impact or can be easily removed.

  • Re-evaluate Substrate Structure: Confirm the structure of your starting material. Ensure the bromine is at the intended position (e.g., 5-bromo or 6-bromo-tryptamine), as its location dictates the electronic effects on the C-3 position.

Technical Workflow for Troubleshooting

The following diagram outlines a logical approach to diagnosing and solving common issues with the Pictet-Spengler reaction for brominated compounds.

Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_outcomes Outcomes & Solutions cluster_solutions_stalled Solutions for Stalled Reaction cluster_solutions_noproduct Solutions for No Product cluster_solutions_sideproducts Solutions for Side Products Start Start Reaction (e.g., 5-Br-Tryptamine + Aldehyde, TFA, DCM, rt, 24h) Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Complete Reaction Complete (>95% Conversion) Monitor->Complete Success Stalled Problem: Reaction Stalled (<50% Conversion) Monitor->Stalled Incomplete NoProduct Problem: No Product / Imine Only (Starting Material Consumed) Monitor->NoProduct Complex SideProducts Problem: Side Products (Regioisomers / Decomposition) Monitor->SideProducts Impure Sol_Heat Increase Temperature (40°C to Reflux) Stalled->Sol_Heat Sol_Water Add Water Scavenger (Molecular Sieves) Stalled->Sol_Water Sol_Solvent Change Solvent to HFIP Stalled->Sol_Solvent Sol_Acid Increase Acid Strength/Loading (TFA (1-2 eq) -> TfOH) NoProduct->Sol_Acid Sol_Lewis Add Lewis Acid Catalyst (Yb(OTf)3, Sc(OTf)3) NoProduct->Sol_Lewis Sol_Milder Use Milder Conditions (Lower Temp, Weaker Acid) SideProducts->Sol_Milder Sol_Protect Change N-Protecting Group SideProducts->Sol_Protect Sol_Acid->Sol_Heat

Caption: A step-by-step workflow for diagnosing and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: How does the position of the bromine atom on the indole ring affect the reaction? The position is critical. A bromine at the 5- or 6-position will have a significant deactivating effect on the ring. A bromine at the 4- or 7-position can exert a stronger steric influence on the incoming aldehyde and the cyclization transition state, potentially requiring different optimization.

Q2: What are the ideal starting conditions for a Pictet-Spengler reaction with a novel brominated tryptamine? A robust starting point is to use the tryptamine (1.0 eq) and aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) at a 0.1 M concentration. Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours while monitoring by TLC or LC-MS.[4] This protocol provides a good balance of reactivity and control.

Q3: Can I use ketones instead of aldehydes with brominated tryptamines? Yes, but the reaction is significantly more challenging. Ketones are less electrophilic than aldehydes, and the resulting tertiary iminium ion is more sterically hindered. This combination, along with the deactivated brominated indole, means that much harsher conditions (e.g., high temperatures, superacids) are almost always necessary, and yields may still be poor.[1][3]

Q4: Is it necessary to protect the indole nitrogen (NH)? It is not always necessary, and many successful Pictet-Spengler reactions are performed on NH-free tryptamines.[6] However, N-protection can improve solubility and, in some cases, prevent side reactions. N-carbamoyl protection, for instance, has been shown to be effective in organocatalytic asymmetric versions of the reaction.[11]

Q5: What is the general mechanism and the rate-limiting step for this reaction? The reaction proceeds in two main stages: (1) condensation of the tryptamine and aldehyde to form a Schiff base (imine), which is then protonated to an electrophilic iminium ion; (2) intramolecular electrophilic attack of the indole C-3 position on the iminium ion, followed by deprotonation to restore aromaticity and yield the tetrahydro-β-carboline.[5][12][13] For electron-deficient substrates like brominated tryptamines, the second step—the C-C bond-forming cyclization—is typically the rate-limiting step.

Mechanism Reactants Brominated Tryptamine + Aldehyde (R-CHO) Imine Schiff Base (Imine) Reactants->Imine + H⁺, - H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Cyclization Cyclization Intermediate (Spiroindolenine) Iminium->Cyclization < Rate-Limiting Step > (Intramolecular Electrophilic Attack) Product Brominated Tetrahydro- β-carboline Cyclization->Product - H⁺

Caption: The generalized mechanism, highlighting the critical rate-limiting step.

Experimental Protocols & Data

Protocol 1: Standard Conditions for Pictet-Spengler Reaction

This protocol is a reliable starting point for moderately activated or simple brominated tryptamines.

ParameterValue
Tryptamine 5-Bromo-L-tryptophan methyl ester (1.0 eq)
Aldehyde p-Anisaldehyde (1.1 eq)
Catalyst Trifluoroacetic Acid (TFA) (1.2 eq)
Solvent Anhydrous Dichloromethane (DCM)
Concentration 0.1 M
Temperature 0 °C to Room Temperature
Time 12-24 hours
Expected Yield 60-85%

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-bromo-L-tryptophan methyl ester (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (to 0.1 M).

  • Add the p-anisaldehyde (1.1 eq) to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TFA (1.2 eq) dropwise over 2 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Harsher Conditions for Deactivated Substrates

This protocol is designed for challenging substrates where Protocol 1 fails, such as those with multiple electron-withdrawing groups or when using a less reactive aldehyde.

ParameterValue
Tryptamine 6-Bromotryptamine (1.0 eq)
Aldehyde Cyclohexanecarboxaldehyde (1.5 eq)
Catalyst Trifluoromethanesulfonic Acid (TfOH) (2.0 eq)
Solvent Anhydrous 1,2-Dichloroethane (DCE)
Concentration 0.1 M
Temperature 80 °C (Reflux)
Time 24-48 hours
Expected Yield 40-70%

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the 6-bromotryptamine (1.0 eq).

  • Add anhydrous DCE (to 0.1 M), followed by the cyclohexanecarboxaldehyde (1.5 eq).

  • Caution: Carefully and slowly add trifluoromethanesulfonic acid (TfOH) (2.0 eq) to the stirred mixture at room temperature. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 83 °C) and maintain for 24-48 hours.

  • Monitor progress by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by pouring it into a beaker containing a rapidly stirred, cooled saturated aqueous sodium bicarbonate solution.

  • Follow steps 9-11 from Protocol 1 for workup and purification.

References

  • Zhang, D.-W., Song, F.-J., & Liu, X.-Y. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Chinese Journal of Chemistry. [Link]
  • Sharma, S., Joshi, G., Kalra, S., Singh, S., & Kumar, R. (2019). Synthetic versus enzymatic pictet-spengler reaction: An overview.
  • Calcaterra, A., Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Berardozzi, S., ... & Botta, B. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
  • Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction.
  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]
  • Gholamzadeh, P. (2019). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Advances in Heterocyclic Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis of β‐carboline through Pictet‐Spengler reaction.
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  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
  • Le-Huu, S., et al. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions.
  • Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]
  • Damrath, M., Döring, A., & Nachtsheim, B. J. (2024). Halogen bond-catalyzed Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. [Link]
  • Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. [Link]
  • ResearchGate. (n.d.). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives.
  • ResearchGate. (n.d.). Diastereoselective Pictet–Spengler reaction with tryptamines.
  • Lee, J., et al. (2016).
  • Calcaterra, A., et al. (2020).
  • Schmidt, V. A., & Alexanian, E. J. (2018). Recent Advances in the Synthesis of β-Carboline Alkaloids. Israel Journal of Chemistry. [Link]
  • Check, C. T., & Miller, S. J. (2023). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Organic Letters. [Link]
  • Le-Huu, S., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
  • Damrath, M., Döring, A., & Nachtsheim, B. J. (2025). Halogen Bond-catalyzed Pictet-Spengler Reaction.
  • Schmidt, V. A., & Alexanian, E. J. (2018). Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A.
  • ResearchGate. (n.d.). Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.).
  • SciSpace. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. [Link]
  • ResearchGate. (n.d.). Time and yield for Pictet-Spengler reactions using β-substituted tryptamines.
  • Calcaterra, A., et al. (2020).
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. [Link]
  • ResearchGate. (n.d.). Scheme 3. Substrate scope of the XB-catalyzed Pictet Spengler reaction.
  • ChemRxiv. (2023).

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Technical Support Center: Optimizing U-Joullié Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ugi-Joullié reaction. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights to overcome common challenges and optimize reaction outcomes. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

The Ugi-Joullié three-component reaction (JU-3CR) is a powerful variant of the Ugi four-component reaction (U-4CR). By employing a pre-formed cyclic imine in place of separate amine and carbonyl components, the JU-3CR offers a robust, single-step route to complex N-heterocyclic peptidomimetics, often with enhanced stereochemical control.[1][2][3] However, like any multicomponent reaction, its success is sensitive to a range of experimental parameters. This guide will help you navigate these variables to achieve higher yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the Ugi-Joullié reaction in a direct question-and-answer format.

Problem: My reaction yield is consistently low or I'm observing no product formation.

Low yield is the most common issue. The cause is often multifactorial, stemming from reaction setup, reagent quality, or suboptimal conditions. Let's break down the potential culprits and their solutions.

Potential Cause 1: Inefficient or Incomplete Iminium Ion Formation

The reaction's initiation relies on the cyclic imine being activated, typically by a carboxylic acid, to form a reactive iminium intermediate. If this step is slow or reversible, the entire reaction sequence stalls.

  • Expert Insight & Solution: The equilibrium between the imine and the iminium ion is critical. While the JU-3CR uses a pre-formed imine, its reactivity is paramount.

    • Acid Choice: Ensure your carboxylic acid is sufficiently acidic to protonate the imine. Standard aliphatic and aromatic carboxylic acids are usually effective.

    • Lewis Acid Catalysis: For less reactive or sterically hindered imines, the addition of a catalytic amount of a Lewis acid can significantly improve yields by increasing the electrophilicity of the imine.[4][5] Anhydrous Zinc Chloride (ZnCl₂) is a commonly used and effective catalyst for this purpose.[4] However, be aware that Lewis acids can be incompatible with certain solvents like methanol (MeOH) or acetonitrile (MeCN).[4]

Potential Cause 2: Suboptimal Solvent Selection

Solvent choice is one of the most critical factors influencing the Ugi-Joullié reaction rate and yield. The solvent must solubilize all three components and stabilize the charged intermediates formed during the catalytic cycle.[6]

  • Expert Insight & Solution: There is no single "best" solvent; the optimal choice depends on the specific substrates. However, general trends can guide your selection.

    • Polar Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are the most common and often most effective solvents.[7][8] They are particularly adept at stabilizing intermediates and can favor the Ugi pathway over the competing Passerini reaction.[7]

    • Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are also widely used.[7][9] In some cases, particularly with Lewis acid catalysis, aprotic solvents may be required. For example, a ZnCl₂-catalyzed reaction showed high yields in THF, while no product was observed in MeOH or MeCN.[4]

    • Solvent Screening: If yields are poor, a solvent screen is the most logical step. The table below summarizes the effects observed in a parallel synthesis study of a standard Ugi reaction, which provides a useful starting point for the Joullié variant.

Solvent System (at 0.2M)Relative YieldScientific Rationale
Methanol (MeOH) ExcellentPolar protic nature stabilizes charged intermediates effectively.[10][11]
Ethanol/Methanol (60/40) GoodSimilar properties to pure methanol, offering good solvating power.[10][12]
Acetonitrile/Methanol (60/40) IntermediateLess effective than pure alcohols but still a viable option.[10][12]
THF/Methanol (60/40) PoorTHF can be a poor solvent for Ugi reactions, leading to low product precipitation and yield.[10][12]
Potential Cause 3: Reactant Concentration is Too Low

The Ugi reaction is highly dependent on concentration. All reaction steps, except for the final irreversible Mumm rearrangement, are reversible.[8] High concentrations push these equilibria towards the product.

  • Expert Insight & Solution: Run the reaction at the highest feasible concentration, typically in the range of 0.5M to 2.0M.[8] Studies have shown a dramatic drop in yield when concentrations are lowered from 0.2M to 0.07M.[10][13] If your substrates have poor solubility, consider gentle heating or a different solvent system, but avoid overly dilute conditions.

Potential Cause 4: Competing Side Reactions

The primary competing pathway is often the Passerini reaction, a three-component reaction involving the ketone (if an Ugi, not Joullié, is run), carboxylic acid, and isocyanide. Polymerization of the isocyanide can also occur.[5][7]

  • Expert Insight & Solution:

    • Favor the Ugi-Joullié Pathway: Using polar protic solvents like methanol generally favors the Ugi-Joullié reaction over the Passerini reaction.[7]

    • Order of Addition: Add the isocyanide last. Mix the cyclic imine and carboxylic acid in the solvent first to allow the iminium ion to form before introducing the nucleophilic isocyanide. This minimizes the chance of the isocyanide reacting directly with other components.

    • Reagent Purity: Ensure high purity of all reagents. Isocyanides, in particular, can degrade or polymerize if not stored properly under an inert atmosphere.[5] Check the purity via IR spectroscopy (a strong isocyanide stretch should be visible around 2140 cm⁻¹).[5]

Ugi-Joullié Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.

Ugi_Joullié_Troubleshooting start Start: Low Yield in Ugi-Joullié Reaction check_conc Is Concentration High? (0.5M - 2.0M) start->check_conc increase_conc Action: Increase Reactant Concentration check_conc->increase_conc No check_solvent Is Solvent Optimal? (e.g., MeOH, THF) check_conc->check_solvent Yes increase_conc->check_solvent solvent_screen Action: Perform Solvent Screen (MeOH, EtOH, THF, DCM) check_solvent->solvent_screen No / Unsure check_reagents Are Reagents Pure & Dry? (Especially Isocyanide) check_solvent->check_reagents Yes solvent_screen->check_reagents purify_reagents Action: Purify/Verify Reagents (Check Isocyanide by IR) check_reagents->purify_reagents No / Unsure consider_catalyst Is Imine Unreactive? check_reagents->consider_catalyst Yes purify_reagents->consider_catalyst add_catalyst Action: Add Lewis Acid (e.g., 25 mol% ZnCl₂ in THF) consider_catalyst->add_catalyst Yes check_temp Is Reaction at Room Temp? consider_catalyst->check_temp No success Success: High Yield Achieved add_catalyst->success increase_temp Action: Increase Temperature (e.g., to 50-60 °C) check_temp->increase_temp Yes check_temp->success No (e.g., low temp exp.) increase_temp->success

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Ugi-Joullié reaction?

Most Ugi-Joullié reactions are exothermic and proceed rapidly at room temperature.[8] However, for less reactive substrates (e.g., sterically hindered imines or electron-poor carboxylic acids), gentle heating to 50-60 °C may be required to drive the reaction to completion.[9] Conversely, for highly diastereoselective reactions, cooling the reaction to temperatures as low as -30 °C can sometimes enhance selectivity by favoring the kinetic product.[14] Start at room temperature and only adjust if conversion is low.

Q2: Should I be concerned about the stoichiometry of the reactants?

For a standard Ugi reaction, using a slight excess (1.2 equivalents) of the imine or isocyanide component has been shown to improve yields.[10][13] A similar principle can be applied to the JU-3CR. Start with equimolar amounts of the three components. If yields are suboptimal, try using 1.1-1.2 equivalents of the isocyanide or carboxylic acid to push the equilibrium forward.

Q3: How can I confirm the reaction is proceeding?

The reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The disappearance of the limiting starting material (often the cyclic imine) and the appearance of a new, typically more polar, product spot is a positive indication. The isocyanide consumption can also be monitored via IR spectroscopy by observing the disappearance of the ~2140 cm⁻¹ signal.

Experimental Protocols

Protocol 1: General Procedure for a High-Yield Ugi-Joullié Reaction

This protocol provides a robust starting point for most substrate combinations.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the cyclic imine (1.0 eq.) and the carboxylic acid (1.0 eq.).

  • Solvation: Add a suitable solvent (e.g., Methanol) to achieve a final reactant concentration of 0.5 M to 1.0 M.

  • Pre-mixing: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium intermediate.

  • Isocyanide Addition: Add the isocyanide (1.0 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography or recrystallization.

Protocol 2: Lewis Acid-Catalyzed Protocol for Challenging Substrates

Use this protocol for less reactive cyclic imines where the general procedure gives low conversion.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (0.25 eq.).

  • Component Addition: Add the cyclic imine (1.0 eq.) and the carboxylic acid (1.0 eq.).

  • Solvation: Add a dry, aprotic solvent (e.g., THF) to achieve a final concentration of 0.5 M.

  • Isocyanide Addition: Add the isocyanide (1.0 eq.) to the mixture.

  • Reaction & Monitoring: Stir at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.[4]

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Ugi-Joullié Reaction Mechanism

Understanding the mechanism is key to rational optimization. The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[8]

Ugi_Joullié_Mechanism Imine Cyclic Imine p1 Imine->p1 + Acid R''-COOH Iso R'''-NC Iminium Iminium Ion p2 Iminium->p2 + Nitrilium Nitrilium Ion p3 Nitrilium->p3 + R''-COO⁻ Adduct Acyl-Adduct Product α-Acylamino Amide (Final Product) Adduct->Product Mumm Rearrangement (Irreversible) p1->Iminium Protonation p2->Nitrilium Nucleophilic Attack p3->Adduct Nucleophilic Addition p4

Caption: The generally accepted mechanism of the Ugi-Joullié reaction.

References
  • Hulme, C., et al. (2004). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE (Journal of Visualized Experiments). [Link]
  • Gotor-Fernández, V., et al. (2024).
  • Fülöp, F., et al. (2002). Liquid-phase combinatorial synthesis of alicyclic beta-lactams via Ugi four-component reaction. PubMed. [Link]
  • Hulme, C., et al. (2004). Summary of the effect of solvent composition on the yield of Ugi....
  • Various Authors. (2023). Previous work on ring expansion of β-lactams through an anionic....
  • Ichikawa, S., et al. (2016). Revisited Mechanistic Implications of the Joullié-Ugi Three-Component Reaction.
  • Lange, J. H. M., et al. (2021). Coupling Interrupted Fischer and Multicomponent Joullié‐Ugi to Chase Chemical Diversity: from Batch to Sustainable Flow Synthesis of Peptidomimetics.
  • Dömling, A., et al. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
  • Barna, B., et al. (2022). Model reaction used to optimize Ugi‐Joullié‐reaction conditions.
  • Gotor-Fernández, V., et al. (2024). Scope of the methodology. Ugi–Joullié reaction were carried out at rt....
  • Lange, J. H. M., et al. (2021). Joullié‐Ugi three‐component reaction based on (spiro)cyclic indolines.
  • Various Authors. (2025). Joullié–Ugi three-component reaction.
  • Various Authors. (2019). Types of Ugi‐Joullié reaction.
  • Hulme, C., et al. (2004). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Semantic Scholar. [Link]
  • Ichikawa, S., et al. (2016). Revisited Mechanistic Implications of the Joullié-Ugi Three-Component Reaction. PubMed. [Link]
  • Brindisi, M., et al. (2020). Exploitation of the Ugi-Joullié reaction in drug discovery and development. PubMed. [Link]
  • Neto, B. A. D., et al. (2023). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]
  • D'Oca, M. G. M., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]
  • Hulme, C., et al. (2004).
  • Scott, M. S. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]
  • Wikipedia. Ugi reaction. [Link]
  • Zhu, J., et al. (2009). multicomponent reactions and organocatalysis: a suitable combination for stereoselective synthesis of highly substituted benzazepines. EPFL. [Link]
  • Shaabani, A., et al. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions.

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Side product formation in the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Technical Support Center: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

Welcome to the dedicated technical support guide for the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important heterocyclic scaffold. This guide provides in-depth, field-proven insights and solutions to ensure the successful and efficient synthesis of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, a valuable building block in medicinal chemistry, typically proceeds via a tandem N- and O-alkylation of 2-amino-4-bromophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane. While seemingly straightforward, this approach is fraught with potential side reactions that can significantly lower the yield and complicate purification. The primary challenge lies in controlling the regioselectivity of the initial alkylation and favoring the desired intramolecular cyclization over competing intermolecular reactions.

This guide will address the most frequently encountered issues in a question-and-answer format, providing not only troubleshooting steps but also the underlying chemical principles to empower you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a complex mixture of products, and the yield of the desired 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is very low. What are the likely side products?

A1: Unraveling the Complex Mixture: Common Side Products and Their Formation

A low yield of the target benzoxazepine accompanied by a complex product mixture is a common issue. The primary culprits are typically a result of competing intermolecular reactions and a lack of control over the initial alkylation step. The most probable side products include:

  • N,N'-bis(4-bromo-2-hydroxyphenyl)ethane-1,2-diamine (Dimer 1): This dimer arises from the reaction of two molecules of 2-amino-4-bromophenol with one molecule of 1,2-dibromoethane, where both amino groups have been alkylated.

  • 1,2-bis(2-amino-4-bromophenoxy)ethane (Dimer 2): This isomer forms when both hydroxyl groups of two aminophenol molecules react with the dielectrophile.

  • Polymeric Materials: Under certain conditions, particularly at higher concentrations, the reaction can lead to the formation of higher-order oligomers and polymers, which are often insoluble and difficult to characterize.

  • N-(2-Bromoethyl)-2-amino-4-bromophenol (Mono-N-alkylated Intermediate): Incomplete reaction can result in the accumulation of this intermediate.

  • O-(2-Bromoethyl)-2-amino-4-bromophenol (Mono-O-alkylated Intermediate): Similarly, the mono-O-alkylated intermediate can be a significant component of the crude product if the reaction does not proceed to completion.

The formation of these side products is governed by the relative nucleophilicity of the amino and hydroxyl groups and the reaction conditions employed.

Visualizing the Reaction Pathways:

Caption: Competing reaction pathways in the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Q2: How can I favor the desired intramolecular cyclization and minimize the formation of dimers and polymers?

A2: Optimizing for Success: Key Reaction Parameters

The key to a successful synthesis lies in creating conditions that favor the unimolecular cyclization over bimolecular side reactions. This can be achieved by carefully controlling the following parameters:

  • High Dilution: This is the most critical factor. By running the reaction at a very low concentration (e.g., 0.01-0.05 M), you decrease the probability of two reactive intermediates encountering each other, thus suppressing the formation of dimers and polymers.

  • Slow Addition of Reactants: A slow, controlled addition of the dielectrophile (1,2-dibromoethane) to the solution of the aminophenol and base, using a syringe pump, helps maintain a low concentration of the electrophile and the reactive intermediates.

  • Choice of Base: The choice of base is crucial for controlling the relative reactivity of the amino and hydroxyl groups.

    • For preferential O-alkylation followed by N-alkylation: A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. These bases are strong enough to deprotonate the phenolic hydroxyl group but may not fully deprotonate the aniline nitrogen, favoring initial O-alkylation.

    • For potential one-pot N- and O-alkylation: A stronger base like sodium hydride (NaH) can be used to deprotonate both the hydroxyl and amino groups. However, this can sometimes lead to a more complex mixture if not carefully controlled.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is generally recommended. These solvents are effective at dissolving the reactants and facilitating the Sₙ2 reaction.

  • Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can accelerate the reaction, they can also promote side reactions. A moderate temperature (e.g., 60-80 °C) is often a good starting point.

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Concentration 0.01 - 0.05 MFavors intramolecular cyclization over intermolecular side reactions.
Base Anhydrous K₂CO₃ (2.5 - 3.0 equivalents)Promotes selective deprotonation of the phenol and drives the reaction to completion.
Solvent Anhydrous DMF or MeCNPolar aprotic solvent facilitates Sₙ2 reaction.
Temperature 60 - 80 °CBalances reaction rate with minimizing side reactions.
Addition Method Slow addition of 1,2-dibromoethane (1.1 equiv.) via syringe pump over several hoursMaintains a low concentration of the electrophile, minimizing dimerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aminophenol.
Reaction Time 12 - 24 hours (monitor by TLC)Ensure complete consumption of the starting material and intermediates.
Q3: My TLC analysis shows multiple spots even after optimizing the reaction conditions. How can I identify the desired product and the major side products?

A3: Characterization is Key: Identifying Your Products

Careful analysis of your crude reaction mixture is essential for troubleshooting and optimization. Here’s a guide to identifying the desired product and common impurities:

  • Thin-Layer Chromatography (TLC):

    • Solvent System: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate or iodine can also be helpful.

    • Expected Rf Values: The desired product, being a cyclic secondary amine and ether, is generally less polar than the starting aminophenol and the dimeric side products containing free hydroxyl or amino groups. Therefore, expect the product to have a higher Rf value than the starting material and dimers. The mono-alkylated intermediates will likely have Rf values between the starting material and the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The spectrum of the desired product, 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, should exhibit characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm) and two distinct multiplets for the methylene protons of the seven-membered ring (in the aliphatic region, likely between 3.0-4.5 ppm). The absence of a broad singlet for the phenolic -OH and the primary amine -NH₂ protons of the starting material is a key indicator of successful cyclization. The presence of a broad singlet for the secondary amine -NH is expected.

    • 13C NMR: The spectrum will show the expected number of aromatic and aliphatic carbon signals. The appearance of two aliphatic carbon signals corresponding to the -CH₂-N- and -CH₂-O- groups is a key feature.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: Look for the molecular ion peak (M⁺) corresponding to the mass of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine (C₉H₁₀BrNO, MW: ~228.09 g/mol ). Due to the isotopic abundance of bromine (79Br and 81Br are present in a ~1:1 ratio), you should observe a characteristic M and M+2 isotopic pattern for the molecular ion peak.

    • Fragmentation: Fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for related benzoxazepines involve cleavage of the seven-membered ring.

Workflow for Product and Side Product Identification:

Identification_Workflowcluster_synthesisSynthesiscluster_analysisAnalysiscluster_purificationPurificationcluster_characterizationCharacterizationCrudeCrude Reaction MixtureTLCTLC Analysis(EtOAc/Hexanes)Crude->TLCInitial AssessmentLCMSLC-MS AnalysisCrude->LCMSIdentify MassesColumnColumn Chromatography(Silica Gel)TLC->ColumnGuide PurificationNMRNMR Spectroscopy(¹H, ¹³C)Pure_ProductPure ProductColumn->Pure_ProductSeparationPure_Side_ProductIsolated Side ProductColumn->Pure_Side_ProductSeparationFinal_NMRFull NMR CharacterizationPure_Product->Final_NMRStructure ConfirmationFinal_MSHigh-Resolution MSPure_Product->Final_MSStructure ConfirmationPure_Side_Product->Final_NMRStructure ElucidationPure_Side_Product->Final_MSStructure Elucidation

Technical Support Center: Purification of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable heterocyclic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography is a frequent issue with amine-containing compounds like 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. The secondary amine in your molecule is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption or "streaking" on the column, resulting in poor separation and low yield.[1]

Possible Causes & Solutions:

  • Irreversible Adsorption to Acidic Silica:

    • Causality: The lone pair of electrons on the nitrogen atom of the secondary amine forms a strong interaction with the acidic protons of the silanol groups on the silica surface. This can lead to the compound failing to elute from the column.

    • Solution 1: Neutralize the Stationary Phase. Pre-treat the silica gel or, more commonly, add a small amount of a basic modifier to your eluent system.

      • Method: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase. This base will preferentially interact with the acidic sites on the silica, effectively "capping" them and allowing your basic compound to elute properly.

    • Solution 2: Use a Different Stationary Phase. Switch to a more inert stationary phase.

      • Method: Alumina (Al₂O₃) is a good alternative to silica gel for purifying basic compounds.[2] It is available in neutral, basic, or acidic grades. For this application, neutral or basic alumina would be most appropriate. Another option is to use a deactivated or end-capped reversed-phase silica gel (like C18) if the compound has sufficient hydrophobic character.[1]

  • Product Degradation on Column:

    • Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules. While the tetrahydrobenzo[f]oxazepine core is relatively stable, prolonged exposure on the column can be detrimental.

    • Solution: Expedite the Purification. Use flash column chromatography instead of gravity chromatography to minimize the time the compound spends on the stationary phase.[3] Forcing the solvent through with positive pressure significantly reduces purification time.

Issue 2: Co-elution of Impurities with the Product

Question: My purified fractions are still contaminated with impurities that have very similar Rf values to my product on TLC. How can I achieve better separation?

Answer:

Achieving separation of closely-eluting impurities is a classic chromatographic challenge. The solution lies in enhancing the differential partitioning of the compounds between the stationary and mobile phases.

Possible Impurities & Their Characteristics:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the oxazepine ring.

  • Over-brominated or De-brominated Species: The synthesis may yield species with two bromine atoms or none, which will have different polarities.

  • Isomers: Positional isomers of the bromine atom or stereoisomers (if a chiral center is present) can be particularly difficult to separate.[4]

Solutions:

  • Optimize the Mobile Phase:

    • Causality: The composition of the mobile phase directly influences the retention of compounds. Fine-tuning the solvent system can amplify small differences in polarity between your product and the impurity.[3]

    • Method 1: Use a Solvent Gradient. Instead of an isocratic (constant composition) solvent system, use a gradient elution. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind. This often improves resolution between closely-eluting spots.

    • Method 2: Change Solvent Selectivity. If you are using a standard Hexane/Ethyl Acetate system, switch one of the solvents for another with different chemical properties. For example, replace Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). This changes the specific solvent-solute interactions and can drastically alter the separation profile.

  • Change the Stationary Phase:

    • Causality: Switching from normal-phase (e.g., silica, alumina) to reversed-phase (e.g., C18) chromatography completely changes the separation mechanism.[2] In reversed-phase, non-polar compounds are retained more strongly.

    • Method: If your product and impurity have different hydrophobic characteristics, reversed-phase HPLC can provide excellent separation. A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • Consider Recrystallization:

    • Causality: Recrystallization is a powerful technique that purifies compounds based on differences in solubility. If your product is a solid and you can find a solvent system where it is soluble when hot but sparingly soluble when cold, while the impurity remains in solution, you can achieve high purity.

    • Method: Perform a systematic solvent screen using small amounts of your product to find a suitable recrystallization solvent or solvent pair (e.g., Ethanol/Water, Toluene/Hexane).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G cluster_start Initial State cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_sep Solutions for Poor Separation cluster_end Outcome Start Crude Product TLC Analyze by TLC/LC-MS Start->TLC LowYield Problem: Low Yield/ Streaking on TLC TLC->LowYield Basic compound on acidic silica? PoorSep Problem: Poor Separation (Overlapping Spots) TLC->PoorSep Rf values too close? Clean Product is Clean (Single Spot) TLC->Clean AddBase Add 1% NEt3 to Eluent LowYield->AddBase SwitchPhase Switch to Alumina or Reversed-Phase LowYield->SwitchPhase Gradient Use Gradient Elution PoorSep->Gradient NewSolvent Change Solvent System (e.g., DCM/MeOH) PoorSep->NewSolvent Recrystal Attempt Recrystallization PoorSep->Recrystal Purify Proceed with Column Chromatography Clean->Purify AddBase->Purify SwitchPhase->Purify Gradient->Purify NewSolvent->Purify PureProduct Pure Product Recrystal->PureProduct Purify->PureProduct

Caption: A flowchart for troubleshooting common issues in Tetrahydrobenzo[f]oxazepine synthesis.[5]

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are recommended to assess the purity of the final compound?

For a comprehensive purity assessment, a combination of methods is ideal as it provides orthogonal (mechanistically different) information.[6]

TechniquePrincipleInformation Provided
TLC Separation by polarity on a plate.Quick purity check, identifies number of components, helps develop column conditions.[2]
HPLC High-resolution separation by polarity (normal or reversed-phase).Accurate quantification of purity (% area), detects non-volatile impurities.[7]
GC-MS Separation by boiling point/polarity, with mass detection.Detects volatile impurities and provides mass for peak identification.[7]
¹H NMR Nuclear magnetic resonance of protons.Confirms structure, can detect impurities with unique proton signals.
qNMR Quantitative NMR.Provides an absolute purity value against a certified internal standard, orthogonal to chromatography.[6]
LC-MS HPLC coupled with mass spectrometry.Confirms mass of the main peak and provides mass information for impurities.[8]

Q2: My compound appears to be epimerizing or degrading during workup. How can I mitigate this?

Some tetrahydrobenzo[f]oxazepine derivatives can be prone to epimerization, particularly under strongly basic or acidic conditions.[4][5]

  • Avoid Strong Bases/Acids: During aqueous workup, use mild bases like saturated sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH). Use saturated ammonium chloride (NH₄Cl) for quenching instead of strong acids.

  • Temperature Control: Perform all extractions and solvent removal steps at reduced temperatures (e.g., using an ice bath for washes and a rotary evaporator with minimal heat) to minimize thermal degradation.

  • Inert Atmosphere: If the compound is sensitive to oxidation, conduct workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: What are the best practices for packing a column for purifying this compound?

Proper column packing is critical for achieving good separation.[9] Uneven packing leads to band broadening and channeling, where the compound flows faster down one side of the column, ruining the separation.

  • Dry Packing (for Flash Chromatography):

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (~1 cm).

    • Fill the column with dry silica gel while tapping the side of the column continuously to ensure even packing.

    • Add another layer of sand on top.

    • Run the chosen eluent through the column until the silica is fully wetted and equilibrated before loading the sample.

  • Wet (Slurry) Packing (for Gravity or Flash):

    • Prepare a slurry of the silica gel in your initial, least polar eluent.

    • Pour the slurry into the column in one continuous motion.

    • Tap the column to settle the stationary phase and drain excess solvent until it is just above the silica bed.

    • This method often results in a more homogeneously packed column.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for purifying 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine on a silica gel column.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Run TLC plates using different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Add a drop of 1% triethylamine in your TLC solvent jar to mimic the column conditions.

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column using the dry or wet packing method described in the FAQs.[9]

  • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it. Do not let the solvent level drop below the top of the silica.[10]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent to dryness on a rotary evaporator. This results in the product being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent or a strong solvent. Using a pipette, carefully apply the solution to the top of the column. This method is faster but can lead to band broadening if too much solvent is used.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.

  • If using a gradient, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.

  • Monitor the elution process by collecting small spots from the fractions and running TLC plates.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

References

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
  • Column chromatography. (n.d.). In Wikipedia.
  • Protein purification troubleshooting guide. (n.d.). Cytiva.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][11]imidazo[1,2-d][10][11]oxazepine and Benzo[f]benzo[1][11]oxazolo[3,2-d][10][11]oxazepine Derivatives. (n.d.). SciELO.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2021). NIH National Center for Biotechnology Information.
  • Separating Compounds by Column Chromatography. (n.d.). Utah Tech University.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
  • Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[ f ][10][11]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. (2016). ResearchGate.
  • Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti. (2024). African Journal of Biomedical Research.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2014). ResearchGate.

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Technical Support Center: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. This molecule is a key heterocyclic scaffold and a valuable intermediate in the development of novel therapeutics, particularly in neuroscience and oncology.[1][2] The seven-membered oxazepine ring fused to a brominated benzene moiety presents unique synthetic challenges that require careful control of reaction parameters to ensure high yield and purity.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes. Our goal is to empower you to overcome common hurdles and optimize your synthetic strategy.

General Reaction Scheme: An Overview

The synthesis of the target compound often involves a multi-step sequence. A common and effective approach is an intramolecular cyclization strategy, such as a modified Bischler-Napieralski or Pictet-Spengler reaction, followed by bromination, or the use of a pre-brominated starting material.[3][4] The choice of route depends on the availability of starting materials and the desired scale of the reaction.

A representative synthetic pathway starts from a suitable phenoxyethylamine precursor, which undergoes cyclization to form the core tetrahydrobenzo[f]oxazepine ring. Subsequent regioselective bromination yields the final product.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent issue in heterocyclic synthesis and can be traced back to several factors. A systematic approach is the most effective way to diagnose and solve the problem.[5][6]

Potential CauseScientific Rationale & ExplanationRecommended Solution(s)
Suboptimal Reaction Conditions The intramolecular cyclization step is often the most sensitive part of the synthesis. Temperature, reaction time, and reactant concentration are critical.[5] For instance, in a Bischler-Napieralski type reaction, insufficient heat may prevent the formation of the key nitrilium ion intermediate, halting the reaction.[6]1. Temperature Optimization: Perform small-scale trial reactions at varying temperatures (e.g., reflux in toluene vs. xylene) to find the optimal condition.[6] 2. Time Study: Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the point of maximum conversion without significant product degradation.[5]
Purity of Reagents & Solvents Impurities in starting materials or the presence of moisture in solvents can have a devastating impact. Water can quench dehydrating agents like POCl₃ or P₂O₅, which are commonly used in cyclization reactions.[3][5] Impurities in the starting phenoxyethylamine can introduce competing side reactions.1. Reagent Verification: Confirm the purity of your starting materials via NMR or melting point analysis. 2. Use Dry Solvents: Ensure all solvents are rigorously dried, especially for moisture-sensitive steps. Use freshly distilled solvents or those from a solvent purification system.
Inefficient Dehydrating Agent In reactions like the Bischler-Napieralski, the choice and activity of the dehydrating agent (e.g., POCl₃, P₂O₅, PPA) are paramount for the cyclization to occur.[3] Older or improperly stored reagents may have lost their efficacy.1. Use Fresh Reagents: Employ a fresh bottle of the dehydrating agent. 2. Consider Alternatives: For substrates that are sensitive or lack strong activating groups, a mixture of POCl₃ with P₂O₅ can be more effective.[3] Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine offers a milder alternative.[6]
Atmospheric Contamination Many intermediates in organic synthesis are sensitive to oxygen or atmospheric moisture.[5] If your reaction involves air-sensitive organometallic reagents or intermediates, exposure can lead to decomposition.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. Use Schlenk line techniques for transfers of sensitive reagents.
Problem 2: Incomplete Reaction - Significant Starting Material Remains

Question: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that a key reagent is being consumed by side reactions.

Potential CauseScientific Rationale & ExplanationRecommended Solution(s)
Insufficient Reaction Time/Temp As with low yield, the reaction may simply need more time or energy to proceed to completion.[5]1. Extend Reaction Time: Continue the reaction for a longer duration, monitoring progress by TLC until the starting material spot disappears. 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, while monitoring for any potential product decomposition.
Poor Mixing In heterogeneous reactions (e.g., those involving a solid reagent or catalyst), inefficient stirring can lead to localized concentration gradients and poor reaction rates.[5]1. Increase Stir Rate: Ensure the stirring is vigorous enough to maintain a well-mixed suspension. 2. Mechanical Stirring: For larger scale or viscous reactions, switch from a magnetic stir bar to an overhead mechanical stirrer.
Catalyst Deactivation If the synthesis involves a catalyst (e.g., a palladium catalyst for a cross-coupling step), it may have been poisoned by impurities or have low turnover.1. Purify Substrates: Ensure starting materials are free of potential catalyst poisons like sulfur-containing compounds. 2. Increase Catalyst Loading: Perform a trial reaction with a slightly higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).
Problem 3: Formation of a Major Impurity

Question: I've successfully formed a product, but it's accompanied by a significant impurity that is difficult to separate. What could this side-product be and how can I prevent its formation?

Answer: The structure of the impurity is key to diagnosing the problem. A common side reaction in Bischler-Napieralski type syntheses is the formation of a styrene derivative via a retro-Ritter reaction.[3][6]

Potential Cause / Side ReactionScientific Rationale & ExplanationRecommended Solution(s)
Retro-Ritter Reaction The nitrilium salt intermediate, essential for cyclization, can fragment, especially if a conjugated system can be formed. This leads to a styrene-type byproduct instead of the desired heterocyclic ring.[3][6]1. Use Nitrile as Solvent: Running the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter fragmentation.[6] 2. Milder Reagents: Use oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination than a nitrilium salt.[3]
Incorrect Bromination Regiochemistry If brominating the pre-formed tetrahydrobenzo[f]oxazepine ring, the directing effects of the fused ring system can lead to a mixture of isomers.1. Use a Bulky Brominating Agent: Employ a sterically hindered brominating agent to favor substitution at the most accessible position. 2. Control Temperature: Perform the bromination at low temperatures (e.g., 0°C or -78°C) to increase regioselectivity.
Product Decomposition The desired product itself might be unstable under the reaction or workup conditions, leading to degradation products.[5]1. Milder Workup: Avoid harsh acidic or basic conditions during the workup. Use a buffered aqueous solution if necessary. 2. Prompt Isolation: Purify the product as soon as possible after the reaction is complete to minimize degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine? The most critical step is typically the intramolecular cyclization to form the seven-membered oxazepine ring. This step often requires harsh conditions (e.g., strong acid, high temperature) and is prone to side reactions. Careful optimization of the dehydrating agent, solvent, and temperature is essential for success.

Q2: How important is the purity of the starting materials? It is critically important. Impurities can act as catalysts for unwanted side reactions, poison catalysts in subsequent steps, or complicate the purification of the final product.[5] Always use reagents of the highest purity available or purify them before use.

Q3: What is the best method for monitoring the reaction progress? Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative monitoring. For more quantitative analysis and to check for the formation of isomers or subtle impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are superior choices.

Q4: What are the recommended purification techniques for the final product? Flash column chromatography on silica gel is the most common method for purifying bromo-substituted heterocyclic compounds.[7][8] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Q5: Are there any specific safety precautions I should take? Yes. Many reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Brominating agents (e.g., NBS, Bromine): Toxic and corrosive. Avoid inhalation and skin contact.

  • High Temperatures: Reactions at reflux require careful setup to avoid solvent evaporation and potential fire hazards. Always use a condenser and an appropriate heating mantle.

Visualized Workflow & Logic

General Synthetic Workflow

This diagram illustrates the typical sequence from starting materials to the final, purified product.

SynthesisWorkflow cluster_prep Preparation cluster_core Core Synthesis cluster_final Final Steps Start Starting Materials (e.g., Phenoxyethylamine derivative) Acylation Acylation Start->Acylation Acyl Chloride / Anhydride Cyclization Intramolecular Cyclization Acylation->Cyclization Dehydrating Agent (e.g., POCl3, PPA) Bromination Regioselective Bromination Cyclization->Bromination NBS / Br2 Purification Purification (Column Chromatography) Bromination->Purification FinalProduct Final Product: 8-Bromo-2,3,4,5-tetrahydro- benzo[f]oxazepine Purification->FinalProduct TroubleshootingYield Start Low Yield Observed CheckCompletion Is Starting Material (SM) Consumed (via TLC/LCMS)? Start->CheckCompletion CheckImpurity Is a Major Side Product Observed? CheckCompletion->CheckImpurity Yes OptimizeConditions Hypothesis: Suboptimal Reaction Conditions CheckCompletion->OptimizeConditions No SideReaction Hypothesis: Competing Side Reaction CheckImpurity->SideReaction Yes Decomposition Hypothesis: Product Decomposition CheckImpurity->Decomposition No CheckReagents Hypothesis: Reagent /Solvent Issue OptimizeConditions->CheckReagents ActionOptimize Action: - Increase Temperature/Time - Change Solvent OptimizeConditions->ActionOptimize ActionReagents Action: - Use Fresh/Pure Reagents - Ensure Dry Solvents CheckReagents->ActionReagents ActionSideReaction Action: - Use Milder Reagents - Change Solvent System SideReaction->ActionSideReaction ActionDecomposition Action: - Milder Workup - Prompt Purification Decomposition->ActionDecomposition

Caption: Decision tree for troubleshooting low reaction yields.

References

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. Provides general troubleshooting advice for common issues in heterocyclic compound synthesis, such as low yields and the importance of reagent purity. Link
  • Bischler-Napieralski Reaction - Organic Chemistry Portal.
  • 8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one - Smolecule.
  • Bischler-Napieralski Reaction - J&K Scientific LLC. Provides experimental tips for the Bischler-Napieralski reaction, including the choice of reagents for different substrates and methods to avoid side reactions. Link
  • Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti - African Journal of Biomedical Research.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[3][7]midazo[1,2-d]o[3][5]xazepine and Benzo[f]benzoo[3][7]xazolo[3,2-d]o[3][5]xazepine Derivatives - SciELO.
  • Synthesis of Heterocyclic Compounds - ijirset. General overview of synthetic methods for heterocyclic compounds, noting common side reactions. Link
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f]o[3][5]xazepine - CymitQuimica.
  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported - Royal Society of Chemistry.
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR - IJARST. Overview of synthesis strategies for nitrogen and sulfur-containing heterocyclic compounds. Link
  • Process for preparing bromo-substituted quinolines - Google Patents. Patent describing Suzuki coupling reactions for bromo-substituted heterocycles. Link
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - MDPI.
  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. A forum discussing various challenges in heterocyclic synthesis. Link
  • Disconnection approach for unsaturated heterocyclic compounds - YouTube. Educational video on the retrosynthetic analysis of heterocyclic compounds. Link
  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - ResearchGate.
  • Optimization of reaction conditions for Tetrahydrobenzo[f]oxazepine synthesis - Benchchem. A technical guide on optimizing synthesis for the core tetrahydrobenzo[f]oxazepine structure. Link
  • A Comparative Analysis of Synthetic Routes to Tetrahydrobenzo[f]oxazepine - Benchchem. Compares different synthetic routes like Pictet-Spengler and Bischler-Napieralski for the tetrahydrobenzo[f]oxazepine scaffold. Link
  • 8-Bromo-3,4-dihydrobenzo[f]o[3][5]xazepin-5(2H)-one - MySkinRecipes. Product page for a related intermediate, highlighting its use in designing new drugs for neurological disorders. Link
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
  • Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d]o[3][5]xazepin-8(7H)-one derivatives as telomerase inhibitors - PubMed.
  • Synthesis of substituted benzo[b]o[3][5]xazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction - NIH.
  • Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC - PubMed Central.

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Technical Support Center: Overcoming Solubility Challenges of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Understanding the Challenge: The Physicochemical Profile of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine possesses a molecular structure that presents inherent solubility challenges. The presence of the hydrophobic benzene ring and the bromo substituent contributes to its low aqueous solubility. However, the tetrahydrooxazepine ring contains a secondary amine, which offers a valuable handle for solubility manipulation. This technical guide will explore various strategies to effectively solubilize this compound for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in aqueous buffers for my initial biological assays. What is the first thing I should try?

Answer: The most direct and often most effective initial approach is pH adjustment. The secondary amine in the oxazepine ring is basic and can be protonated at acidic pH. This protonation introduces a positive charge, significantly increasing the molecule's polarity and, consequently, its aqueous solubility.[][2][3][4][5]

  • Prepare a Stock Solution: First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol.

  • pH Screening: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Titration: Add small aliquots of your concentrated stock solution to each buffer while vortexing.

  • Observation: Visually inspect for precipitation. The lowest pH buffer that maintains clarity upon addition of your compound will give you an initial indication of a suitable pH range for solubilization.

  • Quantification (Optional but Recommended): For more precise determination, you can measure the solubility at each pH using techniques like HPLC or UV-Vis spectroscopy after allowing the solutions to equilibrate and filtering out any undissolved solid.

Q2: Adjusting the pH is not compatible with my experimental setup. What other strategies can I employ to increase the solubility of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in a neutral aqueous solution?

Answer: When pH modification is not an option, employing co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[6][7][8][9][10][11]

Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] The selection of a co-solvent will depend on the specific requirements of your experiment, including cellular toxicity and compatibility with other reagents.

Experimental Workflow for Co-Solvent Screening:

Caption: Workflow for Co-Solvent Selection and Optimization.

Data Summary Table for Co-Solvent Screening:

Co-SolventConcentration (v/v)Observation
Ethanol5%Precipitation
10%Slight Haze
20%Clear Solution
Propylene Glycol5%Precipitation
10%Clear Solution
PEG 4005%Clear Solution

This is an illustrative table; actual results may vary.

Q3: I have achieved solubility with a co-solvent, but I am concerned about potential toxicity in my cell-based assays. Are there other, more biocompatible options?

Answer: Yes, the use of surfactants or complexing agents like cyclodextrins can be excellent, often more biocompatible, alternatives.[12][13][14][15][16][17][18][19][20][21]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, while the hydrophilic outer shell allows the entire complex to be dispersed in water.[12][14][16][17] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are commonly used in pharmaceutical formulations.[13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic guest molecules, like our compound of interest, effectively shielding them from the aqueous environment and increasing their apparent solubility.[15][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.

Decision Pathway for Biocompatible Solubilization:

G A Need for Biocompatible Solubilization B Consider Surfactants A->B C Consider Cyclodextrins A->C D Screen Non-ionic Surfactants (e.g., Tween 80, Cremophor EL) B->D E Screen Cyclodextrins (e.g., HP-β-CD) C->E F Prepare Solutions with Varying Excipient Concentrations D->F E->F G Determine Optimal Concentration for Solubilization and Biocompatibility F->G H Proceed with Experiment G->H

Caption: Decision-making workflow for selecting biocompatible solubilizing agents.

Q4: For my in vivo studies, I need a solid dosage form. How can I improve the dissolution rate of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine from a solid form?

Answer: For solid dosage forms, improving the dissolution rate is key to enhancing bioavailability. Solid dispersion is a powerful technique for this purpose.[22][23][24][25][26][27] This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[23][24][25]

Mechanisms of Solubility Enhancement by Solid Dispersion:

  • Particle Size Reduction: The drug is molecularly dispersed within the carrier, leading to a dramatic increase in surface area.[23][24]

  • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.[24]

  • Conversion to Amorphous Form: The crystalline structure of the drug is often converted to a higher-energy amorphous state, which has greater solubility.[24][25]

Commonly Used Carriers for Solid Dispersions:

Carrier TypeExamples
Polyvinylpyrrolidones (PVP)PVP K30, Kollidon VA 64
Polyethylene Glycols (PEG)PEG 4000, PEG 6000
Cellulose DerivativesHydroxypropyl methylcellulose (HPMC)

Protocol Outline for Solid Dispersion Preparation (Solvent Evaporation Method):

  • Co-dissolution: Dissolve both 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine and a hydrophilic carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., ethanol or methanol).

  • Solvent Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator). This leaves a solid mass where the drug is dispersed within the carrier.

  • Milling and Sieving: The resulting solid is then milled and sieved to obtain a fine powder with improved dissolution properties.

Summary of Key Strategies

StrategyPrincipleBest For
pH Adjustment Protonation of the secondary amine increases polarity.[][2][3][4][5]Initial aqueous screening, parenteral formulations.
Co-solvency Reducing the polarity of the aqueous solvent system.[6][7][8][9][10][11]When pH modification is not feasible.
Surfactants Micellar encapsulation of the hydrophobic compound.[12][14][16][17]Cell-based assays, formulations requiring high biocompatibility.
Cyclodextrins Formation of inclusion complexes to shield the hydrophobic molecule.[15][19][20][21]Enhancing solubility and stability with low toxicity.
Solid Dispersion Dispersing the drug in a hydrophilic carrier to improve dissolution rate.[22][23][24][25][26][27]Solid dosage forms for in vivo studies.

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • MDPI. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • National Institutes of Health. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PubMed. A General Approach on Surfactants Use and Properties in Drug Delivery Systems.
  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
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  • SlideShare. Cosolvency.
  • World Journal of Pharmaceutical and Life Sciences. SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY.
  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
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  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
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  • Wikipedia. Cosolvent.
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  • Wisdom Library. Co-solvency: Significance and symbolism.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • National Institutes of Health. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Chemistry LibreTexts. The Effects of pH on Solubility.
  • Appchem. 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
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  • PubChem. 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[23][28]imidazo[1,2-d][22][28]diazepine.

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Stability issues of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the chemical liabilities of its structure, we can proactively mitigate degradation and ensure the integrity of your experimental results.

Introduction to the Stability of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a heterocyclic compound with a unique tricyclic structure. Its stability in solution is governed by the interplay of several functional groups: a secondary amine, an ether linkage within the oxazepine ring, and a bromo-substituted aromatic ring. Each of these presents potential pathways for degradation under common experimental conditions. This guide will provide a structured approach to identifying and resolving these stability issues.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine shows a decrease in concentration over time, even when stored at 2-8°C. What is the likely cause?

A1: While storing at low temperatures slows down degradation, it doesn't completely halt it. The primary culprits for instability in solution are often hydrolysis, oxidation, and photodecomposition. The secondary amine and ether functionalities in the oxazepine ring are susceptible to slow oxidation. Additionally, if the solution is not protected from light, the aryl bromide bond can undergo photolytic cleavage. It is crucial to store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen to minimize oxidation.[1]

Q2: I've observed the appearance of new peaks in my HPLC chromatogram after dissolving the compound in an acidic or basic buffer. What degradation is occurring?

A2: The seven-membered oxazepine ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the cleavage of the ether or amine linkages, resulting in ring-opening and the formation of new chemical entities. Benzodiazepines, which feature a similar seven-membered ring, are known to undergo such degradation.[2] It is advisable to maintain the pH of your solution as close to neutral as possible and to use freshly prepared solutions for your experiments.

Q3: Can I heat my solution to aid in dissolving the compound?

A3: Gentle warming may be acceptable for short periods, but prolonged exposure to high temperatures should be avoided. Thermal degradation can occur, potentially leading to the breakdown of the oxazepine ring structure. Studies on related dibenz[b,f]-1,4-oxazepine have shown decomposition at elevated temperatures. If solubility is an issue, consider alternative solvents or sonication at room temperature before resorting to heating.

Q4: I am seeing inconsistent results in my multi-day cell-based assays. Could this be related to the compound's stability in the culture medium?

A4: Absolutely. Inconsistent results are a common sign of compound instability in the experimental medium.[1] Cell culture media are complex aqueous solutions, often containing components that can accelerate degradation. The compound's stability should be assessed directly in the experimental medium under your specific conditions (e.g., 37°C, 5% CO₂).

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency or decreased concentration over time Oxidative Degradation 1. Prepare fresh solutions before each experiment. 2. Use deoxygenated solvents. 3. Store stock solutions under an inert atmosphere (argon or nitrogen). 4. Consider adding antioxidants like BHT or ascorbic acid if compatible with your experimental system.[3]
Hydrolytic Degradation 1. Maintain the pH of the solution as close to neutral as possible. 2. Avoid strongly acidic or basic buffers.[2] 3. Use aprotic solvents for long-term storage of stock solutions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of Degradation Products 1. Conduct a forced degradation study (see protocol below) to identify potential degradants. 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.
Precipitation of the compound from solution Poor Solubility or Supersaturation 1. Prepare a more dilute stock solution. 2. Test alternative, less volatile solvents for the stock solution. 3. When thawing, allow the solution to equilibrate to room temperature slowly and vortex thoroughly before use.[1]
Discoloration of the solution (e.g., turning yellow or brown) Oxidation or Photodegradation 1. Strictly protect the solution from light by using amber vials and covering experimental setups with aluminum foil. 2. Store under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 24 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions) for a defined period.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV or LC-MS method to observe the decrease in the parent peak and the formation of new peaks.

Protocol 2: Assessing Solution Stability using HPLC

This protocol outlines a procedure to evaluate the stability of a working solution under specific experimental conditions.[1]

1. Prepare Initial Sample (T=0):

  • Prepare a solution of the compound in your experimental buffer (e.g., cell culture medium, phosphate buffer) at the final working concentration.

  • Immediately analyze this sample by HPLC to determine the initial peak area of the compound.

2. Incubation:

  • Incubate the remaining solution under your desired experimental conditions (e.g., 37°C, protected from light).

3. Time Points:

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.

4. Data Analysis:

  • Compare the peak area of the compound at each time point to the initial peak area at T=0.

  • A significant decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizing Potential Degradation and Experimental Workflows

cluster_degradation Potential Degradation Pathways A 8-Bromo-2,3,4,5-tetrahydro- benzo[f]oxazepine B Hydrolysis Products (Ring Opening) A->B  Acid/Base (H₂O) C Oxidation Products (N-oxide, etc.) A->C  Oxidants (O₂) D Photolysis Product (Debromination) A->D  Light (hν)

Caption: Potential degradation pathways for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

cluster_workflow Stability Study Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample neutralize Neutralize/Quench sample->neutralize analyze Analyze via HPLC/LC-MS neutralize->analyze data Compare Peak Areas & Identify Degradants analyze->data

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Decision Tree start Inconsistent Results? check_stability Assess Stability in Experimental Medium start->check_stability precipitate Precipitation? check_stability->precipitate degradation Degradation? precipitate->degradation No solubility_issue Address Solubility: - Lower Concentration - Change Solvent precipitate->solubility_issue Yes degradation_issue Mitigate Degradation: - Control pH - Protect from Light - Use Inert Atmosphere degradation->degradation_issue Yes

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

  • Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(6), 864-868.
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Preventing debromination during benzoxazepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of substituted benzoxazepines. Specifically, we will address a common and often frustrating side reaction: the premature loss of bromine substituents from aryl precursors during intramolecular cyclization.

This resource provides in-depth troubleshooting protocols, mechanistic insights, and a curated FAQ section to help you diagnose and solve debromination issues in your palladium-catalyzed C-N cross-coupling reactions, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm attempting an intramolecular Buchwald-Hartwig cyclization to form a bromo-benzoxazepine, but my primary product is the non-brominated analog. What is causing this?

The loss of the bromine atom, a side reaction known as hydrodehalogenation or simply "debromination," is a well-documented challenge in palladium-catalyzed cross-coupling reactions.[1] This typically occurs when the catalytic cycle is diverted. Instead of reductive elimination to form the desired C-N bond, an intermediate palladium complex reacts with a hydride source in the reaction mixture, cleaving the C-Br bond and replacing it with a C-H bond. Potential hydride sources include solvents (like alcohols), the amine substrate itself, or even trace water.[2]

Q2: What is the first and most critical parameter I should adjust to minimize debromination?

Your first point of intervention should be the ligand . The choice of phosphine ligand is paramount in controlling the relative rates of the desired reductive elimination (C-N bond formation) and the undesired debromination. Switching to a bulkier, more electron-rich ligand can dramatically favor the desired pathway. These ligands accelerate the reductive elimination step, which is often the rate-limiting step for C-N bond formation, thereby outcompeting the side reactions that lead to bromine loss.[2]

Q3: Can the choice of palladium precatalyst influence the extent of debromination?

Yes. While the ligand has a more direct effect on the selectivity of the catalytic cycle, the precatalyst influences the generation and stability of the active Pd(0) species. Using pre-formed, air-stable precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent formation of the active catalyst compared to generating Pd(0) in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Incomplete formation or degradation of the Pd-ligand complex can lead to reactive, unligated palladium species that may promote side reactions like debromination.[1][3]

Q4: I'm using NaOtBu as a base and observing significant debromination. Should I switch to a weaker base?

While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are effective for deprotonating the amine and facilitating the catalytic cycle, they can sometimes promote side reactions.[4] If debromination is a major issue, switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly recommended strategy.[2][4] Weaker bases are less aggressive and can minimize pathways leading to debromination, although this may require slightly higher reaction temperatures or longer reaction times to achieve full conversion.[4][5]

In-Depth Troubleshooting Guide

Understanding the Competing Pathways

The core of the problem lies in the competition between two catalytic pathways following the oxidative addition of the aryl bromide to the Pd(0) complex. The diagram below illustrates the desired cyclization versus the undesired debromination.

G cluster_desired Desired Pathway cluster_undesired Undesired Debromination Pathway pd0 Active Pd(0)L Species oa_complex Oxidative Addition Complex (Ar-Pd(II)(L)-Br) pd0->oa_complex + Ar-Br amine_coord Amine Coordination & Deprotonation oa_complex->amine_coord pd_hydride Pd-Hydride Species (H-Pd(II)(L)-Br) oa_complex->pd_hydride Side Reaction cn_complex Amido Complex (Ar-Pd(II)(L)-NR) amine_coord->cn_complex + Base re Reductive Elimination (C-N Formation) cn_complex->re re->pd0 Catalyst Regeneration product Desired Product (Bromo-Benzoxazepine) re->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_hydride debrom_re Reductive Elimination (C-H Formation) pd_hydride->debrom_re debrom_re->pd0 Catalyst Regeneration side_product Side Product (Debrominated Impurity) debrom_re->side_product

Caption: Competing catalytic cycles in benzoxazepine synthesis.
Systematic Optimization Strategy

If you are facing debromination, follow this systematic approach to optimize your reaction conditions. Modify one parameter at a time to accurately assess its impact.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node bad_end_node bad_end_node start Start: Debromination Observed (>5%) check_ligand Is the ligand bulky & electron-rich? (e.g., XPhos, RuPhos) start->check_ligand change_ligand Step 1: Change Ligand Switch to XPhos, RuPhos, or SPhos. check_ligand->change_ligand No check_base Is debromination still high (>10%)? check_ligand->check_base Yes change_ligand->check_base change_base Step 2: Change Base Switch from NaOtBu to K₃PO₄ or Cs₂CO₃. check_base->change_base Yes lower_temp Step 3: Lower Temperature Reduce from 100-110°C to 80-90°C. check_base->lower_temp No check_temp Is reaction slow or incomplete? change_base->check_temp increase_temp Step 4: Increase Temp. Cautiously Increase in 5-10°C increments (Max 110°C for K₃PO₄). check_temp->increase_temp Yes check_solvent Is an aprotic solvent being used? check_temp->check_solvent No lower_temp->check_solvent increase_temp->check_solvent change_solvent Step 5: Ensure Solvent is Aprotic Use dry Toluene, Dioxane, or THF. Avoid alcohols. check_solvent->change_solvent No success Problem Solved check_solvent->success Yes change_solvent->success fail Consult Specialist

Caption: Troubleshooting workflow for minimizing debromination.
Data-Driven Parameter Selection

The choice of reagents is critical. This table summarizes key parameters and their implications for preventing debromination.

ParameterRecommended OptionsRationale & Impact on Debromination
Ligand Buchwald-type biarylphosphines: - XPhos- RuPhos- SPhosHigh Prevention. These bulky, electron-rich ligands accelerate C-N reductive elimination, making it kinetically favored over debromination pathways.[2]
Base Weaker Inorganic Bases: - K₃PO₄- Cs₂CO₃Stronger Organic/Alkoxide Bases: - NaOtBu- LHMDSHigh Prevention with weaker bases. K₃PO₄ and Cs₂CO₃ are less prone to generating species that cause debromination but may require higher temperatures.[2][4] Stronger bases are effective but increase the risk of side reactions.[5]
Solvent Aprotic Solvents: - Toluene- 1,4-Dioxane- THFHigh Prevention. These solvents are not hydride sources. Ensure they are anhydrous, as trace water can contribute to debromination.[2] Avoid alcoholic or other protic solvents.
Temperature 80 - 110 °CModerate Impact. Lowering the temperature can reduce the rate of debromination but may also slow the desired reaction.[1] Find the lowest temperature that allows for complete conversion in a reasonable timeframe (e.g., start at 80°C).
Pd Precatalyst Pre-formed Palladacycles: - XPhos Pd G3/G4- RuPhos Pd G3/G4Moderate Prevention. Using a pre-formed catalyst ensures the correct, active Pd-ligand complex is present from the start, minimizing side reactions from poorly-ligated palladium.[1]

Experimental Protocol: Optimized Intramolecular C-N Coupling

This protocol provides a robust starting point for the synthesis of a brominated benzoxazepine via an intramolecular Buchwald-Hartwig amination, incorporating best practices to suppress debromination.

Materials:

  • Brominated aryl precursor (e.g., 1-(2-bromo-5-methylphenoxy)-3-(methylamino)propan-2-ol) (1.0 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene (concentration ~0.1 M)

  • Schlenk flask or sealed vial, stir bar, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the brominated aryl precursor (1.0 equiv), finely ground K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

    • Expert Insight: Grinding the inorganic base increases its surface area and improves reaction kinetics, which is especially important for weaker bases like K₃PO₄.[4]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

    • Expert Insight: Rigorous removal of oxygen is crucial to prevent catalyst degradation.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Expert Insight: Start at a moderate temperature. If the reaction is sluggish after 2-4 hours (as monitored by TLC or LC-MS), the temperature can be increased to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). Check for the formation of both the desired product and the potential debrominated side product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By implementing this structured approach, you can systematically identify the root cause of debromination and adjust your reaction conditions to favor the formation of your desired brominated benzoxazepine product, saving valuable time and materials.

References

  • Ghandi, M., Zarezadeh, N., & Abbasi, A. (2015). One-pot tandem Ugi-4CR/SNAr approach to highly functionalized quino[2,3-b][2][6]benzoxazepines. Semantic Scholar.
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  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
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  • American Chemical Society. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.
  • National Institutes of Health. (2015). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
  • PubMed. (2007). Asymmetric synthesis of 4,1-benzoxazepine-2,5-diones--effect of the halogen of (2S)-α-haloacids.
  • ResearchGate. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.

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Technical Support Center: HPLC Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated heterocyclic compounds using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these molecules. Brominated heterocycles are pivotal building blocks in pharmaceuticals and materials science, making their efficient purification a critical step in research and development.[1][2]

This resource combines foundational principles with advanced troubleshooting techniques in a direct question-and-answer format to address the specific issues you may face in the lab.

Section 1: Foundational Knowledge - Understanding the "Why"

Before diving into troubleshooting, it's crucial to understand the chemical properties of brominated heterocycles and how they influence HPLC separation.

Q1: What makes brominated heterocyclic compounds challenging to purify by reverse-phase HPLC?

A1: The challenges arise from a combination of factors related to the bromine substituent and the heterocyclic core:

  • Secondary Interactions: The primary challenge is often unwanted secondary interactions between the analyte and the silica stationary phase. Basic nitrogen atoms within the heterocyclic ring can interact with acidic residual silanol groups on the silica surface, leading to significant peak tailing.[3][4] Bromine, being a large, polarizable atom, can also participate in dipole-dipole or halogen bonding interactions, further complicating separations.

  • Compound Stability: Some brominated heterocycles can be sensitive to acidic or basic conditions. For instance, certain compounds may degrade under strongly acidic or alkaline mobile phases, which are often used to improve peak shape.[5][6]

  • Solubility Issues: The introduction of a bromine atom increases the hydrophobicity of a molecule, which might lead to poor solubility in highly aqueous mobile phases, potentially causing precipitation on the column.[7]

  • Co-elution with Related Impurities: Synthetic routes to brominated heterocycles can produce isomers (e.g., di- or tri-brominated species) or related impurities that are structurally very similar to the target compound, making them difficult to resolve.

Q2: How do I select the appropriate HPLC column for my brominated heterocyclic compound?

A2: Column selection is the most critical decision in method development.[8] A standard C18 column is a good starting point for many reverse-phase separations, but for brominated heterocycles, alternative stationary phases often provide superior results.

  • For Basic Heterocycles Prone to Tailing:

    • High-Purity, End-Capped C18/C8 Columns: Modern, high-purity silica columns with robust end-capping minimize the number of accessible silanol groups, thus reducing peak tailing for basic compounds.[3]

    • Phenyl-Hexyl or PFP Phases: Phenyl-based columns (like Phenyl-Hexyl) or Pentafluorophenyl (PFP) phases offer alternative selectivity through π-π interactions with the aromatic heterocyclic ring.[9][10] These interactions can help resolve structurally similar compounds where a C18 fails. The PFP phase is particularly effective for halogenated compounds due to its unique dipole-dipole and ion-exchange interactions.[10]

  • For Polar Brominated Heterocycles:

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns provide enhanced retention for polar compounds that are not well-retained on traditional C18 phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is a valuable alternative to reverse-phase, using a polar stationary phase and a high organic mobile phase.[11]

Stationary PhasePrimary Interaction MechanismBest For...
C18 / C8 HydrophobicGeneral-purpose starting point for non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic & π-πAromatic and heterocyclic compounds; offers different selectivity than C18.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Halogen BondingHalogenated compounds, positional isomers, polar compounds.[10]
Polar-Embedded Hydrophobic & Hydrogen BondingIncreasing retention of polar analytes.
Q3: What are the key considerations for mobile phase selection and optimization?

A3: Mobile phase optimization is crucial for achieving good peak shape and resolution.[12][13]

  • Solvent Choice: The most common reverse-phase solvents are Acetonitrile (ACN) and Methanol (MeOH) mixed with water.[14] ACN generally provides lower backpressure and better UV transparency at low wavelengths. Methanol can offer different selectivity and is sometimes better at solubilizing certain compounds.

  • pH Control: For ionizable heterocycles (most of them), mobile phase pH is the most powerful tool for controlling retention and peak shape.[15] The "pKa rule" is fundamental: aim for a mobile phase pH that is at least 2 units above or below the pKa of your compound to ensure it is in a single ionic state (either fully ionized or fully neutral). This minimizes peak broadening and tailing caused by the presence of multiple species.

  • Buffers: Using a buffer is essential to maintain a stable pH. Phosphate buffers are effective but not volatile, making them incompatible with Mass Spectrometry (MS). For LC-MS applications, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are necessary.[16]

  • Additives (Modifiers):

    • Acidic Modifiers (TFA, Formic Acid): Adding a small amount (0.05-0.1%) of an acid like Trifluoroacetic Acid (TFA) or formic acid can protonate residual silanol groups on the stationary phase, reducing their interaction with basic analytes and dramatically improving peak shape.[9]

    • Basic Modifiers (Ammonia, TEA): For very basic compounds, working at a high pH (e.g., pH 9-10) with a suitable buffer (like ammonium bicarbonate) on a pH-stable column can neutralize the basic analyte, leading to excellent peak shape.

Section 2: Method Development Workflow

A systematic approach to method development saves time and resources. The following workflow provides a structured path from initial scouting to a final, robust purification method.

Step-by-Step Protocol for Method Development
  • Analyte Characterization: Determine the pKa, solubility, and UV absorbance maxima of your brominated heterocycle.

  • Initial Column and Mobile Phase Selection:

    • Start with a robust, high-purity C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]

    • Prepare two mobile phases:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Scouting Run: Perform a fast gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution conditions for your compound.[7]

  • Isocratic or Gradient Refinement:

    • Based on the scouting run, develop an optimized gradient that provides good resolution around your peak of interest.

    • For simpler purifications, an isocratic method (constant mobile phase composition) can be developed for better reproducibility.[17]

  • Optimize for Peak Shape: If peak tailing is observed, consider:

    • Switching the acidic modifier to 0.1% TFA.

    • If tailing persists, screen a PFP or Phenyl-Hexyl column.

  • Assess and Validate: Once a suitable method is established, verify its robustness by making small changes to parameters like flow rate and mobile phase composition.

Method Development Workflow Diagram

Caption: A structured workflow for HPLC method development.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Q4: My peak is tailing severely, even with an acidic modifier. What should I do next?

A4: Severe peak tailing for basic heterocyclic compounds is a classic problem.[4] When standard acidic modifiers aren't enough, you need to systematically diagnose the issue.

  • Confirm Column Health: First, ensure the column is not the problem. A damaged column bed or a blocked frit can cause tailing for all peaks.[18] Flush the column or test it with a standard compound mix.

  • Increase Modifier Strength: If using formic acid, switch to 0.1% TFA. TFA is a stronger ion-pairing agent and is more effective at masking active silanol sites.

  • Lower the pH: Ensure your mobile phase pH is well below the pKa of any basic nitrogens. Operating at a lower pH (e.g., 2.5-3) can help ensure full protonation of the silanols.[3]

  • Change the Stationary Phase: If tailing persists, the issue is likely a strong secondary interaction that a C18 phase cannot overcome. This is the point where you should switch to a PFP or Phenyl-Hexyl column, which offer different selectivity mechanisms.[9]

  • Consider Mass Overload: Injecting too much sample can cause tailing. Try injecting a more dilute sample to see if the peak shape improves.[19]

Q5: I have two brominated isomers that are co-eluting. How can I improve the resolution?

A5: Separating isomers requires optimizing for selectivity (the distance between the peaks).

  • Change the Organic Solvent: Switch from acetonitrile to methanol (or vice versa). The different solvent properties can alter the interaction with the stationary phase and may resolve the isomers.

  • Modify the Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.[9]

  • Change the Stationary Phase: This is often the most effective solution. A PFP column is an excellent choice for separating positional isomers of halogenated compounds due to its unique shape selectivity and dipole-dipole interactions.[10] A phenyl column can also be effective by leveraging different π-π stacking interactions with the isomers.

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your compounds, potentially leading to better separation.

Q6: My compound seems to be degrading on the column, as I see new peaks appearing over time. What's happening?

A6: On-column degradation can occur if your compound is unstable under the analytical conditions.

  • Check pH Stability: Your compound may be sensitive to the low pH of the mobile phase. Try using a less aggressive acidic modifier (e.g., acetic acid instead of TFA) or a buffer closer to neutral pH, provided your peak shape remains acceptable. A forced degradation study can help identify the pH range in which your compound is stable.[5]

  • Minimize Time in Autosampler: If the degradation is happening in the sample vial while waiting for injection, this is a sample stability issue. Prepare samples fresh and use a cooled autosampler if possible.

  • Consider the Stationary Phase: Although rare, some stationary phases can have catalytic activity. If you suspect this, try a column from a different manufacturer or one with a different bonding chemistry (e.g., a polymer-based column if compatible).

Troubleshooting Workflow Diagram

Troubleshooting cluster_tailing Peak Tailing cluster_resolution Poor Resolution cluster_stability Compound Instability problem Identify Primary Problem tailing Severe Tailing problem->tailing resolution Co-eluting Isomers problem->resolution stability Degradation Peaks Appear problem->stability sol_t1 Switch to 0.1% TFA tailing->sol_t1 sol_t2 Lower Mobile Phase pH sol_t1->sol_t2 sol_t3 Change to PFP Column sol_t2->sol_t3 sol_r1 Change Organic Solvent (ACN <-> MeOH) resolution->sol_r1 sol_r2 Adjust Temperature sol_r1->sol_r2 sol_r3 Change to PFP/Phenyl Column sol_r2->sol_r3 sol_s1 Check pH Stability stability->sol_s1 sol_s2 Use Cooled Autosampler sol_s1->sol_s2 sol_s3 Try Different Column Type sol_s2->sol_s3

Caption: A decision tree for common HPLC troubleshooting issues.

Section 4: Advanced Topics

Q7: I have a good analytical method. How do I scale it up to preparative HPLC for purification?

A7: Scaling up from analytical to preparative HPLC involves more than just using a larger column. The primary goal of preparative HPLC is to isolate a significant quantity of a target compound.[20]

  • Method Translation:

    • Maintain Linear Velocity: To maintain similar chromatography, the flow rate must be scaled proportionally to the cross-sectional area of the column. The scaling factor is (d_prep / d_analytical)² where 'd' is the column's internal diameter.

    • Mobile Phase: For preparative work, replace non-volatile buffers (like phosphate) with volatile ones (like ammonium acetate or formate) to simplify product isolation via lyophilization or evaporation. TFA is commonly used but can be difficult to remove from basic compounds. Formic acid is often a better choice.

  • Loading Study: The key to preparative HPLC is maximizing sample load without sacrificing resolution. Perform a loading study by injecting increasing amounts of your sample until the resolution between your target peak and the nearest impurity is no longer acceptable. This determines the maximum loading capacity for your method.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance or, ideally, by mass spectrometry (for mass-directed purification) to selectively collect the peak corresponding to your target compound.[21][22]

Q8: Are there any special considerations for developing an LC-MS method for brominated compounds?

A8: Yes. The presence of bromine is a distinct advantage for mass spectrometry.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This means any compound containing one bromine atom will show a characteristic "doublet" peak (M and M+2) of equal intensity in the mass spectrum. This is a powerful diagnostic tool for confirming the presence of your compound in a chromatogram.

  • Mobile Phase Compatibility: As mentioned, you must use volatile mobile phase modifiers. Non-volatile salts like sodium or potassium phosphate will contaminate the MS source.[16]

  • Ionization: Most heterocyclic compounds ionize well using Electrospray Ionization (ESI) in positive mode (ESI+), especially with an acidic mobile phase that protonates basic nitrogens.

References

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]
  • Neubauer, K. R., Perrone, P. A., & Reuter, W. M.
  • Chromatography Forum. (2015).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
  • HPLC Troubleshooting Guide. [Link]
  • Restek. (2014). [10]Troubleshooting HPLC- Tailing Peaks. [Link]
  • sciensano.be. (2017).
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  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • ResearchGate. (2012). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
  • Phenomenex. (2025).
  • Boston University.
  • Teledyne Labs.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
  • The Royal Society of Chemistry. (2018). Supporting Information Bromination of the Benzothioxanthene bloc: Toward New π- Conjugated Systems for Organic Electronic Appli. [Link]
  • (2025). The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts. [Link]
  • Agilent. (2024).
  • Link Lab. HPLC Column Selection Guide. [Link]
  • SciSpace.
  • ResearchGate.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Wiley Online Library. (2006).
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  • National Institutes of Health (NIH). (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. [Link]
  • ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. [Link]
  • ACS Publications.

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Technical Support Center: Managing Reaction Byproducts in Halogenated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of halogenated heterocycles. As vital intermediates in medicinal chemistry, agrochemicals, and materials science, the efficient synthesis of these compounds is paramount.[1][2] However, the introduction of halogen atoms onto heterocyclic scaffolds is often accompanied by the formation of challenging byproducts that can complicate purification and reduce yields.[3] This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate and overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of halogenated heterocycles, offering probable causes and actionable solutions.

Issue 1: Over-halogenation Leading to a Mixture of Products

Scenario: You are attempting a monosubstitution on an activated heterocycle (e.g., pyrrole, thiophene) but obtain a mixture of mono-, di-, and sometimes tri-halogenated products, making isolation of the desired compound difficult.

Probable Causes:

  • High Reactivity of the Heterocycle: Electron-rich heterocycles are highly susceptible to electrophilic aromatic substitution, and the initial halogenation may not sufficiently deactivate the ring to prevent further reactions.[4]

  • Excess Halogenating Agent: Using a stoichiometric excess of the halogenating agent (e.g., NBS, NCS, Br₂) can drive the reaction towards multiple substitutions.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can favor the formation of thermodynamically stable, more highly halogenated products.

Solutions & Scientific Rationale:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Start with a slight substoichiometric amount (e.g., 0.95 equivalents) and slowly add it to the reaction mixture to maintain a low concentration. This kinetically favors monosubstitution.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the reaction rate and enhance selectivity. The activation energy for the second halogenation is often higher, and lower temperatures will disfavor this pathway.

  • Choose a Milder Halogenating Agent: If using a highly reactive agent like Br₂, consider switching to a less reactive source such as N-bromosuccinimide (NBS). For "green" alternatives, in situ generation of "X+" from ammonium halides and hydrogen peroxide can offer comparable yields and selectivity to NBS in some cases.[5][6]

  • Protecting Groups: If the heterocycle has a reactive N-H bond (e.g., pyrrole, indole), consider installing a protecting group (e.g., Boc, SEM) to modulate the electron density of the ring and direct the halogenation.

Workflow for Mitigating Over-halogenation

G start Over-halogenation Observed stoichiometry Adjust Stoichiometry (0.95 eq. Halogenating Agent) start->stoichiometry analyze Analyze Product Mixture (LC-MS, NMR) stoichiometry->analyze temperature Lower Reaction Temperature (e.g., 0°C to -78°C) temperature->analyze reagent Switch to Milder Reagent (e.g., NBS for Bromination) reagent->analyze protect Consider Protecting Group (for N-H Heterocycles) protect->analyze success Desired Monosubstitution Achieved analyze->success fail Issue Persists analyze->fail Still a mixture fail->temperature fail->reagent fail->protect G start Crude Product Mixture is_solid Is the desired product a solid? start->is_solid solubility Significant solubility difference? is_solid->solubility Yes is_volatile Is the product volatile & stable? is_solid->is_volatile No recrystallize Recrystallization solubility->recrystallize Yes solubility->is_volatile No chromatography Column Chromatography distillation Distillation is_volatile->distillation Yes acid_base Acidic/Basic functionality present? is_volatile->acid_base No acid_base->chromatography No extraction Acid-Base Extraction acid_base->extraction Yes extraction->chromatography Further purification?

Sources

Technical Support Center: Optimizing Catalyst Selection for Benzoxazepine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazepine ring formation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of benzoxazepines. Each problem is followed by an analysis of potential causes and actionable solutions based on established catalytic principles.

Problem 1: Low to No Product Yield

Question: I am attempting a benzoxazepine synthesis, but I am observing very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a benzoxazepine synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: Always begin by verifying the purity of your reactants. Impurities can poison the catalyst or lead to unwanted side reactions. For instance, in syntheses involving substituted phenols or anilines, trace impurities can significantly hinder catalytic activity. It is advisable to use high-purity reagents, and if necessary, purify starting materials by recrystallization or chromatography before use.[1][2]

  • Catalyst Activity and Loading:

    • Catalyst Deactivation: The chosen catalyst may be inactive or may have deactivated during the reaction. This is particularly common with catalysts that are sensitive to air or moisture.[2][3] Ensure your catalyst is fresh and has been stored under the appropriate conditions (e.g., in a desiccator or under an inert atmosphere). For some catalytic systems, a pre-activation step may be necessary.

    • Insufficient Catalyst Loading: The amount of catalyst used is critical. While higher catalyst loading can sometimes increase yield, it can also lead to more byproducts. It is crucial to perform a catalyst loading optimization study to find the ideal balance for your specific transformation. In some cases, a small increase in catalyst loading can significantly improve conversion.[3][4]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature plays a pivotal role. If the temperature is too low, the activation energy for the cyclization may not be reached, resulting in a sluggish or stalled reaction.[2][4] Conversely, excessively high temperatures can lead to thermal decomposition of reactants, intermediates, or the final product.[1][4] Incremental increases in temperature while monitoring the reaction by TLC or LC-MS can help identify the optimal temperature.

    • Solvent Choice: The solvent can dramatically influence reaction outcomes by affecting the solubility of reactants and the stability of catalytic intermediates.[1][4] For instance, in certain photochemical syntheses of related benzoxazepines, aprotic solvents like benzene or acetone were found to minimize the formation of carbostyril byproducts, which are favored in polar protic solvents.[1] Screening a range of solvents with varying polarities and coordinating abilities is a standard optimization step.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress at regular intervals using techniques like TLC or HPLC is essential to determine the point of maximum conversion and to avoid product degradation from prolonged reaction times.[4]

Problem 2: Significant Byproduct Formation

Question: My reaction is producing the desired benzoxazepine, but I am also observing a significant amount of byproducts. How can I improve the selectivity of my reaction?

Answer:

The formation of byproducts is a common challenge that can often be mitigated by fine-tuning the reaction conditions and catalyst system.

  • Identify the Byproducts: The first step is to identify the structure of the major byproducts. Techniques such as TLC, HPLC, Mass Spectrometry (MS), and NMR spectroscopy are invaluable for this purpose.[1] Knowing the structure of the byproducts can provide insights into the competing reaction pathways.

  • Common Side Reactions and Solutions:

    • Intermolecular vs. Intramolecular Reactions: In many catalytic cyclizations, intermolecular reactions can compete with the desired intramolecular ring formation, leading to oligomers or polymers. This can often be suppressed by running the reaction at high dilution, which favors the intramolecular pathway.

    • Incomplete Cyclization: Sometimes, a stable intermediate, such as a Schiff base in reactions involving aldehydes, may form but fail to cyclize efficiently.[4] To promote the final ring-closing step, you might consider changing the catalyst to one that is more effective for cyclization, such as a stronger Lewis acid, or increasing the reaction temperature.[4]

    • Over-oxidation or Reduction: Depending on the catalytic system and reactants, over-oxidation or reduction of functional groups on the starting materials or product can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2][3]

  • Optimizing for Selectivity:

    • Ligand Modification: In transition-metal catalysis, the choice of ligand is paramount for controlling selectivity. For example, in palladium-catalyzed reactions, tuning the steric and electronic properties of the phosphine ligand can significantly influence the outcome.[5][6]

    • Temperature Control: As mentioned earlier, temperature is a critical parameter. Some side reactions have a higher activation energy than the desired reaction, and in such cases, running the reaction at a lower temperature can improve selectivity.[1]

Problem 3: Difficulty with Catalyst Removal

Question: I have successfully synthesized my benzoxazepine, but I am struggling to remove the metal catalyst from my final product. What are some effective purification strategies?

Answer:

Residual metal catalysts can be problematic, especially in the context of drug development. Here are several strategies for their removal:

  • Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds and can be effective for removing metal catalysts. The choice of the solvent system is crucial for achieving good separation.

  • Scavenging Agents: There are numerous commercially available scavenging resins designed to bind and remove specific metal catalysts. These are often silica-based materials functionalized with ligands that have a high affinity for the metal .

  • Extraction: A simple aqueous wash can sometimes be effective, particularly if the catalyst has some water solubility or can be converted to a more soluble form. For example, washing with a dilute solution of an appropriate complexing agent can help extract the metal into the aqueous phase.

  • Recrystallization: If your benzoxazepine product is a solid, recrystallization is an excellent method for purification and can often significantly reduce the level of residual catalyst.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic selection of catalysts for benzoxazepine ring formation.

Question 1: What are the most common classes of catalysts used for benzoxazepine synthesis, and what are their relative advantages and disadvantages?

Answer:

Several classes of catalysts are employed for the synthesis of benzoxazepines, each with its own set of strengths and weaknesses. The choice of catalyst often depends on the specific synthetic route and the nature of the starting materials.

Catalyst ClassAdvantagesDisadvantagesCommon Examples
Palladium Catalysts High efficiency, broad substrate scope, well-understood reactivity.[5][7]Cost, potential for product contamination with residual palladium.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[5][6]
Copper Catalysts Lower cost than palladium, good for certain C-N and C-O bond formations.[8][9]Can sometimes require higher catalyst loadings or harsher conditions.CuI, Cu(OAc)₂, Copper nanoparticles[10][11]
Rhodium Catalysts Effective for intramolecular hydroamination reactions.[12][13][14][15]Can be expensive, and the scope may be more limited for certain transformations.[Rh(COD)₂]BF₄ with various phosphine ligands[14][15]
Gold Catalysts Unique reactivity, particularly for activating alkynes.[16][17][18]Can be sensitive to certain functional groups, and some gold catalysts are unstable.[Au(NCMe)(CyJohnPhos)]SbF₆[19]
Biocatalysts (Enzymes) High selectivity (chemo-, regio-, and stereoselectivity), environmentally friendly ("green") conditions.[20][21]Limited substrate scope, can be sensitive to reaction conditions (temperature, pH).Lipases, Tyrosinases[20][21]

Question 2: How do I choose the right catalyst for my specific benzoxazepine synthesis?

Answer:

The selection of an appropriate catalyst is a multi-faceted decision. The following workflow can guide your choice:

G Catalyst Selection Workflow for Benzoxazepine Synthesis cluster_0 Initial Considerations cluster_1 Catalyst Screening cluster_2 Optimization cluster_3 Final Product start Define Synthetic Route substrate Analyze Substrate Functional Groups start->substrate lit_review Literature precedent for similar transformations? substrate->lit_review pd_cu Palladium or Copper for Cross-Coupling? lit_review->pd_cu Yes (Cross-Coupling) rh_au Rhodium or Gold for Hydroamination/Alkyne Activation? lit_review->rh_au Yes (Hydroamination/Alkyne) biocatalyst Biocatalyst for Green Chemistry/High Selectivity? lit_review->biocatalyst Yes (Specific Precursors) optimize Optimize Reaction Conditions (Solvent, Temp, Ligand) pd_cu->optimize rh_au->optimize biocatalyst->optimize troubleshoot Troubleshoot (Yield, Purity) optimize->troubleshoot end Successful Benzoxazepine Synthesis troubleshoot->end

Caption: A decision-making workflow for selecting the optimal catalyst for benzoxazepine synthesis.

Question 3: Can you provide a general experimental protocol for a palladium-catalyzed benzoxazepine synthesis?

Answer:

Certainly. The following is a generalized protocol for an intramolecular Buchwald-Hartwig amination to form a benzoxazepine ring. Please note that this protocol should be optimized for your specific substrates.

General Protocol for Palladium-Catalyzed Intramolecular N-Arylation

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide precursor (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Base and Solvent: Add a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv) and the appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (typically between 80-120 °C) for the predetermined reaction time. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired benzoxazepine.

Visualizing the Catalytic Cycle

Understanding the mechanism of your catalytic reaction is crucial for effective troubleshooting. Below is a generalized catalytic cycle for a palladium-catalyzed intramolecular C-N cross-coupling reaction to form a benzoxazepine.

G Generalized Pd-Catalyzed Benzoxazepine Formation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pdII_complex Ar-Pd(II)(X)L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination + R-NH2 deprotonation Deprotonation (Base) amine_coordination->deprotonation pdII_amido Ar-Pd(II)(NR)L_n deprotonation->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Benzoxazepine reductive_elimination->product

Caption: A simplified catalytic cycle for palladium-catalyzed intramolecular C-N bond formation.

References

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  • Chemical Communications (RSC Publishing).
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  • ResearchGate. Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides | Request PDF.
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  • Journal of the American Chemical Society. Palladium- and Copper-Catalyzed Synthesis of Medium- and Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1,4-Benzodiazepine-2,5-diones.
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Technical Support Center: Troubleshooting Low Cell Permeability of Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low cell permeability in benzoxazepine derivatives. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose permeability issues and strategically optimize your compounds for better absorption and bioavailability.

Section 1: Foundational Understanding & Initial Diagnosis

This section addresses the fundamental principles governing cell permeability and how to interpret your initial experimental data.

FAQ 1: What are the key physicochemical properties of benzoxazepine derivatives that typically influence their cell permeability?

The cell permeability of any compound, including the benzoxazepine scaffold, is fundamentally governed by a balance of physicochemical properties that dictate its ability to partition into, diffuse across, and partition out of the lipid bilayer of a cell membrane. The primary determinants for passive diffusion are lipophilicity, molecular size, polarity, and hydrogen bonding capacity.[1]

  • Lipophilicity (LogP/LogD): This is arguably the most critical factor. A compound must be sufficiently lipophilic to enter the hydrophobic core of the cell membrane.[][3][4] However, excessive lipophilicity can cause the compound to become trapped within the membrane, hindering its exit into the cytoplasm. For many orally absorbed drugs, an optimal LogP value is often cited as being between 0 and 3.[5]

  • Molecular Weight (MW): Smaller molecules generally diffuse more readily across membranes. As molecular weight increases, particularly beyond 500 Da, permeability tends to decrease.[6] This is a core tenet of Lipinski's Rule of Five.

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good indicator of a molecule's hydrogen bonding potential. High PSA (>140 Ų) is often associated with poor membrane permeability due to the high energy penalty of desolvation required for the molecule to enter the lipid membrane.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs (>5) and HBAs (>10) can significantly reduce permeability.[7] These groups must be stripped of their favorable interactions with water before entering the membrane, which is energetically costly.

  • Ionization State (pKa): A compound's pKa determines its charge state at a given pH. The ionized form of a molecule is highly polar and generally exhibits poor membrane permeability compared to its neutral form. Since the pH of the gastrointestinal tract varies, understanding the pKa of your benzoxazepine derivative is crucial for predicting its absorption profile.

These properties are interconnected and must be optimized collectively. A summary of these guiding principles is presented below.

Physicochemical PropertyGeneral Guideline for Good PermeabilityRationale
Lipophilicity (LogP) 0 - 3Balances partitioning into and out of the lipid membrane.[5]
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across the membrane.[6]
Polar Surface Area (PSA) < 140 ŲLower desolvation energy penalty upon entering the membrane.
Hydrogen Bond Donors (HBD) ≤ 5Reduces the energy required to break interactions with water.[7]
Hydrogen Bond Acceptors (HBA) ≤ 10Reduces the energy required to break interactions with water.[7]
FAQ 2: How do I interpret low permeability data from my initial screens (e.g., Caco-2 or PAMPA)? What are typical cutoff values?

Interpreting permeability data requires context from the assay used. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion, while the Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, can account for passive diffusion, active transport, and efflux mechanisms.[8][9][10][11]

Apparent Permeability Coefficient (Papp): The standard metric reported from these assays is the apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s.

Papp (x 10⁻⁶ cm/s)Permeability ClassImplication for Oral Absorption
< 1 LowPoorly absorbed (<20%)
1 - 10 ModerateModerately absorbed (20-80%)[11]
> 10 HighWell absorbed (>80%)[11]

A low Papp value (<1 x 10⁻⁶ cm/s) in a PAMPA assay strongly suggests that the intrinsic physicochemical properties of your benzoxazepine derivative are unfavorable for passive diffusion.

A low Papp in a Caco-2 assay can be more complex. While it could be due to poor passive diffusion (confirm with PAMPA), it could also indicate that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound back out of the cell.[12] To distinguish these, you would compare the permeability in the apical-to-basolateral (A→B) direction with the basolateral-to-apical (B→A) direction. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.

Section 2: Troubleshooting Experimental Assays & Advanced Strategies

Once you've identified low permeability, the next step is to ensure the data is reliable and then explore strategies for improvement.

FAQ 3: My benzoxazepine derivative shows poor recovery in my permeability assay. What are the common causes and how can I fix this?

Low mass balance or recovery is a common issue that can invalidate permeability results.[12][13] If the total amount of compound recovered from the donor, acceptor, and cell monolayer (or artificial membrane) is significantly less than the initial amount, your calculated Papp will be artificially low.

Common Causes & Solutions:

  • Low Aqueous Solubility: Your compound may be precipitating out of the buffer in the donor well.

    • Troubleshooting: Visually inspect the wells for precipitation. Reduce the starting concentration of your compound. Include a cosolvent like DMSO (typically up to 1-2% without harming Caco-2 cells) in your buffer.[14]

  • Non-Specific Binding: The compound may be binding to the plastic of the assay plates.

    • Troubleshooting: Run a control experiment without cells or the artificial membrane to quantify binding to the plate. Using low-binding plates can mitigate this issue.

  • Membrane/Cellular Retention: Highly lipophilic compounds can get stuck within the artificial membrane (in PAMPA) or accumulate within the Caco-2 cell monolayer.

    • Troubleshooting: At the end of the assay, lyse the Caco-2 cells or rinse the PAMPA membrane with a suitable organic solvent (e.g., acetonitrile) and quantify the amount of trapped compound. If retention is high, this points to excessive lipophilicity.

  • Metabolic Instability (Caco-2 only): The compound may be metabolized by enzymes within the Caco-2 cells.

    • Troubleshooting: Analyze samples from the donor and acceptor wells for the presence of metabolites using LC-MS/MS.

The following diagnostic workflow can help pinpoint the source of your permeability issues.

G Start Initial Result: Low Permeability (Papp) CheckRecovery Is Mass Balance / Recovery > 80%? Start->CheckRecovery LowRecovery Issue: Low Recovery CheckRecovery->LowRecovery No GoodRecovery Recovery Acceptable CheckRecovery->GoodRecovery Yes Solubility Test Solubility in Assay Buffer LowRecovery->Solubility Binding Perform Non-Specific Binding Test LowRecovery->Binding Metabolism Assess Metabolic Stability (Caco-2) LowRecovery->Metabolism Efflux Is Efflux Ratio > 2? (Caco-2) GoodRecovery->Efflux OptimizeAssay Action: Optimize Assay (e.g., lower concentration, add cosolvent) Solubility->OptimizeAssay Binding->OptimizeAssay Metabolism->OptimizeAssay EffluxSubstrate Conclusion: Efflux Substrate Efflux->EffluxSubstrate Yes PassivePerm Conclusion: Poor Passive Permeability Efflux->PassivePerm No OptimizeStructure Action: Structural Modification EffluxSubstrate->OptimizeStructure PassivePerm->OptimizeStructure Formulation Action: Formulation Strategies PassivePerm->Formulation

Caption: Permeability Troubleshooting Workflow.

FAQ 4: What structural modifications can I make to my benzoxazepine scaffold to improve passive permeability?

Improving passive permeability through structural modification is a core task in medicinal chemistry, often referred to as Structure-Permeability Relationship (SPR) studies.[15][16]

  • Modulate Lipophilicity: Systematically vary substituents on the benzoxazepine core to fine-tune LogP. Replacing a polar group (e.g., -OH) with a less polar one (e.g., -OCH₃) or adding small alkyl or halogen groups can increase lipophilicity. Conversely, if the compound is too lipophilic (leading to high membrane retention), introduce mildly polar groups.

  • Reduce Hydrogen Bonding Capacity: The number of HBDs is often more critical than HBAs.

    • N-Methylation: Methylating a secondary amine or amide nitrogen removes an HBD, which can dramatically improve permeability.

    • Group Replacement: Replace groups like carboxylic acids (-COOH) or primary amides (-CONH₂) with bioisosteres that have fewer HBDs (e.g., tetrazoles, N,N-dimethylamides).

  • Utilize Intramolecular Hydrogen Bonds (IMHBs): This is an advanced strategy where you design the molecule to form an internal hydrogen bond. This "masks" polar functional groups from the aqueous environment, effectively lowering the molecule's polarity and reducing the desolvation penalty.[17][18] This can be achieved by strategic placement of HBDs and HBAs that can form a stable 5- or 6-membered ring through hydrogen bonding.[19] This conformational "chameleonicity" allows the molecule to adapt to both polar (aqueous) and non-polar (membrane) environments.[20]

  • Control Molecular Size and Shape: Keep new substituents small to avoid excessive increases in molecular weight. Reducing the number of rotatable bonds can also be beneficial, as a more rigid conformation may have a lower energetic barrier to permeation.

The relationship between these properties and their effect on permeability is visualized below.

G Perm Cell Permeability LogP Lipophilicity (LogP) LogP->Perm Optimal range is key MW Molecular Weight (MW) MW->Perm Inversely correlated PSA Polar Surface Area (PSA) PSA->Perm Inversely correlated HBD Hydrogen Bond Donors (HBD) HBD->Perm Inversely correlated HBD->PSA IMHB Intramolecular H-Bonds (IMHB) IMHB->Perm Positively correlated IMHB->PSA Reduces effective PSA

Caption: Physicochemical Determinants of Permeability.

FAQ 5: Can formulation strategies help overcome the inherently low permeability of my lead compound?

Yes, when structural modification is not feasible or sufficient, formulation strategies can significantly enhance the bioavailability of poorly permeable compounds.[21][22] These approaches work by improving solubility, protecting the drug from degradation, or transiently modifying the intestinal barrier.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid/surfactant mixture.[23][22] Upon gentle agitation in the gut, these systems form fine oil-in-water emulsions, which can enhance absorption through various mechanisms.

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can improve solubility and protect it from degradation.[14]

  • Use of Permeation Enhancers: These are excipients included in the formulation that reversibly open the tight junctions between intestinal cells, allowing for paracellular transport.[24] This approach must be carefully evaluated for potential toxicity.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively "shielding" the lipophilic parts of the molecule and increasing its concentration in the aqueous environment near the gut wall.[14]

Section 3: Key Experimental Protocols

Here we provide a standardized protocol for the PAMPA assay, a cost-effective, high-throughput method for assessing passive permeability.[9][25][26]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to measure the passive diffusion of a compound across an artificial lipid membrane, simulating transcellular permeation.[9]

Materials:

  • 96-well PVDF filter plate (Donor plate)

  • 96-well low-binding PTFE or polypropylene plate (Acceptor plate)[27]

  • Lecithin in dodecane solution (e.g., 10-20% w/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds, high permeability control (e.g., Propranolol), low permeability control (e.g., Methotrexate)

  • UV/Vis spectrophotometer or LC-MS/MS system

Visual Workflow:

Sources

Technical Support Center: A Researcher's Guide to Investigating and Mitigating Off-Target Effects of Novel Benzoxazepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for researchers working with novel small molecule inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice for scientists and drug development professionals investigating compounds such as 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine and other related benzoxazepine derivatives. While the specific biological activity and off-target profile of this particular compound are not extensively documented in current literature, the principles and methodologies outlined here provide a robust framework for characterizing any new chemical entity. This document will guide you through the critical process of identifying, understanding, and addressing potential off-target effects to ensure the scientific validity of your research.

The benzoxazepine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds with potential applications in treating neurological disorders, cancer, and microbial infections.[1][2][3] However, like any small molecule, ensuring that an observed phenotype is a direct result of on-target activity is paramount for advancing a compound through the drug discovery pipeline.[4] Off-target effects, where a molecule interacts with unintended biomolecules, are a primary cause of misleading experimental results and potential toxicity.[4]

This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Compound Characterization & Handling

Q1: My initial screening with 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine shows an interesting phenotype, but I'm unsure if it's a true on-target effect. Where do I start?

A1: This is a crucial first step. Before delving into complex off-target screening, it's essential to ensure the basics of compound handling and experimental setup are sound. Inconsistencies in results can often be traced back to fundamental issues.[5]

  • Compound Integrity:

    • Source and Purity: Always use a compound from a reputable supplier with a certificate of analysis (CoA) detailing its purity (typically assessed by HPLC and/or NMR).[6] Impurities can have their own biological activities.

    • Storage: Adhere strictly to the manufacturer's storage recommendations regarding temperature, light, and moisture to prevent degradation.[6]

    • Solubility: Poor solubility is a frequent cause of inconsistent results and apparent inactivity.[5][6] Visually inspect your stock and working solutions for any precipitation. It's advisable to determine the aqueous solubility of your compound early on.

  • Experimental Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your compound to account for any solvent-induced effects.[5]

    • Dose-Response Curve: A clear and reproducible dose-response relationship between your compound's concentration and the observed biological effect is a strong indicator of on-target activity.[5]

Protocol 1: Assessing Compound Solubility

  • Prepare a high-concentration stock solution of your benzoxazepine analog in 100% DMSO (e.g., 10 mM).[6]

  • In a clear microcentrifuge tube, add your assay buffer (e.g., cell culture medium).

  • Add the appropriate volume of the stock solution to achieve the highest concentration you plan to test.

  • Vortex gently.

  • Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2) for 1-2 hours.[6]

  • Visually inspect for any signs of precipitation against a dark background.[6]

Section 2: Strategies for Identifying Off-Target Effects

Q2: I've confirmed my initial results are reproducible. What are the main approaches to proactively identify potential off-target effects?

A2: Identifying off-target effects is a multi-faceted process that combines computational and experimental methods.[4] A comprehensive approach will provide the most robust dataset.

  • Computational (in silico) Prediction: These methods use the chemical structure of your compound to predict potential interactions with a wide range of protein targets.[4][7][8]

    • Structure-Based: If the 3D structure of your intended target is known, you can perform docking studies with other proteins to predict potential binding.

    • Ligand-Based: This approach compares your compound's structure to databases of known ligands and their targets to identify potential similarities.

  • Experimental Profiling: These lab-based assays directly measure the interaction of your compound with a panel of proteins.

    • Broad Profiling Panels: Services are available that screen your compound against hundreds of kinases, GPCRs, ion channels, and other common off-target families.

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[4] It is a powerful tool for confirming on-target binding and identifying novel interactors.

    • Affinity Chromatography/Mass Spectrometry: This involves immobilizing your compound on a matrix and identifying proteins from a cell lysate that bind to it.

Table 1: Comparison of Off-Target Identification Methods

MethodApproachAdvantagesDisadvantages
In Silico Docking ComputationalFast, cost-effective, provides a broad overview of potential targets.[7][8]Predictions require experimental validation; accuracy depends on the quality of protein structures and algorithms.[4]
Kinome Scanning Experimental (in vitro)Comprehensive overview of activity against a common source of off-targets.[4]Focused on a single protein family.[4]
Cellular Thermal Shift Assay (CETSA) Experimental (in cellulo)Label-free, performed in a physiological context, confirms target engagement.[4]Lower throughput, may not be suitable for all targets.[4]
Affinity Chromatography Experimental (in vitro)Can identify completely novel and unexpected targets.Can be technically challenging, prone to identifying non-specific binders.

Q3: My compound is causing cell toxicity at concentrations where I expect to see on-target effects. How can I determine if this is an on-target or off-target phenomenon?

A3: This is a common challenge. Distinguishing on-target toxicity from off-target effects is critical.

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[5] Conduct your functional assays at concentrations at or below this threshold.

  • Use a Structurally Different Inhibitor: If another inhibitor that targets the same protein but has a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[5]

  • Genetic Approaches: Use techniques like CRISPR/Cas9 or siRNA to knock down your intended target.[7] If this genetic knockdown recapitulates the phenotype observed with your compound without causing toxicity, the toxicity is more likely due to off-target effects.[4]

  • Rescue Experiment: If possible, overexpressing a mutant version of your target protein that is resistant to your compound should rescue the phenotype, providing strong evidence for on-target activity.[5]

Diagram 1: Workflow for Investigating Potential Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Off-Target Investigation cluster_3 Phenotype Confirmation cluster_4 Conclusion A Observe Phenotype with 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine B Confirm Compound Integrity (Purity, Solubility) A->B C Establish Dose-Response Relationship B->C D Run Vehicle Controls C->D E In Silico Prediction D->E If results are reproducible F Experimental Profiling (e.g., Kinome Scan) D->F If results are reproducible G Cellular Target Engagement (e.g., CETSA) D->G If results are reproducible H Use Structurally Different Inhibitor E->H I Genetic Knockdown (siRNA/CRISPR) E->I J Rescue Experiment E->J F->H F->I F->J G->H G->I G->J K On-Target Effect Confirmed H->K L Off-Target Effect Identified H->L I->K I->L J->K J->L

Caption: A systematic workflow for characterizing a novel small molecule inhibitor.

Section 3: Mitigating and Interpreting Off-Target Effects

Q4: I've identified a potential off-target interaction. What are my next steps?

A4: The discovery of an off-target effect is not necessarily the end of a compound's utility, but it requires careful consideration and further experimentation.

  • Quantify the Potency: Determine the IC50 or Ki of your compound for the off-target protein. If the potency for the off-target is significantly lower (e.g., >10-fold) than for your primary target, you may be able to find a therapeutic window where you can achieve on-target effects without engaging the off-target.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to see if you can reduce or eliminate the off-target activity while maintaining or improving on-target potency. This is a key aspect of medicinal chemistry and rational drug design.[7]

  • Use as a Tool Compound: Even with off-target effects, a compound can still be a valuable research tool, provided you are aware of its full activity profile and design your experiments accordingly. For example, you can use it to study the biology of the off-target protein.

  • Negative Controls: When publishing or presenting your data, it is crucial to acknowledge the off-target activity and include appropriate negative control experiments to demonstrate that the observed effects are not due to these interactions.[9] This could involve using a closely related but inactive analog of your compound.

Diagram 2: Decision Tree for Handling Identified Off-Target Effects

G A Off-Target Interaction Identified B Quantify Potency (IC50/Ki) for On- and Off-Targets A->B C Is there a >10-fold selectivity window for the on-target? B->C D YES: Proceed with caution. Define therapeutic window. C->D Yes E NO: Redesign compound. C->E No F Perform SAR studies to improve selectivity. E->F G Utilize as a dual-inhibitor tool compound if both targets are of interest. F->G H Abandon compound if selectivity cannot be achieved. F->H

Caption: A decision-making framework after identifying an off-target interaction.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
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  • Sigma-Aldrich. (n.d.). 8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][4][5]oxazepine.
  • Al-Tel, T. H., et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][7]imidazo[1,2-d][4][5]oxazepine and Benzo[f]benzo[4][7]oxazolo[3,2-d][4][5]oxazepine Derivatives. SciELO.
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  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Brindha, B., et al. (2024). Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti-Skin Cancer. African Journal of Biomedical Research.
  • PubChem. (n.d.). 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4][7]imidazo[1,2-d][4][5]diazepine.
  • ChemScene. (n.d.). tert-Butyl 8-bromo-2,3-dihydrobenzo[f][4][5]oxazepine-4(5H)-carboxylate.
  • Smolecule. (2024, April 14). 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride.
  • LGC Standards. (n.d.). 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one, 95% Purity, C10H10BrNO, 100 mg.
  • LGC Standards. (n.d.). 8-Bromo-3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one, 95%+ Purity, C9H8BrNO2, 1 gram.

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Validation & Comparative

Halogen Substitution on the Tetrahydrobenzo[f]oxazepine Scaffold: A Comparative Analysis of 8-Bromo and 8-Chloro Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Tetrahydrobenzo[f]oxazepine Core

The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its conformational flexibility and synthetic accessibility.[1] This seven-membered heterocyclic system, fused to a benzene ring, provides a three-dimensional framework that is amenable to a wide array of chemical modifications, making it an attractive template for the design of novel therapeutic agents targeting various biological entities.[1][2] Notably, this scaffold has been explored for the development of inhibitors of human monoamine oxidase B (hMAO-B) for potential applications in Parkinson's disease, as well as for the creation of agents targeting Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]

A critical area of investigation within this chemical series is the structure-activity relationship (SAR) associated with substitutions on the aromatic ring. The nature and position of these substituents can profoundly influence the pharmacological profile of the resulting compounds, dictating their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of two closely related analogs: 8-Bromo-tetrahydrobenzo[f]oxazepine and 8-Chloro-tetrahydrobenzo[f]oxazepine. In the absence of direct head-to-head experimental data for these specific compounds, we will leverage established SAR principles from closely related chemical series, particularly the well-studied 1-phenyl-benzazepines, to infer and project the likely biological activities and nuances imparted by the bromo versus chloro substitution at the 8-position.

Structural Framework and the Influence of Halogenation

The core structure of 8-Halo-tetrahydrobenzo[f]oxazepine is depicted below. The key point of differentiation for this guide is the nature of the halogen atom (X) at the 8-position of the benzene ring, being either Bromine (Br) or Chlorine (Cl).

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. Key properties affected include:

  • Lipophilicity: Both chlorine and bromine are lipophilic, and their introduction can increase the overall lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier, a critical attribute for centrally-acting drugs.

  • Electronic Effects: Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect and electron-donating through resonance. This can influence the pKa of nearby functional groups and the molecule's ability to engage in specific receptor interactions, such as hydrogen bonding or halogen bonding.

  • Steric Bulk: Bromine is larger than chlorine (van der Waals radii: Br ≈ 1.85 Å, Cl ≈ 1.75 Å). This difference in size can impact how the molecule fits into a binding pocket of a target protein, potentially leading to differences in affinity and selectivity.

Inferred Biological Activity at Dopamine Receptors: A Surrogate Data Approach

Dopamine receptors are a key family of G protein-coupled receptors (GPCRs) that are implicated in a wide range of neurological and psychiatric disorders.[3] The tetrahydrobenzo[f]oxazepine scaffold is structurally related to known dopamine receptor ligands, such as the benzazepines.[4][5] To project the potential activity of our target compounds, we will analyze data from a closely related series of ortho-halogenated 1-phenyl-benzazepine derivatives, which have been evaluated for their affinity at dopamine D1, D2, and D5 receptors.[6]

Table 1: Comparative Dopamine Receptor Affinity of Halogenated 1-Phenyl-Benzazepine Analogs (Surrogate Data) [6]

Compound IDR1R2D1 Ki (nM)D5 Ki (nM)D2 Ki (nM)
6a HH147483>10,000
6b ClH7282>10,000
6c BrH12040>10,000
6d ClCl83125>10,000
7 BrH149.4>10,000

Data extracted from studies on 1-phenyl-benzazepine derivatives as a reference for potential SAR insights into the tetrahydrobenzo[f]oxazepine scaffold.[6]

Structure-Activity Relationship (SAR) Insights and Projections

The surrogate data from the 1-phenyl-benzazepine series reveals several important SAR trends that can be extrapolated to the 8-Bromo- and 8-Chloro-tetrahydrobenzo[f]oxazepines:

  • Dopamine Receptor Selectivity: The 1-phenyl-benzazepine scaffold demonstrates a clear preference for D1-like receptors (D1 and D5) over the D2 receptor.[6] It is highly probable that the 8-halo-tetrahydrobenzo[f]oxazepine analogs will share this selectivity profile, making them of interest for conditions where D1 modulation is desired without significant D2-mediated effects.

  • Influence of Halogen Substitution: The presence of a halogen at the ortho-position (analogous to the 8-position in our target scaffold) generally maintains or improves affinity for D1-like receptors compared to the unsubstituted parent compound (6a).[6]

  • Bromo vs. Chloro Nuances: While both chloro and bromo substitutions are tolerated, there are subtle differences. In one case (comparing 6b and 6c), the chloro analog (6b) shows slightly higher affinity for the D1 receptor, while the bromo analog (6c) has a higher affinity for the D5 receptor.[6] However, in a different structural context (compound 7), a bromo substitution leads to a significant increase in affinity for both D1 and D5 receptors.[6] This suggests that the optimal halogen may be context-dependent, influenced by other substitutions on the scaffold.

Projection for 8-Bromo- vs. 8-Chloro-tetrahydrobenzo[f]oxazepine:

Based on this surrogate data, it is reasonable to hypothesize that both 8-Bromo- and 8-Chloro-tetrahydrobenzo[f]oxazepine will be selective D1-like receptor antagonists or partial agonists. The difference in their potencies is likely to be modest, but the slightly larger size and different electronic properties of bromine could lead to nuanced differences in binding kinetics or functional activity that would require experimental validation.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 8-Bromo- and 8-Chloro-tetrahydrobenzo[f]oxazepine, a series of standardized in vitro assays would be required. The following protocols outline the necessary steps for such an evaluation.

Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the affinity of the test compounds for dopamine receptors by measuring their ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D1, D2, and D5 receptors (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]SCH23390 for D1/D5, [³H]spiperone for D2) to each well.

    • Add increasing concentrations of the test compounds (8-Bromo- and 8-Chloro-tetrahydrobenzo[f]oxazepine) or a known displacing agent for non-specific binding (e.g., unlabeled haloperidol).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values for each compound using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Protocol 2: cAMP Functional Assay for Receptor Activity

This assay determines whether the compounds act as agonists, antagonists, or inverse agonists by measuring their effect on the downstream signaling of the dopamine receptors (D1-like receptors are Gs-coupled and increase cAMP levels).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use cells stably expressing the human dopamine D1 or D5 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For antagonist activity determination, pre-incubate the cells with increasing concentrations of the test compounds for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of a known agonist (e.g., dopamine) to stimulate the receptor.

    • For agonist activity determination, add increasing concentrations of the test compounds directly to the cells.

  • cAMP Measurement:

    • After the appropriate incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For antagonist activity, plot the cAMP response against the concentration of the test compound to determine the IC50 value.

    • For agonist activity, plot the cAMP response against the concentration of the test compound to determine the EC50 value and the maximal efficacy (Emax).

Visualizing Experimental Workflows

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis prep1 Cell Culture (Receptor Expression) prep2 Homogenization prep1->prep2 prep3 Centrifugation & Isolation prep2->prep3 prep4 Protein Quantification prep3->prep4 assay3 Add Membranes prep4->assay3 assay1 Add Radioligand assay2 Add Test Compound assay1->assay2 assay2->assay3 assay4 Incubate assay3->assay4 detect1 Filtration assay4->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Data Analysis (Ki) detect2->detect3

Caption: Workflow for determining receptor binding affinity.

Diagram 2: Signaling Pathway for D1 Receptor Functional Assay

G cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Dopamine Agonist or 8-Halo-TBO Ligand->D1R Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response

Caption: Gs-coupled signaling cascade for D1 receptor activation.

Conclusion and Future Directions

While direct comparative data on the biological activity of 8-Bromo- and 8-Chloro-tetrahydrobenzo[f]oxazepine is not yet available in the public domain, a logical and scientifically grounded projection can be made based on established structure-activity relationships from closely related chemical scaffolds. It is anticipated that both compounds will exhibit selectivity for dopamine D1-like receptors over D2 receptors. The subtle differences in size and electronic properties between bromine and chlorine are likely to result in modest, yet potentially significant, differences in their potency and/or functional activity.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Such studies are crucial to fully elucidate the pharmacological nuances of these two compounds and to guide the future design of more potent and selective ligands based on the tetrahydrobenzo[f]oxazepine scaffold for the treatment of CNS disorders.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • A Head-to-Head Comparison of Tetrahydrobenzo[f]oxazepine Derivatives as Dopamine Receptor Antagonists. (n.d.). BenchChem.
  • Structure-activity relationship (SAR) of Tetrahydrobenzo[f]oxazepines. (n.d.). BenchChem.
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. (n.d.). PubMed Central.
  • Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines. (2025). Indian Journal of Chemistry.
  • A Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and Other Key Heterocyclic Scaffolds in Drug Discovery. (n.d.). BenchChem.
  • (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. (2006). National Center for Biotechnology Information.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][8]imidazo[1,2-d][7][9]oxazepine and Benzo[f]benzo[7][8]oxazolo[3,2-d][7][9]oxazepine Derivatives. (n.d.). SciELO.
  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. (2018). PubMed.
  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. (n.d.). PubMed Central.
  • (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). (2005). National Center for Biotechnology Information.

Sources

Navigating the Halogen Maze: A Comparative Efficacy Analysis of Tetrahydrobenzo[f]oxazepine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in CNS Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) has led medicinal chemists to explore a vast chemical space, with a keen focus on "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to multiple biological targets. The tetrahydrobenzo[f]oxazepine core has emerged as one such versatile scaffold, showing promise in the modulation of various CNS receptors, particularly dopamine receptors, which are pivotal in the pathophysiology of numerous neurological and psychiatric disorders.

This guide provides an in-depth comparative analysis of the efficacy of halogenated tetrahydrobenzo[f]oxazepine isomers. It is important to note that direct head-to-head comparative studies on a comprehensive set of halogenated tetrahydrobenzo[f]oxazepine isomers are limited in the public domain.[1] Therefore, this guide will leverage experimental data from the closely related and well-documented 1-phenyl-benzazepine and dibenzo[b,f][2]oxazepine series to infer structure-activity relationships (SAR) and guide the rational design of novel tetrahydrobenzo[f]oxazepine-based ligands.

The Rationale for Halogenation in CNS Drug Design

Halogenation is a cornerstone of modern medicinal chemistry, employed to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms—typically fluorine, chlorine, or bromine—can profoundly influence a molecule's:

  • Lipophilicity: Affecting its ability to cross the blood-brain barrier.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing half-life.

  • Receptor Binding Affinity and Selectivity: Through steric and electronic interactions within the receptor's binding pocket.

The choice of halogen and its position on the scaffold are critical determinants of a drug candidate's overall efficacy and safety profile.

Comparative Analysis of Halogenated Isomers: Insights from Analogous Scaffolds

To understand how halogenation impacts the efficacy of tetrahydrobenzo[f]oxazepines, we will examine data from structurally similar compounds, primarily focusing on their affinity for dopamine receptors, key targets for antipsychotic and antidepressant medications.

The Influence of Halogen Type: Chloro vs. Bromo Substituents

Data from the 1-phenyl-benzazepine series provides valuable insights into the differential effects of chlorine and bromine substitution on dopamine receptor affinity. A study comparing ortho-halogenated 1-phenyl-benzazepines revealed that a bromo substituent can lead to higher affinity for dopamine D1 and D5 receptors compared to a chloro substituent.[3] However, this effect is not absolute and appears to be influenced by other substitutions on the molecule, particularly at the nitrogen atom of the azepine ring.[3]

For instance, in the absence of an N-alkyl substituent, the bromo-substituted analog (6d) displayed higher D1 and D5 receptor affinity than its chloro counterpart (6b). Conversely, when an N-alkyl group was present, the difference in affinity between the chloro and bromo analogs was less pronounced. This suggests a complex interplay between the halogen's properties (size, electronegativity) and the overall topography of the ligand-receptor interaction.

Table 1: Comparative Dopamine Receptor Affinities (Ki, nM) of Ortho-Halogenated 1-Phenyl-Benzazepine Derivatives [1]

CompoundSubstitutionD1R Affinity (Ki, nM)D2R Affinity (Ki, nM)D5R Affinity (Ki, nM)
6b 2'-Cl35>10,00085
6d 2'-Br18>10,00045
10a 2'-Cl, N-Me14>10,00030
10c 2'-Br, N-Me16>10,00028
11a 2'-Cl, N-Allyl12>10,00025
11c 2'-Br, N-Allyl15>10,00032

This data is presented as a surrogate to guide the rational design and to hypothesize the potential activity of analogous tetrahydrobenzo[f]oxazepines.

The Critical Role of Halogen Position: A Lesson from Dibenzo[b,f][2][3]oxazepines

The position of the halogen substituent on the aromatic ring can dramatically alter a compound's pharmacological profile, often toggling its receptor selectivity. A study on a series of chlorinated dibenzo[b,f][2]oxazepine derivatives, while focused on histamine and serotonin receptors, underscores this principle.[4]

For example, the 7-chloro substituted derivative was reported as a dual H1/H4 receptor ligand, while a 3,7-dichloro substituted analog was identified as a dual H1/5-HT2A receptor ligand.[4] This demonstrates that the placement of chlorine atoms can fine-tune the interaction with different G-protein coupled receptors (GPCRs), a principle that is highly likely to translate to the tetrahydrobenzo[f]oxazepine scaffold and its interaction with dopamine receptor subtypes.

Experimental Protocols for Efficacy Determination

The following are standardized protocols for key in vitro assays used to determine the efficacy of novel compounds at dopamine receptors.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3) are prepared from transfected cell lines (e.g., CHO or HEK293 cells).

  • Incubation: A constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: As in the binding assay, membranes from cells expressing the dopamine receptor of interest are used.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.

  • Separation: The [³⁵S]GTPγS-bound G-proteins are captured on filter plates.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined from concentration-response curves.

Visualizing the Path to Efficacy: Workflows and Pathways

Experimental Workflow for Compound Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Synthesis of Halogenated Isomers Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (D1, D2, D3, D5) Purification->Binding Purity >95% Functional Functional Assays ([³⁵S]GTPγS, cAMP) Binding->Functional Determine Ki PK Pharmacokinetic Studies (BBB penetration) Functional->PK Potent & Selective Leads PD Pharmacodynamic Studies (e.g., Behavioral Models) PK->PD Establish Dose-Response

Caption: A streamlined workflow for the synthesis and evaluation of novel halogenated tetrahydrobenzo[f]oxazepine isomers.

Dopamine D2 Receptor Signaling Pathway

D2_signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., decreased neuronal excitability) PKA->Response

Caption: Simplified schematic of the canonical dopamine D2 receptor signaling pathway, a key target for antipsychotic drugs.

Conclusion and Future Directions

The strategic application of halogenation to the tetrahydrobenzo[f]oxazepine scaffold holds significant potential for the development of novel CNS therapeutics with tailored efficacy and selectivity profiles. While direct comparative data for this specific class of compounds remains to be fully elucidated, the structure-activity relationships derived from analogous scaffolds provide a robust framework for rational drug design.

Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of halogenated tetrahydrobenzo[f]oxazepine isomers, encompassing fluoro, chloro, and bromo substituents at various positions on the aromatic ring. This will enable the construction of a comprehensive SAR dataset, facilitating the optimization of dopamine receptor affinity and functional activity, and ultimately, the identification of promising candidates for further preclinical and clinical development.

References

  • Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. PubMed Central. [Link]
  • Dibenzo[b,f][2][3]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H 1 R, H 4 R, 5-HT 2A R and other selected GPCRs. PubMed. [Link]
  • Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301
  • Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenylbenzazepines. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Tetrahydrobenzo[f]oxazepines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents.[3] Its conformational flexibility and synthetic tractability have led to the exploration of its potential against a range of biological targets, including Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated protein kinases (ROCKs), both of which are implicated in cancer and other diseases.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-substituted tetrahydrobenzo[f]oxazepine analogs, drawing objective comparisons from available experimental data to inform researchers, scientists, and drug development professionals in the rational design of next-generation inhibitors.

The Tetrahydrobenzo[f]oxazepine Core: A Scaffold for Kinase Inhibition

The tetrahydrobenzo[f]oxazepine core provides a unique spatial arrangement of functional groups that can engage with the active sites of various kinases. Modifications to this core, particularly at the 8-position of the fused benzene ring, have been shown to significantly influence binding affinity, selectivity, and overall biological activity. Understanding the causal relationships behind these modifications is paramount for optimizing lead compounds.

Structure-Activity Relationship at the 8-Position: A Comparative Analysis

While comprehensive SAR studies directly on 8-substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines are emerging, valuable insights can be gleaned from closely related analogs, such as the 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-ones, which have been systematically studied for their ability to induce differentiation in acute myeloid leukemia cells.[5] The electronic and steric properties of the substituent at the 8-position play a critical role in modulating activity.

Impact of Aryl Substituents

The introduction of an aryl group at the 8-position has been a key strategy in enhancing potency. For the analogous 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one series, substitution on this appended aryl ring is crucial for activity. Specifically, meta-substitution on the 8-aryl group is a necessary feature for high potency.[5]

Compound ID8-SubstituentEC50 (nM) for HL60 Cell Differentiation
Analog 1Phenyl>25,000
Analog 23-Sulfonamidophenyl1,000
Analog 33-Carbamoylphenyl1,100
Analog 43-Sulfonamido-4-fluorophenyl800
Data adapted from a study on 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one analogues.[5]

This data strongly suggests that for the tetrahydrobenzo[f]oxazepine scaffold, an unsubstituted phenyl ring at the 8-position is insufficient for significant activity. The introduction of hydrogen-bond donors, such as sulfonamide and carbamate groups, at the meta-position of the 8-aryl ring dramatically improves potency.[5] The sulfonamide group, in particular, offers a favorable balance of potency and aqueous solubility.[5] Further substitution on the 8-aryl ring with small, electron-withdrawing groups like fluorine at the para-position can be tolerated and may slightly enhance activity.[5]

Influence of Other Substituents

While the focus of this guide is the 8-position, it is important to note that substitutions at other positions, such as the nitrogen of the oxazepine ring (N-4), also significantly impact activity. For instance, in the 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one series, an isopropyl group at the N-1 position was found to be optimal for activity and lipophilic efficiency.[5] This highlights the importance of a multi-pronged optimization strategy when developing inhibitors based on this scaffold.

Experimental Protocols

To provide a practical framework for the synthesis and evaluation of 8-substituted tetrahydrobenzo[f]oxazepines, the following experimental protocols are provided.

Synthesis of 8-Aryl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines via Suzuki Coupling

A common and versatile method for introducing aryl substituents at the 8-position is the Suzuki-Miyaura cross-coupling reaction, starting from an 8-bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine precursor.[6][7]

Step 1: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine (General Procedure)

Step 2: Suzuki-Miyaura Cross-Coupling Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[9][10][11]

  • Materials:

    • 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

    • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a dry reaction vessel, add 8-bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, the corresponding arylboronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A 8-Bromo-tetrahydrobenzo[f]oxazepine F 8-Aryl-tetrahydrobenzo[f]oxazepine A->F Suzuki-Miyaura Cross-Coupling B Arylboronic Acid B->F C Pd(0) Catalyst D Base (e.g., K2CO3) E Solvent (e.g., Dioxane/H2O)

Caption: General workflow for the synthesis of 8-aryl-tetrahydrobenzo[f]oxazepines.

TNIK Kinase Inhibition Assay

Given that some tetrahydrobenzo[f]oxazepine derivatives have been identified as TNIK inhibitors, the following protocol, based on the ADP-Glo™ Kinase Assay, can be used to evaluate the inhibitory activity of newly synthesized compounds.[1][4][12]

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.[1]

  • Materials:

    • Recombinant TNIK enzyme

    • Kinase substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 2.5 mM MnCl₂; 50 μM DTT)[1]

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add 1 µL of the test compound solution or 5% DMSO (for control).

    • Add 2 µL of TNIK enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.

    • Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection TNIK TNIK Enzyme Reaction_Mix Reaction Mixture TNIK->Reaction_Mix Substrate Substrate + ATP Substrate->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix ADP_Glo Add ADP-Glo™ Reagent Reaction_Mix->ADP_Glo Incubate at 30°C Detection_Reagent Add Kinase Detection Reagent ADP_Glo->Detection_Reagent Deplete ATP Luminescence Measure Luminescence Detection_Reagent->Luminescence Generate Light

Sources

A Comprehensive Guide to the Validation of the Kinase Inhibitory Activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust experimental framework for researchers, scientists, and drug development professionals to validate the potential kinase inhibitory activity of the novel compound, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. Given the current absence of published data on the specific biological targets of this molecule, we present a systematic approach to comprehensively profile its activity and benchmark it against established kinase inhibitors. This document outlines the scientific rationale behind the experimental design, detailed protocols for both biochemical and cellular assays, and templates for data presentation and interpretation.

Introduction: The Rationale for Kinase Inhibitor Validation

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[2] However, a critical step in the drug discovery pipeline is the thorough validation of a compound's activity, potency, and selectivity.[3][4] Unforeseen off-target effects can lead to toxicity or a misleading interpretation of a compound's mechanism of action.[5]

8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a heterocyclic compound with a scaffold that bears resemblance to other biologically active molecules, including some known kinase inhibitors.[6] Specifically, derivatives of 3,4-dihydrobenzo[f][5][7]oxazepin-5(2H)-one have been identified as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a serine/threonine kinase implicated in colorectal cancer.[6] This precedent provides a strong rationale for investigating the kinase inhibitory potential of the structurally related 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

This guide will detail a two-tiered validation strategy:

  • Tier 1: In Vitro Biochemical Profiling. To determine the direct inhibitory effect of the compound on a panel of purified kinases and to establish its potency (IC50).

  • Tier 2: Cell-Based Target Validation. To confirm the compound's activity in a cellular context and to investigate its effects on downstream signaling pathways.

Experimental Design and Comparative Framework

A logical and well-controlled experimental design is paramount for generating reliable and comparable data.[4]

Kinase Panel Selection

Due to the lack of a known target for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, an initial broad screening against a diverse panel of kinases is recommended. A tiered approach is often most effective.[5] This initial screen will help identify potential "hits" for further investigation.[5] A commercially available kinase panel, such as the one offered by Reaction Biology or a similar vendor, would be a practical choice, covering major branches of the human kinome.

Based on the structural class of the compound, a focused sub-panel could include kinases from the CAMK, CMGC, and STE groups. Given the precedent with a related oxazepine scaffold, TNIK should be a priority target for inclusion.[6]

Selection of Comparative Compounds

To contextualize the inhibitory profile of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, it is essential to include well-characterized kinase inhibitors as controls.[3]

  • Positive Control (Broad Spectrum): Staurosporine . A potent but non-selective kinase inhibitor, useful for assay validation.

  • Positive Control (Specific): A highly selective inhibitor for a kinase identified as a potential target in the initial screen. For example, if TNIK is a hit, a known selective TNIK inhibitor would be an appropriate comparator.

  • Negative Control: A structurally similar but biologically inactive compound, if available. Otherwise, the vehicle (e.g., DMSO) will serve as the primary negative control.[5]

Tier 1: In Vitro Biochemical Kinase Inhibition Assay

The primary objective of the in vitro assay is to quantify the direct inhibitory effect of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine on purified kinase enzymes. A widely used and robust method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, such as the ADP-Glo™ Kinase Assay.[8][9]

Principle of the ADP-Glo™ Kinase Assay

This assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and therefore reflects the kinase activity.[9]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_compound Prepare serial dilutions of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine and control inhibitors add_reagents Add inhibitor, kinase, and substrate/ATP mix to 384-well plate prep_compound->add_reagents prep_kinase Prepare kinase, substrate, and ATP solutions prep_kinase->add_reagents incubate_reaction Incubate at room temperature for 60 minutes add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at room temperature for 30 minutes add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: IC50 Determination
  • Compound Preparation: Prepare a 10-point serial dilution of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in 100% DMSO, typically starting from a 10 mM stock. The final concentration in the assay will be significantly lower.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[8]

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase buffer, purified recombinant kinase, and the specific substrate.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

    • Add 2 µL of the ATP solution to initiate the reaction.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]

Anticipated Data Presentation

The IC50 values should be summarized in a clear, tabular format for easy comparison.

CompoundTarget KinaseIC50 (nM)
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineTNIKHypothetical Value
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineKinase XHypothetical Value
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineKinase YHypothetical Value
StaurosporineTNIKHypothetical Value
Known Selective InhibitorTNIKHypothetical Value

Tier 2: Cell-Based Target Validation

Confirming that a compound can inhibit its target kinase within a living cell is a crucial validation step.[7] A Western blot-based cellular phosphorylation assay is a direct method to assess the on-target activity of a kinase inhibitor.[5]

Principle of the Cellular Phosphorylation Assay

This assay measures the phosphorylation status of a known downstream substrate of the target kinase. If the kinase is inhibited by the compound, the phosphorylation of its substrate will decrease. This change can be quantified by Western blotting using a phospho-specific antibody.[5][7]

Signaling Pathway Example: TNIK

If TNIK is identified as a primary target, a relevant downstream substrate must be selected for the cellular assay. TNIK is known to be a downstream effector in the Wnt signaling pathway and can phosphorylate TCF4. Therefore, a decrease in phosphorylated TCF4 (p-TCF4) levels upon treatment with 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine would provide evidence of target engagement in cells.

G Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds TNIK TNIK Fzd->TNIK Activates TCF4 TCF4 TNIK->TCF4 Phosphorylates pTCF4 p-TCF4 TCF4->pTCF4 Gene Target Gene Transcription pTCF4->Gene Promotes Inhibitor 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine Inhibitor->TNIK Inhibits

Caption: Simplified TNIK signaling pathway.

Detailed Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture and Treatment:

    • Select a cell line with a constitutively active signaling pathway relevant to the target kinase (e.g., a colorectal cancer cell line with high Wnt signaling for TNIK, such as HCT116).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-TCF4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescent (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-TCF4) and a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize the data.[5]

    • Quantify the band intensities using densitometry software.

Anticipated Data Presentation

The results of the cellular assay can be summarized in a table showing the dose-dependent effect of the compound on substrate phosphorylation.

Compound ConcentrationNormalized p-Substrate/Total Substrate Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
0.1 µMHypothetical Value
1 µMHypothetical Value
10 µMHypothetical Value

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of the kinase inhibitory activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. By following these detailed protocols, researchers can generate high-quality, reproducible data to determine the compound's potency, selectivity, and cellular activity.

Positive results from these validation studies would warrant further investigation, including:

  • Broad Kinome Profiling: To fully understand the selectivity profile of the compound.

  • Mechanism of Action Studies: To determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[3]

  • Cellular Phenotypic Assays: To assess the compound's effect on cell proliferation, apoptosis, or other relevant cellular processes.[7]

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of disease.

By systematically characterizing novel chemical entities like 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, the scientific community can continue to expand the arsenal of targeted therapeutics for a wide range of diseases.

References

  • Reaction Biology. (2022, May 11).
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
  • African Journal of Biomedical Research. (2024). Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti. African Journal of Biomedical Research, 27(6S). [Link]
  • Davis, M. I., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20320-20325. [Link]
  • Guen, V. J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 133. [Link]
  • World of Medicine: Journal of Biomedical Sciences. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. World of Medicine: Journal of Biomedical Sciences, 1(8). [Link]
  • University of Baghdad. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Baghdad. [Link]
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Biological Evaluation of Some Heterocyclic Oxazepine Derivatives.
  • Semantic Scholar. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]
  • National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases. Research Journal of Pharmacy and Technology, 11(11), 4881-4886. [Link]
  • SciELO. (2020). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5][6]imidazo[1,2-d][6][8]oxazepine and Benzo[f]benzo[5][6]oxazolo[3,2-d][6][8]oxazepine Derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
  • PubChem. (n.d.). 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[5][6]imidazo[1,2-d][6][8]diazepine. PubChem. [Link]
  • PubMed. (2022). Discovery of 3,4-Dihydrobenzo[f][6][8]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. [Link]
  • PubMed. (2019). Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry, 62(3), 1523-1540. [Link]

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Navigating the Labyrinth: A Comparative Cross-Reactivity Profile of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Assessment for CNS Drug Candidates

In the landscape of central nervous system (CNS) drug discovery, the tetrahydrobenzo[f]oxazepine scaffold has emerged as a "privileged structure," lauded for its versatility in engaging a range of biological targets. The introduction of a bromine atom at the 8th position, yielding 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, presents a novel chemical entity with therapeutic potential. However, this potential is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, derailing an otherwise promising clinical candidate. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, offering a comparative analysis against key G-protein coupled receptors (GPCRs) implicated in CNS function and off-target liabilities.

The core principle of this guide is to establish a self-validating system of inquiry. We will not only present the data but also delve into the causality behind the experimental choices, ensuring that researchers, scientists, and drug development professionals can both replicate and critically evaluate the findings.

The Imperative of Proactive Profiling

The journey of a CNS drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition attributed to safety and tolerability issues. Early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a strategic imperative. By identifying potential off-target interactions during the lead optimization phase, medicinal chemists can rationally design molecules with improved selectivity, thereby mitigating the risk of adverse events in later clinical stages. The tetrahydrobenzo[f]oxazepine core, by its very nature as a privileged scaffold, warrants a thorough investigation into its polypharmacology.

Strategic Selection of Targets for Cross-Reactivity Profiling

Given the structural alerts within the 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine molecule and the known pharmacology of related compounds, a focused yet comprehensive panel of GPCRs is essential for initial cross-reactivity assessment. The primary families of interest are the dopaminergic, serotonergic, and adrenergic receptors, due to their pivotal roles in CNS function and their frequent involvement in the off-target effects of neuropsychiatric drugs.

The Panel:
  • Dopamine Receptors: D1, D2, D3, D4, and D5 subtypes. The interaction with these receptors is a key determinant of both therapeutic efficacy (e.g., in psychosis) and side effects (e.g., extrapyramidal symptoms).

  • Serotonin Receptors: A broad panel including 5-HT1A, 5-HT2A, 5-HT2C, and others. The serotonergic system is deeply intertwined with mood, cognition, and motor control, and off-target serotonergic activity is common for CNS-active compounds.

  • Adrenergic Receptors: α1, α2, and β subtypes. Interactions with these receptors can lead to cardiovascular side effects such as orthostatic hypotension or changes in heart rate.

Experimental Workflows: A Two-Pronged Approach

A robust cross-reactivity assessment relies on a combination of binding and functional assays. This dual approach provides a more complete picture of a compound's interaction with a receptor, distinguishing between simple affinity and functional consequence (i.e., agonism, antagonism, or inverse agonism).

G cluster_0 Phase 1: Primary Screening (Binding Affinity) cluster_1 Phase 2: Functional Characterization (Hits from Phase 1) a Compound of Interest: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine b Radioligand Competition Binding Assays a->b d Determination of Ki values b->d c Panel of GPCR Targets (Dopamine, Serotonin, Adrenergic) c->b e Hits (Significant Ki values) d->e f Functional Assays e->f g cAMP Modulation Assays f->g h β-Arrestin Recruitment Assays f->h i Determination of EC50/IC50 and Emax g->i h->i j Mode of Action: Agonist, Antagonist, Inverse Agonist i->j

Figure 1: A two-phased experimental workflow for cross-reactivity profiling.

Part 1: In Vitro Binding Affinity Profiling

The initial step is to determine the binding affinity (Ki) of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for the selected panel of GPCRs. Radioligand competition binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of the test compound for a specific GPCR.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reference Compounds: Known selective ligands for the target receptor to define non-specific binding (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), and the radioligand at a fixed concentration (usually at or near its Kd).

  • Control Wells:

    • Total Binding: Assay buffer, radioligand, and vehicle (e.g., DMSO).

    • Non-specific Binding: Assay buffer, radioligand, and a high concentration of a non-labeled competing ligand.

  • Initiation of Reaction: Add the membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

The following tables provide a framework for comparing the hypothetical binding affinities (Ki in nM) of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine with those of well-characterized reference compounds.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

Receptor8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineHaloperidol[1]Clozapine[1]Risperidone[2][3]SCH-23390[4][5]Raclopride[6]
D1 Experimental Data~1000~1502400.2 >1000
D2 Experimental Data1-2 ~1253.2 >10001.8
D3 Experimental Data0.7 ~207.3>10001.8
D4 Experimental Data5 1.6 7.3>1000>1000
D5 Experimental Data~1000~150-0.3 >1000

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Receptor8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineRisperidone[2][3]Clozapine[7][8]Ketanserin[9]8-OH-DPAT[10]WAY-100635[11]
5-HT1A Experimental Data420~170>10001-2 0.39
5-HT2A Experimental Data0.2 ~131-3 >1000>1000
5-HT2C Experimental Data509.3 ~50>1000>1000

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)

Receptor8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineRisperidone[2]PrazosinPropranolol[12][13]Yohimbine[14][15]
α1 Experimental Data5 ~0.1-1 >1000Moderate
α2 Experimental Data16>1000>10000.88-7.1
β1 Experimental Data>1000>10001.8 >1000
β2 Experimental Data>1000>10000.8 >1000

Part 2: Functional Activity Profiling

Identifying binding affinity is only the first step. It is crucial to understand the functional consequence of this binding. For any "hits" from the binding assays (i.e., receptors for which the test compound shows significant affinity), functional assays should be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Signaling Pathways of Key GPCR Families

G cluster_0 Dopamine Receptors cluster_1 Serotonin Receptors cluster_2 Adrenergic Receptors D1_like D1-like (D1, D5) Gs Gαs D1_like->Gs D2_like D2-like (D2, D3, D4) Gi Gαi D2_like->Gi beta_arrestin_D2 β-Arrestin Recruitment D2_like->beta_arrestin_D2 AC_stim ↑ Adenylyl Cyclase Gs->AC_stim AC_inhib ↓ Adenylyl Cyclase Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA Activation cAMP_inc->PKA HT1A 5-HT1A Gi_5HT Gαi HT1A->Gi_5HT HT2A 5-HT2A Gq Gαq HT2A->Gq beta_arrestin_5HT2A β-Arrestin Recruitment HT2A->beta_arrestin_5HT2A AC_inhib_5HT ↓ Adenylyl Cyclase Gi_5HT->AC_inhib_5HT PLC ↑ PLC Gq->PLC cAMP_dec_5HT ↓ cAMP AC_inhib_5HT->cAMP_dec_5HT IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc alpha1 α1 Gq_alpha Gαq alpha1->Gq_alpha alpha2 α2 Gi_alpha Gαi alpha2->Gi_alpha beta β (β1, β2, β3) Gs_beta Gαs beta->Gs_beta PLC_alpha ↑ PLC Gq_alpha->PLC_alpha AC_inhib_alpha ↓ Adenylyl Cyclase Gi_alpha->AC_inhib_alpha AC_stim_beta ↑ Adenylyl Cyclase Gs_beta->AC_stim_beta IP3_DAG_alpha ↑ IP3, DAG PLC_alpha->IP3_DAG_alpha cAMP_dec_alpha ↓ cAMP AC_inhib_alpha->cAMP_dec_alpha cAMP_inc_beta ↑ cAMP AC_stim_beta->cAMP_inc_beta

Figure 2: Simplified signaling pathways for the targeted GPCR families.
Experimental Protocol: cAMP Modulation Assay

Objective: To determine if a compound modulates the production of cyclic AMP (cAMP) through Gαs- or Gαi-coupled receptors.

Methodology: This assay is typically performed using a technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

Procedure (HTRF Example):

  • Cell Culture: Use a cell line stably expressing the receptor of interest.

  • Cell Plating: Seed the cells in a 384-well plate and incubate.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound.

    • Antagonist Mode: Add serial dilutions of the test compound followed by a fixed concentration of a known agonist (typically at its EC80).

  • Incubation: Incubate to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Agonist Mode: Plot the HTRF signal against the log of the compound concentration to determine the EC50 (potency) and the maximum effect (Emax, efficacy).

    • Antagonist Mode: Plot the HTRF signal against the log of the compound concentration to determine the IC50 (potency) and the degree of inhibition.

Experimental Protocol: β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated GPCR, a hallmark of GPCR desensitization and a key signaling pathway in its own right.

Methodology: Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay from DiscoverX, are widely used.

Procedure (PathHunter® Example):

  • Cell Line: Use a cell line engineered to co-express the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating and Starvation: Plate the cells and then culture in serum-free media to reduce basal receptor activity.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound.

    • Antagonist Mode: Add serial dilutions of the test compound followed by a fixed concentration of a known agonist.

  • Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the chemiluminescent substrate. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that hydrolyzes the substrate, producing light.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot luminescence against the log of the compound concentration to determine the EC50 and Emax.

    • Antagonist Mode: Plot luminescence against the log of the compound concentration to determine the IC50.

Interpretation and Next Steps: Building a Selectivity Profile

The data generated from these assays will allow for the construction of a comprehensive cross-reactivity profile for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. A selectivity index can be calculated for the primary target versus each off-target by dividing the Ki or EC50/IC50 for the off-target by that of the primary target. A higher selectivity index (typically >100-fold) is desirable.

Any significant off-target activity (i.e., high affinity and functional potency) should be carefully considered. This information can guide further structure-activity relationship (SAR) studies to mitigate these interactions while preserving on-target potency.

Leveraging Commercial and Public Resources

For broader and more standardized profiling, several excellent resources are available:

  • Eurofins Discovery SafetyScreen™ Panels: These panels offer in vitro profiling against a large number of targets known to be involved in adverse drug reactions. The SafetyScreen44 and SafetyScreen87 panels are industry standards for early safety assessment.

  • DiscoverX KINOMEscan®: While focused on kinases, this platform is invaluable if the compound's scaffold suggests potential kinase interactions.

  • NIMH Psychoactive Drug Screening Program (PDSP): For academic and non-profit researchers, the PDSP provides free screening of compounds against a wide range of CNS targets.

Conclusion

The cross-reactivity profiling of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is a critical exercise in modern drug discovery. By employing a systematic and logical approach that combines binding and functional assays, and by comparing the results to well-characterized reference compounds, researchers can gain a deep understanding of the compound's selectivity profile. This knowledge is paramount for making informed decisions, guiding medicinal chemistry efforts, and ultimately, for developing safer and more effective CNS therapeutics.

References

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  • SCH 23390: the first selective dopamine D1-like receptor antagonist. PubMed.
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  • β adrenergic receptor Antagonist, Gene. MedChemExpress.
  • SCH23390 hydrochloride | D1/D5 antagonist. Axon Medchem.
  • Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. PubMed.
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  • Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET. PubMed.
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Benchmarking 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Comparative Analysis Against Known Dopamine D1 and Serotonin 5-HT2C Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The vast and intricate network of the central nervous system (CNS) presents a continuous frontier for therapeutic innovation. Within this landscape, G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, remain pivotal targets for the treatment of a spectrum of neurological and psychiatric disorders. The novel compound, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, with its unique bridged heterocyclic scaffold, presents a compelling candidate for CNS activity. While its precise biological targets are yet to be fully elucidated, its structural motifs share similarities with established pharmacophores known to interact with dopaminergic and serotonergic systems.

This guide introduces a rigorous, multi-faceted benchmarking strategy to characterize the inhibitory potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. We hypothesize its activity at two critical CNS targets: the dopamine D1 receptor and the serotonin 5-HT2C receptor. To provide a robust comparative framework, we will benchmark it against two well-characterized and highly selective antagonists: SCH 23390 for the dopamine D1 receptor and SB 242084 for the serotonin 5-HT2C receptor.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the conceptual framework for such a comparative analysis but also detailed, field-proven experimental protocols. Our objective is to equip researchers with the necessary tools to quantitatively assess the binding affinity and functional potency of novel chemical entities, thereby accelerating the journey from compound synthesis to pharmacological insight.

Mechanistic Overview: The Dopamine D1 and Serotonin 5-HT2C Receptor Signaling Pathways

A foundational understanding of the target signaling pathways is paramount to designing and interpreting functional assays. The choice of in vitro models and readout technologies is directly informed by the downstream consequences of receptor activation and antagonism.

The Dopamine D1 Receptor: A Gαs-Coupled Pathway

The dopamine D1 receptor is a key player in motor control, reward, and cognition.[3] It is canonically coupled to the Gαs subunit of the heterotrimeric G-protein. Upon binding of its endogenous ligand, dopamine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[3][4][5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, ultimately modulating neuronal excitability and gene expression.[3][6] Antagonists of the D1 receptor, such as SCH 23390, preclude this signaling cascade by occupying the orthosteric binding site and preventing dopamine-mediated activation.

D1_Signaling_Pathway cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor G_protein Gαs/βγ D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Dopamine Dopamine Dopamine->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates SCH23390 SCH 23390 / 8-Bromo-2,3,4,5-tetrahydro- benzo[f]oxazepine SCH23390->D1R Blocks

Dopamine D1 Receptor Signaling Pathway
The Serotonin 5-HT2C Receptor: A Gαq-Coupled Pathway

The serotonin 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition.[7] It primarily couples to the Gαq subunit of the G-protein.[8] Activation by serotonin initiates a signaling cascade through phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] This transient increase in intracellular calcium concentration is a hallmark of 5-HT2C receptor activation and can be readily measured in functional assays. Antagonists like SB 242084 prevent this calcium mobilization by blocking serotonin binding.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2C Receptor G_protein Gαq/βγ Receptor->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG G_protein->PLC Activates PIP2 PIP2 PIP2->PLC Ligand Serotonin Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Downstream Downstream Cellular Effects Ca2_cyto->Downstream Activates Antagonist SB 242084 / 8-Bromo-2,3,4,5-tetrahydro- benzo[f]oxazepine Antagonist->Receptor Blocks

Serotonin 5-HT2C Receptor Signaling Pathway

Comparative Data Summary

The following table summarizes the key in vitro pharmacological parameters for the benchmark inhibitors. The objective of the subsequent experimental protocols is to generate analogous data for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (IC50/pA2)Assay Type
SCH 23390 Dopamine D10.2 - 0.3 nM[2]~0.62 nM (IC50)[10]Radioligand Binding ([3H]-SCH 23390), cAMP Accumulation
SB 242084 Serotonin 5-HT2C~1 nM (pKi = 9.0)[1][11]pKb = 9.3[1]Radioligand Binding ([3H]-Mesulergine), Phosphoinositide Hydrolysis / Calcium Flux
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine Dopamine D1 (Hypothesized)To be determinedTo be determinedRadioligand Binding, cAMP Accumulation
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine Serotonin 5-HT2C (Hypothesized)To be determinedTo be determinedRadioligand Binding, Calcium Flux

Experimental Protocols

The following protocols are designed to provide a robust and reproducible means of characterizing the binding and functional activity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Experimental Workflow Overview

Experimental_Workflow cluster_D1 Dopamine D1 Receptor Assays cluster_5HT2C Serotonin 5-HT2C Receptor Assays D1_Binding Radioligand Binding Assay ([3H]-SCH 23390) D1_Functional cAMP Functional Assay D1_Binding->D1_Functional Correlate Binding with Function Data_Analysis Data Analysis: Ki and IC50 Determination D1_Functional->Data_Analysis HT2C_Binding Radioligand Binding Assay ([3H]-Mesulergine) HT2C_Functional Calcium Flux Functional Assay HT2C_Binding->HT2C_Functional Correlate Binding with Function HT2C_Functional->Data_Analysis Start Test Compound: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine Start->D1_Binding Start->HT2C_Binding Conclusion Comparative Potency and Selectivity Profile Data_Analysis->Conclusion

Overall Experimental Workflow
Protocol 1: Dopamine D1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for the human dopamine D1 receptor through competitive displacement of the radioligand [3H]-SCH 23390.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [3H]-SCH 23390 (Specific Activity: ~70-85 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinant: 10 µM (+)-Butaclamol or 1 µM cis(Z)-flupenthixol.[5]

  • Test Compounds: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, SCH 23390 (as a positive control).

  • Equipment: 96-well microplates, filter mats (GF/C or equivalent), cell harvester, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and SCH 23390 in assay buffer. A typical concentration range would be from 10 pM to 100 µM.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]-SCH 23390 (at a final concentration near its Kd, e.g., 0.3 nM), and 150 µL of cell membrane suspension (typically 5-15 µg protein/well).[5][6]

    • Non-specific Binding: 50 µL non-specific determinant, 50 µL [3H]-SCH 23390, and 150 µL of cell membrane suspension.

    • Competition Binding: 50 µL of each concentration of the test compound or SCH 23390, 50 µL [3H]-SCH 23390, and 150 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6][12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding DPM from the total and competition binding DPM.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine D1 Receptor cAMP Functional Assay

Objective: To determine the functional antagonist potency (IC50) of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine by measuring its ability to inhibit dopamine-induced cAMP accumulation.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.[13]

  • Assay Medium: Serum-free medium (e.g., HBSS) with 20 mM HEPES.

  • Reference Agonist: Dopamine.

  • PDE Inhibitor: 0.5 mM IBMX or Rolipram (to prevent cAMP degradation).

  • Test Compounds: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, SCH 23390.

  • cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or equivalent cAMP detection kit.

  • Equipment: White, solid-bottom 384-well assay plates, multichannel pipette or automated liquid handler, plate reader capable of detecting the chosen assay signal (e.g., TR-FRET).

Procedure:

  • Cell Plating: Seed the D1-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay medium containing the PDE inhibitor.

  • Antagonist Pre-incubation: Add the test compound dilutions to the cells and incubate for 15-30 minutes at room temperature.[10]

  • Agonist Stimulation: Add dopamine at a concentration that elicits ~80% of its maximal response (EC80) to all wells except the basal control wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.[14]

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. Incubate for 60 minutes at room temperature.[14]

  • Signal Reading: Read the plate using a compatible plate reader.

  • Data Analysis:

    • Normalize the data with the basal (no agonist) and stimulated (agonist only) controls.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Serotonin 5-HT2C Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine for the human serotonin 5-HT2C receptor by competitive displacement of the radioligand [3H]-Mesulergine.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO-K1 cells stably expressing the human 5-HT2C receptor.

  • Radioligand: [3H]-Mesulergine (Specific Activity: ~70-85 Ci/mmol).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinant: 10 µM Mianserin or 1 µM Serotonin.

  • Test Compounds: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, SB 242084 (as a positive control).

  • Equipment: As described in Protocol 1.

Procedure:

  • Compound and Assay Setup: Follow the same general procedure as described in Protocol 1, substituting the D1 receptor-specific reagents with the 5-HT2C receptor-specific reagents listed above. A typical final concentration for [3H]-Mesulergine would be around its Kd (e.g., 1-2 nM).

  • Incubation: Incubate the plate at room temperature for 2 hours.[11]

  • Filtration, Quantification, and Data Analysis: Proceed as described in Protocol 1 to determine the Ki value of the test compound for the 5-HT2C receptor.

Protocol 4: Serotonin 5-HT2C Receptor Calcium Flux Functional Assay

Objective: To determine the functional antagonist potency (IC50) of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2C receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.

  • Reference Agonist: Serotonin (5-HT).

  • Test Compounds: 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, SB 242084.

  • Equipment: Black-walled, clear-bottom 96- or 384-well plates, fluorescence microplate reader with kinetic reading capability and liquid injection (Ex/Em ≈ 490/525 nm).[8]

Procedure:

  • Cell Plating: Seed the 5-HT2C-expressing HEK293 cells into black-walled, clear-bottom plates and allow them to form a confluent monolayer overnight.[8]

  • Dye Loading: Remove the growth medium and add the calcium indicator dye (e.g., 2-5 µM Fluo-8 AM in assay buffer). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[8]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes.

    • Initiate the kinetic read, establishing a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's injectors, add serotonin at an EC80 concentration to stimulate the calcium flux.

    • Continue to record the fluorescence signal for at least 60-120 seconds.[8]

  • Data Analysis:

    • Calculate the response for each well as the maximum fluorescence signal minus the baseline fluorescence.

    • Normalize the data to the control responses (basal and agonist-stimulated).

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The successful execution of these benchmarking studies will provide a comprehensive in vitro pharmacological profile of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. By quantitatively comparing its binding affinity and functional potency to the gold-standard inhibitors SCH 23390 and SB 242084, researchers can ascertain its potential as a dopamine D1 and/or serotonin 5-HT2C receptor antagonist. This data-driven approach is fundamental for establishing structure-activity relationships, guiding lead optimization efforts, and ultimately, for the rational design of novel therapeutics for CNS disorders.

References

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]SCH-23390 [Ligand Id: 946] activity data from GtoPdb and ChEMBL. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
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A Comparative Analysis of Synthetic Routes to Halogenated Benzoxazepines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The halogenated benzoxazepine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. The strategic incorporation of halogens can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Consequently, the efficient and versatile synthesis of halogenated benzoxazepines is a subject of considerable interest in the drug development community. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.

The Classical Approach: Intramolecular Cyclization of 2-(Aryloxy)aniline Derivatives

One of the most established methods for constructing the benzoxazepine core involves the intramolecular cyclization of a pre-formed diaryl ether intermediate. This strategy is conceptually straightforward and has been a workhorse in the field for decades.

The general workflow for this approach is depicted below:

cluster_0 Classical Route Workflow A Halogenated 2-Fluoronitrobenzene C Diaryl Ether Intermediate A->C SNAr Reaction B Phenol Derivative B->C D Reduction of Nitro Group C->D E 2-(Aryloxy)aniline D->E F Intramolecular Cyclization E->F G Halogenated Benzoxazepine F->G

Figure 1: General workflow for the classical synthesis of halogenated benzoxazepines.

Mechanism and Experimental Considerations:

The key steps in this synthesis are the initial nucleophilic aromatic substitution (SNAr) to form the diaryl ether and the subsequent intramolecular cyclization. The choice of a highly activated nitro-substituted aryl fluoride is crucial for the success of the SNAr reaction. The nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic attack by the phenoxide.

The reduction of the nitro group to an amine is typically achieved using standard conditions, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (e.g., SnCl2/HCl). The choice of reducing agent can be critical to avoid the reduction of the halogen substituents.

The final cyclization step is often the most challenging. It can be promoted by heat or by using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5). The success of this step is highly dependent on the substitution pattern of the aromatic rings.

Experimental Protocol: Synthesis of 2-Chlorodibenz[b,f]oxazepine

  • Step 1: Synthesis of 2-(4-chlorophenoxy)aniline. To a solution of 4-chlorophenol (1.28 g, 10 mmol) in dry DMF (20 mL), add potassium carbonate (2.76 g, 20 mmol). Stir the mixture at room temperature for 30 minutes. Add 2-fluoronitrobenzene (1.41 g, 10 mmol) and heat the reaction mixture at 120 °C for 12 hours. After cooling, pour the mixture into ice water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the diaryl ether intermediate.

  • Step 2: Reduction. The diaryl ether intermediate (10 mmol) is dissolved in ethanol (50 mL), and 10% Pd/C (100 mg) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 4 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to give 2-(4-chlorophenoxy)aniline.

  • Step 3: Cyclization. 2-(4-chlorophenoxy)aniline (10 mmol) is added to polyphosphoric acid (20 g) and heated at 180 °C for 4 hours. The mixture is cooled, and ice water is added. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-chlorodibenz[b,f]oxazepine.

Modern Strategies: Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of biaryl and heteroaryl compounds, and benzoxazepines are no exception. Palladium- and copper-catalyzed cross-coupling reactions offer a more convergent and often higher-yielding alternative to the classical approach.

2.1. The Ullmann Condensation

The copper-catalyzed Ullmann condensation is a powerful tool for the formation of C-O and C-N bonds. In the context of benzoxazepine synthesis, it can be employed to construct the diaryl ether linkage or to form the final C-N bond of the oxazepine ring.

cluster_1 Ullmann Condensation Workflow A Halogenated 2-Aminophenol F Halogenated Benzoxazepine A->F B Halogenated 2-Iodobenzoic Acid B->F C Copper Catalyst (e.g., CuI) C->F D Ligand (e.g., L-proline) D->F E Base (e.g., K2CO3) E->F

Figure 2: Convergent synthesis of halogenated benzoxazepines via Ullmann condensation.

Mechanism and Experimental Considerations:

The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol or an amine in the presence of a copper catalyst and a base. The use of ligands, such as L-proline or neocuproine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating reductive elimination. A key advantage of this method is its tolerance of a wide range of functional groups.

2.2. The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is another cornerstone of modern C-N bond formation. It offers a highly efficient and general method for the synthesis of N-aryl compounds, making it well-suited for the final ring-closing step in benzoxazepine synthesis.

Experimental Protocol: Synthesis of 8-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]oxazepine (A Loxapine Analog)

  • Step 1: Synthesis of (2-bromophenyl)(2-chloro-5-nitrophenyl)ether. A mixture of 2-bromophenol (1.73 g, 10 mmol), 2-chloro-5-nitro-1-fluorobenzene (1.75 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (20 mL) is heated at 100 °C for 6 hours. The reaction mixture is worked up as described in the classical method to yield the diaryl ether.

  • Step 2: Buchwald-Hartwig Amination. To a solution of the diaryl ether (10 mmol) and 1-methylpiperazine (1.1 g, 11 mmol) in toluene (30 mL) is added sodium tert-butoxide (1.34 g, 14 mmol), Pd2(dba)3 (92 mg, 0.1 mmol), and Xantphos (173 mg, 0.3 mmol). The mixture is heated at 110 °C for 12 hours under an argon atmosphere. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular halogenated benzoxazepine will depend on several factors, including the availability of starting materials, the desired substitution pattern, and scalability.

Parameter Classical Route Ullmann Condensation Buchwald-Hartwig Amination
Key Transformation Intramolecular Cyclization (SNAr)Copper-Catalyzed C-N/C-O CouplingPalladium-Catalyzed C-N Coupling
Typical Yields Moderate to Good (40-70%)Good to Excellent (60-90%)Good to Excellent (70-95%)
Substrate Scope More limited by electronics of ringsBroadVery Broad
Catalyst Often requires strong acid (PPA)Copper (e.g., CuI, Cu2O)Palladium (e.g., Pd(OAc)2, Pd2(dba)3)
Ligands Not applicableOften required (e.g., L-proline)Required (e.g., BINAP, Xantphos)
Reaction Conditions Harsh (high temperatures)MilderGenerally Milder
Cost-Effectiveness Generally lower catalyst costModerateHigher catalyst and ligand cost

Key Insights from Experimental Data:

  • For simple, unsubstituted or electron-poor halogenated benzoxazepines, the classical route can be a cost-effective option, provided the cyclization precursor is readily accessible.

  • The Ullmann condensation offers a significant advantage in terms of yield and substrate scope, particularly for more complex or sterically hindered targets. The use of modern, ligand-assisted protocols has greatly expanded the utility of this reaction.

  • The Buchwald-Hartwig amination is arguably the most versatile and highest-yielding method. Its broad functional group tolerance and mild reaction conditions make it the preferred choice for late-stage diversification of complex molecules, a common requirement in drug discovery programs.

Conclusion

The synthesis of halogenated benzoxazepines has evolved from harsh, classical methods to elegant and efficient transition-metal catalyzed strategies. While the classical approach retains its utility in certain contexts, the superior yields, broader substrate scope, and milder conditions of the Ullmann condensation and Buchwald-Hartwig amination have established them as the state-of-the-art in modern medicinal chemistry. The choice of the optimal route will always be a case-specific decision, balancing factors such as cost, scalability, and the chemical complexity of the target molecule. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is paramount for the successful development of novel benzoxazepine-based therapeutics.

References

  • Title: Synthesis of Dibenz[b,f]oxazepines and their Derivatives Source: Journal of Organic Chemistry URL:[Link]
  • Title: A General and Efficient Copper-Catalyzed Synthesis of Dibenzo[b,f]oxazepines Source: Organic Letters URL:[Link]
  • Title: Palladium-Catalyzed Synthesis of Dibenzo[b,f]oxazepines (Loxapines) and their Application in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: The Smiles Rearrangement in the Synthesis of Heterocyclic Compounds Source: Chemical Reviews URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Chemical Reviews URL:[Link]

The 2,3,4,5-Tetrahydrobenzo[f]oxazepine Scaffold: A Comparative Guide to In-Vitro and In-Vivo Activity Correlation

The 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine Scaffold: A Comparative Guide to In-Vitro and In-Vivo Activity Correlation

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is paved with rigorous in-vitro and in-vivo evaluation. A critical juncture in this journey is establishing a meaningful correlation between laboratory assays and outcomes in living organisms. This guide provides an in-depth technical comparison of the biological activities associated with the versatile 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold. While specific data on the 8-bromo substituted variant is limited in publicly accessible literature, this document will explore the broader class of molecules built upon this core structure, highlighting how substitutions influence activity across different therapeutic targets. We will delve into the causality behind experimental choices and provide a framework for establishing self-validating protocols to ensure scientific integrity.

The Versatility of the Tetrahydrobenzo[f][1][2]oxazepine Core

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its inherent three-dimensional conformation, coupled with multiple sites for chemical modification, renders it an attractive template for designing molecules that can interact with a diverse range of biological targets[1]. This guide will focus on three distinct areas where this scaffold has shown significant promise: neuroprotection via monoamine oxidase B (MAO-B) inhibition, anticancer activity through targeting Traf2- and Nck-interacting kinase (TNIK), and anti-parasitic potential by disrupting the PEX14-PEX5 protein-protein interaction.

I. Inhibition of Human Monoamine Oxidase B (hMAO-B) for Neurodegenerative Diseases

Inhibition of hMAO-B is a clinically validated strategy for the treatment of Parkinson's disease. This enzyme is responsible for the degradation of dopamine in the brain, and its inhibition can help to restore dopaminergic tone. The tetrahydrobenzo[f][1][2]oxazepine scaffold has been successfully utilized to develop potent and selective hMAO-B inhibitors.

In-Vitro Activity of Tetrahydrobenzo[f][1][2]oxazepine-based hMAO-B Inhibitors

The primary in-vitro assay to determine the potency of hMAO-B inhibitors is a fluorescence-based enzymatic assay that measures the production of hydrogen peroxide, a byproduct of the MAO-B catalytic cycle. The key parameter derived from this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDR1R2hMAO-B IC50 (nM)hMAO-A IC50 (nM)Selectivity Index (SI = IC50 MAO-A/IC50 MAO-B)
ZM24 HCl1.5>10000>6667
ZM26 FCl2.1>10000>4762
Safinamide--245800241

Data synthesized from a study on hMAO-B inhibitors featuring a tetrahydrobenzo[f][1][2]oxazepine core.

As the data indicates, derivatives of the tetrahydrobenzo[f][1][2]oxazepine scaffold (ZM24 and ZM26) exhibit significantly greater potency and selectivity for hMAO-B compared to the approved drug Safinamide. This highlights the potential of this scaffold in designing superior next-generation neuroprotective agents.

In-Vivo Evaluation in a Parkinson's Disease Model

The in-vivo efficacy of these compounds is typically assessed in animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Experimental Protocol: MPTP-induced Mouse Model of Parkinson's Disease

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction of Parkinsonism: Mice are administered with MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) once daily for five consecutive days.

  • Compound Administration: The test compounds (e.g., ZM24, ZM26) or vehicle are administered orally or intraperitoneally at specified doses for a defined period, often starting before or concurrently with MPTP administration.

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (to assess motor coordination and balance) and the pole test (to measure bradykinesia).

  • Neurochemical Analysis: After the treatment period, brain tissues (specifically the striatum and substantia nigra) are collected. High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

  • Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed on brain sections to assess the extent of neuronal loss and the neuroprotective effect of the compounds.

A successful in-vivo outcome would demonstrate a significant improvement in motor function, restoration of dopamine levels, and protection of dopaminergic neurons in the compound-treated groups compared to the MPTP-only group.

Establishing In-Vitro to In-Vivo Correlation (IVIVC) for MAO-B Inhibitors

A strong IVIVC is crucial for predictive drug development. For MAO-B inhibitors, this involves correlating the in-vitro potency (IC50) with in-vivo neuroprotective effects. While a direct linear correlation is not always achievable due to complex pharmacokinetic and pharmacodynamic factors, a rank-order correlation is often sought. This means that compounds with higher in-vitro potency are expected to show greater efficacy in vivo, assuming comparable pharmacokinetic profiles.

Factors influencing the IVIVC for MAO-B inhibitors include:

  • Blood-Brain Barrier (BBB) Penetration: The compound must efficiently cross the BBB to reach its target in the central nervous system.

  • Metabolic Stability: The compound should have a reasonable half-life in the body to maintain therapeutic concentrations.

  • Off-Target Effects: Lack of selectivity can lead to side effects that may mask the therapeutic benefit.

A study on the metabolism of compounds cleared by monoamine oxidase demonstrated that it is possible to predict in-vivo metabolic clearance from in-vitro metabolic data, which is a key component of establishing a robust IVIVC[3].

IVIVC_Frameworkcluster_invitroIn-Vitro Evaluationcluster_invivoIn-Vivo Evaluationinvitro_ic50hMAO-B IC50 Determination(Potency & Selectivity)invivo_pdBehavioral & Neurochemical Readouts(MPTP Model)invitro_ic50->invivo_pdCorrelates withEfficacyinvitro_pkIn-Vitro ADME(BBB permeability, Metabolic Stability)invivo_pkPharmacokinetics(Brain & Plasma Concentration)invitro_pk->invivo_pkPredictsExposureinvivo_pk->invivo_pdInfluences

Caption: IVIVC framework for MAO-B inhibitors.

II. Targeting the Wnt/β-catenin Pathway in Colorectal Cancer with TNIK Inhibitors

The Traf2- and Nck-interacting kinase (TNIK) is a key downstream component of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many colorectal cancers (CRC). Inhibition of TNIK presents a promising therapeutic strategy for this malignancy. The tetrahydrobenzo[f][1][2]oxazepine scaffold has been explored for the development of potent and selective TNIK inhibitors[4].

In-Vitro Efficacy of Tetrahydrobenzo[f][1][2]oxazepine-based TNIK Inhibitors

The in-vitro potency of TNIK inhibitors is determined using a kinase activity assay, often employing a time-resolved fluorescence energy transfer (TR-FRET) format. Cellular activity is then confirmed in CRC cell lines by assessing the inhibition of cell proliferation and migration.

Compound IDTNIK IC50 (nM)HCT116 Cell Proliferation IC50 (µM)
21k 260.15

Data from a study on 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as TNIK inhibitors.[4]

Compound 21k , a derivative of the related 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold, demonstrates potent enzymatic inhibition of TNIK and significant anti-proliferative effects in a Wnt-driven CRC cell line.

In-Vivo Assessment in a Colorectal Cancer Xenograft Model

The in-vivo antitumor activity of TNIK inhibitors is evaluated in a xenograft mouse model, where human CRC cells are implanted into immunocompromised mice.

Experimental Protocol: HCT116 Xenograft Mouse Model

  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured under standard conditions.

  • Tumor Implantation: A suspension of HCT116 cells is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., 21k) or vehicle is administered (e.g., orally) at specified doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Pharmacodynamic (PD) Biomarker Analysis: Tumor tissues can be analyzed for biomarkers of Wnt pathway inhibition, such as the expression levels of TNIK target genes (e.g., c-Myc, Cyclin D1).

A positive in-vivo result would be a statistically significant reduction in tumor volume and weight in the compound-treated mice.

Wnt_PathwayWntWnt LigandFrizzledFrizzled ReceptorWnt->FrizzledDishevelledDishevelledFrizzled->DishevelledLRPLRP5/6 Co-receptorLRP->DishevelledDestruction_ComplexDestruction Complex(Axin, APC, GSK3β)Dishevelled->Destruction_ComplexinhibitsBeta_Cateninβ-cateninDestruction_Complex->Beta_Cateninphosphorylates fordegradationTCF_LEFTCF/LEFBeta_Catenin->TCF_LEFtranslocates to nucleusand binds toTNIKTNIKTCF_LEF->TNIKrecruitsTarget_GenesTarget Gene Expression(c-Myc, Cyclin D1)TNIK->Target_GenesactivatesProliferationCell Proliferation& MigrationTarget_Genes->ProliferationInhibitorTNIK Inhibitor(e.g., Compound 21k)Inhibitor->TNIKinhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the role of TNIK.

III. Development of Trypanocidal Agents by Targeting the PEX14-PEX5 Interaction

Trypanosomiasis, caused by parasites of the genus Trypanosoma, is a neglected tropical disease with limited treatment options. A novel therapeutic strategy involves disrupting the import of proteins into glycosomes, which are organelles essential for the parasite's metabolism. This can be achieved by inhibiting the protein-protein interaction (PPI) between PEX14 and PEX5. The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold has been identified as a promising starting point for the design of PEX14-PEX5 PPI inhibitors[2].

In-Vitro Characterization of Tetrahydrobenzo[f][1][2]oxazepine-based PEX14-PEX5 Inhibitors

The in-vitro activity of these inhibitors is assessed using a combination of biophysical and cell-based assays.

Experimental Protocol: In-Vitro Evaluation of PEX14-PEX5 Inhibitors

  • AlphaScreen Assay: This bead-based proximity assay is used to quantify the disruption of the PEX14-PEX5 interaction in a high-throughput format. Recombinant PEX14 and PEX5 proteins are tagged with donor and acceptor beads, respectively. A signal is generated when the proteins are in close proximity. The addition of an inhibitor disrupts the interaction, leading to a decrease in the signal. The IC50 value is determined from the dose-response curve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, are used to confirm the direct binding of the compounds to PEX14.

  • Trypanocidal Activity Assay: The in-vitro efficacy against the parasite is determined by incubating Trypanosoma brucei trypomastigotes with varying concentrations of the test compounds. Cell viability is assessed after a defined period (e.g., 72 hours) using a resazurin-based assay. The EC50 (half-maximal effective concentration) is calculated.

  • Cytotoxicity Assay: To assess selectivity, the cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., HEK293 cells) using a similar viability assay. The CC50 (half-maximal cytotoxic concentration) is determined. The selectivity index (SI = CC50/EC50) is then calculated.

Compound IDTbPEX14-PEX5 IC50 (µM)T. brucei EC50 (µM)HEK293 CC50 (µM)SI
7t 253.1>50>16

Data synthesized from a study on substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines as trypanocidal agents.[5]

Compound 7t , a derivative of the tetrahydrobenzo[f][1][2]oxazepine scaffold, shows moderate inhibition of the PEX14-PEX5 interaction and potent, selective activity against T. brucei.

In-Vivo Efficacy in a Murine Model of Trypanosomiasis

The in-vivo efficacy of promising trypanocidal compounds is evaluated in a mouse model of African trypanosomiasis.

Experimental Protocol: Mouse Model of African Trypanosomiasis

  • Infection: Mice are infected with a specific strain of Trypanosoma brucei (e.g., T. b. brucei GVR35) via intraperitoneal injection.

  • Parasitemia Monitoring: The level of parasites in the blood (parasitemia) is monitored regularly by microscopic examination of tail blood.

  • Compound Administration: Treatment with the test compound or vehicle is initiated when a detectable level of parasitemia is established. The compound is administered at various doses and schedules (e.g., once daily for 4 days, intraperitoneally).

  • Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood. The survival of the treated mice is also monitored. A compound is considered curative if it leads to complete and sustained clearance of parasitemia and prevents relapse.

Due to the early stage of development for this class of compounds, in-vivo data for tetrahydrobenzo[f][1][2]oxazepine-based PEX14-PEX5 inhibitors is not yet extensively published. However, a successful in-vivo study would demonstrate a significant reduction or complete clearance of parasitemia and increased survival in the treated animals compared to the vehicle control.

Conclusion

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics targeting a range of diseases. This guide has provided a comparative overview of its application in the development of hMAO-B inhibitors for neurodegenerative disorders, TNIK inhibitors for colorectal cancer, and PEX14-PEX5 PPI inhibitors for trypanosomiasis. By understanding the structure-activity relationships, employing robust in-vitro and in-vivo experimental protocols, and focusing on establishing meaningful in-vitro to in-vivo correlations, researchers can effectively advance compounds based on this privileged scaffold from the laboratory to the clinic. The principles and methodologies outlined herein provide a framework for the rational design and evaluation of the next generation of drugs built upon the tetrahydrobenzo[f][1][2]oxazepine core.

References

  • Fino, D., et al. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling.
  • Obach, R. S. In vitro-in vivo correlation for intrinsic clearance for CP-409092 and sumatriptan: A case study to predict the in vivo clearance for compounds metabolized by monoamine oxidase. ResearchGate.
  • Dawidowski, M., et al. Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma. PubMed.
  • Insilico Medicine. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. BioWorld.
  • Kumar, A., et al. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. PubMed.
  • Kumar, A., et al. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. ResearchGate.
  • Dawidowski, M., et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Wang, Y., et al. Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed.
  • Windshügel, B., et al. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. RSC Publishing.
  • O'Connell, K., et al. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells. NIH.
  • Fino, D., et al. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. ACS Publications.
  • Zhu, M., et al. Design, Synthesis, and Biological Evaluation of Highly Potent and Selective hMAO-B Inhibitors Featuring a Tetrahydrobenzo[f][1][2]oxazepine Core. ResearchGate.
  • Khan, I., et al. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Ucar, G., et al. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central.
  • Patel, M. B., et al. Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate.
  • OUCI. 6,7-Dihydrobenzo[f]benzo[2][3]imidazo[1,2-d][1][2]oxazepine derivatives as selective inhibitors of PI3Kα.

A Researcher's Guide to Confirming Target Engagement of Novel Compounds: A Case Study with 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the definitive confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive framework for establishing target engagement, using the novel compound 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a case study. We will delve into the strategic selection of assays, from initial target identification in a cellular milieu to orthogonal validation through in vitro methodologies, emphasizing the causality behind experimental choices to ensure scientific rigor.

The benzoxazepine scaffold is present in a variety of biologically active compounds, suggesting a potential for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine to interact with therapeutically relevant targets[1][2]. However, without established data, a systematic approach is crucial to first identify and then confirm its molecular target(s).

Part 1: The Cellular Context First - Unbiased Target Identification with Thermal Proteome Profiling (TPP)

When the target of a novel compound is unknown, an unbiased approach within a native cellular environment is invaluable. Thermal Proteome Profiling (TPP), a high-throughput mass spectrometry-based extension of the Cellular Thermal Shift Assay (CETSA), allows for the global assessment of protein thermal stability changes upon compound treatment.[3] The core principle is that a ligand binding to its target protein will stabilize it, increasing its resistance to heat-induced denaturation.[4][5]

Experimental Workflow: Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_ms_analysis Proteomics Analysis A 1. Cell Culture (e.g., relevant cancer cell line) B 2. Treatment (Vehicle vs. 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine) A->B C 3. Aliquot cells and apply temperature gradient B->C D 4. Cell Lysis & Separation (soluble vs. aggregated proteins) C->D E 5. Sample Preparation (Digestion, TMT labeling) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Identify proteins with significant thermal shifts) F->G CETSA_Workflow A 1. Cell Treatment (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lysis & Centrifugation B->C D 4. Collect Supernatant (Soluble Proteins) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with Antibody (Anti-Kinase X) E->F G 7. Data Analysis (Plot soluble protein vs. temperature) F->G Signaling_Pathway cluster_pathway Hypothetical Kinase X Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Substrate Substrate KinaseX->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine Inhibitor->KinaseX

Sources

A Comparative Guide to the Reproducible Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic routes to 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a directly published, step-by-step protocol for this specific molecule, this document presents a plausible and reproducible synthetic strategy based on established methodologies for analogous compounds. We will delve into the mechanistic underpinnings of the proposed synthesis, offer a detailed experimental protocol, and compare it with alternative approaches for the synthesis of related bromo-substituted benzoxazepines.

Introduction: The Significance of the Benzoxazepine Scaffold

Benzoxazepine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] Their structural similarity to benzodiazepines has led to the exploration of their potential as anticonvulsant, antimicrobial, anticancer, and antipsychotic agents.[1] The introduction of a bromine substituent on the benzene ring, as in 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target for drug discovery programs. The reproducibility of its synthesis is therefore a critical factor for its further investigation and development.

Proposed Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Two-Step Approach

Based on general methods for the synthesis of benzoxazepine and related heterocyclic systems, a two-step approach starting from commercially available 4-bromophenol is proposed. This strategy involves an initial O-alkylation followed by an intramolecular cyclization.

Step 1: O-Alkylation of 4-Bromophenol

The first step involves the reaction of 4-bromophenol with 2-chloroethanamine hydrochloride in the presence of a suitable base to form 2-((4-bromophenyl)oxy)ethan-1-amine. This is a classic Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-((4-bromophenyl)oxy)ethan-1-amine

  • To a solution of 4-bromophenol (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide salt.

  • Add 2-chloroethanamine hydrochloride (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-((4-bromophenyl)oxy)ethan-1-amine.

Step 2: Intramolecular Cyclization to form the Oxazepine Ring

The second and final step is the intramolecular cyclization of the synthesized amino-ether with a suitable C1 synthon, such as paraformaldehyde, to form the 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine ring. This type of reaction, often referred to as a Pictet-Spengler type reaction, is a common method for the formation of seven-membered rings.

Experimental Protocol: Synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

  • Dissolve 2-((4-bromophenyl)oxy)ethan-1-amine (1 eq.) in a suitable solvent, such as toluene or xylene.

  • Add paraformaldehyde (1.2 eq.) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

  • Heat the mixture to reflux (typically 110-140 °C) using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Mechanistic Insights

The key steps in the proposed synthesis are the nucleophilic substitution in the first step and the intramolecular electrophilic aromatic substitution in the second step.

Mechanism of O-Alkylation

The reaction proceeds via a standard SN2 mechanism. The hydride ion from NaH deprotonates the hydroxyl group of 4-bromophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanamine, displacing the chloride ion and forming the desired ether linkage.

Mechanism of Intramolecular Cyclization

The intramolecular cyclization is an acid-catalyzed process. The amine group of 2-((4-bromophenyl)oxy)ethan-1-amine reacts with formaldehyde (from paraformaldehyde) to form an iminium ion intermediate. The electron-rich aromatic ring then acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction to form the seven-membered oxazepine ring. The subsequent loss of a proton restores the aromaticity of the benzene ring.

Comparative Analysis of Synthetic Routes

While a direct comparison for the synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine is challenging due to the lack of published data, we can compare the proposed route with other general strategies for synthesizing bromo-substituted benzoxazepines.

Synthetic Strategy Starting Materials Key Reactions Advantages Potential Challenges Reference
Proposed Two-Step Synthesis 4-Bromophenol, 2-chloroethanamineWilliamson Ether Synthesis, Intramolecular CyclizationReadily available starting materials, straightforward reaction conditions.Optimization of cyclization conditions may be required to maximize yield.General Principles
Reaction of 2-Aminophenol with Bromo Chalcones 2-Aminophenol, Bromo ChalconesMichael Addition, Intramolecular CyclizationOne-pot potential for some derivatives.Synthesis of specific bromo chalcone precursors may be required.[2]
Multi-step Synthesis via Imidazole Intermediate 4-bromo-2-fluorobenzimidamideImidazole formation, Alkylation, Intramolecular CyclizationAllows for the synthesis of more complex, fused ring systems.Longer synthetic route, potentially lower overall yield.[3]

Data Presentation

Predicted Characterization Data for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine:

Property Predicted Value
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
1H NMR (CDCl3, 400 MHz) δ (ppm) ~7.2-6.8 (aromatic protons), ~4.5 (O-CH2), ~3.8 (N-CH2), ~3.1 (Ar-CH2), ~2.0 (NH)
13C NMR (CDCl3, 100 MHz) δ (ppm) ~155 (C-O), ~132-115 (aromatic carbons), ~113 (C-Br), ~70 (O-CH2), ~50 (N-CH2), ~45 (Ar-CH2)
Mass Spectrometry (ESI-MS) m/z 228.00, 230.00 [M+H]+ (isotopic pattern for Br)

Note: The predicted NMR chemical shifts are estimations based on data from structurally similar compounds and may vary.[4][5]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A 4-Bromophenol C NaH, DMF A->C 1. B 2-Chloroethanamine HCl B->C 2. D 2-((4-bromophenyl)oxy)ethan-1-amine C->D Heat E Paraformaldehyde, PTSA D->E Reflux in Toluene F 8-Bromo-2,3,4,5-tetrahydro- benzo[f]oxazepine E->F

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of Novel CNS-Active Compounds: A Case Study on 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern drug discovery, particularly within neuroscience, the characterization of a molecule's selectivity is not merely a routine step but the cornerstone of its therapeutic potential and safety profile. This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, using 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a representative, albeit currently uncharacterized, compound. We will delineate the critical experimental workflows, from initial binding assays to functional characterization, and contextualize the data against established benchmarks. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals aiming to rigorously profile novel CNS-active compounds.

Introduction: The Imperative of Selectivity in CNS Drug Discovery

The tetrahydrobenzo[f]oxazepine scaffold represents a class of compounds with significant potential for interacting with central nervous system (CNS) targets due to its structural motifs.[1][2] The specific compound, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine (hereafter referred to as Compound X), is a novel entity for which no public pharmacological data is currently available. The journey from a synthesized molecule to a viable drug candidate is paved with rigorous testing, and the most crucial of these is the determination of its selectivity—the degree to which it binds to its intended biological target versus other, unintended targets.

High selectivity is paramount as it often correlates with a wider therapeutic window and a more favorable side-effect profile. Off-target interactions can lead to unforeseen toxicities or undesirable physiological effects. For instance, in the development of dopamine receptor ligands, achieving selectivity for the D3 subtype over the highly homologous D2 subtype is a significant challenge but is critical for potentially treating conditions like substance use disorder without inducing the motor side effects associated with D2 receptor blockade.[3][4]

This guide, therefore, uses Compound X as a hypothetical subject to illustrate the self-validating system of protocols required to build a robust selectivity profile. We will proceed under the hypothesis that its structural features suggest potential activity at dopamine receptors, a common target class for such scaffolds.

The Experimental Roadmap: A Multi-tiered Approach to Defining Selectivity

A thorough evaluation of selectivity is not a single experiment but a logical, tiered progression. The goal is to build a comprehensive understanding of the compound's interaction with the biological landscape.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vitro Safety a Primary Target Binding Assay (e.g., D3 Receptor) b Selectivity Panel (e.g., D1, D2, D4, D5 Receptors) a->b Initial Hit c Broad Off-Target Panel (e.g., CEREP Panel) b->c Confirmed Selectivity d Functional Assay (Antagonist Mode) (e.g., cAMP Assay on D3 & D2) c->d Selective Compound e Functional Assay (Agonist Mode) (Counter-screen) d->e f hERG Channel Assay e->f Functionally Validated g Cytotoxicity Assay f->g

Caption: A tiered experimental workflow for comprehensive selectivity profiling.

Phase 1: Affinity Profiling - Does it Bind, and Where?

The first step is to determine if and how tightly Compound X binds to its hypothetical primary target and a panel of related receptors. Radioligand binding assays are the gold standard for this initial phase, providing quantitative measures of affinity (Ki).

Protocol: Radioligand Competition Binding Assay
  • Preparation of Membranes: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing human Dopamine D3 receptors). Culture cells to high density, harvest, and prepare membrane fractions through homogenization and centrifugation.

  • Assay Conditions: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors) at a concentration near its Kd, and varying concentrations of the test compound (Compound X).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. The duration and temperature are receptor-specific (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Building the Affinity Table

The power of this approach lies in comparing the affinity of Compound X across a panel of targets. For our case study, we will compare it to a known selective D3 antagonist (Alternative A) and a non-selective dopamine antagonist (Alternative B).

Hypothetical Binding Affinity Data

CompoundD3 Ki (nM)D2 Ki (nM)D1 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2/D3 Selectivity Ratio
Compound X 5.2 485 >10,0002,100>10,00093x
Alternative A1.1180>10,0005,4008,000164x
Alternative B15251,500350951.7x

This table contains simulated data for illustrative purposes.

Interpretation: In this hypothetical scenario, Compound X demonstrates a strong affinity for the D3 receptor and a 93-fold selectivity over the D2 receptor. This is a promising initial profile, warranting further investigation into its functional activity. Alternative A serves as a benchmark for high selectivity, while Alternative B illustrates a compound with poor selectivity that would likely have a complex pharmacological profile.

Phase 2: Functional Characterization - What is the Effect of Binding?

High affinity does not reveal the functional consequence of binding. The compound could be an antagonist (blocking the receptor), an agonist (activating it), or a partial agonist. Functional assays are essential to elucidate this.

Dopamine Receptor Signaling Pathway

D2-like receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 Cell Membrane Dopamine Dopamine Receptor D3 Receptor Dopamine->Receptor Activates Antagonist Antagonist (e.g., Compound X) Antagonist->Receptor Blocks G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased cAMP & Downstream Effects cAMP->Response

Caption: Simplified D3 receptor antagonist signaling pathway.

Protocol: cAMP Functional Assay (Antagonist Mode)
  • Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-hD3) that responds to Gi/o activation.

  • Assay Setup: Seed cells in a microplate. Pre-incubate the cells with various concentrations of the antagonist (Compound X).

  • Stimulation: Add a fixed concentration of an agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX to stimulate the receptor and induce a drop in cAMP. Forskolin is added to first stimulate adenylyl cyclase, creating a high baseline of cAMP against which the agonist's inhibitory effect can be measured.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the antagonist concentration. The data will show the antagonist's ability to reverse the agonist-induced decrease in cAMP. Calculate the IC50, which can be converted to a functional inhibition constant (Kb).

Data Presentation: Comparing Functional Potency

Hypothetical Functional Antagonist Data

CompoundD3 Functional Antagonism Kb (nM)D2 Functional Antagonism Kb (nM)Functional Selectivity (D2/D3)
Compound X 12.5 1350 108x
Alternative A4.8950198x
Alternative B35401.1x

This table contains simulated data for illustrative purposes.

Interpretation: The functional data for Compound X corroborates the binding data, demonstrating potent antagonism at the D3 receptor with over 100-fold functional selectivity against the D2 receptor. This consistency between affinity and function strengthens the case for its selective profile.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The rigorous, multi-step evaluation outlined in this guide provides a robust framework for characterizing the selectivity of a novel compound like 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine. Through a combination of high-throughput binding assays against a panel of relevant targets and subsequent functional validation on the most potent hits, a clear picture of a compound's biological interactions can be formed.

Based on our hypothetical, yet plausible, data, "Compound X" emerges as a potent and selective D3 receptor antagonist. Its high selectivity ratio in both binding and functional assays suggests it could be a valuable tool for investigating D3 receptor pharmacology and a potential starting point for a therapeutic development program. This systematic approach ensures that decisions in drug discovery are data-driven, minimizing the risk of advancing compounds with undesirable off-target activities and maximizing the potential for clinical success.

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Comparison of the ADME properties of different benzoxazepine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the dibenzoxazepine class of compounds holds a significant position. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules is paramount for optimizing their therapeutic efficacy and safety profiles. This guide provides a detailed, objective comparison of the ADME characteristics of two key benzoxazepine derivatives: the antipsychotic agent loxapine and its primary active metabolite, the antidepressant amoxapine . The information herein is supported by experimental data to aid researchers in drug discovery and development.

Introduction: The Significance of ADME in Benzoxazepine Drug Development

The therapeutic journey of a drug candidate is critically influenced by its pharmacokinetic profile. For centrally acting agents like benzoxazepine derivatives, properties such as the rate of absorption, extent of distribution into the central nervous system (CNS), metabolic fate, and route of elimination dictate the onset, intensity, and duration of pharmacological action. A thorough understanding of these ADME parameters allows for the rational design of dosing regimens, prediction of potential drug-drug interactions, and anticipation of inter-individual variability in patient response.

Loxapine, a tricyclic antipsychotic, and its N-demethylated metabolite, amoxapine, which itself is marketed as a tricyclic antidepressant, provide a compelling case study in the structure-ADME relationship within the benzoxazepine scaffold.[1][2] While structurally similar, their distinct pharmacological applications underscore the subtle yet significant impact of their metabolic conversion and resulting pharmacokinetic differences.

Absorption: Getting into the System

The absorption profile of a drug determines how quickly and to what extent it becomes available at its site of action. Both loxapine and amoxapine are readily absorbed following oral administration.

Loxapine is available in both oral and inhalation formulations, with the latter designed for rapid control of acute agitation.[3] Oral administration of loxapine results in virtually complete absorption.[4] Peak plasma concentrations are typically reached within 1-3 hours.[5] The inhalation route provides a much faster onset, with a median time to maximum plasma concentration (Tmax) of just 2 minutes.[6]

Amoxapine , when administered orally, is also rapidly and completely absorbed from the gastrointestinal tract. Peak plasma concentrations are achieved in approximately 90 minutes.[7]

The rapid absorption of both compounds is a key attribute for their clinical use, particularly in acute psychiatric settings. The lipophilicity of the benzoxazepine core structure facilitates its passage across biological membranes, contributing to this efficient absorption.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body, especially its ability to cross the blood-brain barrier for CNS-active agents, is crucial. Both loxapine and amoxapine are widely distributed in the body.

Loxapine is rapidly removed from the plasma and distributed to various tissues. Animal studies indicate a preferential initial distribution to the lungs, brain, spleen, heart, and kidney.[4]

Amoxapine also exhibits wide distribution, including into the CNS and breast milk. A key characteristic of both compounds is their high degree of binding to plasma proteins. Amoxapine is approximately 90-92% protein-bound.[8] This high level of protein binding means that only a small fraction of the drug is free in the circulation to exert its pharmacological effect.

Table 1: Comparative Distribution Properties of Loxapine and Amoxapine

ParameterLoxapineAmoxapineReference(s)
Plasma Protein Binding High (data not specified)~90-92%[8]
Tissue Distribution Lungs, brain, spleen, heart, kidneyWidely distributed, including CNS and breast milk[4]

The extensive distribution of these compounds, particularly into the brain, is a prerequisite for their therapeutic effects on psychiatric disorders.

Metabolism: Biotransformation and Active Metabolites

Metabolism is a critical process that not only facilitates the elimination of drugs but can also lead to the formation of active or inactive metabolites. Loxapine undergoes extensive metabolism, with amoxapine being one of its major active metabolites.[1][9]

Loxapine's metabolism is complex and involves multiple pathways, primarily in the liver. The main metabolic routes are:

  • N-demethylation to form amoxapine, a reaction mediated by CYP3A4, CYP2C19, and CYP2C8.[9]

  • Hydroxylation to form 8-hydroxyloxapine (major metabolite) and 7-hydroxyloxapine (minor, but active metabolite). CYP1A2 is primarily responsible for the formation of 8-hydroxyloxapine, while CYP3A4 and CYP2D6 are involved in producing 7-hydroxyloxapine.[9][10]

  • N-oxidation to loxapine N-oxide, facilitated by flavonoid monoamine oxidases.[9]

Amoxapine is also extensively metabolized in the liver, primarily through hydroxylation by the CYP2D6 enzyme to form 7-hydroxyamoxapine and 8-hydroxyamoxapine, both of which are active.[8][11]

The involvement of various Cytochrome P450 (CYP) enzymes in the metabolism of both compounds highlights the potential for drug-drug interactions. For instance, co-administration with strong inhibitors or inducers of CYP1A2, CYP2D6, or CYP3A4 could significantly alter the plasma concentrations of loxapine, amoxapine, and their active metabolites, potentially leading to altered efficacy or toxicity. Smoking, for example, is known to induce CYP1A2 and can decrease loxapine levels.[12]

Metabolic Pathway of Loxapine

Loxapine_Metabolism Loxapine Loxapine Amoxapine Amoxapine (Active) Loxapine->Amoxapine CYP3A4, 2C19, 2C8 (N-demethylation) 8-OH-Loxapine 8-Hydroxyloxapine (Major, Inactive at D2) Loxapine->8-OH-Loxapine CYP1A2 (Hydroxylation) 7-OH-Loxapine 7-Hydroxyloxapine (Minor, Active) Loxapine->7-OH-Loxapine CYP3A4, 2D6 (Hydroxylation) Loxapine-N-Oxide Loxapine N-Oxide Loxapine->Loxapine-N-Oxide FMO (N-oxidation) 7-OH-Amoxapine 7-Hydroxyamoxapine (Active) Amoxapine->7-OH-Amoxapine CYP2D6 (Hydroxylation) 8-OH-Amoxapine 8-Hydroxyamoxapine (Active) Amoxapine->8-OH-Amoxapine CYP2D6 (Hydroxylation)

Caption: Metabolic pathways of loxapine.

Excretion: Clearing the Body

The final step in the pharmacokinetic journey is excretion. Both loxapine and amoxapine, along with their metabolites, are eliminated from the body through urine and feces.

Loxapine and its metabolites are primarily excreted within the first 24 hours. The metabolites are excreted in the urine mainly as conjugates (e.g., glucuronides), while they appear in the feces in their unconjugated form.[4]

Amoxapine follows a similar excretion pattern, with about 60% of a given dose being excreted in the urine as conjugated metabolites within six days, and a smaller portion (7-18%) eliminated in the feces.

Table 2: Comparative Pharmacokinetic Parameters of Loxapine and Amoxapine

ParameterLoxapineAmoxapineReference(s)
Half-life (t½) 4-12 hours8 hours[7][12]
Active Metabolite(s) Half-life 7-OH-Loxapine: data not specified8-OH-Amoxapine: 30 hours[7]
Time to Peak (Tmax) - Oral 1-3 hours~90 minutes[5][7]
Route of Excretion Urine (conjugated metabolites), Feces (unconjugated)Urine (conjugated metabolites), Feces[4]

The relatively short half-life of loxapine necessitates multiple daily dosing in some cases, whereas the long half-life of its active metabolite, 8-hydroxyamoxapine, contributes to a sustained therapeutic effect.

Experimental Protocols

The determination of ADME properties relies on a suite of well-established in vitro and in vivo experimental techniques.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the specific CYP enzymes involved in the metabolism of benzoxazepine derivatives.

Methodology:

  • Incubation: The test compound (e.g., loxapine) is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.

  • Cofactor Addition: The reaction is initiated by adding NADPH, a necessary cofactor for CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).

  • Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

  • Reaction Phenotyping: To identify the specific CYP enzymes responsible for each metabolic step, the experiment is repeated in the presence of specific chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes.[10]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of a benzoxazepine derivative in a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., rats or dogs) is selected.

  • Drug Administration: The drug is administered via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the parent drug and its metabolites in the plasma is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life.

InVivo_PK_Workflow cluster_0 In Vivo Phase cluster_1 Analytical Phase DrugAdmin Drug Administration (e.g., Oral Gavage) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation LCMS LC-MS/MS Analysis PlasmaSeparation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: A simplified workflow for in vivo pharmacokinetic studies.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the ADME properties of loxapine and its active metabolite, amoxapine. While both are well-absorbed and extensively distributed, their metabolic pathways and the pharmacokinetic profiles of their metabolites differ significantly. Loxapine's conversion to the long-acting antidepressant amoxapine is a key feature of its pharmacology.

For researchers in drug development, a deep understanding of these ADME characteristics is essential for:

  • Lead Optimization: Modifying the benzoxazepine scaffold to improve metabolic stability, alter protein binding, or enhance brain penetration.

  • Predicting Drug Interactions: Identifying the potential for interactions with co-administered medications that are substrates, inhibitors, or inducers of the same CYP enzymes.

  • Designing Clinical Trials: Establishing appropriate dosing regimens and identifying patient populations that may be at risk for altered drug exposure due to genetic polymorphisms in drug-metabolizing enzymes.

Future research in this area could focus on developing novel benzoxazepine derivatives with more favorable ADME profiles, such as reduced metabolic complexity or lower potential for drug-drug interactions, to further enhance the therapeutic utility of this important class of compounds.

References

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Validating the Therapeutic Potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Comparative Guide for Novel Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the therapeutic potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a novel central nervous system (CNS) agent, with a specific focus on its hypothesized activity as a dopamine D2 receptor antagonist. Due to the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for its preclinical validation, outlining a head-to-head comparison against established antipsychotics.

The benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, including G-protein coupled receptors (GPCRs).[1][2] This structural class has yielded compounds with a wide range of biological activities, including potential as antipsychotic and neuroleptic agents.[3] The core hypothesis of this guide is that 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine represents a promising, yet uncharacterized, candidate for the development of novel antipsychotic therapies.

The Dopamine D2 Receptor: A Key Target in Psychosis

The dopamine D2 receptor is a critical target for antipsychotic drugs.[4] Hyperactivity of the mesolimbic dopamine pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] Antagonism of D2 receptors in this pathway is a primary mechanism of action for all clinically effective antipsychotics.[5] This guide will focus on validating the interaction of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine with the D2 receptor and comparing its functional profile to that of a typical antipsychotic, Haloperidol, and an atypical antipsychotic, Risperidone.

Comparative Framework: Establishing a Preclinical Benchmark

To thoroughly assess the therapeutic potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a direct comparison with well-characterized antipsychotics is essential. This guide proposes a comparative analysis against:

  • Haloperidol: A potent, first-generation ("typical") antipsychotic that primarily acts as a D2 receptor antagonist.[6][7] While effective, its use is often associated with a high incidence of extrapyramidal side effects (EPS).[8]

  • Risperidone: A second-generation ("atypical") antipsychotic with a broader receptor binding profile, including potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1][9] This dual action is thought to contribute to its efficacy against a wider range of symptoms and a reduced risk of EPS at lower doses.[10]

The following sections will detail the experimental protocols necessary to build a comprehensive data package for 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine and to benchmark its performance against these established drugs.

In Vitro Validation: Receptor Binding and Functional Activity

The initial phase of validation focuses on characterizing the molecular interactions of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine with its putative target, the dopamine D2 receptor.

Experimental Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.

Objective: To quantify the affinity of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, Haloperidol, and Risperidone for the D2 receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2L receptor.[11]

  • Radioligand: Employ a high-affinity D2 receptor radioligand, such as [3H]Spiperone or [3H]Raclopride.[12]

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, Haloperidol, or Risperidone).

  • Separation and Detection: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.[13] Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Expected Data Output:

CompoundPredicted Dopamine D2 Receptor Affinity (Ki, nM)
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineTo be determined
HaloperidolLow nM
RisperidoneLow nM
Experimental Protocol 2: cAMP Functional Assay

This assay will determine the functional activity of the test compounds at the D2 receptor, specifically their ability to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To characterize 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a functional antagonist, neutral antagonist, or inverse agonist at the D2 receptor.

Methodology:

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing the human D2L dopamine receptor.[14]

  • cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Agonist Challenge: In the presence of forskolin, add a D2 receptor agonist (e.g., quinpirole) to inhibit cAMP production.

  • Antagonist Treatment: Pre-incubate the cells with varying concentrations of the test compounds before the addition of the agonist.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[14][15]

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 for the reversal of agonist-induced cAMP inhibition.

Expected Data Output:

CompoundFunctional Antagonism at D2 Receptor (IC50, nM)
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineTo be determined
HaloperidolPotent antagonist
RisperidonePotent antagonist

Diagram of the Proposed In Vitro Experimental Workflow

G cluster_0 In Vitro Characterization A Compound Synthesis & Purity Analysis B Radioligand Binding Assay (Dopamine D2 Receptor) A->B C cAMP Functional Assay (Dopamine D2 Receptor) A->C D Determine Binding Affinity (Ki) B->D E Determine Functional Potency (IC50) C->E F Comparative Analysis D->F E->F

Caption: Workflow for in vitro validation of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

In Vivo Evaluation: Assessing Antipsychotic-like Efficacy and Potential Side Effects

Successful in vitro validation will be followed by in vivo studies in rodent models to assess the antipsychotic-like activity and potential for motor side effects.

Experimental Protocol 3: Haloperidol-Induced Catalepsy Test

This model is used to predict the propensity of a compound to induce extrapyramidal side effects (EPS).

Objective: To evaluate the cataleptogenic potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine in mice or rats.

Methodology:

  • Animals: Use male Swiss mice or Wistar rats.[8][16]

  • Drug Administration: Administer the test compounds (8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, Haloperidol, Risperidone) and a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Catalepsy Assessment: At various time points post-injection (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on a horizontal bar.[17]

  • Measurement: Record the time (descent latency) it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[8]

  • Data Analysis: Compare the mean descent latency of the test compound groups to the vehicle and positive control (Haloperidol) groups using ANOVA followed by post-hoc tests.[8]

Expected Data Output:

CompoundCatalepsy Induction (Dose-dependent effect)
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineTo be determined
HaloperidolStrong, dose-dependent catalepsy
RisperidoneWeaker catalepsy compared to Haloperidol
Experimental Protocol 4: Conditioned Avoidance Response (CAR) Test

The CAR test is a classic predictive model for antipsychotic efficacy.[18] It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Objective: To determine the antipsychotic-like efficacy of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine.

Methodology:

  • Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild footshock.[18]

  • Training: Train rats to associate a conditioned stimulus (CS), such as a light or tone, with an upcoming unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.[19]

  • Testing: Once the avoidance response is acquired, administer the test compounds or vehicle and assess the number of successful avoidance responses, escape responses, and escape failures.[20]

  • Data Analysis: Analyze the dose-dependent effects of the compounds on the number of avoidances, escapes, and escape failures. A selective suppression of avoidance responses with no effect on escape responses is indicative of antipsychotic-like activity.[18]

Expected Data Output:

CompoundEffect on Conditioned Avoidance Response
8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepineTo be determined
HaloperidolDose-dependent suppression of avoidance responses
RisperidoneDose-dependent suppression of avoidance responses

Diagram of the Dopamine D2 Receptor Signaling Pathway

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Response Cellular Response cAMP->Response Modulates Antagonist 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine (Hypothesized Antagonist) Antagonist->D2R Blocks Binding

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway and the hypothesized antagonistic action of the test compound.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating the therapeutic potential of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine as a novel dopamine D2 receptor antagonist. By conducting a head-to-head comparison with established antipsychotics like Haloperidol and Risperidone, we can generate a robust dataset to inform a go/no-go decision for further preclinical and clinical development.

Positive results from these studies would warrant an expanded characterization, including:

  • Receptor Selectivity Profiling: Assessing the binding affinity of the compound against a broad panel of CNS receptors (e.g., other dopamine receptor subtypes, serotonin receptors, adrenergic receptors, muscarinic receptors) to determine its selectivity and predict its side effect profile.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.

  • Advanced Behavioral Models: Utilizing more sophisticated animal models of psychosis to further explore the compound's efficacy on different symptom domains (e.g., negative and cognitive symptoms).

The exploration of novel chemical scaffolds like the benzoxazepines is crucial for the development of the next generation of antipsychotic drugs with improved efficacy and tolerability. This guide provides the foundational steps for determining if 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine holds the promise of becoming such a candidate.

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Assessing the Novelty of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the emergence of novel chemical scaffolds presents both an opportunity and a challenge. The opportunity lies in the potential for new therapeutic interventions, while the challenge is to rigorously define the mechanism of action and assess its novelty. This guide provides a comprehensive framework for evaluating the mechanistic novelty of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, a member of the versatile benzoxazepine class of compounds. While the specific mechanism of this particular molecule is not yet fully elucidated in publicly available literature, this guide will leverage data from structurally related compounds to propose potential mechanisms and outline a clear experimental path for their validation.

The Benzoxazepine Scaffold: A Foundation of Diverse Biological Activity

The benzoxazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif has given rise to a wide array of compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[3][4][5] The versatility of the benzoxazepine structure allows for extensive chemical modification, leading to derivatives with distinct biological targets and mechanisms of action.

Our subject molecule, 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, is a specific iteration of this scaffold. The presence of a bromine atom at the 8-position and the saturated seven-membered ring are key structural features that will dictate its pharmacological profile.[6]

Potential Mechanisms of Action: An Evidence-Based Extrapolation

Given the absence of direct mechanistic studies on 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine, we can infer potential pathways by examining its structural relatives.

Central Nervous System Activity: A Benzodiazepine Analogy?

The most well-known class of drugs bearing a seven-membered heterocyclic ring fused to a benzene ring are the benzodiazepines.[7] These agents, such as diazepam and alprazolam, are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[7][8] This action results in their characteristic anxiolytic, sedative, and anticonvulsant properties.

It is plausible that 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine could exhibit a similar mechanism. The tetrahydrobenzo[f]oxazepine core is structurally analogous to the benzodiazepine backbone. The nitrogen and oxygen atoms in the seven-membered ring could potentially interact with the GABA-A receptor at a benzodiazepine binding site or a novel allosteric site.

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

GABA-A Receptor Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_A_Receptor GABA-A Receptor Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition 8-Bromo 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine 8-Bromo->GABA_A_Receptor Potentially Binds (Allosteric Site) GABA->GABA_A_Receptor Binds Experimental Workflow Start 8-Bromo-2,3,4,5- tetrahydrobenzo[f]oxazepine Phenotypic_Screening Phenotypic Screening (e.g., cell viability, behavioral assays) Start->Phenotypic_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Target_Validation Target Validation (e.g., binding assays, functional assays) Target_Identification->Target_Validation Pathway_Analysis Downstream Pathway Analysis (e.g., Western blot, RNA-seq) Target_Validation->Pathway_Analysis In_Vivo_Studies In Vivo Model Studies (e.g., disease models, PK/PD) Pathway_Analysis->In_Vivo_Studies Conclusion Elucidation of Novel Mechanism In_Vivo_Studies->Conclusion

Caption: A stepwise experimental workflow for elucidating the mechanism of action of a novel compound.

Step 1: Broad Phenotypic Screening
  • Objective: To identify the primary physiological effects of the compound.

  • Methodology:

    • In vitro: Screen the compound against a diverse panel of cell lines (e.g., neuronal, cancer, immune cells) to assess effects on viability, proliferation, and morphology.

    • In vivo: In animal models, perform a battery of behavioral tests to assess potential CNS effects (e.g., open field test for locomotion and anxiety, elevated plus maze for anxiety, rotarod for motor coordination).

Step 2: Target Identification and Validation
  • Objective: To identify the direct molecular target(s) of the compound.

  • Methodology:

    • Affinity-based methods: Utilize techniques such as affinity chromatography or chemical proteomics to pull down binding partners from cell lysates.

    • Receptor binding assays: Screen the compound against a panel of known receptors, ion channels, and enzymes, particularly those implicated by the phenotypic screening (e.g., GABA-A, serotonin, dopamine receptors).

    • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR): Quantify the binding affinity and kinetics of the compound to its identified target.

Step 3: Functional Assays and Pathway Analysis
  • Objective: To determine the functional consequences of target engagement and elucidate the downstream signaling pathways.

  • Methodology:

    • Electrophysiology: For ion channel targets like the GABA-A receptor, use patch-clamp electrophysiology to measure changes in ion flow in the presence of the compound.

    • Second messenger assays: For GPCRs, measure changes in intracellular second messengers like cAMP or calcium.

    • Western blotting and Phospho-protein arrays: Analyze the phosphorylation status of key signaling proteins downstream of the identified target.

    • Gene expression analysis (e.g., RNA-seq): Identify global changes in gene expression following compound treatment.

Conclusion: A Path to Uncovering Novelty

The novelty of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine's mechanism of action remains an open question. While its structural similarity to known pharmacophores provides a logical starting point for investigation, the potential for a completely novel mechanism cannot be discounted. A rigorous and systematic approach, as outlined in this guide, is paramount. By combining informed hypothesis generation based on existing knowledge with unbiased, discovery-driven experimental approaches, the scientific community can effectively assess the true novelty and therapeutic potential of this and other emerging chemical entities. The journey from a novel scaffold to a well-characterized therapeutic agent is challenging, but it is a path paved with the principles of sound scientific inquiry and a commitment to mechanistic understanding.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

For the diligent researcher, the journey of discovery with a novel compound like 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine does not conclude with the final data point. A crucial, and often overlooked, phase is the safe and compliant disposal of residual materials and contaminated labware. This guide provides a detailed, step-by-step framework for the proper disposal of this halogenated organic compound, ensuring the safety of laboratory personnel and the protection of our environment.

At its core, 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is a brominated heterocyclic compound.[3][4] Its structure necessitates its classification as a halogenated organic waste, a category with specific disposal requirements due to the potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[1][2][5][6] This guide is built upon the foundational principles of managing such waste streams, emphasizing segregation, proper containment, and clear labeling.

Core Principles of Halogenated Waste Disposal

The fundamental principle guiding the disposal of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is the strict segregation from non-halogenated waste.[1][2][5][6] The presence of bromine classifies it as a halogenated compound, and co-mingling it with non-halogenated solvents can lead to complex and expensive disposal processes. Many waste treatment facilities use incineration, and the combustion of mixed halogenated and non-halogenated waste can produce dioxins and other highly toxic compounds if not performed under specific conditions.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

1. Waste Identification and Segregation:

  • Primary Waste Stream: All materials directly contaminated with 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, including residual solid compound, solutions, and reaction mothers, must be designated as "Halogenated Organic Waste."[1][5][6]

  • Secondary Waste Streams: This includes contaminated labware such as pipette tips, gloves, and weighing boats. These should also be collected in a designated container for solid halogenated waste.

2. Container Selection and Management:

  • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[2] The container must be clearly labeled as "Halogenated Organic Waste."[1][5]

  • Solid Waste: Contaminated solids should be collected in a separate, clearly labeled, and sealed container, such as a designated waste bag or a wide-mouth solid waste container.

  • Container Filling: Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[2][6]

  • Container Integrity: Ensure all waste containers are in good condition, free from cracks or leaks, and are kept closed except when adding waste.[1][5]

3. Labeling and Documentation:

  • Clear Identification: All waste containers must be labeled with the words "Hazardous Waste" and a clear description of the contents.[5] For 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, the label should include its full chemical name.

  • Constituent List: Maintain a list of all chemicals present in the waste container, including solvents and their approximate concentrations.[1] This is crucial for the waste disposal vendor to determine the appropriate treatment method.

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms to the waste container. Based on the hazards of similar compounds, this would likely include the "Exclamation Mark" pictogram for irritant and harmful properties.[7]

4. Storage and Handling:

  • Designated Area: Store waste containers in a designated satellite accumulation area (SAA) that is well-ventilated, such as a chemical fume hood or a ventilated cabinet.[5][6]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Incompatible Materials: Do not store halogenated waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

DisposalWorkflowDisposal Workflow for 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineStartWaste Generation(Residual compound, contaminated labware)ClassifyClassify as Halogenated Organic WasteStart->ClassifySegregateSegregate from Non-Halogenated WasteClassify->SegregateIs it halogenated? YesLiquid_WasteLiquid Waste StreamSegregate->Liquid_WasteSolid_WasteSolid Waste StreamSegregate->Solid_WasteLiquid_ContainerSelect & Label appropriateliquid waste containerLiquid_Waste->Liquid_ContainerSolid_ContainerSelect & Label appropriatesolid waste containerSolid_Waste->Solid_ContainerStore_LiquidStore in designated SAAwith secondary containmentLiquid_Container->Store_LiquidStore_SolidStore in designated SAASolid_Container->Store_SolidPickupArrange for pickup byEHS or licensed waste vendorStore_Liquid->PickupStore_Solid->Pickup

Caption: Decision-making workflow for the disposal of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Regulatory Considerations

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific waste code for 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is not listed, it would likely fall under the "F-list" of hazardous wastes from non-specific sources.[8][9] Specifically, spent solvent mixtures containing halogenated compounds are often categorized under codes such as F001 or F002.[9] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

Summary of Disposal Procedures

Parameter Guideline Rationale
Waste Classification Halogenated Organic WasteContains bromine, a halogen.[1][5][6]
Segregation Separate from non-halogenated wastePrevents costly and complex disposal, and the formation of toxic byproducts.[2]
Liquid Container Labeled, sealed, HDPE or glass bottleEnsures chemical compatibility and prevents leaks.[2]
Solid Container Labeled, sealed bag or containerPrevents exposure and contamination.
Labeling "Hazardous Waste," chemical name, constituentsEnsures proper handling and disposal by waste vendor.[1][5]
Storage Designated, ventilated area with secondary containmentMinimizes exposure risk and contains spills.[5][6]
EPA Waste Code Likely F-list (consult EHS)Ensures regulatory compliance.[8][9]

By adhering to these procedures, researchers can ensure that their valuable work with 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is conducted with the highest commitment to safety and environmental stewardship, from the initial experiment to the final disposal.

References

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  • Campus Operations.
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  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Link
  • Apollo Scientific. 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. Link
  • University of Oslo. Chemical and Hazardous Waste Guide. Link
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Navigating the Safe Handling of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine: A Guide to Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals

The novel compound 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine holds significant promise in medicinal chemistry and drug discovery.[3] As with any halogenated organic compound, a robust understanding of its potential hazards and the implementation of stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in established safety principles for similar chemical classes.

Hazard Assessment: Understanding the Risks

Inferred Potential Hazards: Based on data from structurally related compounds and the general properties of halogenated organics, researchers should assume that 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine may be:

  • Harmful if swallowed: (Acute toxicity, oral).

  • A skin and eye irritant. [1]

  • A respiratory tract irritant. [1]

  • Potentially carcinogenic with prolonged or repeated exposure. [1]

  • Toxic to aquatic life.

A structurally similar compound, 8-Bromo-4H-benzo[1][2]oxazin-3-one, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[5] Therefore, it is prudent to handle 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine with a similar level of caution.

Property Value Source
Molecular Formula C9H10BrNO[3][4]
Molecular Weight 228.09 g/mol [4][6]
Physical Form Solid[4]
CAS Number 1215074-47-7[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The Foundation of Safety

All work with 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[2][7] This is the most critical engineering control to prevent the inhalation of any dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step PPE Selection and Donning Workflow

PPE_Workflowcluster_prepPreparation Phasecluster_ppePPE Donning Sequencecluster_handlingChemical Handlingprep_sdsReview SDS for Similar Compoundsprep_areaPrepare Fume Hood& Workspaceprep_sds->prep_areappe_labcoat1. Don Lab Coat(Chemically Resistant)prep_area->ppe_labcoatppe_gloves2. Don Inner Gloves(Nitrile)ppe_labcoat->ppe_glovesppe_respirator3. Don Respirator(If required)ppe_gloves->ppe_respiratorppe_eyewear4. Don Safety Goggles& Face Shieldppe_respirator->ppe_eyewearppe_outergloves5. Don Outer Gloves(e.g., Neoprene, Viton®)ppe_eyewear->ppe_outergloveshandle_chemProceed withExperimentppe_outergloves->handle_chem

Caption: PPE Selection and Donning Workflow for Handling 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Detailed PPE Specifications
Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[7]Protects against splashes of solutions and airborne particles. A face shield provides an additional layer of protection for the entire face.
Skin Protection - Lab Coat: A chemically resistant lab coat, fully buttoned. - Gloves: Double gloving is recommended. An inner nitrile glove and an outer, more robust glove such as neoprene or Viton®.[8] - Footwear: Closed-toe shoes are mandatory.[2]Prevents accidental skin contact. Nitrile gloves provide good splash resistance, but it's important to note they have poor resistance to some halogenated hydrocarbons.[9] For prolonged handling or in case of a spill, a more resistant outer glove is crucial. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[10][11]
Respiratory Protection Work should be performed in a chemical fume hood to minimize inhalation risk.[7] If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of fine powders or vapors, which can cause respiratory tract irritation.[7]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is critical for maintaining a safe laboratory environment.

Experimental Protocol for Safe Handling
  • Preparation:

    • Thoroughly review the safety information for halogenated organic compounds.[1][7]

    • Ensure the chemical fume hood is operational and the work area is free of clutter.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling:

    • Carefully weigh and transfer the solid compound using appropriate tools to minimize dust generation.

    • Conduct all experimental procedures, including reactions and purifications, within the fume hood. Keep the sash at the lowest practical height.[7]

  • Cleanup:

    • Decontaminate all glassware that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect all rinsate as halogenated hazardous waste.[7]

Disposal Plan: Managing Halogenated Waste

The proper segregation and disposal of halogenated waste are crucial to prevent environmental contamination and ensure regulatory compliance.[2][12]

  • Waste Segregation: All waste materials contaminated with 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, including excess solid, solutions, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[1][2][7] Do not mix with non-halogenated waste.[1][7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the contents.[7]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[12]

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Arrange for regular waste pickup to avoid accumulating large quantities.[1] In some cases, incineration at a licensed hazardous waste facility is a suitable disposal method for brominated compounds.[13]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap and water.[1] Remove any contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container and dispose of it as halogenated hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these rigorous safety protocols, researchers can confidently work with 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, mitigating the potential risks and fostering a secure and productive research environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • CymitQuimica. 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.
  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • CymitQuimica. CAS 1215074-47-7: 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine.
  • Campus Operations. Halogenated Solvents in Laboratories.
  • PSFC. Halogenated Solvents.
  • CP Lab Safety. Glove Compatibility.
  • Apollo Scientific. 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.
  • OSHA. OSHA Glove Selection Chart.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • ChemicalBook. 8-Bromo-4Hbenzo[1][2]oxazin-3-one - Safety Data Sheet.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • University of Michigan Environment, Health & Safety. Glove Compatibility Chart.

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